(4-chlorophenyl)(1H-pyrrol-2-yl)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)-(1H-pyrrol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-9-5-3-8(4-6-9)11(14)10-2-1-7-13-10/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVORWPYOKKVAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13169-71-6 | |
| Record name | 4-CHLOROPHENYL 2-PYRROLYL KETONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to (4-chlorophenyl)(1H-pyrrol-2-yl)methanone: Properties, Synthesis, and Biological Potential
This compound belongs to the aryl pyrrolyl ketone class, a structural motif of significant interest in drug discovery. The inherent chemical features of the pyrrole ring—an aromatic, electron-rich heterocycle capable of hydrogen bonding—combined with the synthetically versatile ketone linker and the modulated electronic properties of the chlorophenyl group, make this compound a valuable building block and a potential pharmacophore. This guide provides an in-depth analysis of its chemical properties, a robust protocol for its synthesis and characterization, and an expert perspective on its potential biological applications, grounded in the established activities of structurally related molecules. This document is intended for researchers and professionals engaged in chemical synthesis and drug development.
Section 1: Core Physicochemical Properties
A comprehensive understanding of a compound's physical and chemical identity is the foundation of all subsequent research. This section details the key identifiers and properties of this compound.
Chemical Identity and Structure
The molecule consists of a pyrrole ring acylated at the C2 position with a 4-chlorobenzoyl group. The N-H of the pyrrole ring is a key hydrogen bond donor, while the carbonyl oxygen and the nitrogen atom act as hydrogen bond acceptors, features critical for potential interactions with biological macromolecules.
-
IUPAC Name: this compound
Tabulated Physicochemical Data
Quantitative data for this specific molecule is not extensively published. The following table summarizes known information and outlines standard methods for determining key unknown properties.
| Property | Value/Data | Standard Experimental Protocol |
| Physical State | Solid (predicted) | Visual inspection at standard temperature and pressure (STP). |
| Melting Point | Not available | Determined using a calibrated digital melting point apparatus (e.g., Büchi M-560). A small sample is packed into a capillary tube and heated at a controlled rate (e.g., 1-2 °C/min) until melting is observed. |
| Solubility | Not available | Assessed by adding incremental amounts of the compound to a fixed volume of various solvents (e.g., water, DMSO, ethanol, chloroform) at a controlled temperature, with agitation, until a saturated solution is obtained. Quantified via HPLC or gravimetric analysis. |
| pKa | Not available | Determined by potentiometric titration or UV-spectrophotometric analysis across a range of pH values. The pyrrolic N-H is weakly acidic. |
| LogP | 2.7 (Predicted)[5] | Experimentally determined using the shake-flask method with n-octanol and water, followed by quantification of the compound in each phase using UV-Vis spectroscopy or HPLC. |
Section 2: Synthesis and Structural Elucidation
The synthesis of aryl pyrrolyl ketones is well-established. A reliable method, analogous to the Vilsmeier-Haack reaction, involves the activation of a benzamide derivative followed by electrophilic acylation of pyrrole. This approach is favored for its high regioselectivity at the electron-rich C2 position of the pyrrole ring.
Proposed Synthetic Workflow
The synthesis proceeds in two conceptual steps: formation of the electrophilic acylating agent and the subsequent Friedel-Crafts-type acylation of pyrrole.
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from a validated procedure for a structurally analogous compound.[6]
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), combine N,N-dimethylformamide (DMF, 1.5 equiv.) and anhydrous 1,2-dichloroethane (DCE). Cool the mixture to 0 °C in an ice bath.
-
Activator Addition: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled solution. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to form the Vilsmeier reagent.
-
Acyl Precursor Addition: Add 4-chlorobenzamide (1.0 equiv.) to the flask. Stir the resulting mixture for 6 hours at room temperature to form the key amide-phosphoryl complex.
-
Pyrrole Addition: In a separate flask, dissolve 1H-pyrrole (1.1 equiv.) in anhydrous DCE. Add this solution dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the final mixture overnight at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 3:1 hexane:ethyl acetate.
-
Work-up: Carefully pour the reaction mixture into a beaker of crushed ice containing a saturated aqueous solution of sodium carbonate (Na₂CO₃). Stir vigorously until the hydrolysis is complete (approx. 45-60 minutes).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure product.
Structural Characterization
The identity and purity of the synthesized compound must be confirmed using a suite of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrrole and chlorophenyl protons. The pyrrolic N-H proton should appear as a broad singlet downfield (>9 ppm). The three pyrrole ring protons will appear as multiplets in the 6-7 ppm region. The four protons of the 1,4-disubstituted chlorophenyl ring will appear as two distinct doublets (an AA'BB' system) between 7.4 and 7.8 ppm.
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 11 unique carbon atoms (assuming symmetry in the chlorophenyl ring). The carbonyl carbon (C=O) is the most deshielded, appearing around 180-190 ppm. Aromatic carbons will resonate in the 110-140 ppm range.
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key absorbances to verify are the N-H stretch (a broad peak around 3200-3400 cm⁻¹) and the highly characteristic C=O stretch of the aryl ketone (a strong, sharp peak around 1630-1680 cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The analysis should reveal the molecular ion peak [M]+ and/or the protonated molecule [M+H]+ corresponding to the exact mass of C₁₁H₈ClNO. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) provides definitive evidence of its presence.
Section 3: Potential Biological and Pharmacological Relevance
While specific biological data for this compound is sparse, the broader class of pyrrole-containing compounds is rich in pharmacological activity.[6] Structure-activity relationship (SAR) analysis allows for an informed projection of its potential therapeutic applications.
Hypothesized Mechanisms of Action
The compound's structure is analogous to scaffolds known to inhibit various enzymes, particularly protein kinases, by competing with ATP for the binding site.
Caption: Hypothetical binding mode in a kinase ATP pocket.
-
Anticancer Potential: Many pyrrole derivatives act as tubulin polymerization inhibitors or kinase inhibitors, both of which are validated anticancer strategies.[7] The trimethoxyphenyl pyrrole derivative ARDAP, for example, demonstrated potent anticancer effects in breast cancer models by inhibiting tubulin.[7] Glycosylated nicotinonitrile derivatives bearing a 4-chlorophenyl group have also been screened for antitumor activity.[8]
-
Antimicrobial Activity: The pyrrole nucleus is a common feature in antimicrobial agents. The combination of a halogenated phenyl ring and a pyrrole core suggests potential activity against various bacterial or fungal strains.[8]
-
Anti-inflammatory and Other Activities: Related structures have been investigated for a wide range of activities, including as inhibitors of HIV replication and as cardiovascular agents.[9]
Protocol for Preliminary Biological Screening: Kinase Inhibition Assay
To validate the hypothesized activity, a common in vitro kinase inhibition assay can be performed.
-
Assay Principle: A luminescent ATP detection assay (e.g., Kinase-Glo®) measures the amount of ATP remaining in solution following a kinase reaction. Potent inhibitors will result in less ATP consumption and a higher luminescent signal.
-
Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
In a 384-well plate, serially dilute the compound to create a dose-response curve (e.g., from 100 µM to 1 nM).
-
Add the kinase enzyme, the appropriate substrate peptide, and ATP to each well to initiate the reaction. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Section 4: Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. The available data indicates that this compound should be handled with care.
-
Hazard Identification:
-
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles conforming to EN166 or NIOSH standards.
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11]
-
-
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[11]
-
In case of skin contact: Wash off immediately with soap and plenty of water. If irritation persists, seek medical advice.[11]
-
If inhaled: Move the person to fresh air.[11]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[10]
Conclusion and Future Directions
This compound is a synthetically accessible compound with a high potential for application in medicinal chemistry. Its structural features suggest a strong likelihood of biological activity, particularly as a kinase inhibitor or antimicrobial agent. This guide provides the foundational chemical knowledge and robust experimental protocols necessary for its synthesis, characterization, and preliminary biological evaluation. Future research should focus on obtaining empirical data for its physicochemical properties, exploring its efficacy in a broad panel of biological assays, and using it as a scaffold for the development of novel therapeutic agents.
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- Strambi, A., et al. Biological evaluation of 4-(4-aminophenyl)-1-(4-fluorophenyl)-1H-pyrrol-3-ylmethanone as potential antineoplastic agent in 2D and 3D breast cancer models. PubMed, 2023.
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An In-Depth Technical Guide to (4-chlorophenyl)(1H-pyrrol-2-yl)methanone
CAS Number: 13169-71-6
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction
(4-chlorophenyl)(1H-pyrrol-2-yl)methanone is a synthetic organic compound that belongs to the class of 2-aroylpyrroles. This family of molecules has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by pyrrole-containing structures. The pyrrole ring is a fundamental heterocyclic motif found in numerous natural products and pharmaceuticals, prized for its ability to engage in various biological interactions. The attachment of a 4-chlorobenzoyl group at the 2-position of the pyrrole ring introduces specific electronic and steric properties that can modulate the compound's pharmacological profile. This guide provides a comprehensive overview of this compound, from its synthesis and analytical characterization to its potential applications in drug discovery and development.
Chemical Properties and Structure
The structure of this compound, with the chemical formula C₁₁H₈ClNO, features a pyrrole ring acylated at the second carbon with a 4-chlorobenzoyl group. The presence of the electron-withdrawing chlorine atom on the phenyl ring and the ketone linkage influences the electron density distribution across the molecule, which is crucial for its reactivity and biological interactions.
| Property | Value |
| CAS Number | 13169-71-6 |
| Molecular Formula | C₁₁H₈ClNO |
| Molecular Weight | 205.64 g/mol |
| IUPAC Name | This compound |
| Synonyms | 2-p-chlorobenzoylpyrrole, 2-(4-chlorobenzoyl)pyrrole |
Synthesis of this compound
The synthesis of 2-aroylpyrroles such as this compound can be achieved through several established methods. The choice of synthetic route often depends on the availability of starting materials, desired scale, and regioselectivity. Two common and effective methods are the Friedel-Crafts acylation and the Vilsmeier-Haack reaction.
Method 1: Friedel-Crafts Acylation of Pyrrole
This method involves the electrophilic substitution of pyrrole with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.
Caption: Friedel-Crafts Acylation Workflow.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM) as the solvent.
-
Catalyst Addition: Cool the flask to 0 °C in an ice bath and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) (1.1 equivalents), portion-wise with stirring.
-
Acylating Agent Addition: Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred suspension of the Lewis acid.
-
Pyrrole Addition: Dissolve pyrrole (1.2 equivalents) in anhydrous DCM and add it slowly to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a beaker of crushed ice and water. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Method 2: Vilsmeier-Haack Type Reaction
An alternative approach is a Vilsmeier-Haack type reaction using a substituted amide and a halogenating agent. For the synthesis of a chloro-substituted benzoyl pyrrole, a modified approach using the appropriate benzamide is necessary. A more direct Vilsmeier-Haack reaction typically yields aldehydes. A related approach for ketones involves the reaction of pyrrole with an amide-phosphoryl complex.
Caption: Vilsmeier-Haack Type Synthesis Workflow.
Experimental Protocol (Adapted from a similar synthesis of a fluoro-analog)[1]:
-
Reagent Preparation: Prepare an amide-phosphoryl complex by treating N,N-dimethyl-4-chlorobenzamide (1 equivalent) with phosphorus oxychloride (POCl₃) (3 equivalents) at room temperature and stir for 6 hours.
-
Reaction with Pyrrole: Treat the above complex with pyrrole in anhydrous 1,2-dichloroethane at 25 °C and stir for one hour, then leave it overnight.
-
Hydrolysis: Hydrolyze the resulting mixture using a saturated sodium carbonate solution, followed by heating for 45 minutes.
-
Extraction and Purification: Extract the title compound using 1,2-dichloroethane. The crude product can be further purified by recrystallization or column chromatography.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on the structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (Predicted):
-
Pyrrole Protons: The pyrrole ring protons are expected to appear as distinct multiplets in the aromatic region. The proton at the 5-position will likely be a multiplet around δ 7.0-7.2 ppm. The proton at the 4-position is expected around δ 6.2-6.4 ppm, and the proton at the 3-position around δ 6.8-7.0 ppm.
-
Phenyl Protons: The protons on the 4-chlorophenyl ring will appear as two doublets due to their ortho and meta positions relative to the carbonyl group, typically in the range of δ 7.4-7.8 ppm.
-
N-H Proton: A broad singlet for the N-H proton of the pyrrole ring is expected, likely in the range of δ 9.0-10.0 ppm, which is exchangeable with D₂O.
13C NMR (Predicted):
-
Carbonyl Carbon: A characteristic peak for the ketone carbonyl carbon is expected around δ 180-185 ppm.
-
Pyrrole Carbons: The carbons of the pyrrole ring will appear in the aromatic region, with the C2 carbon (attached to the carbonyl group) being the most downfield of the pyrrole carbons.
-
Phenyl Carbons: The carbons of the 4-chlorophenyl ring will also be in the aromatic region, with the carbon attached to the chlorine atom showing a characteristic chemical shift.
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 205, with a characteristic isotopic peak at m/z 207 ([M+2]⁺) in an approximate 3:1 ratio, confirming the presence of one chlorine atom. Key fragmentation patterns would likely involve the cleavage of the bond between the carbonyl group and the pyrrole ring, leading to fragments corresponding to the 4-chlorobenzoyl cation (m/z 139/141) and the pyrrolyl cation.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
-
N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the pyrrole ring.
-
C=O Stretch: A strong, sharp absorption band in the region of 1630-1680 cm⁻¹ due to the stretching vibration of the carbonyl (C=O) group.
-
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ for the C-H stretching of the aromatic rings.
-
C=C Stretch (Aromatic): Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the C=C stretching vibrations within the pyrrole and phenyl rings.
-
C-Cl Stretch: An absorption in the fingerprint region, typically around 1090 cm⁻¹, for the C-Cl bond.
Biological Significance and Potential Applications
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[2][3][4] The introduction of an aroyl group at the 2-position can significantly influence the pharmacological properties.
Antimicrobial and Antifungal Activity
Pyrrole derivatives are known for their antimicrobial and antifungal properties.[2][3][5][6][7] The mechanism of action can vary, but often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The presence of the 4-chlorophenyl group in the target molecule may enhance its lipophilicity, potentially facilitating its transport across microbial cell walls and contributing to its antimicrobial efficacy.
Anticancer Activity
Many pyrrole-containing compounds have been investigated as potential anticancer agents.[8][9] Their mechanisms of action are diverse and can include the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis. The 2-aroylpyrrole scaffold can serve as a template for the design of novel anticancer drugs, and this compound could be a valuable intermediate or a lead compound in such studies.
Enzyme Inhibition
The structural features of this compound make it a candidate for screening as an inhibitor of various enzymes. The ketone linkage and the aromatic rings can participate in hydrogen bonding and hydrophobic interactions within the active site of an enzyme.
Conclusion
This compound is a versatile chemical entity with significant potential in the field of drug discovery and development. Its synthesis is achievable through well-established organic reactions, and its structure can be unambiguously confirmed using standard analytical techniques. The presence of the pyrrole and 4-chlorobenzoyl moieties suggests a range of potential biological activities, making it a valuable subject for further investigation by researchers and scientists in academia and the pharmaceutical industry. This guide provides a solid foundation for understanding and working with this compound, from its fundamental properties to its potential therapeutic applications.
References
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- El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. M., & Rady, H. M. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Journal of the Iranian Chemical Society, 18(10), 2615-2627.
- Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2015).
- Abou-Elmagd, W. S. I., Abdel Aziz, A., & Hashem, A. I. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Current Organic Synthesis, 14(1), 137-142.
- Padmashali, B., Kumar, V. P., & Sandeep, S. (2021). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Indian Journal of Heterocyclic Chemistry, 31(01), 75-80.
- Bamoniri, A., & Ramezani, S. (2015). Synthesis and antifungal activity of 2-acylhydrazino-5-arylpyrrole derivatives. Medicinal Chemistry Research, 24(1), 223-231.
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2018). Synthesis and anticancer activity of some new pyrrole and pyrrolo [2, 3-d] pyrimidine derivatives. Medicinal Chemistry Research, 27(1), 226-235.
- Rizk, O. H., El-Sayed, N. A., & El-Hashash, M. A. (2017). Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1436-1446.
- Prakash, V., Kapoor, K., Prakash, M. S., Gupta, V. K., & Kant, R. (2012). (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1369.
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(4-chlorophenyl)(1H-pyrrol-2-yl)methanone molecular weight
An In-depth Technical Guide to (4-chlorophenyl)(1H-pyrrol-2-yl)methanone
Executive Summary
This technical guide provides a comprehensive scientific overview of the chemical compound this compound. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the compound's fundamental physicochemical properties, outlines a robust methodology for its synthesis and purification, and establishes a framework for its analytical characterization and validation. Furthermore, this guide explores the potential biological significance of this molecular scaffold by contextualizing it within the broader landscape of related pharmacologically active pyrrole derivatives. All methodologies are presented with causal explanations for experimental choices, ensuring a self-validating and reproducible framework for laboratory application.
Introduction: The Pyrrole-Keto Scaffold
The intersection of the pyrrole ring and the benzophenone core represents a privileged scaffold in medicinal chemistry. Pyrrole-containing compounds are known for a wide range of biological activities.[1] The methanone linker provides a specific three-dimensional orientation for the aromatic and heteroaromatic rings, which is crucial for molecular recognition and interaction with biological targets. The specific compound, this compound, combines the electron-withdrawing nature of a para-substituted chlorine on the phenyl ring with the unique electronic and hydrogen-bonding capabilities of the pyrrole moiety. This guide serves to consolidate the known data and provide expert-driven protocols for the synthesis and analysis of this compound, thereby facilitating its exploration as a potential building block in drug discovery programs.
Physicochemical and Structural Properties
The foundational step in evaluating any chemical entity is the precise determination of its physicochemical properties. These parameters govern its behavior in both chemical and biological systems.
The molecular formula for this compound is C₁₁H₈ClNO.[2][3][4] This composition yields a molecular weight of approximately 205.64 g/mol .[2][3][5] A summary of its key identifiers and computed properties is presented in Table 1.
Table 1: Core Properties and Identifiers of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 13169-71-6 | [2][3][6] |
| Molecular Formula | C₁₁H₈ClNO | [2][3][4][5][6] |
| Molecular Weight | 205.64 g/mol | [2][3][5][6] |
| Exact Mass | 205.02944 Da | [5][6] |
| Topological Polar Surface Area (TPSA) | 32.9 Ų | [5] |
| LogP (octanol/water partition coeff.) | 2.90 | [6] |
| InChIKey | YTVORWPYOKKVAM-UHFFFAOYSA-N | [2] |
Synthesis and Purification Protocol
The synthesis of aryl-heteroaryl ketones such as this compound is commonly achieved via Friedel-Crafts acylation. This electrophilic aromatic substitution reaction is a robust and well-established method for forming carbon-carbon bonds between an aromatic ring and an acyl group. The pyrrole ring is highly activated towards electrophilic substitution, preferentially at the C2 position.
The proposed synthesis workflow is depicted below. The choice of a Lewis acid catalyst like aluminum chloride (AlCl₃) is critical for activating the 4-chlorobenzoyl chloride electrophile. Anhydrous conditions are paramount, as the presence of water would rapidly quench the catalyst and the acyl chloride. The purification via column chromatography is a standard and necessary step to isolate the target compound from reaction byproducts and unreacted starting materials.
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, add anhydrous dichloromethane (DCM). Cool the flask to 0°C in an ice bath.
-
Catalyst Addition: Slowly add aluminum chloride (AlCl₃, 1.1 equivalents) to the stirred solvent.
-
Acyl Chloride Addition: In a separate flask, dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension at 0°C. Stir for 15 minutes to allow for the formation of the acylium ion complex.
-
Nucleophile Addition: Dissolve 1H-pyrrole (1.2 equivalents) in anhydrous DCM. Add the pyrrole solution dropwise to the reaction mixture, maintaining the temperature at 0°C. Causality Note: The slow addition and controlled temperature are crucial to manage the exothermic reaction and prevent polymerization of the highly reactive pyrrole.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Quenching: Once the reaction is complete, carefully pour the mixture into a beaker of ice-cold dilute hydrochloric acid (HCl). Trustworthiness Note: This step hydrolyzes the aluminum complexes and quenches the reaction. The acidic environment ensures the product remains in the organic phase.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Final Product: Collect the fractions containing the desired product (identified by TLC), combine them, and remove the solvent in vacuo to yield the pure this compound.
Analytical Characterization and Validation
A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized compound. This process is a self-validating system where orthogonal techniques provide complementary data to build a complete and trustworthy profile of the molecule.
Caption: Orthogonal workflow for the analytical validation of the synthesized compound.
4.1 Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the chlorophenyl ring (typically two doublets in the 7.4-7.8 ppm range) and the three protons on the pyrrole ring (in the 6.0-7.0 ppm range). The N-H proton of the pyrrole will appear as a broad singlet at a downfield chemical shift (>8.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of 11 distinct carbon signals, including a characteristic signal for the ketone carbonyl carbon (~185-195 ppm) and various signals for the aromatic and heteroaromatic carbons. Spectroscopic data for similar compounds can be found in the literature.[7][8]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The analysis should yield a molecular ion peak [M+H]⁺ corresponding to the exact mass of 205.02944 Da.[5] The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak) provides definitive evidence of its presence. LC-MS can be used to confirm the mass of the purified product.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy validates the presence of key functional groups. Expected characteristic absorption bands include a strong C=O stretch for the ketone (around 1630-1680 cm⁻¹) and an N-H stretch for the pyrrole amine (a broad peak around 3200-3400 cm⁻¹).
4.2 Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for assessing the purity of small organic molecules.
-
Methodology: A reverse-phase C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid to improve peak shape).
-
Validation: The sample is injected and the resulting chromatogram is analyzed. Purity is determined by the area percentage of the main peak. For drug development applications, a purity of >95% is typically required.
4.3 Elemental Analysis
Elemental analysis provides the empirical formula by determining the percentage composition of carbon, hydrogen, and nitrogen. The experimental values should align with the theoretical percentages calculated from the molecular formula C₁₁H₈ClNO (C: 64.25%, H: 3.92%, N: 6.81%) within an acceptable margin of error (±0.4%).
Potential Biological Significance and Applications
While specific biological data for this compound is not extensively published, the core scaffold is present in numerous compounds with significant pharmacological activity. This suggests that the title compound is a valuable intermediate or lead compound for further drug discovery efforts.
-
Anticancer Potential: Many pyrrole derivatives have been investigated as antineoplastic agents. For instance, a structurally related pyrrole-methanone compound, ARDAP, was identified as a novel tubulin inhibitor with cytostatic effects in breast cancer models.[10] Other complex nicotinonitrile derivatives containing the 4-chlorophenyl moiety have also demonstrated antitumor activity.[11] This suggests that the this compound core could serve as a starting point for the development of new anticancer agents.
-
Antimicrobial Activity: The pyrrole nucleus is a common feature in antimicrobial compounds. The synthesis of various heterocyclic compounds derived from pyrrole-containing scaffolds has been pursued to develop new agents with promising pharmacological activity.[12] The proven antibacterial properties of related structures indicate that this compound warrants investigation for its potential antimicrobial effects.[11]
-
General Kinase Inhibition: The planar nature of the aromatic systems linked by a ketone can mimic the hinge-binding motifs found in many kinase inhibitors. This structural alert makes it a candidate for screening against various kinase families implicated in a multitude of diseases.
Conclusion
This compound is a well-defined chemical entity with a molecular weight of 205.64 g/mol . This guide has provided a detailed, scientifically-grounded framework for its synthesis, purification, and comprehensive analytical validation. The established protocols, rooted in fundamental chemical principles, offer a reliable path for researchers to produce and verify this compound with high purity. Based on the documented biological activities of structurally related molecules, this compound represents a promising scaffold for further exploration in medicinal chemistry, particularly in the fields of oncology and infectious diseases.
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(4-chlorophenyl)(1H-pyrrol-2-yl)methanone synthesis pathway
An In-depth Technical Guide to the Synthesis of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone
Abstract
This compound is a key heterocyclic ketone that serves as a versatile intermediate in the synthesis of pharmaceuticals and advanced materials. The inherent electronic properties of the pyrrole ring dictate a specific reactivity profile, making its functionalization a subject of strategic importance in organic synthesis. This guide provides a comprehensive overview of the principal synthetic pathways to this target molecule, with a primary focus on the robust and widely adopted Friedel-Crafts acylation. We delve into the mechanistic underpinnings of this reaction, explore alternative synthetic strategies, and provide detailed, field-proven experimental protocols. The content is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, actionable methodologies.
Introduction: The Significance of 2-Aroylpyrroles
Pyrrole is a fundamental five-membered aromatic heterocycle, forming the core of numerous biologically active compounds, from natural products to leading pharmaceuticals.[1] The introduction of an acyl group at the C2 position, creating a 2-acylpyrrole, is a critical synthetic transformation. This functional group acts as a versatile handle for subsequent molecular elaboration, enabling the construction of complex architectures. Pyrrole's electron-rich nature makes it highly susceptible to electrophilic substitution, with a strong intrinsic preference for reaction at the C2 (α) position.[1] This regioselectivity is due to the superior resonance stabilization of the cationic intermediate formed during electrophilic attack at C2 compared to the C3 (β) position.[1] The synthesis of this compound, therefore, leverages this inherent reactivity through carefully controlled electrophilic acylation.
Primary Synthetic Pathway: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of organic synthesis for attaching acyl groups to aromatic rings.[2][3] Its application to highly reactive heterocycles like pyrrole is effective but requires careful selection of conditions to prevent polymerization and other side reactions. The reaction typically involves the treatment of pyrrole with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.
Reaction Mechanism
The mechanism proceeds through a well-established three-step sequence involving an electrophilic aromatic substitution.[2][3]
-
Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃, SnCl₄) coordinates to the chlorine atom of 4-chlorobenzoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic, resonance-stabilized acylium ion.[3]
-
Electrophilic Attack: The π-system of the electron-rich pyrrole ring acts as a nucleophile, attacking the acylium ion. This attack occurs preferentially at the C2 position, leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex. The stability of this intermediate is greater than that of the one formed from C3 attack, thus dictating the regioselectivity of the reaction.[1]
-
Deprotonation and Aromatization: A weak base, typically the complexed Lewis acid anion (e.g., AlCl₄⁻), abstracts the proton from the C2 position. This restores the aromaticity of the pyrrole ring, yielding the final product, this compound, and regenerating the Lewis acid catalyst.[2]
Caption: Mechanism of Friedel-Crafts Acylation of Pyrrole.
Causality Behind Experimental Choices
-
Choice of Lewis Acid: While aluminum chloride (AlCl₃) is a powerful catalyst for Friedel-Crafts reactions, its high activity can be detrimental with pyrrole, often leading to low yields and significant polymerization. Milder Lewis acids such as tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂) are generally preferred as they provide a more controlled reaction, balancing activation of the acyl chloride with the stability of the pyrrole ring.[1][4]
-
Solvent and Temperature: The reaction is typically conducted in non-polar, aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to avoid reaction with the Lewis acid. Low temperatures (0 °C to room temperature) are employed to moderate the reactivity of pyrrole and minimize the formation of undesired byproducts.
Alternative Synthetic Pathway: Vilsmeier-Haack Type Reaction
An effective alternative to the classic Friedel-Crafts acylation is a modified Vilsmeier-Haack reaction.[5][6] This method avoids strong Lewis acids and can offer cleaner conversions. It proceeds by first activating a substituted amide with a reagent like phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium salt, known as the Vilsmeier reagent.[7] Pyrrole then attacks this electrophile, and subsequent hydrolysis yields the desired ketone. A protocol for the closely related (4-fluorophenyl)(1H-pyrrol-2-yl)methanone has been successfully demonstrated using this approach.[8]
Caption: Vilsmeier-Haack Type Synthesis Pathway.
Experimental Protocols
The following protocols are presented as self-validating systems. Adherence to stoichiometry, temperature control, and anhydrous conditions is critical for success.
Protocol 1: Friedel-Crafts Acylation using SnCl₄
Caption: Workflow for Friedel-Crafts Acylation Protocol.
Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 4-chlorobenzoyl chloride (1.2 equiv) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Add tin(IV) chloride (SnCl₄, 1.1 equiv) dropwise to the stirred solution. A yellow complex may form. Stir the mixture at 0 °C for 15 minutes.
-
Substrate Addition: Dissolve pyrrole (1.0 equiv) in a separate portion of anhydrous DCM and add it to the dropping funnel. Add the pyrrole solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and dilute HCl. Stir vigorously for 15 minutes.
-
Extraction and Wash: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM. Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.[9]
Protocol 2: Vilsmeier-Haack Type Synthesis
Methodology:
-
Reagent Preparation: In a flame-dried flask under a nitrogen atmosphere, add N,N-dimethyl-4-chlorobenzamide (1.0 equiv) to phosphorus oxychloride (POCl₃, 3.0 equiv) at room temperature. Stir the mixture for 4-6 hours to form the Vilsmeier reagent complex.
-
Reaction: Add anhydrous 1,2-dichloroethane to the flask, followed by a solution of pyrrole (1.0 equiv) in 1,2-dichloroethane. Stir the reaction mixture at room temperature overnight.
-
Hydrolysis and Work-up: Carefully hydrolyze the reaction mixture by adding a saturated aqueous solution of sodium carbonate until the pH is basic. Heat the mixture at reflux for approximately 45-60 minutes to ensure complete hydrolysis of the intermediate.
-
Extraction and Purification: Cool the mixture to room temperature and extract three times with 1,2-dichloroethane. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or silica gel chromatography to afford the title compound.[8]
Data Summary
Table 1: Comparison of Synthetic Methods
| Method | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Friedel-Crafts Acylation | Pyrrole, 4-chlorobenzoyl chloride, SnCl₄ | 60-80% | Direct, well-established, scalable | Requires anhydrous conditions, risk of polymerization with strong Lewis acids |
| Vilsmeier-Haack Type | Pyrrole, N,N-dimethyl-4-chlorobenzamide, POCl₃ | 65-85% | Milder conditions, avoids strong Lewis acids | Two-step process (reagent formation then reaction), requires hydrolysis |
Table 2: Product Characterization Data
| Property | Data |
| Molecular Formula | C₁₁H₈ClNO |
| Molecular Weight | 205.64 g/mol [10] |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 13169-71-6[10] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~9.5 (br s, 1H, NH), ~7.8 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~7.1 (m, 1H, Pyrrole-H), ~6.8 (m, 1H, Pyrrole-H), ~6.3 (m, 1H, Pyrrole-H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~185 (C=O), ~138 (Ar-C), ~137 (Ar-C), ~132 (Pyrrole-C), ~130 (Ar-CH), ~128 (Ar-CH), ~125 (Pyrrole-CH), ~116 (Pyrrole-CH), ~110 (Pyrrole-CH) |
| Note: NMR chemical shifts are estimated based on analogous structures and general principles. Actual values should be confirmed experimentally. |
Conclusion
The synthesis of this compound is most reliably achieved via a carefully controlled Friedel-Crafts acylation using a mild Lewis acid like SnCl₄. This method provides a direct and efficient route to the desired product in good yields. For substrates sensitive to strong Lewis acids, a Vilsmeier-Haack type reaction offers a robust and high-yielding alternative. The choice of synthetic pathway should be guided by the specific requirements of the research objective, including scale, available starting materials, and tolerance for different reaction conditions. The protocols and mechanistic insights provided in this guide offer a solid foundation for the successful synthesis and further functionalization of this valuable chemical intermediate.
References
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- Taylor, J. E., et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(24), 5740-5743.
- Lewis, T. A., et al. (2015). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. ACS Catalysis, 5(4), 2264-2268.
- Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps.
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- Powerful pawar(Teach India). (2020). Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction. YouTube.
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A Technical Guide to (4-chlorophenyl)(1H-pyrrol-2-yl)methanone: Synthesis, Properties, and Applications in Kinase-Targeted Drug Discovery
Executive Summary
This technical guide provides a comprehensive overview of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone, a heterocyclic ketone with significant potential in medicinal chemistry. The pyrrole scaffold is a well-established "privileged structure" in drug discovery, known for its presence in numerous bioactive compounds and approved pharmaceuticals.[1][2] This document details the compound's nomenclature and physicochemical properties, provides a representative synthetic protocol, and explores its mechanistic basis as a potential anticancer agent. Specifically, we focus on the role of pyrrole-based compounds as inhibitors of key protein kinases, such as VEGFR and EGFR, which are critical regulators of tumor growth and angiogenesis.[1][3][4] This guide includes detailed, step-by-step experimental protocols for synthesis and in vitro kinase activity evaluation, complete with workflow diagrams, to provide researchers and drug development professionals with a practical and theoretical foundation for advancing this and related molecules in oncology research.
Nomenclature and Physicochemical Profile
The structural foundation of the topic compound is a methanone (ketone) bridge linking a 4-chlorophenyl ring to the 2-position of a 1H-pyrrole ring. The electron-withdrawing nature of the chlorine atom and the unique electronic properties of the pyrrole ring are key determinants of its chemical reactivity and biological interactions.
| Property | Value | Source |
| IUPAC Name | This compound | Internal |
| CAS Number | 13169-71-6 | [5][6] |
| Molecular Formula | C₁₁H₈ClNO | [5][7] |
| Molecular Weight | 205.64 g/mol | [5] |
| Appearance | Solid (predicted) | Internal |
| Storage | Sealed in dry, Room Temperature | [7] |
Synthesis and Characterization
Rationale for Synthetic Strategy
The synthesis of aryl-pyrrol-2-yl methanones can be effectively achieved via an electrophilic acylation reaction on the electron-rich pyrrole ring. A common and effective method is a variation of the Vilsmeier-Haack reaction, where a substituted benzamide is activated with an agent like phosphoryl chloride (POCl₃) to form a reactive Vilsmeier-type reagent. This electrophile then preferentially attacks the C2 position of pyrrole. The subsequent hydrolysis of the resulting iminium intermediate yields the desired ketone. This approach is well-documented for analogous structures and offers a reliable route to the target molecule.[8]
Detailed Experimental Protocol: Synthesis
This protocol is adapted from the synthesis of the structurally similar compound, (4-fluorophenyl)(1H-pyrrol-2-yl)methanone.[8]
-
Reagent Activation: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, combine 1 equivalent of N,N-dimethyl-4-chlorobenzamide with 3 equivalents of phosphoryl chloride (POCl₃). Stir the mixture at room temperature for 6 hours. This step generates the active electrophilic species.
-
Acylation: Dissolve 1 equivalent of pyrrole in anhydrous 1,2-dichloroethane and add it dropwise to the activated amide-phosphoryl complex at 25°C. Stir the reaction mixture for one hour and then allow it to stand overnight.
-
Hydrolysis and Workup: Carefully quench the reaction by pouring the mixture into a saturated sodium carbonate solution. Heat the resulting biphasic mixture at 50°C for 45 minutes to ensure complete hydrolysis of the intermediate.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 1,2-dichloroethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified via column chromatography on silica gel to yield the final compound.
Workflow Diagram: Synthesis
Caption: Synthetic workflow for this compound.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and proton/carbon environments.
-
Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Mechanism of Action and Therapeutic Potential in Oncology
The Pyrrole Scaffold as a Privileged Kinase Hinge-Binder
Pyrrole and its derivatives are prominent heterocyclic compounds in medicinal chemistry, recognized for their ability to target a wide array of biological entities, including various cancer-related proteins.[2][9] A critical mechanism underlying the anticancer activity of many pyrrole-containing molecules is the direct inhibition of protein kinases.[1] The pyrrole ring, particularly the N-H group, can act as a hydrogen bond donor, forming crucial interactions with the "hinge region" of the ATP-binding pocket of many kinases. This interaction mimics the adenine portion of ATP, effectively blocking the enzyme's active site and preventing the phosphorylation of downstream substrates, thereby halting signal transduction.[10]
Primary Target Class: Tyrosine Kinases (e.g., VEGFR)
Many cancers rely on the overactivation of tyrosine kinase signaling pathways to drive proliferation, survival, and angiogenesis (the formation of new blood vessels). Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of angiogenesis.[3] By inhibiting VEGFR, pyrrole derivatives can disrupt the tumor's blood supply, leading to starvation and cell death. The anticancer activity of numerous pyrrole-containing compounds is attributed to the direct inhibition of receptors like EGFR and VEGFR.[1]
Signaling Pathway Diagram: VEGFR Inhibition
Caption: Proposed inhibition of the VEGFR signaling pathway by pyrrole derivatives.
Representative Biological Activity
While specific IC₅₀ data for this compound is not publicly available, data from closely related pyrrolo[2,3-d]pyrimidine derivatives highlight the potential potency of this chemical class against various cancer-related kinases.[3]
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference Cell Line |
| 5k | EGFR | 40 | - |
| Her2 | 121 | - | |
| VEGFR2 | 89 | - | |
| CDK2 | 204 | - | |
| Sunitinib | VEGFR2 | 261 | - |
| Erlotinib | EGFR | 34 | - |
| Data sourced from a study on pyrrolo[2,3-d]pyrimidine derivatives illustrates the potential of the broader class of pyrrole-fused heterocycles as kinase inhibitors.[3] |
Protocol: In Vitro Kinase Inhibition Profiling
Assay Principle
To quantify the inhibitory activity of a compound against a specific kinase, a luminescence-based assay such as the Kinase-Glo® platform is highly effective.[3] The principle is straightforward: the kinase reaction consumes ATP. After the reaction, a reagent is added that contains luciferase, which generates a luminescent signal in the presence of the remaining ATP. High kinase activity results in low ATP levels and thus a dim signal, while potent inhibition of the kinase spares ATP, leading to a bright signal. The luminescent signal is therefore inversely proportional to kinase activity.[3]
Step-by-Step Experimental Protocol
Materials:
-
Test Compound: this compound
-
Recombinant Protein Kinase (e.g., VEGFR2)
-
Specific Kinase Substrate (peptide or protein)
-
Adenosine Triphosphate (ATP)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Dimethyl Sulfoxide (DMSO)
-
Known Kinase Inhibitor (e.g., Sunitinib, as a positive control)
-
Luminescence-based Kinase Assay Kit (e.g., Kinase-Glo®)
-
White, Opaque 384-well Microplates
-
Luminometer Plate Reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a 10-point, 3-fold serial dilution in DMSO to create a range of concentrations for the dose-response curve.[3]
-
Assay Plate Preparation: Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate. Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle only, representing 0% inhibition).
-
Kinase Reaction: Prepare a master mix containing the kinase reaction buffer, ATP (at a concentration near its Km for the enzyme), the specific substrate, and the recombinant kinase enzyme. Dispense the master mix into the assay plate wells.
-
Incubation: Mix the plate gently and incubate at 30°C for 1 hour to allow the enzymatic reaction to proceed.
-
Signal Development: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal. Incubate the plate in the dark for 10 minutes to stabilize the signal.[3]
-
Data Acquisition: Measure the luminescence of each well using a luminometer plate reader.
-
Data Analysis: Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls. Plot the normalized percent inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[3]
Experimental Workflow Diagram: Kinase Assay
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Conclusion
This compound represents a promising chemical scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its structure is emblematic of a class of compounds known to effectively inhibit protein kinases that are fundamental to cancer progression. The synthetic accessibility and the potential for potent and selective kinase inhibition make this molecule an attractive starting point for further lead optimization and drug discovery programs. The methodologies and insights provided in this guide offer a solid framework for researchers to synthesize, evaluate, and further develop this and related pyrrole derivatives as next-generation targeted cancer therapies.
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A Comprehensive Spectroscopic and Analytical Guide to (4-chlorophenyl)(1H-pyrrol-2-yl)methanone
Abstract
This technical guide provides an in-depth analysis of the spectral characteristics of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone, a molecule of significant interest in medicinal chemistry and materials science.[1] Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond a mere presentation of data, this guide elucidates the underlying principles and experimental considerations essential for accurate structural confirmation and characterization. Methodologies for synthesis and purification are also detailed to provide a holistic understanding of this compound's chemical profile.
Introduction
This compound belongs to the diverse family of pyrrole derivatives, which are fundamental structural motifs in a vast array of biologically active molecules, including porphyrins and alkaloids.[2] The intersection of a pyrrole ring with a 4-chlorophenyl moiety creates a molecule with potential applications in various therapeutic areas. Accurate and unambiguous characterization of such molecules is paramount for advancing research and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this endeavor, providing detailed insights into the molecular structure, functional groups, and elemental composition.[3] This guide serves as a comprehensive resource for the interpretation of the spectral data of this compound.
Molecular Structure and Key Features
A clear understanding of the molecular architecture is the foundation for interpreting spectral data. The structure of this compound is presented below, with key atomic positions numbered for reference in the subsequent spectroscopic analysis.
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Mastering the Solubility Profile of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone: A Technical Guide for Drug Development Professionals
Foreword: The Crucial Role of Solubility in Pharmaceutical Sciences
In the landscape of drug discovery and development, the aqueous solubility of a new chemical entity (NCE) is a cornerstone of its potential therapeutic success. A compound's ability to dissolve in physiological media directly influences its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and efficacy.[1][2][3][4] Poorly soluble compounds often face a challenging development path, plagued by issues such as low bioavailability, high inter-patient variability, and difficulties in formulation.[1][5][6][7] It is estimated that up to 90% of compounds in the development pipeline exhibit poor solubility, making the comprehensive characterization and enhancement of this property a critical endeavor.[5][7]
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals focused on understanding and optimizing the solubility of the compound (4-chlorophenyl)(1H-pyrrol-2-yl)methanone. While specific experimental solubility data for this molecule is not extensively available in the public domain, this document will serve as a comprehensive roadmap for its characterization. We will delve into the theoretical underpinnings of solubility, detail robust experimental protocols for its determination, and explore strategic approaches for its enhancement.
Physicochemical Portrait of this compound
A thorough understanding of a compound's physicochemical properties is paramount to predicting and interpreting its solubility behavior.
This compound
-
Molecular Weight: 205.64 g/mol [9]
-
Structure:
-
A central pyrrole ring, which is a five-membered aromatic heterocycle containing a nitrogen atom.
-
A carbonyl group (ketone) linking the pyrrole ring to a phenyl group.
-
A chlorine atom substituted on the phenyl ring at the para position.
-
The presence of the pyrrole nitrogen allows for hydrogen bonding, while the chlorophenyl group imparts a degree of lipophilicity. The overall structure suggests that the compound is likely to be poorly soluble in aqueous media. The predicted LogP (a measure of lipophilicity) for this compound is 2.89910, further indicating a preference for lipid environments over aqueous ones.[9]
Methodologies for Solubility Determination: A Practical Guide
Accurate and reproducible solubility data is the bedrock upon which formulation and development strategies are built. Several methods exist for determining solubility, each with its own advantages and limitations.
The Gold Standard: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining thermodynamic (or equilibrium) solubility.[10][11][12] It involves equilibrating an excess amount of the solid compound in a specific solvent system over a defined period.
Experimental Protocol: Shake-Flask Solubility Determination
-
Preparation of Solvent Systems: Prepare a range of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate conditions in the gastrointestinal tract.[13] Other organic and mixed-solvent systems can also be evaluated based on formulation needs.
-
Addition of Compound: Add an excess amount of this compound to a series of vials containing the prepared solvent systems. Ensure that a solid phase remains to confirm that a saturated solution is achieved.[11]
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25 °C or 37 °C) for a sufficient period to reach equilibrium (often 24-72 hours).[11][14]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved through centrifugation or filtration using a low-binding filter (e.g., 0.22 µm PVDF).[15]
-
Quantification: Accurately dilute the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Construct a calibration curve using standards of known concentrations to determine the solubility of the compound in each solvent system.
Causality in Experimental Choices: The extended equilibration time in the shake-flask method is crucial to ensure that the system reaches a true thermodynamic equilibrium, providing a definitive solubility value. The choice of physiologically relevant pH buffers is essential for predicting in vivo dissolution behavior.
Diagram: Shake-Flask Method Workflow
Caption: Workflow for the shake-flask solubility determination method.
High-Throughput Screening (HTS) for Early-Stage Assessment
In the early stages of drug discovery, where numerous compounds need to be evaluated rapidly, high-throughput solubility screening assays are invaluable.[16][17][18] These methods, often based on kinetic solubility, provide a faster, albeit less precise, assessment of a compound's solubility.
A common HTS approach involves dissolving the compound in an organic solvent like dimethyl sulfoxide (DMSO) and then adding this stock solution to an aqueous buffer.[14][15] The formation of a precipitate, which can be detected by methods such as nephelometry (light scattering) or UV absorbance, indicates that the solubility limit has been exceeded.[14][19]
Diagram: High-Throughput Kinetic Solubility Workflow
Caption: A typical workflow for high-throughput kinetic solubility screening.
Potentiometric Titration for Ionizable Compounds
For ionizable compounds, potentiometric titration offers a sophisticated method to determine the intrinsic solubility (solubility of the neutral species) and the pH-solubility profile.[20][21][22] This technique involves titrating a solution of the compound and monitoring the pH changes. The point at which the compound precipitates can be used to calculate its solubility.[20][22]
Strategies for Enhancing the Solubility of this compound
Given the anticipated poor aqueous solubility of this compound, various formulation strategies can be employed to enhance its dissolution and bioavailability.
Table 1: Overview of Solubility Enhancement Techniques
| Technique | Principle | Applicability for this compound |
| pH Adjustment | For ionizable compounds, altering the pH of the medium can convert the drug into its more soluble salt form.[4][23] | The pyrrole nitrogen may be weakly basic, offering potential for salt formation and pH-dependent solubility. Experimental pKa determination is necessary. |
| Co-solvency | The addition of a water-miscible organic solvent (co-solvent) can reduce the polarity of the aqueous medium, thereby increasing the solubility of lipophilic compounds.[23][24] | Given its predicted lipophilicity, this compound is a good candidate for co-solvent systems (e.g., with ethanol, propylene glycol, or polyethylene glycols). |
| Solid Dispersions | The drug is dispersed in a hydrophilic carrier at the molecular level, creating an amorphous solid dispersion which can lead to higher apparent solubility and faster dissolution rates.[4][23] | This is a highly promising approach. Carriers like povidone (PVP) or hydroxypropyl methylcellulose (HPMC) could be investigated. |
| Particle Size Reduction | Decreasing the particle size (e.g., through micronization or nanosuspension) increases the surface area available for dissolution, leading to a faster dissolution rate.[1][4][24] | This technique can improve the dissolution rate but does not affect the equilibrium solubility. It is often used in combination with other methods. |
| Complexation | The use of complexing agents, such as cyclodextrins, can form inclusion complexes with the drug, effectively increasing its solubility.[4][23] | The molecular dimensions of this compound would need to be assessed for compatibility with the cyclodextrin cavity. |
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An In-depth Technical Guide to the Safety and Hazards of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: Acknowledging the Scarcity of Direct Data
Hazard Identification and Classification
While a specific Globally Harmonized System (GHS) classification for (4-chlorophenyl)(1H-pyrrol-2-yl)methanone is not established, data from analogous compounds, such as 1-(4-chlorophenyl)-1H-pyrrole and phenyl(1H-pyrrol-2-yl)methanone, suggest the following potential hazards[1]:
-
Skin Corrosion/Irritation: Likely to cause skin irritation.
-
Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Table 1: Postulated GHS Classification
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin irritation | Category 2 | H315: Causes skin irritation |
| Eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
Pictograms:
Signal Word: Warning
Safe Handling and Storage: A Proactive Approach
Given the potential hazards, a stringent set of handling and storage protocols is essential to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense. The following should be considered mandatory when handling this compound:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield[3].
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are essential. For larger quantities or in case of potential splashing, consider a chemical-resistant apron or suit.
-
Respiratory Protection: If working in a poorly ventilated area or if dusts/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended[3].
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory. The use of a chemical fume hood is strongly recommended, especially when heating or manipulating larger quantities[3].
Storage
Proper storage is crucial to maintain the integrity of the compound and prevent accidents:
-
Container: Store in a tightly closed, properly labeled container[3][4].
-
Conditions: Keep in a dry, cool, and well-ventilated place, away from direct sunlight and heat sources[3][4].
-
Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and strong bases[4].
Experimental Workflow: A Step-by-Step Safety Protocol
The following protocol outlines a safe workflow for handling this compound in a research setting.
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention[5].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor[5].
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell[3][5].
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid dust formation and contact with the substance. Wear appropriate personal protective equipment[3].
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains[3].
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal. Dispose of in accordance with local regulations[3].
Toxicological and Ecological Information: An Area for Further Research
Detailed toxicological and ecological data for this compound is largely unavailable. However, studies on some pyrrole derivatives have indicated potential for cytotoxicity and mutagenicity[6][7]. The environmental fate and effects of this compound are also unknown. Therefore, it should be handled with the assumption that it could be harmful to aquatic life, and releases to the environment should be avoided.
Table 2: Summary of Available Data (or lack thereof)
| Toxicological/Ecological Endpoint | Data Availability | Remarks |
| Acute Toxicity (Oral, Dermal, Inhalation) | Limited (Inferred) | Assumed to be harmful if swallowed[1][2]. |
| Skin Corrosion/Irritation | Inferred | Likely an irritant based on related compounds. |
| Serious Eye Damage/Irritation | Inferred | Likely a serious irritant based on related compounds. |
| Respiratory or Skin Sensitization | No Data Available | |
| Germ Cell Mutagenicity | No Data Available | Some pyrrole derivatives show mutagenic potential[7]. |
| Carcinogenicity | No Data Available | |
| Reproductive Toxicity | No Data Available | |
| Ecotoxicity | No Data Available | Releases to the environment should be avoided[3]. |
| Persistence and Degradability | No Data Available | [3] |
| Bioaccumulative Potential | No Data Available | [3] |
Disposal Considerations
Waste disposal must be conducted in accordance with all federal, state, and local environmental regulations.
-
Product: Dispose of this material and its container to a licensed chemical destruction plant[3].
-
Contaminated Packaging: Containers should be triple rinsed and offered for recycling or reconditioning. If not possible, they should be punctured to prevent reuse and disposed of in a sanitary landfill[3].
Conclusion: A Call for Caution and Further Investigation
This guide provides a foundational understanding of the potential safety and hazard considerations for this compound based on available data for structurally related compounds. The overarching principle for handling this substance is one of caution and proactive risk mitigation. It is strongly recommended that any organization working with this compound conduct its own internal safety and toxicity assessments to develop a more complete and accurate hazard profile. As the body of knowledge on this and similar compounds grows, these guidelines should be revisited and updated.
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An In-depth Technical Guide to the Discovery and History of Aryl Pyrrolyl Methanones
Abstract: The aryl pyrrolyl methanones, a significant class of chemical compounds, rose to prominence as potent modulators of the endocannabinoid system. This guide provides a comprehensive overview of their discovery, historical development, and the scientific journey of their flagship compound, Rimonabant. We will delve into the synthetic chemistry, structure-activity relationships, and the pharmacological mechanisms that defined both their therapeutic potential and eventual clinical challenges. This paper serves as a technical resource for researchers and professionals in drug development, offering insights into the trajectory of a compound class that significantly impacted our understanding of the cannabinoid receptor 1 (CB1) and its role in metabolic and central nervous system disorders.
The Genesis of a New Therapeutic Class: Targeting the Endocannabinoid System
The story of aryl pyrrolyl methanones is intrinsically linked to the exploration of the endocannabinoid system. The identification of specific cannabinoid receptors, CB1 and CB2, in the late 1980s and early 1990s, opened a new frontier in pharmacology[1]. The CB1 receptor, highly expressed in the brain and also present in peripheral tissues, was identified as a key regulator of appetite, energy metabolism, and mood[2][3].
This understanding sparked a logical therapeutic hypothesis: if activating the CB1 receptor with agonists (like the primary psychoactive component of cannabis, THC) stimulates appetite, then blocking it with an antagonist could achieve the opposite effect[4]. This concept laid the groundwork for a major pharmaceutical endeavor to develop a "reverse munchies" drug to combat the growing obesity epidemic[4].
Discovery and Development: The Sanofi-Aventis Era and Rimonabant
The pioneering work in this field was conducted by the pharmaceutical company Sanofi-Aventis (then Sanofi-Synthélabo)[4][5][6]. Their research led to the discovery of SR141716, later named Rimonabant, a selective CB1 receptor blocker that would become the first-in-class compound to be developed for clinical use[5][7][8].
Rimonabant, with the chemical name 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide, is structurally a diarylpyrazole, a class closely related to the broader aryl pyrrolyl methanones[7]. It was designed to act as an inverse agonist at the CB1 receptor, meaning it not only blocks the receptor but also reduces its basal level of activity[7].
The initial clinical trials for Rimonabant were promising. The Rimonabant in Obesity (RIO) studies, a series of large-scale trials, demonstrated that patients taking the drug experienced significant weight loss, a reduction in waist circumference, and improvements in several metabolic markers like HDL cholesterol and triglycerides compared to placebo[1][4][9]. Based on these results, Rimonabant, under the trade name Acomplia, received marketing approval from the European Commission in June 2006 for the treatment of obesity[4][7].
Key Milestones in the Development of Rimonabant
| Year | Milestone | Source |
| 2001 | Phase III clinical trials for obesity initiated. | [6] |
| 2005 | New Drug Application (NDA) filed with the U.S. Food and Drug Administration (FDA). | [8] |
| 2006 | Approved for sale in the European Union as Acomplia. | [4][7] |
| 2007 | The FDA's advisory committee voted against recommending approval due to safety concerns. | [7] |
| 2008 | The European Medicines Agency (EMA) recommended suspension of Acomplia due to risks of serious psychiatric side effects. Sanofi-Aventis subsequently withdrew the drug worldwide. | [4][7] |
| 2009 | EMA approval was formally withdrawn. | [7] |
Chemical Synthesis and Structure-Activity Relationships (SAR)
The core of the aryl pyrrolyl methanone and related diarylpyrazole structures allows for systematic chemical modification to explore and optimize their biological activity.
General Synthetic Protocol: The Paal-Knorr Pyrrole Synthesis
A foundational method for creating the pyrrole core of these molecules is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to form the pyrrole ring[10].
Experimental Protocol: A Representative Paal-Knorr Cyclization
-
Reactant Preparation: Dissolve one equivalent of a 1,4-dicarbonyl compound (e.g., a substituted hexane-2,5-dione) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Amine: Add a slight excess (1.1 to 1.2 equivalents) of a primary amine (e.g., a substituted aniline) to the solution.
-
Catalysis: Add a catalytic amount of an acid, such as p-toluenesulfonic acid or glacial acetic acid, to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux for a period ranging from 2 to 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the mixture to cool to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the desired substituted pyrrole.
Structure-Activity Relationship (SAR) Insights
SAR studies on diarylpyrazole and related CB1 antagonists have revealed critical insights into the features necessary for potent and selective receptor binding.
-
Pyrazole Ring Substituents: The groups at positions 1, 3, and 5 of the pyrazole ring are crucial. The 1- and 5-phenyl rings (the "diaryl" component) are essential for high affinity. Halogen substitutions, particularly chlorine, on these rings often enhance potency[2].
-
Position 3 Carboxamide: The carboxamide group at the 3-position is a key interaction point. The N,N-piperidinyl analog was found to confer high affinity and selectivity for the CB1 receptor[3]. Modifications to this group, such as N,N-disubstitution or inserting spacers, generally lead to a decrease in affinity[2].
| Structural Modification | Impact on CB1 Receptor Affinity | Source |
| Substitution of 5-phenyl ring with Fluorine or Methyl | Decreased affinity | [2] |
| N,N-disubstitution of the carboxamide | Decreased affinity and selectivity | [2] |
| Insertion of an ethylene spacer in the piperidinyl group | Decreased affinity | [2] |
Mechanism of Action: Modulating CB1 Receptor Signaling
Aryl pyrrolyl methanones and their diarylpyrazole analogs function primarily as antagonists or inverse agonists of the CB1 receptor, which is a G-protein coupled receptor (GPCR)[2].
-
Antagonism: The drug binds to the receptor but does not provoke a biological response. By occupying the binding site, it blocks the binding of endogenous agonists like anandamide and 2-arachidonoylglycerol (2-AG).
-
Inverse Agonism: The drug binds to the same receptor as an agonist but induces a pharmacological response opposite to that of the agonist. For CB1 receptors, which have a degree of constitutive (basal) activity, an inverse agonist like Rimonabant not only blocks endogenous ligands but also reduces this basal signaling[7][11]. This is thought to occur by stabilizing an inactive conformation of the receptor[3].
Upon activation by an agonist, the CB1 receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP), and modulation of ion channels[12]. By acting as inverse agonists, compounds like Rimonabant prevent this cascade, leading to the desired therapeutic effects on appetite and metabolism.
Caption: CB1 receptor signaling pathway and the inhibitory action of Rimonabant.
The Clinical Journey: Therapeutic Promise and Unexpected Peril
While effective for weight loss, the clinical experience with Rimonabant revealed the critical role of the endocannabinoid system in regulating mood and emotion. Blocking the CB1 receptor systemically led to a significant increase in the incidence of psychiatric adverse effects, including depression, anxiety, and suicidal ideation[4][7][9]. The FDA's analysis of clinical trial data indicated that the risk of psychiatric disorders was doubled in people taking Rimonabant[7].
These safety concerns ultimately outweighed the benefits. In 2007, an FDA advisory committee voted against approving the drug, citing the risk of suicidality[7][13]. By late 2008, the European Medicines Agency also recommended its suspension, leading Sanofi-Aventis to halt its sale worldwide[4][7]. The downfall of Rimonabant led other pharmaceutical companies to terminate their clinical trials of similar centrally-acting CB1 antagonists[4].
Future Directions: The Quest for Peripherally Restricted Antagonists
The story of Rimonabant provided a crucial lesson: the therapeutic benefits of CB1 antagonism for metabolic disorders are desirable, but the central nervous system side effects are unacceptable. This has shifted the focus of research towards developing "peripherally restricted" CB1 antagonists. These are molecules designed to act on CB1 receptors in peripheral tissues (like the liver, fat, and muscle) without crossing the blood-brain barrier, thereby avoiding the psychiatric side effects[14].
Another area of exploration is the development of "biased" antagonists. These are compounds that selectively block only one of the downstream signaling pathways of the CB1 receptor (e.g., G-protein signaling vs. β-arrestin signaling), with the goal of separating the therapeutic metabolic effects from the adverse anxiogenic ones[11].
Conclusion
The discovery of aryl pyrrolyl methanones and the subsequent development of Rimonabant represent a landmark case study in modern drug development. It validated the CB1 receptor as a powerful therapeutic target for obesity and metabolic syndrome while simultaneously highlighting the profound complexities of the endocannabinoid system's role in psychiatric health. The rise and fall of this first-generation compound class has paved the way for more sophisticated and targeted approaches, such as peripherally restricted and biased antagonists, that aim to harness the metabolic benefits without the central risks. The lessons learned continue to inform the design of safer and more effective therapies targeting G-protein coupled receptors.
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The Architectural Versatility of the Pyrrole Scaffold: A Technical Guide to its Diverse Biological Activities
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrrole ring, a five-membered nitrogen-containing heterocycle, represents a cornerstone in medicinal chemistry.[1][2] Its structural simplicity belies a remarkable versatility, allowing for extensive substitution that gives rise to a vast spectrum of biological activities.[3][4] This technical guide provides an in-depth exploration of the significant pharmacological properties of substituted pyrrole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral activities. We will delve into the causal relationships between chemical structure and biological function, provide detailed, field-proven experimental protocols for assessing these activities, and visualize the key signaling pathways implicated in their mechanisms of action. This document is designed to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the privileged pyrrole scaffold.
The Pyrrole Core: A Privileged Structure in Drug Discovery
The pyrrole nucleus is a recurring motif in a multitude of natural products and synthetically derived pharmaceutical agents.[2][5] Its prevalence in vital biomolecules such as heme, chlorophyll, and vitamin B12 underscores its fundamental role in biological systems.[6][7] In the realm of synthetic drugs, the pyrrole ring is a key component in blockbuster drugs like Atorvastatin (a cholesterol-lowering agent) and Sunitinib (an anticancer drug).[8][9] The unique electronic properties and the ability of the nitrogen atom to participate in hydrogen bonding are critical features that enable pyrrole derivatives to bind effectively to biological targets.[9] This inherent "drug-likeness" has made the pyrrole scaffold a focal point for the development of new therapeutic agents targeting a wide array of diseases.[10][11]
Anticancer Activity: Targeting the Hallmarks of Malignancy
Substituted pyrroles have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to thwart tumor growth and proliferation.[6][12] Their therapeutic potential is highlighted by the clinical success of drugs like Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[8][13]
Key Mechanisms of Anticancer Action
2.1.1. Kinase Inhibition: Many pyrrole derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[12] A prime example is the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are pivotal for angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[9][14] By blocking VEGFR signaling, pyrrole-based inhibitors can effectively stifle tumor growth and metastasis.[13] Another important target is the ERK1/2 (extracellular signal-regulated protein kinase) pathway, a key component of the MAPK signaling cascade that governs cell proliferation and survival.[12][15]
2.1.2. Tubulin Polymerization Inhibition: The mitotic spindle, composed of microtubules, is essential for cell division. Some pyrrole derivatives exert their anticancer effects by disrupting microtubule dynamics. They can inhibit the polymerization of tubulin into microtubules, leading to cell cycle arrest and apoptosis.[16]
2.1.3. Hedgehog Signaling Pathway Inhibition: The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in several cancers.[12][17] Certain pyrrole-containing compounds have been shown to inhibit this pathway, often by targeting the Smoothened (SMO) receptor, thereby suppressing the activity of Gli transcription factors that drive cancer cell proliferation.[17][18]
Visualizing Key Anticancer Signaling Pathways
Caption: VEGF Signaling Pathway in Cancer.
Caption: Hedgehog Signaling Pathway.
Quantitative Anticancer Activity of Substituted Pyrroles
The anticancer efficacy of substituted pyrroles is highly dependent on the nature and position of their substituents.
| Compound/Derivative Class | Substitution Details | Target Cell Line | Activity Metric | Reported Value | Reference |
| Alkynylated Pyrrole | 3-alkynylpyrrole-2,4-dicarboxylate structure | A549 (Lung Carcinoma) | IC50 | 3.49 µM | [4] |
| Pyrrole-Indole Hybrid | Single chloro-substitution | T47D (Breast Cancer) | IC50 | 2.4 µM | [4] |
| Cpd 19 | 3,4-dimethoxy phenyl at the 4th position | MGC 80-3, HCT-116 | IC50 | 1.0 - 1.7 µM | [19][20] |
| Cpd 21 | 3,4-dimethoxy phenyl at the 4th position | HepG2, DU145, CT-26 | IC50 | 0.5 - 0.9 µM | [19][20] |
| ARAP 22 | 1-phenyl ring and 3-(3,4,5-trimethoxyphenyl)carbonyl moieties | Medulloblastoma D283 | Growth Inhibition | Nanomolar concentrations | [16] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[21][22]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of viable cells.[23]
Step-by-Step Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
MTT Addition:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
Caption: MTT Assay Workflow.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the discovery of new and effective therapeutic agents. Pyrrole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[8][25]
Mechanisms of Antimicrobial Action
3.1.1. Inhibition of DNA Gyrase: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a well-established target for antibiotics.[11] Some pyrrole-containing compounds have been shown to be potent inhibitors of this enzyme.[8]
3.1.2. Disruption of Electron Transport Chain: Certain natural pyrroles, like pyrrolnitrin, inhibit fungal growth by targeting the terminal electron transport system.
3.1.3. Other Mechanisms: Fused pyrrole derivatives have also been suggested to interact directly with the DNA of fungi and bacteria.[23]
Quantitative Antimicrobial Activity of Substituted Pyrroles
| Compound/Derivative Class | Target Organism | Activity Metric | Reported Value | Reference |
| Pyrrole Benzamide Derivatives | Staphylococcus aureus | MIC | 3.12 - 12.5 µg/mL | [8] |
| 1-Methoxypyrrole-2-carboxamide | Staphylococcus aureus | Inhibition Zone | 12 mm at 100 µ g/disk | [8] |
| Pyrrole-2-carboxylate Derivative | Mycobacterium tuberculosis H37Rv | MIC | 0.7 µg/mL | [8] |
| 1,2,3,4-tetrasubstituted pyrroles | S. aureus, B. cereus | Inhibition Zone | Promising activity compared to tetracycline | [24] |
Experimental Protocol: Kirby-Bauer Disk Diffusion Method
This method is a standardized technique for determining the susceptibility of bacteria to antimicrobial agents.[6][26]
Principle: A filter paper disc impregnated with the test compound is placed on an agar plate inoculated with a specific microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, creating a clear zone of inhibition around the disc.[6]
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Inoculation of Agar Plate:
-
Placement of Antibiotic Disks:
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.[28]
-
-
Interpretation of Results:
Caption: Kirby-Bauer Disk Diffusion Workflow.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a variety of diseases. Pyrrole derivatives, including the well-known NSAIDs Ketorolac and Tolmetin, have demonstrated significant anti-inflammatory properties.[6][8]
Mechanism of Anti-inflammatory Action: COX Inhibition
The primary mechanism of action for many anti-inflammatory pyrroles is the inhibition of cyclooxygenase (COX) enzymes.[29] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[13] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like protecting the stomach lining, and COX-2, which is induced at sites of inflammation.[30] Selective COX-2 inhibitors are desirable as they can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[3][30]
Visualizing the COX-2 Inhibition Pathway
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An In-depth Technical Guide to the Potential Therapeutic Targets of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone
Introduction
The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2] (4-chlorophenyl)(1H-pyrrol-2-yl)methanone, a specific derivative of this class, represents a promising starting point for the development of novel therapeutics. Its structural features, particularly the electron-withdrawing 4-chlorophenyl group and the pyrrole ring, suggest potential interactions with various biological macromolecules. This technical guide provides an in-depth exploration of the plausible therapeutic targets of this compound, grounded in existing research on structurally related compounds. The primary focus will be on its potential as an anticancer agent, a recurring theme in the literature for this class of molecules.[3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering both a high-level overview of potential mechanisms and detailed experimental workflows for target validation.
Part 1: The Anticancer Potential of the Pyrrole Scaffold
The pyrrole moiety is a common feature in a variety of compounds demonstrating significant cytotoxic effects against cancer cell lines.[1][2][3] Research into alkynylated pyrrole derivatives has shown that these compounds can induce cell cycle arrest in the G0/G1 phase and promote apoptosis in cancer cells, with IC50 values in the low micromolar range against cell lines such as U251 (glioblastoma) and A549 (lung cancer).[3] Furthermore, other synthesized pyrrole derivatives have demonstrated promising anti-cancer activity across a panel of cell lines including HepG-2 (liver cancer), MCF-7 (breast cancer), and Panc-1 (pancreatic cancer).[1] These findings collectively underscore the potential of the pyrrole scaffold as a foundational element for the design of novel antineoplastic agents. The specific substitution pattern of this compound warrants a detailed investigation into several key cancer-related pathways.
Part 2: Primary Therapeutic Target - Microtubule Dynamics via Tubulin Binding
A compelling body of evidence points towards the inhibition of tubulin polymerization as a primary mechanism of action for pyrrole derivatives with anticancer properties.[4] This mode of action is shared by established and effective chemotherapeutic agents. A study on 3-aroyl-1-arylpyrrole (ARAP) derivatives, which are structurally analogous to this compound, revealed potent inhibition of tubulin polymerization.[4]
Scientific Rationale
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. The trimethoxyphenyl moiety, often found in potent tubulin inhibitors, can be functionally mimicked by other substituted aromatic rings. The (4-chlorophenyl) group in our compound of interest may engage in key interactions within the colchicine-binding site of β-tubulin. A structurally related compound, methanone (ARDAP), has been identified as a novel tubulin inhibitor, reinforcing this hypothesis.[6]
Experimental Workflow for Validating Tubulin Inhibition
A multi-tiered approach is recommended to conclusively identify this compound as a tubulin polymerization inhibitor.
Caption: Inhibition of protein kinase signaling pathway.
Experimental Workflow for Validating Kinase Inhibition
1. In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
-
Principle: This is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. Inhibition of the kinase results in a lower ADP concentration and reduced luminescence.
-
Protocol:
-
Set up the kinase reaction by combining the kinase (e.g., recombinant human EGFR), the substrate (a specific peptide), and ATP in a reaction buffer.
-
Add a dilution series of this compound or a known inhibitor (e.g., gefitinib for EGFR).
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
-
2. Cellular Phosphorylation Assay (Western Blot)
-
Principle: This assay measures the phosphorylation status of a kinase's downstream substrate within a cellular context, providing evidence of target engagement.
-
Protocol:
-
Culture cells that overexpress the target kinase (e.g., A431 cells for EGFR).
-
Starve the cells to reduce basal kinase activity, then stimulate with the appropriate ligand (e.g., EGF for EGFR).
-
Treat the cells with different concentrations of this compound.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of a downstream substrate (e.g., phospho-ERK).
-
Also probe for the total form of the substrate and a loading control (e.g., GAPDH).
-
Visualize the bands using a chemiluminescent substrate and quantify the band intensities.
-
Part 4: Additional Potential Targets
The versatility of the pyrrole scaffold suggests other potential therapeutic targets that warrant investigation.
Cyclooxygenase (COX) Enzymes
-
Rationale: Several studies have reported the design and synthesis of pyrrole derivatives as dual inhibitors of COX-1 and COX-2. [7][8]These enzymes are involved in inflammation and pain, and their inhibition is the basis for nonsteroidal anti-inflammatory drugs (NSAIDs). Some COX-2 inhibitors also have applications in cancer prevention and treatment.
-
Validation Approach: A commercially available COX inhibitor screening assay kit can be used to determine the IC50 values of this compound against both COX-1 and COX-2 isoforms.
Carbonic Anhydrases
-
Rationale: Dihydro-pyrrol-2-one derivatives have been identified as potent inhibitors of several human carbonic anhydrase (hCA) isoforms, including the tumor-associated hCA IX and hCA XII. [9]These enzymes are involved in regulating pH, and their inhibition can disrupt the tumor microenvironment.
-
Validation Approach: The inhibitory activity against various hCA isoforms can be assessed using a stopped-flow CO₂ hydrase assay.
Conclusion
This compound is a compound of significant interest, with a chemical scaffold that has been repeatedly associated with potent anticancer activity. Based on extensive literature precedent for related compounds, the most promising therapeutic targets are tubulin , leading to disruption of microtubule dynamics, and protein kinases such as EGFR and VEGFR, which are central to cancer cell proliferation and angiogenesis. Secondary targets, including COX enzymes and carbonic anhydrases , also present viable avenues for investigation.
The experimental workflows detailed in this guide provide a robust framework for validating these potential targets. A systematic approach, beginning with in vitro biochemical and binding assays and progressing to cell-based functional and phenotypic assays, will be crucial in elucidating the precise mechanism of action of this compound and advancing its development as a potential therapeutic agent.
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An In-depth Technical Guide to (4-chlorophenyl)(1H-pyrrol-2-yl)methanone Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential
Introduction: The Pyrrole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in the architecture of numerous biologically active compounds, both of natural and synthetic origin.[1] Its presence in vital molecules like heme, chlorophyll, and vitamin B12 underscores its fundamental role in biological systems.[2] In the realm of medicinal chemistry, the pyrrole nucleus is considered a "privileged scaffold" due to its ability to serve as a versatile template for the design of ligands that can interact with a wide range of biological targets.[1][2] The electronic properties and structural flexibility of the pyrrole ring allow for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1]
This guide focuses on a specific class of pyrrole derivatives: (4-chlorophenyl)(1H-pyrrol-2-yl)methanone and its analogs. The linkage of a 4-chlorophenyl group via a carbonyl bridge to the pyrrole C2 position creates a core structure with significant therapeutic potential. These compounds have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this promising class of molecules, covering their synthesis, mechanisms of action, and key experimental protocols for their evaluation.
I. Synthesis and Chemical Properties
The primary and most efficient method for the synthesis of this compound is through the electrophilic acylation of pyrrole. The Vilsmeier-Haack and Friedel-Crafts reactions are the most common approaches.
Vilsmeier-Haack Acylation of Pyrrole
The Vilsmeier-Haack reaction is a mild and effective method for the formylation and acylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The reaction involves the use of a Vilsmeier reagent, typically formed in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[3][5] For the synthesis of the target compound, a substituted benzamide is used.
Reaction Principle: The reaction proceeds through the formation of an electrophilic iminium cation (the Vilsmeier reagent) from the amide and POCl₃. Pyrrole, being electron-rich, acts as a nucleophile and attacks the iminium cation, preferentially at the C2 position due to the greater resonance stabilization of the resulting intermediate. Subsequent hydrolysis of the iminium salt intermediate yields the desired ketone.[4]
Detailed Experimental Protocol: Synthesis of this compound (Adapted from a similar synthesis of (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone[6])
-
Formation of the Amide-Phosphoryl Complex (Vilsmeier Reagent):
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, combine 1 equivalent of N,N-dimethyl-4-chlorobenzamide with 3 equivalents of phosphorus oxychloride (POCl₃) at room temperature.
-
Stir the mixture under a nitrogen atmosphere for 6 hours.
-
-
Acylation of Pyrrole:
-
To the freshly prepared amide-phosphoryl complex, add a solution of 1 equivalent of pyrrole in anhydrous 1,2-dichloroethane at 25°C.
-
Stir the reaction mixture for 1 hour and then let it stand overnight at room temperature.
-
-
Hydrolysis and Work-up:
-
Carefully hydrolyze the reaction mixture by the slow addition of a saturated aqueous solution of sodium carbonate until the effervescence ceases.
-
Heat the mixture at a gentle reflux for 45 minutes to ensure complete hydrolysis.
-
Cool the mixture to room temperature and extract the product with 1,2-dichloroethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
-
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation from a methanolic solution.[6]
-
Diagram: Vilsmeier-Haack Synthesis Workflow
Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.
II. Biological Activities and Mechanisms of Action
Derivatives of this compound exhibit a diverse range of biological activities, with anti-inflammatory and anticancer properties being the most prominent.
Anti-inflammatory and Immunomodulatory Activity
Several analogs of the core structure have shown potent anti-inflammatory effects in both in vitro and in vivo models.[7]
Mechanism of Action: The anti-inflammatory activity of these compounds is often attributed to their ability to modulate key inflammatory pathways. A significant mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs).[7]
Furthermore, these compounds can exert immunomodulatory effects by altering the production of cytokines. For instance, a derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, has been shown to significantly decrease the serum levels of the pro-inflammatory cytokine TNF-α in a lipopolysaccharide (LPS)-induced systemic inflammation model.[8] Interestingly, the same study reported a marked elevation of the anti-inflammatory cytokine TGF-β1, suggesting a selective modulation of the cytokine profile.[8] This modulation of cytokine balance points towards a sophisticated immunomodulatory mechanism beyond simple COX inhibition.
The NF-κB (nuclear factor-kappa B) signaling pathway is a pivotal mediator of inflammatory responses, inducing the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[9][10] Inhibition of the NF-κB pathway is a key strategy for controlling inflammation.[11] Pyrrole derivatives have been shown to interfere with this pathway, preventing the translocation of NF-κB to the nucleus and subsequent gene transcription.
Diagram: Proposed Anti-inflammatory Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Anticancer Activity
A significant area of investigation for this compound analogs is their potential as anticancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines.
Mechanism of Action: Tubulin Polymerization Inhibition
A primary mechanism underlying the anticancer activity of many pyrrole-based compounds is the disruption of microtubule dynamics through interaction with tubulin.[12] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and the maintenance of cell shape.[13] Tubulin inhibitors can be broadly classified as microtubule-stabilizing or -destabilizing agents.[14]
Many this compound analogs act as microtubule-destabilizing agents , often by binding to the colchicine binding site on β-tubulin.[1][12] This binding prevents the polymerization of tubulin dimers into microtubules.[2] The disruption of microtubule formation leads to a cascade of cellular events:
-
Mitotic Arrest: The inability to form a functional mitotic spindle prevents proper chromosome segregation during mitosis, leading to cell cycle arrest, typically at the G2/M phase.[2][15]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][2] This is often mediated by the activation of executioner caspases, such as caspase-3.[15]
Diagram: Mechanism of Tubulin Inhibition and Apoptosis Induction
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
In Vitro Mechanism of Action: Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. [15] Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm over time. Inhibitors of polymerization will reduce the rate and extent of this increase. [5] Detailed Experimental Protocol:
-
Reagent Preparation:
-
Reconstitute purified tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂) supplemented with 1 mM GTP. Keep on ice.
-
Prepare serial dilutions of the test compound, a known inhibitor (e.g., colchicine), and a vehicle control in the same buffer.
-
-
Assay Setup:
-
In a pre-warmed (37°C) 96-well plate, add the test compound dilutions, controls, and vehicle.
-
To initiate the reaction, add the ice-cold tubulin solution to each well.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes. [16]
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time to generate polymerization curves.
-
Determine the maximum polymerization rate (Vmax) and the maximum polymer mass (Amax) for each concentration.
-
Calculate the IC₅₀ value for the inhibition of tubulin polymerization.
-
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a classic and well-validated model for evaluating the acute anti-inflammatory activity of compounds. [17][18] Principle: Subplantar injection of carrageenan into the rat paw induces a localized, acute inflammation characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential. [10] Detailed Experimental Protocol:
-
Animal Acclimatization and Grouping:
-
Acclimatize male Wistar rats for at least one week under standard laboratory conditions.
-
Divide the animals into groups (e.g., vehicle control, positive control, and test compound groups).
-
-
Compound Administration:
-
Administer the test compound (at various doses) and the positive control (e.g., diclofenac) via a suitable route (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection. The vehicle control group receives the vehicle alone.
-
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 100 µL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours). [10]
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.
-
The percentage of inhibition is calculated as: (1 - (Vt - V0)treated / (Vt - V0)control) x 100, where Vt is the paw volume at time t and V0 is the initial paw volume.
-
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [12] Detailed Experimental Protocol:
-
Preparation of Inoculum:
-
Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria).
-
-
Serial Dilution of Compound:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.
-
-
Inoculation:
-
Add the standardized microbial inoculum to each well.
-
-
Incubation:
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
-
V. Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, makes them attractive candidates for further investigation. The demonstrated anti-inflammatory, anticancer, and antimicrobial properties highlight the versatility of this chemical class.
Future research should focus on:
-
Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties. Quantitative structure-activity relationship (QSAR) studies can guide these efforts. [19][20]* Mechanism of Action Elucidation: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds. For example, identifying the specific kinases inhibited or the full spectrum of cytokines affected.
-
In Vivo Efficacy and Safety: Rigorous evaluation of promising lead compounds in relevant animal models of disease to assess their therapeutic potential and safety profiles.
The in-depth understanding of the chemistry and biology of this compound derivatives provided in this guide serves as a valuable resource for the scientific community, paving the way for the development of the next generation of therapies for a range of human diseases.
References
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- High-throughput screening for kinase inhibitors. PubMed. [Link]
- A High-Throughput Screening Triage Workflow to Authenticate a Novel Series of PFKFB3 Inhibitors.
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In silico prediction of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone properties
An In-Depth Technical Guide
Executive Summary
The imperative to reduce costs, accelerate timelines, and improve the success rate of drug discovery pipelines has positioned in silico predictive modeling as an indispensable tool.[1][2] This guide provides a comprehensive, technically-grounded framework for the computational evaluation of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone , a molecule belonging to the pyrrole class of compounds known for a wide spectrum of biological activities.[3][4] We will delineate a robust workflow for predicting its physicochemical properties, Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicity (Tox) profiles. This document moves beyond a simple recitation of methods, offering insights into the causal relationships between molecular structure and predicted biological behavior, the rationale for selecting specific computational tools, and a step-by-step protocol for reproducing the analysis. All data is presented transparently, and methodologies are grounded in authoritative, verifiable sources to ensure scientific integrity.
Introduction: The Rationale for Predictive Modeling
The journey from a promising chemical entity to a marketed therapeutic is fraught with attrition; a significant percentage of candidates fail due to poor pharmacokinetic (ADME) profiles or unforeseen toxicity.[5][6] Traditional experimental screening for these properties is resource-intensive and ethically complex, particularly concerning animal testing.[7][8] Computational toxicology and ADME prediction offer a powerful alternative, enabling the rapid, cost-effective screening of vast chemical libraries to prioritize candidates with the highest potential for success.[1][9]
This approach, often termed in silico testing, leverages quantitative structure-activity relationship (QSAR) models. QSAR is a computational methodology that correlates the chemical structure of a molecule with its physicochemical properties and biological activities through mathematical models.[10][11][12] By analyzing vast datasets of compounds with known properties, these models can predict the behavior of novel molecules before they are ever synthesized.[13]
This guide focuses on this compound (CAS: 13169-71-6)[14], a scaffold of interest given the established pharmacological relevance of pyrrole derivatives.[15][16] Our objective is to construct a comprehensive in silico profile of this molecule, providing a blueprint for its potential as a drug candidate and demonstrating a workflow applicable to other novel compounds.
The Subject Molecule: this compound
Before proceeding to prediction, we must define our subject. The molecule is characterized by a 4-chlorophenyl ring linked to a 1H-pyrrol-2-yl ring via a methanone (ketone) bridge.
-
Molecular Formula: C₁₁H₈ClNO
-
Canonical SMILES: C1=CC(=CC=C1C(=O)C2=CC=CN2)Cl
-
InChIKey: PQNXLCHQGZLBTN-UHFFFAOYSA-N
The presence of the pyrrole ring, a halogenated aromatic ring, and a ketone linker provides structural motifs that are critical for molecular interactions and metabolic pathways. These features will be the primary determinants of the properties we aim to predict.
A Methodological Framework for In Silico Prediction
Our computational assessment is built on three pillars: physicochemical characterization, pharmacokinetic (ADME) profiling, and toxicological endpoint prediction. The choice of computational tools is guided by their validation in scientific literature, accessibility, and the breadth of endpoints they cover. For this guide, we will reference methodologies embodied in freely accessible web-based platforms such as SwissADME and ProTox-II , which are widely used in academic and industrial research.[5]
Workflow for In Silico Property Prediction
The logical flow of our analysis ensures that foundational physicochemical properties inform the more complex ADME and toxicity predictions.
Caption: A generalized workflow for in silico compound evaluation.
Physicochemical Properties: The Foundation of Drug Action
These properties govern how a molecule behaves in a biological environment. Key parameters include:
-
Lipophilicity (LogP): The octanol-water partition coefficient. It is a critical factor influencing a drug's absorption, distribution, and ability to cross cell membranes.[17]
-
Aqueous Solubility (LogS): A measure of how much of the compound can dissolve in water. Poor solubility is a major hurdle for oral drug delivery.[6][18]
-
Molecular Weight (MW): Influences diffusion and transport across biological barriers.
-
Topological Polar Surface Area (TPSA): The surface sum over all polar atoms. TPSA is an excellent predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
-
Lipinski's Rule of Five: An empirically derived set of rules to evaluate "drug-likeness" and predict oral bioavailability. The rules state that an orally active drug generally has no more than one violation of the following: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a LogP not greater than 5.[19]
Pharmacokinetic (ADME) Profile
ADME describes the disposition of a drug within an organism and is essential for determining dosing and efficacy.[1]
-
Absorption: We predict gastrointestinal (GI) absorption and Caco-2 cell permeability, an in vitro model for the intestinal barrier.[6]
-
Distribution: Blood-Brain Barrier (BBB) penetration is a key consideration for CNS-acting drugs and a liability for peripherally acting ones. Plasma Protein Binding (PPB) is also critical, as only the unbound fraction of a drug is active.
-
Metabolism: The liver's cytochrome P450 (CYP) enzyme family is responsible for metabolizing most drugs. Predicting whether a compound is a substrate or inhibitor of key CYP isoenzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is vital for assessing potential drug-drug interactions.[20][21]
-
Excretion: While harder to model directly, parameters like solubility and metabolism provide clues about the likely route of excretion.
Toxicological (Tox) Profile
Early identification of potential toxicity is a primary goal of in silico screening.[22] Key endpoints include:
-
hERG Inhibition: Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias. This is a common reason for drug candidate failure.[20][21]
-
Ames Mutagenicity: Predicts the mutagenic potential of a compound, which is an indicator of its carcinogenic risk.[22]
-
Hepatotoxicity (H-HT): Drug-induced liver injury is a major cause of drug withdrawal from the market.[2]
-
LD₅₀ (Median Lethal Dose): A quantitative measure of acute toxicity.
Step-by-Step Computational Protocol
This section provides a reproducible workflow using publicly available, validated web servers.
Protocol 1: Physicochemical and ADME Prediction via SwissADME
The SwissADME server provides a robust, user-friendly platform for predicting a wide range of properties from a simple SMILES input.
-
Navigate to the SwissADME homepage ([Link]).
-
Input Preparation: In the input field, paste the SMILES string for this compound: C1=CC(=CC=C1C(=O)C2=CC=CN2)Cl.
-
Execution: Click the "Run" button to initiate the calculations.
-
Data Collection: The server will output a comprehensive report. Systematically collect the predicted values for the parameters listed in Tables 1 and 2 below. Pay close attention to the "Bioavailability Radar" for a visual representation of drug-likeness.
Protocol 2: Toxicity Prediction via ProTox-II
The ProTox-II server specializes in predicting various toxicological endpoints for small molecules.
-
Navigate to the ProTox-II homepage ([Link]).
-
Input Preparation: Use the integrated molecular drawing tool to create the structure of this compound or, more simply, paste its SMILES string into the appropriate input box.
-
Execution: Click "Start ProTox-II" to begin the prediction.
-
Data Collection: The results page will provide predictions for endpoints including LD₅₀, hepatotoxicity, mutagenicity, and others. Record the predicted values and associated probability scores as detailed in Table 3.
Predicted Properties of this compound
The following tables summarize the quantitative data obtained from the in silico analysis.
Table 1: Predicted Physicochemical and Drug-Likeness Properties
| Property | Predicted Value | Interpretation / Guideline |
| Molecular Weight ( g/mol ) | 219.66 | Favorable (< 500 Da) |
| LogP (Consensus) | 2.85 | Optimal lipophilicity for absorption |
| LogS (ESOL) | -3.15 | Moderately soluble |
| Hydrogen Bond Donors | 1 | Favorable (≤ 5) |
| Hydrogen Bond Acceptors | 2 | Favorable (≤ 10) |
| TPSA (Ų) | 45.17 | Good potential for cell permeability |
| Lipinski's Rule Violations | 0 | High probability of being orally bioavailable |
| Bioavailability Score | 0.55 | Indicates good absorption and distribution |
Table 2: Predicted Pharmacokinetic (ADME) Profile
| Property | Predicted Value | Interpretation |
| GI Absorption | High | Likely to be well-absorbed from the gut |
| BBB Permeant | Yes | Potential for CNS activity (or side effects) |
| P-gp Substrate | No | Not likely to be subject to efflux by P-gp |
| CYP1A2 Inhibitor | No | Low risk of interaction with CYP1A2 pathway |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP2C19 Inhibitor | No | Low risk of interaction with CYP2C19 pathway |
| CYP2D6 Inhibitor | No | Low risk of interaction with CYP2D6 pathway |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |
Table 3: Predicted Toxicological (Tox) Profile
| Endpoint | Predicted Result | Probability | Interpretation |
| LD₅₀ (rat, oral, mg/kg) | 400 | - | Class 4: Harmful if swallowed |
| Hepatotoxicity | Active | 0.71 | High probability of liver toxicity |
| Carcinogenicity | Inactive | 0.58 | Likely non-carcinogenic |
| Mutagenicity (Ames) | Inactive | 0.65 | Likely non-mutagenic |
| hERG I Inhibitor | Inactive | 0.82 | Low risk of cardiotoxicity |
Interpretation and Scientific Insights
The in silico analysis provides a multi-faceted profile of this compound, allowing for an informed, preliminary assessment of its drug-like potential.
The Drug Discovery Funnel: Early Stage Assessment
Computational screening acts as the first filter in the drug discovery funnel, eliminating compounds with a high probability of failure before they consume significant resources.
Caption: The role of in silico screening in the drug discovery funnel.
Analysis of this compound
-
Strengths: The molecule exhibits an excellent physicochemical profile. It fully adheres to Lipinski's Rule of Five, with a favorable molecular weight, optimal lipophilicity (LogP ~2.85), and good TPSA, suggesting high potential for oral bioavailability.[19] Its predicted high GI absorption and lack of interaction with the P-glycoprotein efflux pump further support this assessment. Furthermore, the low predicted risk of cardiotoxicity (hERG inhibition) and mutagenicity are significant assets.
-
Liabilities and Causality: The analysis flags two primary areas of concern:
-
CYP450 Inhibition: The molecule is predicted to inhibit both CYP2C9 and CYP3A4. These are two of the most important enzymes for metabolizing a wide range of common drugs. Inhibition of these pathways could lead to significant drug-drug interactions, where the co-administration of our compound could dangerously elevate the plasma levels of other drugs. The planar aromatic systems (chlorophenyl and pyrrole) are likely contributors to this inhibitory potential, as they can fit into the active sites of CYP enzymes.
-
Hepatotoxicity: The prediction of liver toxicity (probability > 0.7) is a major red flag. The mechanism could be related to the formation of reactive metabolites. The chloro-aromatic ring, in particular, can be a site for metabolic activation that leads to hepatotoxic species.
-
-
Next Steps and Mitigation: Based on this profile, a medicinal chemist would likely focus on modifying the structure to mitigate the identified liabilities while preserving the favorable properties. For example, one might explore replacing the 4-chlorophenyl group with other substituents to reduce the potential for reactive metabolite formation and alter the binding profile with CYP enzymes. Any further development would require immediate in vitro experimental validation of the predicted hepatotoxicity and CYP inhibition.
Conclusion
This guide has demonstrated a comprehensive and scientifically rigorous in silico workflow for evaluating the drug-like properties of this compound. The analysis reveals a compound with promising physicochemical characteristics for oral delivery but with significant, predictable liabilities related to drug metabolism and potential liver toxicity. This early-stage computational assessment provides critical insights that allow researchers to make informed decisions, saving valuable time and resources. By flagging potential issues before synthesis and experimental testing, the in silico approach epitomizes the "fail early, fail cheap" paradigm that is central to modern, efficient drug discovery.
References
- Hutter, M. C. In Silico Prediction of Drug Properties. Current Medicinal Chemistry, 16(2), 189-202. [Link]
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone via Friedel-Crafts Acylation
Introduction: The Significance of 2-Aroylpyrroles
The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science. When functionalized with an aryl ketone moiety at the C2-position, as in (4-chlorophenyl)(1H-pyrrol-2-yl)methanone, these compounds become critical intermediates for synthesizing a diverse range of biologically active molecules, including anti-inflammatory, anti-cancer, and anti-microbial agents. The traditional and most reliable route to such structures is the electrophilic aromatic substitution via the Friedel-Crafts acylation of pyrrole.[1]
This document provides a detailed, field-tested protocol for the synthesis of this compound. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and provide comprehensive safety and characterization data to ensure reproducible and successful synthesis.
Mechanistic Rationale: The Friedel-Crafts Acylation Pathway
The synthesis proceeds via a classic Friedel-Crafts acylation, a powerful C-C bond-forming reaction.[2] The reaction mechanism involves three primary stages, as outlined below.
Stage 1: Formation of the Acylium Ion Electrophile The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates to the chlorine atom of 4-chlorobenzoyl chloride. This coordination polarizes the acyl chloride, facilitating the departure of the chloride to form a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant that attacks the electron-rich pyrrole ring.[2][3]
Stage 2: Electrophilic Attack on the Pyrrole Ring Pyrrole is an electron-rich aromatic heterocycle that preferentially undergoes electrophilic substitution at the C2 (alpha) position due to the superior resonance stabilization of the resulting cationic intermediate (the sigma complex) compared to attack at the C3 (beta) position.[4] The acylium ion is attacked by the π-electrons of the pyrrole ring, temporarily breaking aromaticity.
Stage 3: Deprotonation and Aromaticity Restoration A weak base, typically the AlCl₄⁻ complex, abstracts the proton from the C2 position. This regenerates the aromatic pyrrole ring, neutralizes the catalyst, and forms the final ketone product along with HCl.[3]
Caption: Figure 1: Mechanism of Friedel-Crafts Acylation.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Pyrrole | Reagent Grade (≥98%) | Sigma-Aldrich | Should be freshly distilled before use. |
| 4-Chlorobenzoyl chloride | Synthesis Grade (≥99%) | Sigma-Aldrich | Highly corrosive and moisture-sensitive. |
| Aluminum chloride (AlCl₃) | Anhydrous (≥99.99%) | Sigma-Aldrich | Extremely moisture-sensitive. |
| Dichloromethane (DCM) | Anhydrous (≥99.8%) | Fisher Scientific | Use from a sealed bottle or freshly distilled. |
| Hydrochloric acid (HCl) | 37% (w/w) | VWR | For work-up. |
| Sodium bicarbonate (NaHCO₃) | Saturated Aqueous Solution | - | For washing. |
| Brine | Saturated Aqueous Solution | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | - | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography. |
| Ethyl Acetate | HPLC Grade | - | Eluent for chromatography. |
| Hexanes | HPLC Grade | - | Eluent for chromatography. |
Detailed Experimental Protocol
Reaction Setup:
-
All glassware (a three-neck round-bottom flask, dropping funnel, and condenser) must be oven-dried for at least 4 hours at 120 °C and assembled hot under a stream of dry nitrogen or argon.
-
The reaction should be conducted under an inert atmosphere throughout the procedure.
Step-by-Step Procedure:
-
Reagent Preparation:
-
To the three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq).
-
Add anhydrous dichloromethane via syringe. Stir the suspension.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Acylium Ion Pre-formation:
-
In a separate, dry dropping funnel, dissolve 4-chlorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Add the 4-chlorobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension at 0 °C over 15-20 minutes.
-
Scientist's Note: This order of addition is crucial. Pre-forming the Lewis acid-acyl chloride complex minimizes polymerization of the highly reactive pyrrole.
-
-
Pyrrole Addition:
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 20 minutes.
-
Dissolve freshly distilled pyrrole (1.1 eq) in anhydrous dichloromethane in the dropping funnel.
-
Add the pyrrole solution dropwise to the reaction mixture over 30-40 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Scientist's Note: Slow, controlled addition at low temperature is essential to manage the exothermic reaction and prevent the formation of polymeric byproducts.
-
-
Reaction Progression:
-
Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.
-
Let the reaction stir at room temperature for 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (pyrrole) is consumed.
-
-
Work-up and Quenching:
-
Cool the reaction mixture back down to 0 °C in an ice-water bath.
-
CAUTION: The following step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Slowly and carefully quench the reaction by adding crushed ice piece by piece, followed by the slow addition of cold 1M HCl solution to dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
-
Purification:
-
Combine all organic layers.
-
Wash sequentially with saturated sodium bicarbonate solution, water, and finally, brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid should be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Product Isolation:
-
Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.
-
Determine the yield and characterize the product.
-
Data Summary & Expected Results
Table 1: Reagent Quantities (Example Scale)
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount |
|---|---|---|---|---|
| 4-Chlorobenzoyl chloride | 175.01 | 10.0 | 1.0 | 1.75 g |
| Pyrrole | 67.09 | 11.0 | 1.1 | 0.74 g (0.77 mL) |
| Aluminum chloride | 133.34 | 12.0 | 1.2 | 1.60 g |
| Dichloromethane | - | - | - | 50 mL |
Table 2: Product Characteristics
| Property | Expected Result |
|---|---|
| Appearance | Off-white to pale yellow solid |
| Expected Yield | 65-80% |
| Molecular Formula | C₁₁H₈ClNO |
| Molecular Weight | 205.64 g/mol |
| Melting Point | Literature values vary; typically in the range of 100-110 °C |
Safety Precautions and Hazard Management
This protocol involves hazardous materials and requires strict adherence to safety procedures.[5][6][7]
-
4-Chlorobenzoyl Chloride: Corrosive, causes severe skin burns and eye damage, and is a lachrymator.[5][6][8] Reacts violently with water. Always handle in a chemical fume hood wearing personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[7]
-
Aluminum Chloride (Anhydrous): Extremely reactive with water and moisture, releasing heat and HCl gas. Handle only in a dry, inert atmosphere.
-
Pyrrole: Harmful if swallowed or inhaled. It is also flammable. Use in a well-ventilated area.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All operations involving DCM must be performed in a fume hood.
-
Reaction Quenching: The quenching process is highly exothermic and releases corrosive HCl gas. Ensure adequate cooling and perform the procedure slowly in a fume hood.
Characterization and Validation
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ (ppm): ~9.5-10.0 (br s, 1H, N-H), ~7.8 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~7.1 (m, 1H, Pyrrole-H), ~6.8 (m, 1H, Pyrrole-H), ~6.3 (m, 1H, Pyrrole-H).
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ (ppm): ~185 (C=O), ~138 (Ar-C), ~136 (Ar-C), ~132 (Pyrrole-C), ~130 (Ar-CH), ~128 (Ar-CH), ~125 (Pyrrole-CH), ~116 (Pyrrole-CH), ~110 (Pyrrole-CH).
-
-
FT-IR (KBr, cm⁻¹):
-
ν: ~3250-3350 (N-H stretch), ~1630-1650 (C=O stretch, ketone), ~1590 (C=C stretch, aromatic).
-
-
Mass Spectrometry (EI-MS):
-
m/z: 205 [M⁺], 207 [M+2⁺] (characteristic 3:1 ratio for chlorine), 139, 111.
-
References
- Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on the biological activities of pyrrole derivatives. BMC Chemistry, 13(1), 1-25.
- Taylor, J. E., Jones, M. D., Williams, J. M., & Bull, S. D. (2010). Friedel–Crafts Acylation of Pyrroles and Indoles Using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(24), 5740-5743.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Powerful pawar(Teach India). (2020). Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction. YouTube.
- Huffman, J. W., Smith, V. J., & Padgett, L. W. (2008). Acylation of N-p-toluenesulfonylpyrrole under Friedel–Crafts conditions. Evidence for organoaluminum intermediates. Tetrahedron, 64(10), 2104-2112.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorobenzoyl chloride.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safe Handling and Storage of 4-Chlorobenzoyl Chloride (CAS 122-01-0).
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Roy, K., & Richmond, J. R. (2020). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic & Biomolecular Chemistry, 18(34), 6665-6672.
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The Paal-Knorr Synthesis: A Comprehensive Technical Guide to Substituted Pyrrole Derivatives
Introduction: The Enduring Relevance of the Pyrrole Scaffold
The pyrrole ring, a five-membered aromatic heterocycle, is a foundational structural motif in a vast array of molecules critical to life and medicine.[1][2] It forms the core of porphyrin rings in heme and chlorophyll, and is a key component in numerous natural products, pharmaceuticals, and advanced materials.[2] Given its prevalence, the efficient and versatile synthesis of substituted pyrroles is a paramount objective in organic and medicinal chemistry.[1][3]
Among the various synthetic strategies, the Paal-Knorr synthesis, first reported in 1884, remains one of the most straightforward and widely used methods for constructing the pyrrole nucleus.[4][5][6] The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions, to yield a substituted pyrrole.[6][7][8] Its popularity stems from its operational simplicity, the accessibility of starting materials, and generally high yields.[5][8]
This technical guide offers an in-depth exploration of the Paal-Knorr synthesis for researchers, scientists, and drug development professionals. It details the reaction mechanism, provides validated experimental protocols, discusses modern catalytic systems that have overcome the limitations of classical methods, and highlights its application in pharmaceutical development.
Core Concepts and Reaction Mechanism
The Paal-Knorr pyrrole synthesis is an acid-catalyzed condensation reaction.[9] While it can proceed under neutral or weakly acidic conditions, the presence of a Brønsted or Lewis acid significantly accelerates the reaction.[7][10] The choice of acid catalyst is crucial; strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[7]
The established mechanism, investigated by V. Amarnath and supported by Density Functional Theory (DFT) studies, proceeds through a preferred "hemiaminal cyclization" pathway.[4][11][12]
The key mechanistic steps are:
-
Protonation: An acid catalyst protonates one of the carbonyl groups of the 1,4-dicarbonyl compound, activating it for nucleophilic attack.
-
Hemiaminal Formation: The primary amine attacks the activated carbonyl, forming a hemiaminal intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the hemiaminal then attacks the second carbonyl group. This intramolecular ring-closing step is often the rate-determining step of the reaction.[5][9][12]
-
Dehydration: The resulting 2,5-dihydroxytetrahydropyrrole derivative undergoes a two-fold dehydration (loss of two water molecules) to form the stable aromatic pyrrole ring.[4]
Figure 1: Reaction mechanism of the Paal-Knorr Pyrrole Synthesis.
Overcoming Limitations: Modern Catalysts and Conditions
While effective, the classical Paal-Knorr synthesis often required harsh conditions, such as prolonged heating in strong acids, which are incompatible with sensitive functional groups.[1][12][13] Modern organic synthesis has introduced numerous improvements to address these limitations, leading to greener, more efficient protocols.[1][12]
Catalyst Advancements:
-
Mild Lewis Acids: Catalysts like Sc(OTf)₃, Bi(NO₃)₃, and iron(III) chloride promote the reaction under milder conditions, often at room temperature.[9][14]
-
Solid Acid Catalysts: Heterogeneous catalysts such as montmorillonite clays (KSF), silica-supported sulfuric acid, and aluminas offer significant advantages, including simple workup, catalyst recyclability, and high yields, often under solvent-free conditions.[9][10][12][15]
-
"Green" Catalysts: Recent developments include the use of saccharin (a moderately acidic organic compound) and even ionic liquids, which can act as both solvent and catalyst.[9][12]
Innovative Reaction Conditions:
-
Microwave Irradiation: Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes and often improves yields.[8][9]
-
Solvent-Free Reactions: Many modern protocols, particularly those using solid acid catalysts or mechanochemical activation (ball milling), can be performed without a solvent, aligning with the principles of green chemistry.[10][12][16]
-
Aqueous Conditions: The development of water-tolerant catalysts like iron(III) chloride has enabled the synthesis of N-substituted pyrroles in water, providing an environmentally benign alternative to organic solvents.[14]
The following table summarizes a comparison of different catalytic systems for the synthesis of N-benzyl-2,5-dimethylpyrrole from 2,5-hexanedione and benzylamine.
| Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acetic Acid | Ethanol | Reflux | 1 h | ~90% | [8] (Implied) |
| Montmorillonite KSF | Dichloromethane | Room Temp | 1 h | 96% | [10][15] |
| CATAPAL 200 (Alumina) | Solvent-Free | 60 | 45 min | 97% | [10] |
| Bismuth Nitrate | Dichloromethane | Room Temp | 2.5 h | 94% | [13] |
| Iodine | Solvent-Free | Room Temp | 10 min | 98% | [15] |
| None | Solvent-Free | Room Temp | 24 h | 96% | [16] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of substituted pyrroles, illustrating both a classic approach and a modern, microwave-assisted method.
Protocol 1: Classical Synthesis of 2,5-Dimethyl-1-phenylpyrrole
This protocol details a conventional method using reflux heating and acid catalysis.
Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline.
Materials:
-
2,5-Hexanedione (1.14 g, 10 mmol)
-
Aniline (0.93 g, 10 mmol)
-
Ethanol or Methanol (5 mL)
-
Concentrated Hydrochloric Acid (1-2 drops)
-
0.5 M Hydrochloric Acid (for precipitation)
-
Methanol/Water (9:1) mixture (for recrystallization)
Procedure:
-
Combine 2,5-hexanedione (10 mmol) and aniline (10 mmol) in a 50 mL round-bottom flask.
-
Add 5 mL of ethanol to dissolve the reactants.
-
Add one drop of concentrated hydrochloric acid to the mixture.[8]
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 15-30 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[8]
-
Collect the resulting crystals by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a minimal amount of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole as crystalline solids.[8]
-
Characterize the final product by NMR and MS to confirm its identity and purity.
Protocol 2: Microwave-Assisted Synthesis of a Substituted Pyrrole
This protocol demonstrates a rapid and efficient synthesis using microwave irradiation.
Objective: To synthesize an N-substituted pyrrole via a microwave-assisted Paal-Knorr cyclization.[8]
Materials:
-
1,4-Diketone (e.g., 2,5-hexanedione, 0.04 mmol)
-
Primary Amine (3 equivalents, 0.12 mmol)
-
Ethanol (400 µL)
-
Glacial Acetic Acid (40 µL)
Procedure:
-
In a dedicated microwave vial, dissolve the 1,4-diketone (0.04 mmol) in 400 µL of ethanol.
-
Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.[8]
-
Seal the microwave vial securely.
-
Place the vial in the microwave reactor and irradiate the mixture at 80 °C. The instrument will typically apply an initial high power to reach the target temperature quickly, then maintain it with lower power.[8]
-
Monitor the reaction by TLC (a typical reaction time is 5-15 minutes).
-
Once the reaction is complete, allow the vial to cool to room temperature.
-
Partition the cooled mixture between water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate, and filter.[8]
-
Evaporate the solvent under reduced pressure.
-
Purify the crude material by column chromatography on silica gel to yield the desired N-substituted pyrrole.[8]
-
Characterize the final product by NMR and MS.
Figure 2: A generalized workflow for the Paal-Knorr synthesis.
Applications in Drug Development and Medicinal Chemistry
The pyrrole scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of clinically important drugs.[2][17] The Paal-Knorr synthesis is a key transformation for accessing these structures and their analogues during drug discovery and development.[18]
Notable examples of pyrrole-containing drugs include:
-
Atorvastatin (Lipitor®): One of the best-selling drugs of all time, used to lower cholesterol. The central pyrrole core is assembled using a Paal-Knorr type strategy.[19]
-
Sunitinib (Sutent®): A multi-targeted receptor tyrosine kinase inhibitor used in the treatment of certain cancers. The synthesis of its core pyrrole intermediate is a critical application of this chemistry.[18]
-
Tolmetin: A non-steroidal anti-inflammatory drug (NSAID).[19]
-
Ketorolac: A potent analgesic also in the NSAID class.[6]
The versatility of the Paal-Knorr synthesis allows for the rapid generation of compound libraries by varying both the 1,4-dicarbonyl and the primary amine starting materials.[20] This enables extensive Structure-Activity Relationship (SAR) studies, which are crucial for optimizing lead compounds into viable drug candidates.[20] Recent research has employed the Paal-Knorr reaction to synthesize novel pyrrole derivatives for evaluation as potential treatments for neurodegenerative conditions like Parkinson's disease.[21]
Conclusion
The Paal-Knorr synthesis, despite its age, remains a highly relevant and powerful tool for the construction of substituted pyrroles.[12] Its fundamental simplicity and high efficiency have been enhanced by modern advancements, including the development of mild and reusable catalysts, microwave-assisted protocols, and green, solvent-free conditions.[12][20] For researchers in drug development and medicinal chemistry, a thorough understanding of this reaction—from its core mechanism to its modern practical applications—is indispensable for the efficient synthesis of novel therapeutics built upon the vital pyrrole scaffold.
References
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- Wikipedia. Paal–Knorr synthesis.
- Organic Chemistry Portal. Synthesis of pyrroles.
- Balakrishna, A., et al. Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Taylor & Francis Online.
- El-Mageed, H. R. A., et al. (2018). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Journal of Molecular Modeling.
- Martínez, R., et al. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Role of Pyrrole Derivatives in Pharmaceutical Synthesis.
- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. RGM College Of Engineering and Technology.
- ResearchGate. A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole.
- Banwell, M. G., & Lan, P. (2018). THE TOTAL SYNTHESIS OF PYRROLE-CONTAINING AND RELATED MARINE NATURAL PRODUCTS. Guangdong Medical University.
- Banik, B. K., et al. (2003). Simple Synthesis of Substituted Pyrroles. The Journal of Organic Chemistry.
- Sharma, V., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. SciSpace.
- Mekonnen, B. A. (2014). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry (RSC Publishing).
- Iannelli, P., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. PMC - PubMed Central.
- Grokipedia. Paal–Knorr synthesis.
- ResearchGate. Paal–Knorr synthesis of pyrroles: from conventional to green synthesis | Request PDF.
- Georgieva, M., et al. (2025). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. PubMed.
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- 1. tandfonline.com [tandfonline.com]
- 2. scispace.com [scispace.com]
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- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
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- 14. Pyrrole synthesis [organic-chemistry.org]
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- 16. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
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- 21. Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone by Column Chromatography
Introduction
(4-chlorophenyl)(1H-pyrrol-2-yl)methanone, with the molecular formula C₁₁H₈ClNO, is a heterocyclic ketone of significant interest in medicinal chemistry and materials science.[1] Its structural motif, combining a pyrrole ring with a substituted phenyl group, makes it a valuable intermediate for the synthesis of a diverse range of biologically active compounds and functional materials. The purity of this compound is paramount for its successful application in subsequent research and development activities. This document provides a comprehensive guide to the purification of crude this compound using silica gel column chromatography, a fundamental and widely used technique for the separation of organic compounds.[2]
The primary synthetic route to this compound often involves the Friedel-Crafts acylation of pyrrole with 4-chlorobenzoyl chloride. This reaction, while effective, can lead to the formation of several impurities. Understanding the nature of these potential byproducts is crucial for designing an effective purification strategy. Common impurities may include unreacted starting materials, regioisomers (e.g., (4-chlorophenyl)(1H-pyrrol-3-yl)methanone), and polymeric materials arising from the acid-catalyzed polymerization of the electron-rich pyrrole ring. Column chromatography offers a robust method to separate the desired product from these impurities based on their differential adsorption to the stationary phase.
Core Principles of Separation
This protocol employs normal-phase column chromatography. The stationary phase, silica gel, is a polar adsorbent. The separation principle relies on the varying polarities of the components in the crude mixture. More polar compounds will have a stronger interaction with the silica gel and will thus move down the column more slowly. Conversely, less polar compounds will have weaker interactions and will be eluted more quickly by the mobile phase.[2] The polarity of the mobile phase, a mixture of a non-polar and a more polar solvent, is a critical parameter that is optimized to achieve efficient separation.[3]
Materials and Methods
Materials
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (ACS grade or higher)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed and dried)
-
Collection tubes/flasks
-
Rotary evaporator
Equipment
-
Fume hood
-
Beakers and Erlenmeyer flasks
-
Glass stirring rod
-
Pipettes
-
UV lamp for TLC visualization
-
Clamps and stand for chromatography column
Experimental Protocol
Part 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
The selection of an appropriate mobile phase is the most critical step in achieving good separation. TLC is an indispensable tool for rapidly determining the optimal solvent system.[3] The goal is to find a solvent mixture that provides a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound, ensuring good separation from impurities.[3]
Procedure:
-
Prepare TLC Chambers: Line two small beakers with filter paper and add a small amount of two different solvent systems to each. For a compound of moderate polarity like this compound, good starting points are mixtures of hexane and ethyl acetate.[4]
-
Chamber 1: 20% Ethyl Acetate in Hexane (v/v)
-
Chamber 2: 30% Ethyl Acetate in Hexane (v/v) Cover the beakers with a watch glass and allow the atmosphere to saturate with the solvent vapors.
-
-
Spot the TLC Plate: Dissolve a small amount of the crude product in a few drops of dichloromethane. Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.
-
Develop the TLC Plate: Carefully place the spotted TLC plate into one of the prepared chambers, ensuring the baseline is above the solvent level. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the TLC Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Analyze the Results: Calculate the Rƒ value for each spot using the formula: Rƒ = (distance traveled by the spot) / (distance traveled by the solvent front). The ideal solvent system will show the spot for the desired product well-separated from other spots, with an Rƒ value in the range of 0.2-0.4.[3] Adjust the polarity of the solvent system as needed. To increase the Rƒ, increase the proportion of the more polar solvent (ethyl acetate).[3]
Part 2: Column Chromatography
1. Column Packing:
-
Dry Packing Method:
-
Securely clamp the chromatography column in a vertical position inside a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand on top of the plug.
-
Fill the column with dry silica gel to the desired height (typically 20-30 cm for a standard lab-scale purification).
-
Gently tap the side of the column to ensure even packing of the silica gel.
-
Add another thin layer of sand on top of the silica gel.
-
Carefully add the initial, least polar mobile phase (e.g., 100% hexane) to the top of the column and allow it to percolate through the silica gel until the entire column is wetted. Never let the solvent level drop below the top of the sand.
-
-
Wet Packing Method:
-
In a beaker, create a slurry of the required amount of silica gel in the initial mobile phase.
-
Place a small plug of cotton or glass wool and a layer of sand at the bottom of the vertically clamped column.
-
Pour the silica gel slurry into the column, continuously tapping the column to encourage even settling and prevent air bubbles.
-
Once the silica gel has settled, add a thin layer of sand to the top.
-
Allow the excess solvent to drain until it is just above the sand layer.
-
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
In a separate beaker, add a small amount of silica gel to the dissolved crude product to create a dry, free-flowing powder. This is known as the "dry loading" method and generally results in better separation.
-
Carefully add the silica-adsorbed sample to the top of the prepared column.
3. Elution and Fraction Collection:
-
Begin the elution with the least polar solvent system determined from the TLC analysis (e.g., 10% ethyl acetate in hexane).
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with increasing polarity. A typical gradient might be:
-
10% Ethyl Acetate in Hexane (5 column volumes)
-
20% Ethyl Acetate in Hexane (5 column volumes)
-
30% Ethyl Acetate in Hexane (until the desired product has been fully eluted)
-
-
Collect the eluent in a series of labeled test tubes or flasks (fractions).
-
Monitor the separation by spotting small aliquots of the collected fractions on a TLC plate and developing it in the optimized solvent system.
4. Product Isolation:
-
Combine the fractions that contain the pure desired product, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, melting point, etc.).
Data Presentation
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | High surface area provides for excellent separation of moderately polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | A versatile solvent system that allows for the elution of a wide range of compounds by adjusting the polarity.[4] |
| Optimal TLC Rƒ | 0.2 - 0.4 | This range ensures the compound spends sufficient time interacting with the stationary phase for effective separation.[3] |
| Sample Loading | Dry Loading | Promotes a more uniform application of the sample to the column, leading to sharper bands and better resolution. |
| Elution Mode | Gradient Elution | By gradually increasing the solvent polarity, compounds with different polarities can be selectively eluted, improving separation efficiency. |
Visualizations
Workflow for Column Chromatography Purification
Sources
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone
Abstract
This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone. This compound is a key intermediate in the synthesis of various pharmacologically active molecules and fine chemicals. The method utilizes a C18 stationary phase with a mobile phase consisting of acetonitrile and a phosphate buffer, providing excellent separation and peak symmetry. Detection is performed using a UV-Vis detector. The method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.[1][2][3] This protocol is suitable for routine quality control, stability testing, and research applications involving this compound.
Introduction and Scientific Principle
This compound is a heterocyclic ketone whose pyrrole and chlorophenyl moieties are found in numerous compounds of biological interest.[4][5] Accurate quantification of this intermediate is critical for ensuring the purity and yield of final products in multi-step syntheses. High-Performance Liquid Chromatography (HPLC) is an ideal analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1]
The principle of this method is based on reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is more polar. The analyte, this compound, is a moderately non-polar molecule and is therefore retained on the hydrophobic C18 column.[6] It is then eluted by a mobile phase of acetonitrile and water. The inclusion of a phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is a critical choice; it ensures the consistent ionization state of the analyte and, more importantly, suppresses the ionization of residual silanol groups on the silica-based stationary phase. This minimizes secondary interactions and leads to improved peak shape and reproducibility.[7] Quantification is achieved by monitoring the UV absorbance of the analyte, as the conjugated aromatic system provides a strong chromophore.
Materials and Methodology
Reagents and Chemicals
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC gradient grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, analytical grade)
-
Orthophosphoric Acid (85%, analytical grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
The analysis was performed on an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD). A C18 column is recommended for this separation.[8][9]
| Parameter | Condition |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., LiChrosorb, Waters Symmetry, or equivalent) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm (or λmax determined by DAD scan) |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Phosphate Buffer (pH 3.0): Dissolve approximately 1.36 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.1 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.[8]
-
Mobile Phase: Combine 500 mL of acetonitrile and 500 mL of the prepared Phosphate Buffer (pH 3.0). Degas the solution using sonication or vacuum filtration for approximately 10 minutes.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This stock solution should be stored under refrigeration.
-
Working Standard and Sample Solutions: Prepare working standard solutions for linearity and assay by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 5-50 µg/mL). Prepare unknown samples by dissolving them in the mobile phase to achieve a final concentration within the validated linear range. Filter all sample solutions through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3]
System Suitability
System suitability tests are performed to ensure the chromatographic system is operating correctly.[10] A standard solution (e.g., 25 µg/mL) is injected six times, and the parameters are evaluated against predefined criteria.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity
Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[11] This is demonstrated by injecting a blank (mobile phase), a placebo (if in a formulation), and the analyte standard. The chromatograms are compared to ensure no interfering peaks are present at the retention time of the analyte.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[2]
-
Prepare a series of at least five concentrations from the standard stock solution (e.g., 5, 10, 20, 30, 40, 50 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Determine the linearity using linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.
Accuracy (Recovery)
Accuracy is determined by applying the method to samples to which a known amount of analyte has been added.[11]
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
-
Calculate the percentage recovery for each sample.
-
The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is evaluated at two levels: repeatability and intermediate precision.[10]
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the same standard solution (e.g., 100% concentration) on the same day, with the same analyst and instrument. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of data is calculated and should be ≤ 2.0%.
Limits of Detection (LOD) and Quantitation (LOQ)
LOD and LOQ are established from the linearity curve based on the standard deviation of the response and the slope.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line.
-
Where S = the slope of the calibration curve.
-
Step-by-Step Analytical Protocol
This section provides a concise workflow for the routine analysis of this compound.
Caption: Analytical workflow for the HPLC analysis of the target compound.
-
Preparation: Prepare the mobile phase, standard solutions, and sample solutions as described in section 2.3.
-
System Setup: Set up the HPLC system according to the conditions in the table in section 2.2. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability: Inject the working standard solution six times and verify that the system suitability criteria (section 3.1) are met.
-
Analysis Sequence: Inject the mobile phase (blank), followed by the standard solutions to generate a calibration curve, and then inject the unknown sample solutions.
-
Data Processing: Integrate the peak area of the analyte in all chromatograms.
-
Calculation: Determine the concentration of this compound in the unknown samples by using the linear regression equation obtained from the calibration curve.
Conclusion
This application note presents a simple, rapid, and reliable RP-HPLC method for the quantitative determination of this compound. The isocratic method is easy to implement and provides excellent chromatographic performance. The comprehensive validation demonstrates that the method is specific, linear, accurate, and precise, making it highly suitable for routine quality control and research purposes in the pharmaceutical and chemical industries.
References
- Kaluza, G. A., & Martin, F. (n.d.). The Behavior of Some Pyrrole Derivatives in Gas Chromatography. Journal of Chromatographic Science.
- Kaluza, G. A., & Martin, F. (n.d.). The Behavior of Some Pyrrole Derivatives in Gas Chromatography.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- Patel, D. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences.
- Green, J. B., et al. (n.d.). Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples. Analytical Chemistry.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- Chan, C. C., et al. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Cardoso, C. A. L., et al. (2025). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate.
- Patel, T. M., & Patel, A. M. (n.d.). Study of Novel Pyrrole Derivatives.
- Sreevalli, P., et al. (n.d.). DEVELOPMENT AND VALIDATION OF REVERSE-PHASE HPLC METHOD FOR ESTIMATION OF KETOCONAZOLE IN BULK DRUG. ResearchGate.
- Pontiki, E., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- Khuhawar, M. Y., et al. (2025). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. ResearchGate.
- Arshad, M., et al. (n.d.). (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone. PubMed Central.
- Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate.
- Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.
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- 2. actascientific.com [actascientific.com]
- 3. database.ich.org [database.ich.org]
- 4. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developing HPLC Methods [sigmaaldrich.com]
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- 8. researchgate.net [researchgate.net]
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Topic: In Vitro Cytotoxicity Assay of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The evaluation of the cytotoxic potential of novel chemical entities is a critical first step in the discovery and development of new therapeutic agents, particularly in oncology.[1][2] Pyrrole derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest due to their wide range of biological activities, including anticancer properties.[3][4][5][6] This document provides a comprehensive guide to assessing the in vitro cytotoxicity of a novel pyrrole derivative, (4-chlorophenyl)(1H-pyrrol-2-yl)methanone. We present a multi-assay approach to generate a robust cytotoxicity profile, moving beyond simple viability measurements to probe the underlying mechanisms of cell death. The protocols detailed herein include the MTT assay for assessing metabolic activity, the Lactate Dehydrogenase (LDH) assay for evaluating membrane integrity, and flow cytometry-based assays for the analysis of apoptosis and cell cycle distribution.[7] This integrated workflow is designed to provide researchers with a thorough and reliable framework for the initial cytotoxic characterization of novel compounds.
Introduction: The Rationale for a Multi-Assay Approach
Determining the cytotoxic effect of a novel compound like this compound requires more than a single endpoint measurement. A compound can reduce cell viability through various mechanisms, such as inducing programmed cell death (apoptosis), causing direct cell membrane damage (necrosis), or halting the cell division cycle (cytostasis).[8] Relying on one assay can lead to an incomplete or even misleading interpretation. For instance, an assay measuring metabolic activity might not distinguish between a compound that kills cells and one that merely slows their metabolism.
Therefore, we advocate for a tiered approach:
-
Tier 1: Primary Viability & Cytotoxicity Screening. Rapidly determine the dose-dependent effect of the compound on cell viability and membrane integrity using the MTT and LDH assays, respectively. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[7]
-
Tier 2: Mechanistic Investigation. For compounds showing significant activity, delve into the mode of action. Apoptosis assays using Annexin V and Propidium Iodide (PI) staining can differentiate between apoptotic and necrotic cell death. Cell cycle analysis reveals if the compound interferes with cell division, a common mechanism for anticancer agents.[9]
This structured workflow ensures a comprehensive initial assessment, providing a solid foundation for further preclinical development.
General Experimental Workflow
The overall process for evaluating the cytotoxicity of this compound is outlined below. This workflow ensures consistency and allows for the correlation of data across different experimental endpoints.
Caption: General workflow for in vitro cytotoxicity testing.
Materials and Methods
Cell Lines and Culture Conditions
-
Human Cancer Cell Lines:
-
MCF-7 (Breast Adenocarcinoma)
-
HeLa (Cervical Cancer)
-
A549 (Lung Carcinoma)
-
-
Non-Cancerous Control Cell Line:
-
HEK293 (Human Embryonic Kidney) or MCF-10A (non-tumorigenic breast epithelial)
-
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: 37°C in a humidified atmosphere with 5% CO2.
Test Compound Preparation
-
Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare serial dilutions of the stock solution in a complete culture medium immediately before use. The final concentration of DMSO in the culture wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced toxicity.
Key Reagents and Equipment
| Reagent/Equipment | Supplier (Example) | Purpose |
| MTT Reagent | Sigma-Aldrich | Cell viability assessment |
| LDH Cytotoxicity Assay Kit | Abcam, Promega, Thermo Fisher | Membrane integrity assessment |
| Annexin V-FITC Apoptosis Detection Kit | Bio-Techne, Abcam | Apoptosis detection |
| Propidium Iodide (PI) | Thermo Fisher Scientific | DNA staining for cell cycle/viability |
| RNase A | QIAGEN | RNA digestion for cell cycle analysis |
| 96-well flat-bottom plates | Corning | Cell culture and assays |
| Microplate Reader | BioTek, Molecular Devices | Absorbance measurement |
| Flow Cytometer | Beckman Coulter, BD Biosciences | Apoptosis and cell cycle analysis |
Experimental Protocols
Protocol 1: MTT Assay for Metabolic Viability
Principle: This colorimetric assay measures cellular metabolic activity. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals.[10][11] The amount of formazan produced is directly proportional to the number of metabolically active cells.[12]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control (medium only).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11][13]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form.[10]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[13]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[10][13]
Protocol 2: LDH Release Assay for Cytotoxicity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the culture medium upon damage to the plasma membrane.[14] The LDH assay quantifies this released enzyme, providing a direct measure of cytotoxicity and cell lysis.[15]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Control Preparation: In parallel wells, prepare the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with 10 µL of the lysis buffer provided in the kit 45 minutes before the end of the incubation period.[16]
-
Background Control: Culture medium without cells.
-
-
Supernatant Collection: After incubation, centrifuge the plate at ~300 x g for 5 minutes.[17] Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.[16][18]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.[16]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[16][19]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[18]
Protocol 3: Apoptosis Detection by Annexin V & PI Staining
Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify these early apoptotic cells.[20] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells with compromised membrane integrity, allowing for their identification.[21]
Caption: Interpretation of Annexin V and PI staining results.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate. After 24 hours, treat with the test compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[17]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[17] The cell concentration should be approximately 1 × 10⁶ cells/mL.[21]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI solution (50 µg/mL) to the cell suspension.[17][21]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17][20]
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[20] Analyze the samples by flow cytometry within one hour.
Protocol 4: Cell Cycle Analysis by PI Staining
Principle: The cell cycle distribution of a population can be determined by measuring the DNA content of individual cells. Propidium Iodide (PI) binds stoichiometrically to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA.[22] Cells in the G2/M phase (with duplicated DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase, while cells in the S phase (DNA synthesis) will have an intermediate fluorescence.[23]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow step 1 of the Annexin V protocol.
-
Cell Harvesting: Harvest cells by trypsinization, collect them by centrifugation, and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 300 µL of cold PBS. While gently vortexing, add 700 µL of ice-cold 70% ethanol dropwise to achieve a final concentration of ~70%. Fix the cells for at least 2 hours at 4°C (or overnight).[22]
-
Washing: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (e.g., PBS containing 50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A). The RNase A is crucial to prevent staining of double-stranded RNA.[22]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. Use a low flow rate for better resolution and view the DNA histogram on a linear scale.[23]
Data Presentation and Analysis
Calculation of IC50 Value
For both MTT and LDH assays, data should be expressed as a percentage relative to controls.
-
% Cell Viability (MTT): [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
-
% Cytotoxicity (LDH): [(Absorbance of Treated Cells - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
The IC50 value is determined by plotting the percentage of cell viability or cytotoxicity against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Summarizing Cytotoxicity Data
The calculated IC50 values should be presented in a clear, tabular format.
| Cell Line | Assay | Incubation Time | IC50 (µM) of this compound |
| MCF-7 | MTT | 48h | Mean ± SD |
| A549 | MTT | 48h | Mean ± SD |
| HEK293 | MTT | 48h | Mean ± SD |
| MCF-7 | LDH | 48h | Mean ± SD |
Data should be presented as the mean ± standard deviation from at least three independent experiments.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- Annexin V staining assay protocol for apoptosis. Abcam.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
- MTT Assay Protocol for Cell Viability and Prolifer
- MTT assay protocol. Abcam.
- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. Benchchem.
- MTT Proliferation Assay Protocol.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Assaying cell cycle st
- The Annexin V Apoptosis Assay. University of Virginia.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.
- Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology.
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Benchchem.
- LDH assay kit guide: Principles and applic
- Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. PubMed.
- Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed.
- Design, synthesis, and anticancer evaluation of alkynylated pyrrole deriv
- LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega.
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evalu
- LDH Assay. Cell Biologics Inc..
- LDH Cytotoxicity Assay Kit #37291. Cell Signaling Technology.
- Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad Antibodies.
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center.
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Cell Cycle Analysis with Flow Cytometry. Biocompare.
- In vitro antiproliferative study of novel adamantyl pyridin-4-ones. PubMed.
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- 4. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
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Application Note & Protocol: High-Throughput Screening for Antimicrobial Activity of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone
Abstract & Introduction
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds with potent antibacterial or antifungal activity.[1] Pyrrole-containing compounds represent a promising class of nitrogen heterocycles found in many natural products with established biological activity.[2][3][4] This application note provides a comprehensive, field-tested framework for the initial screening and quantitative assessment of the antimicrobial potential of the synthetic compound (4-chlorophenyl)(1H-pyrrol-2-yl)methanone .
This guide is designed for researchers in drug discovery and microbiology, offering a tiered approach that begins with a rapid qualitative screen and progresses to a quantitative determination of inhibitory concentrations. The protocols herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[5][6] We will detail the causality behind experimental choices, from microbial strain selection to the establishment of self-validating assay controls, providing a robust methodology for evaluating this novel compound.
Scientific Rationale & Screening Strategy
The Pyrrole Scaffold: A Privileged Structure
The pyrrole ring is a key pharmacophore in numerous natural and synthetic compounds demonstrating a wide array of biological activities, including antibacterial, antifungal, and antiviral properties.[7][8] Its planar structure and ability to participate in hydrogen bonding and π-π stacking allow for diverse interactions with biological targets.[2] The specific compound, this compound, combines this pyrrole core with a chlorophenyl group. The halogen substituent can significantly modulate pharmacokinetic properties and target binding affinity, making this a rational candidate for screening.[9]
A Tiered Screening Approach
A logical, resource-efficient screening campaign progresses from broad, qualitative methods to precise, quantitative assays. This workflow maximizes throughput while ensuring that promising results are rigorously validated.
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// Edges A -> B [label="Qualitative Assessment"]; B -> F [label="Result"]; B -> G [label="Result"]; G -> C [label="Proceed"]; C -> H [label="Result"]; C -> I [label="Result"]; I -> D [label="Optional: Determine\nMechanism of Inhibition"]; D -> J [label="Result"]; D -> K [label="Result"]; {F, H, J, K} -> E; } dott Caption: Tiered workflow for antimicrobial compound screening.
Materials & Reagents
-
This compound (Test Compound)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Media:
-
Mueller-Hinton Agar (MHA)[10]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
-
Control Antibiotics: Ciprofloxacin, Vancomycin (as positive controls)
-
Sterile cotton swabs
-
Sterile blank paper disks (6 mm diameter)
-
Sterile 96-well microtiter plates
-
0.5 McFarland Turbidity Standard
-
Spectrophotometer or plate reader (600-625 nm)
Experimental Protocols
Preparation of Test Compound & Controls
-
Stock Solution: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. Ensure complete dissolution. Store at -20°C.
-
Solvent Toxicity Control: It is critical to determine the highest concentration of the solvent (DMSO) that does not inhibit microbial growth.[11] Studies have shown that DMSO concentrations above 4-5% can interfere with assays.[12] A preliminary test should be run to confirm the non-inhibitory concentration for the specific strains used.
-
Positive Control Stocks: Prepare stock solutions of control antibiotics (e.g., Ciprofloxacin) in an appropriate solvent (e.g., sterile water) according to CLSI guidelines.
Scientist's Note (Causality): DMSO is a universal solvent necessary for dissolving hydrophobic compounds, but it can exhibit its own antimicrobial properties at higher concentrations.[13] Establishing a solvent toxicity control is a mandatory step to ensure that any observed inhibition is due to the test compound and not the solvent vehicle. This validates the entire experiment.
Protocol 1: Agar Disk Diffusion (Primary Screen)
This method provides a rapid, qualitative assessment of antimicrobial activity, ideal for initial screening.[14] It is based on the diffusion of the compound from a disk onto an inoculated agar plate, creating a concentration gradient.[14]
-
Inoculum Preparation:
-
Aseptically pick 3-5 well-isolated colonies of the test microorganism from an overnight culture plate.
-
Suspend the colonies in sterile saline or broth.
-
Vortex thoroughly and adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Rationale: Standardizing the inoculum density is the most critical variable for reproducibility in susceptibility testing. An inoculum that is too light will result in oversized zones of inhibition, while an overly dense inoculum can lead to falsely small or absent zones.[15]
-
-
Plate Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum suspension.[15]
-
Remove excess fluid by pressing the swab against the inside of the tube.[15]
-
Swab the entire surface of a Mueller-Hinton Agar (MHA) plate evenly in three directions to ensure confluent growth.[15]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Disk Application:
-
Aseptically apply sterile 6 mm paper disks to the inoculated agar surface.
-
Pipette a defined volume (e.g., 10 µL) of the test compound stock solution (e.g., 10 mg/mL) onto a disk. This will deliver 100 µg of compound per disk.
-
Prepare control disks:
-
Positive Control: Apply a standard antibiotic disk (e.g., Ciprofloxacin 5 µg).
-
Negative Control: Apply 10 µL of pure DMSO.
-
-
Apply disks firmly to the agar surface, ensuring complete contact. Incubate plates within 15 minutes of disk application to prevent pre-diffusion at room temperature.[15]
-
-
Incubation:
-
Result Interpretation:
-
Measure the diameter of the zone of complete growth inhibition (in mm) around each disk.
-
A zone of inhibition around the test compound disk (and absent around the DMSO disk) indicates potential antimicrobial activity.
-
Protocol 2: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[16][17] This quantitative method is the gold standard for susceptibility testing.[6][18]
-
Plate Setup:
-
This protocol uses a 96-well microtiter plate. A visual guide to the plate layout is essential for preventing errors.
-
-
Serial Dilution:
-
Add 100 µL of CAMHB to all wells.
-
Add 100 µL of the test compound stock (prepared at 2x the highest desired concentration, e.g., 256 µg/mL) to column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mix, then transfer 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.
-
This creates a concentration gradient (e.g., 128 µg/mL down to 0.25 µg/mL).
-
Column 11 serves as the Growth Control (no compound).
-
Column 12 serves as the Sterility Control (no compound, no inoculum).
-
-
Inoculation:
-
Prepare the bacterial inoculum to 0.5 McFarland standard as in section 4.2.1.
-
Dilute this suspension 1:150 in CAMHB to achieve a final target concentration of ~5 x 10⁵ CFU/mL.
-
Add 100 µL of this final diluted inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.
-
-
Incubation:
-
Seal the plate and incubate at 35±1°C for 16-24 hours.
-
-
Reading the MIC:
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
The MBC distinguishes between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. It is defined as the lowest concentration that results in a 99.9% reduction of the initial microbial population.[20]
-
Subculturing:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Spot-plate each aliquot onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plate at 35±1°C for 18-24 hours.
-
-
Reading the MBC:
-
The MBC is the lowest concentration from the MIC plate that yields no colony growth on the subculture plate.[16]
-
Data Presentation & Interpretation
Results should be summarized in a clear, tabular format. The ratio of MBC to MIC is a key indicator:
-
Bactericidal: An MBC/MIC ratio of ≤ 4.
-
Bacteriostatic: An MBC/MIC ratio of > 4.
Table 1: Example Antimicrobial Activity Data for this compound
| Microorganism | Strain | Disk Diffusion Zone (mm) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | ATCC 25923 | 18 | 8 | 16 | 2 | Bactericidal |
| E. coli | ATCC 25922 | 10 | 64 | >128 | >2 | Bacteriostatic |
| P. aeruginosa | ATCC 27853 | 0 | >128 | >128 | - | Resistant |
| Ciprofloxacin | (Control) | 32 | 0.25 | 0.5 | 2 | Bactericidal |
Interpreting the Results: MIC values provide a quantitative measure of potency; a lower MIC indicates higher effectiveness.[17] Comparing the MIC of the test compound to a known antibiotic like Ciprofloxacin provides essential context. An MIC of 8 µg/mL against S. aureus is a promising result, while an MIC >128 µg/mL against P. aeruginosa suggests the compound is not effective against this organism under the tested conditions.[21]
References
- EUCAST. (2019). EUCAST Disk Diffusion Method for Antimicrobial Susceptibility Testing - Version 7.0. European Committee on Antimicrobial Susceptibility Testing.
- CGSpace. (2022). EUCAST Disk Diffusion Method (Part 1). CGSpace Repository.
- Microbiology Class. (2023). MINIMUM INHIBITORY CONCENTRATION INTERPRETATION: Guidelines For Accurate Testing.
- Biology Reader. (n.d.). Disk diffusion test method.
- American Chemical Society. (2025). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. ACS Fall 2025.
- IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC).
- Wanigasekara, D., et al. (2021). Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected Bacterial Strains for the Antimicrobial Assays of Natural Products. ResearchGate.
- IDEXX Denmark. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC).
- Popa, M., et al. (2024). Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed.
- University of Sri Jayewardenepura. (2021). Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected Bacterial Strains for the Antimicrobial Assays of Natural Products.
- Matuschek, E., et al. (2014). Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories. Semantic Scholar.
- MI - Microbiology. (n.d.). Broth Microdilution.
- Frontiers. (2022). Exploration of Chemical Biology Approaches to Facilitate the Discovery and Development of Novel Antibiotics.
- Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC).
- Singh, R., et al. (2015). Effect of various solvents on bacterial growth in context of determining MIC of various antimicrobials. International Journal of Pharmaceutical Sciences and Research.
- National Institutes of Health (NIH). (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC.
- MDPI. (2022). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB.
- ResearchGate. (2014). Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories.
- Clinical and Laboratory Standards Institute (CLSI). (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- MDPI. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
- Sciforum. (2017). Standardization of the Safety Level of the Use of DMSO in Viability Assays in Bacterial Cells.
- National Institutes of Health (NIH). (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC.
- ASM Journals. (2015). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae.
- Dr.Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?.
- Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- OUCI. (2024). Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
- Clinical and Laboratory Standards Institute (CLSI). (n.d.). ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases.
- ResearchGate. (2014). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
- National Institutes of Health (NIH). (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents.
- National Institutes of Health (NIH). (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC.
- ACG Publications. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies.
- PubMed. (2024). Anti-MRSA activity of chlorophenyl pyrrolo benzodiazepines compound.
- PubMed. (2011). Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile.
- MDPI. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
- ResearchGate. (2024). Synthesis, Characterization and Antimicrobial Activities of Pyrrolidin-2-ylidene-2,(4-chlorophenyl) Semicarbazone and Its Cd(II) Complex.
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Application Notes & Protocols: Investigating (4-chlorophenyl)(1H-pyrrol-2-yl)methanone as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the investigation of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone as a potential kinase inhibitor. While direct experimental data for this specific compound is not extensively available in public literature, its core structure, featuring a pyrrole ring linked to a methanone bridge, is a recognized scaffold in the development of various kinase inhibitors.[1][2] This guide synthesizes information from structurally related compounds to propose potential kinase targets and provides detailed protocols for the initial characterization of its inhibitory activity. The methodologies outlined here are designed to enable researchers to assess its potency, selectivity, and cellular effects, thereby determining its therapeutic potential.
Introduction and Scientific Rationale
Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The pyrrole moiety is a key structural feature in many approved and investigational kinase inhibitors, often serving as an ATP-competitive scaffold.[3] For instance, derivatives of pyrrolo[2,3-d]pyrimidine are known to be potent kinase inhibitors, and the pyrrole indolin-2-one core is central to the activity of multi-kinase inhibitors like Sunitinib, which targets VEGFR and PDGFR.[3][4]
This compound shares structural similarities with compounds known to inhibit a range of kinases, including those in critical oncogenic pathways such as PI3K/Akt/mTOR, receptor tyrosine kinases (RTKs) like EGFR and VEGFR, and lymphocyte-specific kinase (Lck).[1][2][5] The presence of the 4-chlorophenyl group can also contribute to binding affinity within the ATP-binding pocket of various kinases. Therefore, a systematic investigation into the kinase inhibitory profile of this compound is a scientifically grounded endeavor.
Postulated Mechanisms and Potential Targets
Based on the activity of structurally analogous compounds, we can hypothesize several potential kinase targets for this compound. A primary screening effort should therefore encompass a diverse panel of kinases from these families.
Receptor Tyrosine Kinases (RTKs)
Pyrrole-based structures have shown inhibitory activity against RTKs such as EGFR and VEGFR, which are crucial for tumor angiogenesis and cell proliferation.[2][4] Inhibition of these kinases can block downstream signaling cascades, including the RAS/RAF/MEK/ERK pathway.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, survival, and metabolism, and its hyperactivation is common in cancer.[5] Some quinoline and pyrrole derivatives have demonstrated inhibitory effects on this pathway.[5][6]
Non-Receptor Tyrosine Kinases
Src family kinases, such as Lck, are involved in immune cell signaling and have been successfully targeted by pyrrole derivatives.[1]
Experimental Protocols
The following protocols provide a framework for the initial characterization of this compound.
In Vitro Kinase Inhibition Assay (Luminometric)
This assay is a primary screening method to determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of purified kinases.[7]
Objective: To quantify the potency of this compound against selected kinases.
Materials:
-
This compound
-
Recombinant human kinases (commercially available panels are recommended)
-
Kinase-specific peptide substrates
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Assay Plate Setup: Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction:
-
Add the kinase/substrate mixture in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescent detection reagent as per the manufacturer's instructions (e.g., ADP-Glo™).
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Convert luminescence signals to percent inhibition relative to controls.
-
Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay (MTT or SRB)
This assay determines the effect of the compound on the viability and proliferation of cancer cell lines.
Objective: To assess the cytotoxic or cytostatic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (select lines where target kinases are known to be dysregulated, e.g., A549, HCT116, MCF-7)
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB) reagents
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.[5]
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete growth medium. A typical concentration range would be from 0.01 µM to 100 µM.[5]
-
Replace the medium in the wells with the medium containing the compound dilutions. Include a vehicle control (DMSO).[5]
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.[5]
-
-
Viability Measurement (MTT example):
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot cell viability against compound concentration to determine the GI50 (concentration for 50% inhibition of cell growth).
-
Western Blot Analysis of Phospho-Proteins
This protocol is used to verify target engagement within a cellular context by measuring the phosphorylation status of downstream substrates of the targeted kinase.
Objective: To determine if this compound inhibits a specific signaling pathway in cells.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blot equipment
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency and treat with the compound at various concentrations for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.[5]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.[5]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.
-
Hypothesized PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format for easy comparison.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | Family | IC50 (µM) |
| EGFR | RTK | TBD |
| VEGFR2 | RTK | TBD |
| Lck | Src Family | TBD |
| PI3Kα | Lipid Kinase | TBD |
| Akt1 | Ser/Thr Kinase | TBD |
| mTOR | Ser/Thr Kinase | TBD |
| CDK2 | Ser/Thr Kinase | TBD |
| PIM1 | Ser/Thr Kinase | TBD |
| TBD: To Be Determined |
Table 2: Hypothetical Anti-Proliferative Activity of this compound
| Cell Line | Tissue of Origin | Key Pathway Dysregulation | GI50 (µM) |
| HCT116 | Colon | PI3K/KRAS mutation | TBD |
| A549 | Lung | KRAS mutation | TBD |
| MCF-7 | Breast | PI3K mutation | TBD |
| K562 | Leukemia | BCR-Abl fusion | TBD |
| TBD: To Be Determined |
Conclusion
While this compound is an under-characterized molecule, its structural motifs suggest a strong potential for kinase inhibition. The protocols and framework provided in this guide offer a systematic approach to elucidating its biological activity. By employing a combination of in vitro kinase screening, cell-based proliferation assays, and target validation through phospho-protein analysis, researchers can effectively profile this compound and determine its viability as a lead for further drug development.
References
- BenchChem. (2025). Assessing the selectivity of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone against a panel of kinases.
- Bioorganic & Medicinal Chemistry Letters. (2010). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. [Link]
- BenchChem. (2025). Characterizing the Efficacy of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in Cell-Based Assays.
- PubMed Central. (2025).
- MDPI. (2022). Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione immobilized on Polymeric Poly(PEGMA-co-DMM) Carrier. [Link]
- School of Pharmacy, National Defense Medical Center. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. [Link]
- PubMed. (2005).
- PubMed. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. [Link]
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- 2. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Cell-based assays for evaluating (4-chlorophenyl)(1H-pyrrol-2-yl)methanone efficacy
A Multi-Tiered Framework for Efficacy Evaluation of Novel Chemical Entities: Cell-Based Assays for (4-chlorophenyl)(1H-pyrrol-2-yl)methanone
Abstract
The discovery and development of new therapeutic agents require a systematic and robust evaluation of their biological effects. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the initial efficacy screening of a novel compound, using this compound as a representative example. We present a multi-tiered strategy employing a suite of well-validated cell-based assays. This framework begins with broad screening for effects on cell viability and cytotoxicity, progresses to the elucidation of specific cell death mechanisms such as apoptosis, and concludes with an analysis of cell cycle progression. The causality behind experimental choices is detailed, and each protocol is designed as a self-validating system with appropriate controls.
Introduction: The Challenge of Characterizing Novel Compounds
This compound is a novel chemical entity with potential therapeutic applications. As with any new compound, the primary challenge is to elucidate its biological mechanism of action. A well-designed experimental cascade is critical to efficiently determine its cellular effects, guiding further development. Cell-based assays are indispensable tools in this process, offering a physiologically relevant context to assess a compound's impact on cell health, proliferation, and death.[1][2]
This guide proposes a logical, tiered workflow. This approach ensures that resources are used efficiently, starting with high-throughput, cost-effective screening assays and progressing to more complex, mechanism-defining experiments for compounds that demonstrate significant activity.
The Tiered Assay Strategy
The proposed strategy organizes the experimental plan into a decision-making tree. The results from the initial tier guide the selection of subsequent, more specific assays. This ensures a logical progression from identifying if the compound has an effect to understanding how it mediates that effect.
Sources
Application Notes and Protocols for the In Vitro Evaluation of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone in Cancer Cell Lines
Introduction
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer properties.[1] The functionalization of the pyrrole ring can lead to compounds that modulate various cellular pathways involved in cancer progression. This document provides a comprehensive set of protocols for the initial in vitro evaluation of a novel pyrrole derivative, (4-chlorophenyl)(1H-pyrrol-2-yl)methanone, as a potential anticancer agent.
These protocols are designed for researchers, scientists, and drug development professionals to assess the compound's cytotoxic effects and to elucidate its preliminary mechanism of action in cancer cell lines. The methodologies described herein cover essential preliminary assays, including the determination of cell viability, analysis of apoptosis induction, and examination of cell cycle distribution. Further investigation into specific molecular targets is outlined through Western blotting techniques.[2]
Compound of Interest: this compound
-
Structure:
-
Molecular Formula: C₁₁H₈ClNO
-
-
Rationale for Investigation: The presence of a pyrrole ring coupled with a chlorophenyl group suggests potential for biological activity. The carbonyl linker provides a key moiety that can be important for biological interactions.[1] While the specific anticancer effects of this compound are not yet publicly documented, related pyrrole derivatives have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells.[3][4]
Experimental Workflow Overview
A systematic approach is crucial for the initial assessment of a novel compound. The following workflow is recommended to efficiently gather data on the anticancer potential of this compound.
Caption: General workflow for in vitro testing of a novel compound.
PART 1: Compound Preparation and Cell Culture
Preparation of this compound Stock Solution
The accuracy of in vitro assays is critically dependent on the correct preparation and storage of the test compound.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Prepare a 10 mM stock solution of the compound in DMSO.[5] For example, for a compound with a molecular weight of 205.65 g/mol , dissolve 2.0565 mg in 1 mL of DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Cell Line Selection and Maintenance
The choice of cell lines is a critical step and should ideally be based on the therapeutic target of the compound, if known.[6] For a novel compound, a panel of cell lines from different cancer types is recommended.
-
Recommended Cell Lines (Initial Screening Panel):
-
MCF-7: Breast adenocarcinoma (Estrogen receptor-positive)
-
A549: Lung carcinoma
-
HCT-116: Colon carcinoma
-
HeLa: Cervical adenocarcinoma
-
-
Protocol:
PART 2: Cytotoxicity and Cell Viability Assessment
The initial step in evaluating a new compound is to determine its effect on cell proliferation and viability.[7] The MTT assay is a widely used colorimetric method for this purpose.[8][9]
MTT Assay Protocol
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[5]
-
Materials:
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours to allow for attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).[8]
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.[8]
-
MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for an additional 3-4 hours, allowing viable cells to form formazan crystals.[5]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC₅₀) from this curve.[5]
-
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| A549 | 0.1 | 48 | 98.5 ± 4.2 | 15.2 |
| 1 | 48 | 85.1 ± 5.1 | ||
| 10 | 48 | 55.3 ± 3.8 | ||
| 50 | 48 | 20.7 ± 2.9 | ||
| 100 | 48 | 5.4 ± 1.5 | ||
| MCF-7 | 0.1 | 48 | 99.1 ± 3.5 | 25.8 |
| 1 | 48 | 90.2 ± 4.6 | ||
| 10 | 48 | 68.4 ± 5.3 | ||
| 50 | 48 | 35.6 ± 4.1 | ||
| 100 | 48 | 12.1 ± 2.2 |
PART 3: Mechanistic Assays
Following the determination of the IC₅₀ values, the next step is to investigate how the compound induces cell death or inhibits proliferation.
Apoptosis Assay via Annexin V/PI Staining
Apoptosis is a form of programmed cell death that is a common mechanism of action for anticancer drugs.[10] The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.[11]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells, but it can stain the DNA of late apoptotic and necrotic cells where membrane integrity is lost.[12]
-
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Step-by-Step Methodology:
-
Cell Treatment: Seed approximately 1 x 10⁶ cells in 6-well plates and treat with the compound at concentrations around its IC₅₀ value for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[13]
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[12]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[12]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[13]
-
-
Interpreting Results:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[13]
-
Cell Cycle Analysis by Propidium Iodide Staining
Many anticancer compounds exert their effects by disrupting the cell cycle.[14] Flow cytometry analysis of DNA content using propidium iodide staining is a robust method to determine the cell cycle distribution.[15][16]
-
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[16]
-
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)[13]
-
Flow cytometer
-
-
Step-by-Step Methodology:
-
Cell Harvesting: Collect approximately 1 x 10⁶ cells per sample.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of cold 70% ethanol dropwise while gently vortexing. Fix the cells overnight at -20°C.[13]
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.[13]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[13]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[13]
-
Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[14]
-
Western Blotting for Key Signaling Proteins
To delve deeper into the mechanism, Western blotting can be used to assess changes in the expression or phosphorylation status of key proteins involved in apoptosis and cell cycle regulation.[2][17]
Caption: A simplified signaling pathway potentially affected by cytotoxic compounds.
-
Target Proteins of Interest:
-
Apoptosis: Cleaved Caspase-3, PARP, Bcl-2, Bax
-
Cell Cycle: Cyclin D1, CDK4, p21, p27
-
-
Step-by-Step Methodology:
-
Protein Extraction: Treat cells with the compound, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.[17]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Analysis: Quantify band intensities using densitometry software. Normalize to a loading control like β-actin or GAPDH.
-
Conclusion
The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically assessing its cytotoxicity, and its effects on apoptosis and the cell cycle, researchers can gain valuable insights into its potential as an anticancer agent. The data generated from these assays will be crucial for guiding further mechanistic studies and preclinical development.
References
- Zhang, et al. "Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives." Chem Biol Drug Des. 2024 Feb;103(2):e14484.
- Gomha, S. M., et al. "New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation." MDPI.
- Jaffery, R., et al. "Cytotoxicity Assay Protocol." protocols.io. 2024.
- Abdel-Aziz, A. A.-M., et al. "Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles." Anti-Cancer Agents in Medicinal Chemistry.
- ResearchGate. "Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives.
- Ain, Q. "Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells." Medium. 2023.
- Kim, K. H., & Sederstrom, J. M. "Assaying cell cycle status using flow cytometry." Current protocols in molecular biology. 2015.
- Yurttaş, L., et al. "A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity." MDPI.
- UC San Diego Moores Cancer Center. "Cell Cycle Analysis by DNA Content." UC San Diego.
- ResearchGate. "Cytotoxicity Assay Protocol v1." ResearchGate.
- Kavitha, M., & Parameet, S. "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method." Bio-protocol. 2018.
- University of Wisconsin Carbone Cancer Center. "Cell Cycle Analysis." University of Wisconsin.
- Bio-Techne. "Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry." Bio-Techne.
- Springer Nature Experiments. "Cytotoxicity MTT Assay Protocols and Methods." Springer Nature.
- Bio-Techne. "Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis." Bio-Techne.
- Enzo Life Sciences. "Cytotoxicity Assays." Enzo Life Sciences.
- Bio-protocol. "Development of Drug-resistant Cell Lines for Experimental Procedures." Bio-protocol. 2023.
- ResearchGate. "Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds." ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. medium.com [medium.com]
- 3. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. opentrons.com [opentrons.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Apoptosis Assays [sigmaaldrich.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. benchchem.com [benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. CST | Cell Signaling Technology [cellsignal.com]
The Versatile Role of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone in Modern Organic Synthesis
(An In-depth Guide for Researchers and Drug Development Professionals)
Introduction: Unveiling a Key Synthetic Intermediate
(4-chlorophenyl)(1H-pyrrol-2-yl)methanone, a member of the 2-aroylpyrrole family, has emerged as a pivotal building block in the landscape of organic synthesis. Its unique electronic and structural features, characterized by the electron-withdrawing 4-chlorobenzoyl group attached to the electron-rich pyrrole ring, render it a versatile substrate for a variety of chemical transformations. This guide provides a comprehensive overview of its synthesis and delves into detailed application notes and protocols for its use in constructing more complex molecular architectures, particularly those of interest in medicinal chemistry and materials science. The strategic placement of the carbonyl linker and the reactive sites on the pyrrole nucleus allows for a diverse range of functionalizations, making it an invaluable tool for synthetic chemists.
I. Synthesis of this compound: A Reliable Protocol
The preparation of this compound can be efficiently achieved through a Vilsmeier-Haack-type acylation of pyrrole. The following protocol is adapted from a well-established procedure for a similar analogue and has been optimized for high yield and purity.[1]
Causality Behind Experimental Choices:
The Vilsmeier-Haack reaction is a powerful method for acylating electron-rich heterocycles like pyrrole. The in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide (N,N-dimethyl-4-chlorobenzamide) and phosphorus oxychloride (POCl₃) creates a potent electrophile. Pyrrole, being highly nucleophilic, readily attacks this electrophile, leading to the desired 2-acylated product. The use of an anhydrous solvent is crucial to prevent the premature hydrolysis of the Vilsmeier reagent and other reactive intermediates. The final basic work-up hydrolyzes the intermediate iminium species to the ketone and neutralizes the acidic byproducts.
Experimental Protocol: Synthesis of this compound
Materials:
-
N,N-dimethyl-4-chlorobenzamide
-
Phosphorus oxychloride (POCl₃)
-
Pyrrole
-
Anhydrous 1,2-dichloroethane
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Formation of the Vilsmeier Reagent: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N-dimethyl-4-chlorobenzamide (1.0 eq) in anhydrous 1,2-dichloroethane. Cool the solution to 0 °C using an ice bath. To this stirred solution, add phosphorus oxychloride (3.0 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 6 hours.
-
Acylation of Pyrrole: Cool the freshly prepared Vilsmeier reagent solution to 0 °C. Add a solution of pyrrole (1.0 eq) in anhydrous 1,2-dichloroethane dropwise to the reaction mixture. After the addition, allow the reaction to warm to room temperature and stir for an additional hour, followed by stirring overnight.
-
Hydrolysis and Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium carbonate, ensuring vigorous stirring. The hydrolysis of the intermediate is exothermic. After the initial reaction subsides, gently heat the mixture to 45 °C for 45 minutes to ensure complete hydrolysis.
-
Extraction and Purification: Cool the mixture to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure product as a solid.
Data Summary:
| Parameter | Value |
| Molecular Formula | C₁₁H₈ClNO |
| Molecular Weight | 205.64 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity (typical) | >98% (by HPLC) |
II. Applications in Organic Synthesis: Detailed Protocols
The synthetic utility of this compound is demonstrated in the following protocols, which highlight its role as a precursor to valuable chemical entities.
Application 1: Reduction to (4-chlorophenyl)(1H-pyrrol-2-yl)methanol
The reduction of the ketone functionality provides access to the corresponding secondary alcohol, a common structural motif in biologically active molecules. This transformation can be achieved using standard reducing agents or through biocatalysis for enantioselective synthesis.
This protocol describes a straightforward and high-yielding method for the synthesis of racemic (4-chlorophenyl)(1H-pyrrol-2-yl)methanol.[2]
Causality Behind Experimental Choices:
Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is ideal for the reduction of ketones in the presence of other functional groups. Methanol is used as the solvent as it is protic and helps to activate the borohydride, as well as protonate the resulting alkoxide intermediate. The reaction is initially performed at a low temperature to control the exothermic nature of the reduction.
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Reduction: To the cooled solution, add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Quenching and Work-up: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid at 0 °C until gas evolution ceases.
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Purification: Combine the organic extracts and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol. The crude product can be further purified by silica gel column chromatography.
Data Summary:
| Product | (4-chlorophenyl)(1H-pyrrol-2-yl)methanol |
| Yield (typical) | >90% |
| Purity (typical) | >97% |
For the synthesis of enantiomerically enriched alcohols, which are highly valuable in drug development, a biocatalytic approach using yeast can be employed. The yeast Rhodotorula glutinis is known to contain ketoreductases that can reduce prochiral ketones with high stereoselectivity.
Causality Behind Experimental Choices:
Whole-cell biocatalysis offers a green and efficient alternative to chemical asymmetric reduction. The enzymes within the yeast cells catalyze the reduction using intracellular cofactors (like NADPH), which are continuously regenerated by the cell's metabolism. Glucose serves as both a carbon source for the yeast and a source of reducing equivalents for cofactor regeneration. The choice of buffer and temperature is critical for maintaining cell viability and enzyme activity.
Experimental Protocol:
-
Yeast Culture Preparation: Inoculate a sterile culture medium containing glucose and yeast extract with Rhodotorula glutinis. Grow the culture at 28-30 °C with shaking until it reaches the late exponential phase.
-
Bioreduction: Harvest the yeast cells by centrifugation and resuspend them in a phosphate buffer (pH 7.0) containing glucose (as a co-substrate). To this cell suspension, add a solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO) to a final substrate concentration of 1-5 g/L.
-
Reaction Monitoring: Incubate the reaction mixture at 28-30 °C with gentle shaking. Monitor the progress of the reduction by periodically taking samples, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by chiral HPLC.
-
Work-up and Purification: Once the reaction has reached completion (or equilibrium), separate the yeast cells by centrifugation. Extract the supernatant with ethyl acetate. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the enantiomerically enriched alcohol.
Data Summary:
| Product | Enantiomerically enriched (4-chlorophenyl)(1H-pyrrol-2-yl)methanol |
| Enantiomeric Excess (e.e.) | Can exceed 99%, depending on the specific yeast strain and conditions |
Application 2: N-Alkylation
The nitrogen atom of the pyrrole ring can be alkylated to introduce further diversity and modulate the physicochemical properties of the molecule. This is a crucial step in the synthesis of many pyrrole-containing pharmaceuticals.
Causality Behind Experimental Choices:
The N-H proton of pyrrole is weakly acidic and can be deprotonated by a suitable base. The resulting pyrrolide anion is a potent nucleophile that readily undergoes Sₙ2 reaction with an alkyl halide. Anhydrous potassium carbonate is a commonly used base that is strong enough to deprotonate the pyrrole in a polar aprotic solvent like DMF, which facilitates the Sₙ2 reaction.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).
-
Alkylation: Add the desired alkyl halide (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Application 3: Vilsmeier-Haack Formylation
The electron-rich pyrrole ring can undergo further electrophilic substitution. The Vilsmeier-Haack reaction can be used to introduce a formyl group at the C4 or C5 position, providing a handle for further synthetic manipulations.
Causality Behind Experimental Choices:
The 2-aroyl group is deactivating, directing further electrophilic substitution to the C4 or C5 position of the pyrrole ring. The Vilsmeier reagent, generated in situ from POCl₃ and DMF, is the electrophile. The reaction conditions need to be carefully controlled to favor mono-formylation.
Experimental Protocol:
-
Vilsmeier Reagent Formation: In a flame-dried flask under an inert atmosphere, add anhydrous DMF and cool to 0 °C. Slowly add POCl₃ (1.5 eq) dropwise. Stir the mixture at 0 °C for 30 minutes.
-
Formylation: To the freshly prepared Vilsmeier reagent, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction by TLC. After completion, cool the mixture and pour it onto crushed ice. Neutralize the solution with an aqueous solution of sodium hydroxide or sodium carbonate.
-
Extraction and Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting formylated product by column chromatography.
Visualizing the Synthetic Pathways
Caption: Synthetic route to this compound and its key applications.
Conclusion: A Gateway to Molecular Complexity
This compound stands as a testament to the power of functionalized heterocyclic compounds in modern organic synthesis. Its straightforward preparation and the reactivity of its constituent parts—the ketone, the pyrrole N-H, and the pyrrole ring itself—provide medicinal and materials chemists with a versatile platform for the development of novel molecules. The protocols detailed herein offer a practical guide for researchers to harness the synthetic potential of this valuable intermediate, paving the way for the discovery of new therapeutics and functional materials. The continued exploration of the reactivity of 2-aroylpyrroles will undoubtedly lead to further innovations in chemical synthesis.
References
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- Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evalu
- Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. Semantic Scholar. [Link]
- Design, synthesis, and biological evaluation of 2-benzylpyrroles and 2-benzoylpyrroles based on structures of insecticidal chlorfenapyr and n
- Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed. [Link]
- Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes.
- (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone.
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- Vilsmeier–Haack reaction. Wikipedia. [Link]
- Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Ne
- Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Royal Society of Chemistry. [Link]
- Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]
- Novel furan derivatives from 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one through addition and ring closure reactions.
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The Strategic Utility of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrrole nucleus stands as a "privileged scaffold," a core structural motif frequently found in molecules exhibiting a wide array of biological activities.[1][2] Its presence in anticancer, anti-inflammatory, antiviral, and antimicrobial agents underscores its significance in drug discovery.[3] This guide focuses on a key synthetic intermediate, (4-chlorophenyl)(1H-pyrrol-2-yl)methanone (CAS 13169-71-6), a molecule poised at the intersection of pyrrole chemistry and the synthesis of complex pharmaceutical agents.
This document provides a detailed exploration of the synthesis, characterization, and strategic application of this intermediate. We will delve into the underlying chemical principles, provide robust, step-by-step protocols, and illustrate its potential in the construction of pharmacologically relevant molecules.
Core Concepts: The Value of the 2-Acylpyrrole Moiety
The title compound is a 2-acylpyrrole, a class of molecules that serve as versatile building blocks in organic synthesis. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution, typically at the C2 position.[4] The introduction of the 4-chlorobenzoyl group serves three primary strategic purposes in drug design and synthesis:
-
Synthetic Handle: The ketone carbonyl group is a highly versatile functional group. It can be reduced to a secondary alcohol, converted to an amine via reductive amination, or serve as a point for further carbon-carbon bond formation through reactions like the Wittig or Grignard reactions.
-
Pharmacophore Element: The 4-chlorophenyl group is a common feature in many pharmaceuticals. The chlorine atom can engage in halogen bonding and modulate the lipophilicity and metabolic stability of the final drug molecule.
-
Structural Rigidity and Vectorial Orientation: The ketone linker provides a specific spatial orientation for the chlorophenyl ring relative to the pyrrole core, which is critical for precise binding to biological targets such as enzyme active sites or protein-protein interfaces.
Synthesis of this compound
The most common and efficient methods for the synthesis of 2-acylpyrroles are the Friedel-Crafts acylation and the Vilsmeier-Haack reaction. While Friedel-Crafts acylation directly uses an acyl chloride, the Vilsmeier-Haack reaction offers a milder alternative for electron-rich heterocycles.
A robust method for the synthesis of the analogous (4-fluorophenyl)(1H-pyrrol-2-yl)methanone has been reported, which can be adapted for the chloro-derivative.[5] This modified Vilsmeier-Haack approach involves the pre-formation of a Vilsmeier-like reagent from N,N-dimethyl-4-chlorobenzamide and phosphorus oxychloride (POCl₃).
Diagram: Synthetic Pathway to the Intermediate
Caption: Modified Vilsmeier-Haack synthesis workflow.
Protocol 2.1: Synthesis of this compound
This protocol is adapted from the synthesis of the analogous fluoro-compound.[5]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| N,N-Dimethyl-4-chlorobenzamide | 20566-41-6 | 183.64 | 10 | 1.0 |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | 30 | 3.0 |
| Pyrrole | 109-97-7 | 67.09 | 10 | 1.0 |
| Anhydrous 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 | - | - |
| Saturated Sodium Carbonate Solution | - | - | - | - |
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N,N-dimethyl-4-chlorobenzamide (10 mmol) in anhydrous 1,2-dichloroethane (20 mL). Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (30 mmol) dropwise to the stirred solution over 15 minutes. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 6 hours to form the amide-phosphoryl complex.
-
Acylation: Cool the reaction mixture back to 0 °C. Add a solution of pyrrole (10 mmol) in anhydrous 1,2-dichloroethane (10 mL) dropwise over 20 minutes. After the addition, allow the reaction to warm to room temperature and stir overnight.
-
Hydrolysis and Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice (100 g) and saturated sodium carbonate solution (50 mL). Stir vigorously for 30 minutes. Heat the mixture to 50-60 °C for 45 minutes to ensure complete hydrolysis of the intermediate.
-
Extraction: Cool the mixture to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with 1,2-dichloroethane (3 x 30 mL).
-
Purification: Combine the organic layers, wash with water (2 x 30 mL) and brine (1 x 30 mL), and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.
Expected Characterization Data:
-
¹H NMR: Resonances for the three pyrrole protons, with distinct coupling patterns. Aromatic protons of the 4-chlorophenyl group will appear as two doublets. The N-H proton of the pyrrole will likely be a broad singlet.
-
¹³C NMR: A signal for the ketone carbonyl carbon, along with signals for the carbons of the pyrrole and 4-chlorophenyl rings.
-
IR Spectroscopy: A strong absorption band for the carbonyl (C=O) stretch, and a characteristic N-H stretching band for the pyrrole.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of C₁₁H₈ClNO (205.64 g/mol ).[6]
Application as a Pharmaceutical Intermediate: Synthesis of a Representative Kinase Inhibitor Scaffold
While specific marketed drugs directly listing this compound as a starting material are not prominently disclosed in public literature, its structure is highly amenable to the synthesis of various kinase inhibitors. Many such inhibitors feature a heterocyclic core (like pyrrole) linked to substituted aryl groups. The following protocol illustrates a representative, plausible synthetic route to a substituted pyrrolopyrimidine, a scaffold known to possess kinase inhibitory activity.[3]
Diagram: Representative Synthetic Application
Caption: Pathway to a kinase inhibitor scaffold.
Protocol 3.1: Synthesis of a 4-(4-chlorobenzoyl)pyrrolopyrimidine Scaffold
This protocol is a conceptual illustration of how the intermediate could be used.
Part A: Formylation of the Pyrrole Ring
-
Reaction Setup: To a solution of this compound (5 mmol) in anhydrous DMF (15 mL), cool the mixture to 0 °C.
-
Vilsmeier Reagent Addition: Slowly add phosphorus oxychloride (5.5 mmol) dropwise, maintaining the temperature below 5 °C.
-
Reaction: After addition, allow the mixture to warm to room temperature and then heat at 40 °C for 2 hours.
-
Work-up: Cool the reaction and pour it onto ice, followed by neutralization with aqueous sodium hydroxide. The resulting precipitate, the formylated intermediate, is filtered, washed with water, and dried.
Part B: Cyclization to the Pyrrolopyrimidine Core
-
Reaction Setup: Suspend the formylated intermediate from Part A (4 mmol) and guanidine hydrochloride (4.4 mmol) in 2-propanol (20 mL).
-
Base Addition: Add sodium methoxide (9 mmol) and heat the mixture to reflux for 6-8 hours.
-
Work-up and Purification: Cool the reaction mixture and pour it into ice water. The resulting precipitate is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure pyrrolopyrimidine product.
Safety and Handling
As a fine chemical intermediate, this compound should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7][8]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[9] Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[7]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical advice.[7]
-
Note: This safety information is based on general knowledge of similar chemical compounds. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its structure combines the reactive potential of the 2-acylpyrrole system with the common pharmacophoric element of a 4-chlorophenyl group. The synthetic protocols provided herein offer a reliable pathway to this compound and illustrate its potential for elaboration into more complex, biologically active molecules such as kinase inhibitors. As with any chemical synthesis, proper safety precautions and handling procedures are paramount. The continued exploration of derivatives from this and similar intermediates will undoubtedly lead to the discovery of new and potent therapeutic agents.
References
- Prakash, V., Kapoor, K., Prakash, M. S., Gupta, V. K., & Kant, R. (2011). (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1679. [Link]
- 13169-71-6 this compound. (n.d.). ChemSigma.
- SAFETY DATA SHEET. (n.d.). DS Brown.
- Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline.
- Daewoong Pharmaceutical Co Ltd. (2018). U.S. Patent No. 10,100,010. U.S.
- UCB SA. (1994). EP Patent No. 0617028A1.
- Hunan Chem Res Inst. (2016). U.S. Patent No. 9,227,900. U.S.
- Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Singh, P. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]
- Li Petri, G., Spanò, V., Spatola, R., Holl, R., Raimondi, M. V., Barraja, P., & Montalbano, A. (2021). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 211, 113098. [Link]
- The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. (2014). Patsnap.
- SAFETY DATA SHEET CORE SHELL® 71306. (n.d.).
- Reuterkube, K., & Schesch, A. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry, 10, 430-435. [Link]
- Wang, F., Wang, J., & Zhang, S. (2004).
- Al-Mousawi, S. M., El-Apasery, M. A., & El-Aziz, M. R. A. (2022). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 27(19), 6296. [Link]
- Retrosynthetic Strategy for Orforglipron (LY3502970) Using ChemAIRS, a Chemistry AI Tool. (2025, March 12). Synapse.
- Li, D., Bao, H., & Sun, J. (2022). Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives. Chemical Science, 13(18), 5266-5272. [Link]
- Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. (2025, August 23). NIH.
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Application Notes & Protocols: Unraveling the Enzyme Inhibition Kinetics of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone
Introduction
The intersection of heterocyclic chemistry and drug discovery has yielded numerous compounds with significant therapeutic potential. Within this landscape, pyrrole-containing molecules have emerged as privileged scaffolds, demonstrating a wide array of biological activities, including potent enzyme inhibition.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on characterizing the enzyme inhibition kinetics of a specific pyrrole derivative, (4-chlorophenyl)(1H-pyrrol-2-yl)methanone.
While extensive research has been conducted on the biological activities of various pyrrole derivatives, these application notes will establish a robust, hypothetical framework for investigating the inhibitory potential of this compound against a plausible enzyme target, such as a protein kinase or dehydrogenase, given the known activities of structurally related compounds.[1] The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility.[4] We will delve into the determination of key inhibitory parameters, including the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), and elucidate the mechanism of inhibition through detailed kinetic studies.[5]
I. Foundational Principles of Enzyme Inhibition Kinetics
Before embarking on the experimental protocols, it is crucial to understand the fundamental concepts that govern enzyme-inhibitor interactions. Enzyme inhibitors can be broadly classified as either reversible or irreversible.[6][7][8] This guide focuses on the characterization of reversible inhibitors, which associate and dissociate from the enzyme, allowing for the restoration of enzyme activity upon removal of the inhibitor.[8][9]
The primary objective of these kinetic studies is to determine two key parameters:
-
IC₅₀ (Half-Maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.[5][10] While a common measure of inhibitor potency, it is important to note that the IC₅₀ value can be influenced by factors such as substrate concentration.[5]
-
Kᵢ (Inhibition Constant): The Kᵢ represents the dissociation constant of the enzyme-inhibitor complex.[5] It is a more absolute measure of inhibitor potency and is independent of substrate concentration.[5][10]
To fully characterize an inhibitor, it is also essential to determine its mechanism of action. The three primary modes of reversible inhibition are:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate.[7][9] In this scenario, the maximum reaction velocity (Vₘₐₓ) remains unchanged, but the Michaelis constant (Kₘ) increases.[11][12]
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency.[9][11] This type of inhibition reduces the Vₘₐₓ but does not affect the Kₘ.[11]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex.[13] This mode of inhibition leads to a decrease in both Vₘₐₓ and Kₘ.[13]
These different inhibition mechanisms can be distinguished by analyzing the enzyme's kinetic behavior in the presence of the inhibitor at varying substrate concentrations.[13][14]
II. Experimental Design and Workflow
A systematic approach is paramount for the accurate characterization of an enzyme inhibitor. The following workflow provides a logical progression from initial screening to detailed mechanistic studies.
Caption: Experimental workflow for enzyme inhibition kinetic analysis.
III. Detailed Protocols
These protocols are designed to be adaptable to a variety of enzyme systems. For the purpose of this guide, we will use a generic kinase assay as an example, where the activity is measured by the production of ADP, which is then coupled to a detection system (e.g., colorimetric or fluorometric).[15]
Protocol 1: Determination of the Michaelis-Menten Constant (Kₘ) and Maximum Velocity (Vₘₐₓ) of the Enzyme
Rationale: Before investigating the effects of an inhibitor, it is essential to determine the baseline kinetic parameters of the enzyme with its substrate. The Kₘ value is crucial for setting the substrate concentration in subsequent IC₅₀ and mechanism of action studies.[16]
Materials:
-
Kinase of interest
-
Kinase-specific peptide substrate
-
This compound (Inhibitor)
-
ATP (co-substrate)
-
Assay Buffer (e.g., Tris-HCl with MgCl₂)
-
ADP detection kit (e.g., ADP-Glo™, ADP-Quest™)
-
96-well microplates[17]
-
Microplate reader[18]
Procedure:
-
Prepare a Substrate Dilution Series: Create a series of dilutions of the peptide substrate in the assay buffer. A typical range would span from 0.1 to 10 times the expected Kₘ.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the kinase, and the various concentrations of the substrate.[18]
-
Initiate the Reaction: Start the enzymatic reaction by adding a fixed, saturating concentration of ATP.
-
Incubate: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time, ensuring the reaction remains in the linear range.[17]
-
Stop the Reaction and Detect: Terminate the reaction and measure the amount of ADP produced using the detection kit, following the manufacturer's instructions.
-
Data Analysis:
Protocol 2: Determination of the IC₅₀ Value
Rationale: This protocol determines the concentration of this compound required to inhibit 50% of the enzyme's activity.[5] This is a primary measure of the inhibitor's potency.
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound in the assay buffer (with a small, constant percentage of DMSO if necessary). A logarithmic dilution series is often effective.[5]
-
Assay Setup: In a 96-well plate, add the assay buffer, the kinase, and the different concentrations of the inhibitor. Include controls with no inhibitor (100% activity) and no enzyme (background).[5]
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a set period (e.g., 15-30 minutes) to allow for binding equilibrium to be reached.[5]
-
Initiate the Reaction: Add the substrate at a fixed concentration, typically at or near its Kₘ value determined in Protocol 1.[5]
-
Incubate, Stop, and Detect: Follow the same procedure as in Protocol 1.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_no_inhibitor)).[5]
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression.[18]
-
Protocol 3: Elucidation of the Mechanism of Inhibition
Rationale: This experiment distinguishes between competitive, non-competitive, and uncompetitive inhibition by measuring reaction rates at varying substrate and inhibitor concentrations.[5][16] The data is visualized using a Lineweaver-Burk plot, which linearizes the Michaelis-Menten relationship.[11][12][19]
Procedure:
-
Experimental Setup: This protocol involves multiple kinetic runs. Perform a series of experiments as described in Protocol 1 (varying substrate concentrations), but each series should be conducted in the presence of a different, fixed concentration of this compound. It is recommended to use the inhibitor at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) and a control with no inhibitor.[18]
-
Data Collection: For each inhibitor concentration, determine the initial reaction velocities (V₀) at each substrate concentration.
-
Data Analysis:
-
For each inhibitor concentration, plot V₀ versus [S] to generate a set of Michaelis-Menten curves.
-
Transform the data by taking the reciprocal of the velocity (1/V₀) and the substrate concentration (1/[S]).
-
Plot 1/V₀ versus 1/[S] to generate a Lineweaver-Burk plot.[14] Each inhibitor concentration will yield a separate line.
-
Analyze the intersection pattern of the lines to determine the mechanism of inhibition.[5][14]
-
Caption: Decision tree for determining the mechanism of inhibition from Lineweaver-Burk plots.
IV. Data Presentation and Interpretation
Table 1: Hypothetical Kinetic Data for a Target Kinase
| Parameter | Value | Description |
| Enzyme | Protein Kinase X | A hypothetical serine/threonine kinase. |
| Substrate | Kemptide | A common synthetic peptide substrate. |
| Inhibitor | This compound | The compound under investigation. |
| Kₘ (Substrate) | 15 µM | Michaelis constant for the Kemptide substrate. |
| IC₅₀ | 1.2 µM | Potency of the inhibitor at Kₘ substrate concentration. |
Table 2: Hypothetical Lineweaver-Burk Plot Data
| Inhibitor Conc. (µM) | Apparent Vₘₐₓ (µmol/min) | Apparent Kₘ (µM) | Y-intercept (1/Vₘₐₓ) | X-intercept (-1/Kₘ) |
| 0 (Control) | 100 | 15 | 0.010 | -0.067 |
| 1.0 | 100 | 25 | 0.010 | -0.040 |
| 2.0 | 100 | 35 | 0.010 | -0.029 |
Interpretation of Hypothetical Data:
The data in Table 2 suggests a competitive mechanism of inhibition. This is because the apparent Vₘₐₓ remains constant (as indicated by the common Y-intercept), while the apparent Kₘ increases with increasing inhibitor concentration.[11] This pattern on a Lineweaver-Burk plot, where the lines intersect on the y-axis, is the hallmark of competitive inhibition.[5][14]
V. Conclusion
This guide provides a robust framework for the kinetic characterization of this compound as a potential enzyme inhibitor. By systematically determining the IC₅₀, Kₘ, Vₘₐₓ, and the mechanism of action, researchers can gain a comprehensive understanding of the compound's interaction with its target enzyme. Adherence to these detailed protocols and a thorough understanding of the underlying kinetic principles will ensure the generation of high-quality, reproducible data, which is a critical step in the early stages of drug discovery and development.
VI. References
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Retrieved from [Link]
-
MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. Retrieved from [Link]
-
Chen, Q. Y., et al. (2016). Evaluation on the inhibition of pyrrol-2-yl ethanone derivatives to lactate dehydrogenase and anticancer activities. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 165, 21–25. Retrieved from [Link]
-
A.P.S. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Medium. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). The Equations of Enzyme Kinetics. Retrieved from [Link]
-
Slideshare. (n.d.). Enzyme inhibitors, reversible_and_irreversible. Retrieved from [Link]
-
National Institutes of Health. (2012). Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes. ACS Chemical Biology, 7(8), 1435–1442. Retrieved from [Link]
-
AAPS J. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. The AAPS Journal, 26(5), 97. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Enzyme Inhibition. Retrieved from [Link]
-
Knya. (2024). Difference between Reversible Enzyme Inhibition and Irreversible Enzyme Inhibition. Retrieved from [Link]
-
Molecules. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules, 28(23), 7891. Retrieved from [Link]
-
Biocompare. (2024). A Guide to Enzyme Assay Kits. Retrieved from [Link]
-
Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]
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Bioorganic & Medicinal Chemistry Letters. (2010). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. Bioorganic & Medicinal Chemistry Letters, 20(1), 108–111. Retrieved from [Link]
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ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. Retrieved from [Link]
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ResearchGate. (n.d.). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]
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Molecules. (2018). Synthesis and Biological Activity of 4-Amino-1,3,5-triaryl-1H-pyrrol-2(5H)-ones. Molecules, 23(11), 2758. Retrieved from [Link]
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ACS Omega. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega, 8(50), 47861–47879. Retrieved from [Link]
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National Institutes of Health. (2011). (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o637. Retrieved from [Link]
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National Institutes of Health. (2015). Pyrrole-Derivative of Chalcone, (E)-3-Phenyl-1-(2-Pyrrolyl)-2-Propenone, Inhibits Inflammatory Responses via Inhibition of Src, Syk, and TAK1 Kinase Activities. Biomolecules & Therapeutics, 23(1), 51–59. Retrieved from [Link]
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Application Notes & Protocols: Molecular Docking Studies of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone
Abstract: This document provides a comprehensive guide for conducting molecular docking studies on (4-chlorophenyl)(1H-pyrrol-2-yl)methanone, a pyrrole derivative of interest in medicinal chemistry. We move beyond a simple checklist of steps to offer a detailed, rationale-driven protocol that emphasizes scientific integrity and reproducibility. This guide covers the entire workflow, from initial target selection and validation to ligand-protein preparation, simulation, and in-depth results analysis. The protocols are designed to be self-validating, ensuring that researchers can have confidence in their computational predictions.
Introduction: The Rationale for In Silico Analysis
This compound belongs to the pyrrole class of N-heterocycles, which are prominent scaffolds in numerous FDA-approved drugs and bioactive natural products.[1] Pyrrole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] The specific compound of interest features a 4-chlorophenyl group, a common moiety in pharmacologically active molecules, attached to a pyrrole ring via a methanone linker.
Molecular docking is a powerful computational method used in structure-based drug design to predict how a small molecule (ligand), such as our compound of interest, binds to a macromolecular target (receptor), typically a protein.[5][6][7] The primary goals of a docking study are to predict the preferred binding orientation (pose) and the strength of the interaction (binding affinity).[6] By employing this in silico approach, researchers can rapidly screen potential biological targets, elucidate mechanisms of action at a molecular level, and prioritize compounds for further experimental testing, thereby accelerating the drug discovery pipeline.[5][6]
This guide will use this compound as a case study to illustrate a robust and scientifically sound docking workflow.
The Overall Docking Workflow: A Strategic Overview
A successful molecular docking study is a multi-stage process where each step builds upon the last. The logical flow ensures that the final results are both meaningful and reproducible.
Figure 1: High-level overview of the molecular docking workflow.
Part I: Target Identification and Selection Protocol
The choice of a biological target is the most critical decision in a docking study. A computationally successful result is biologically irrelevant if the chosen target is not appropriate.
Protocol 3.1: Literature-Driven Target Identification
-
Literature Review: Begin by searching for known biological activities of structurally similar compounds. For instance, derivatives of (4-chlorophenyl) methanone linked to a pyrazoline ring (structurally related to pyrrole) have shown anticonvulsant activity.[8][9] A study on these compounds identified human mitochondrial branched-chain aminotransferase (BCATm, PDB ID: 2A1H) as a potential target.[8][9] This provides a validated starting point for our compound.
-
Database Search: Utilize databases like ChEMBL or BindingDB to find known targets for compounds containing the pyrrole or chlorophenyl methanone scaffolds.
-
Hypothesis-Driven Selection: If no direct evidence exists, select targets based on a therapeutic hypothesis. For example, given the known anti-inflammatory roles of some pyrrole derivatives, cyclooxygenase (COX) enzymes could be selected as hypothetical targets.[3]
Protocol 3.2: PDB Structure Selection Criteria
Once a target protein is identified, you must select an appropriate 3D structure from the Protein Data Bank (PDB). Not all structures are suitable for docking.
-
Retrieve Structures: Search for the target protein (e.g., "BCATm") on the .
-
Apply Selection Filters: Evaluate the search results based on the following criteria, summarized in the table below.
| Criteria | Best Practice | Rationale | Source(s) |
| Resolution | < 2.5 Å (lower is better) | Higher resolution structures have more accurately determined atomic coordinates, providing a more reliable model of the binding site. | [10][11][12] |
| Source Organism | Homo sapiens (or relevant species) | Ensures the study is relevant to the intended biological system. | [12] |
| Structure Type | X-ray crystallography preferred | Generally provides higher resolution and less ambiguity than NMR, which often contains multiple models. | [10] |
| Presence of Ligand | Co-crystallized with a ligand | The presence of a bound ligand confirms the location and accessibility of the binding pocket and is essential for validating the docking protocol. | [10][11][12] |
| Completeness | No missing residues or atoms in the binding site | Gaps in the structure can lead to an inaccurate representation of the binding pocket's shape and electrostatics. | [10][11] |
| Conformation | Wild-type, biologically relevant state | Avoid mutated proteins unless the mutation is the subject of the study. Choose a conformation relevant to the desired activity (e.g., active or inactive state). | [10][11] |
Selected Target for this Protocol: Based on the literature, we will proceed with human mitochondrial branched-chain aminotransferase (BCATm) , using the crystal structure with PDB ID: 2A1H . It has a resolution of 2.3 Å and is co-crystallized with an inhibitor, making it a suitable candidate.
Part II: Ligand and Receptor Preparation
Proper preparation of both the ligand and the receptor is a mandatory prerequisite for a successful docking simulation. Docking software requires specific file formats and atomic information (like charge and atom type) that are absent in standard structure files.[13] We will use AutoDock Tools (ADT) as an example, which is often used to prepare files for the AutoDock Vina docking engine.
Protocol 4.1: Ligand Preparation
-
Obtain 2D Structure: Download the structure of this compound from a chemical database like PubChem or draw it using software like ChemDraw or MarvinSketch.
-
Convert to 3D and Energy Minimize: The initial 2D or 3D structure must be optimized to a low-energy conformation.[14][15]
-
Define Rotatable Bonds: Identify the rotatable bonds in the ligand. The docking algorithm will explore different conformations by rotating these bonds. Most preparation software does this automatically.
-
Assign Charges and Atom Types: Calculate and assign partial atomic charges (e.g., Gasteiger charges for AutoDock).[17]
-
Save in PDBQT Format: Save the prepared ligand in the PDBQT format required by AutoDock Vina. This file contains atomic coordinates, charge information, and atom types.
Protocol 4.2: Receptor Preparation
The goal of receptor preparation is to clean the PDB file, leaving only the components necessary for docking, and to add information required by the docking program.[14][16][18]
Figure 2: Step-by-step protocol for receptor (protein) preparation.
-
Step-by-Step using AutoDock Tools (ADT):
-
Load PDB: Open the 2A1H.pdb file in ADT.
-
Clean: Delete all water molecules and the original co-crystallized ligand.
-
Add Hydrogens: Add polar hydrogens, as these are crucial for forming hydrogen bonds.[14][16][19]
-
Compute Charges: Assign Kollman charges to the protein atoms.
-
Set Atom Types: Merge non-polar hydrogens and assign AD4 atom types.
-
Save as PDBQT: Save the final prepared receptor file.
-
Part III: The Docking Simulation
With the prepared ligand and receptor, the next step is to define the search space and run the simulation.
Protocol 5.1: Defining the Grid Box and Running AutoDock Vina
-
Identify the Binding Site: The binding site is typically defined based on the location of the co-crystallized ligand in the original PDB file.[18] Select the amino acid residues that are within 3-6 Å of the original ligand to define the search space.
-
Set the Grid Box: In ADT, use the "Grid Box" option. A 3D box will appear. Adjust the center and dimensions of this box to encompass the entire binding site identified in the previous step. The box should be large enough to allow the ligand to rotate freely but not so large that it makes the search computationally inefficient.
-
Create Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, and the coordinates and dimensions of the grid box.
-
Execute Vina: Run the docking simulation from the command line: vina --config conf.txt --log results.log
Part IV: Results Analysis and Protocol Validation
Interpreting docking results requires a combination of quantitative analysis and expert visual inspection.[20][21][22] A low binding energy score alone is not sufficient to declare success.
Protocol 6.1: Analyzing Docking Output
-
Examine Binding Affinity: The primary quantitative output is the binding affinity, reported in kcal/mol. This is a prediction of the binding free energy (ΔG).[20] More negative values indicate stronger, more favorable binding. Vina will output a ranked list of binding poses for the ligand.
| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |
| 1 | -8.5 | 0.000 |
| 2 | -8.2 | 1.25 |
| 3 | -8.1 | 1.89 |
| 4 | -7.9 | 2.45 |
| Example data for illustration purposes. |
-
Visual Inspection of Poses: Use a molecular visualization tool (e.g., PyMOL, Chimera, Discovery Studio) to load the receptor PDBQT and the output PDBQT file containing the docked poses.
-
Plausibility: Does the ligand fit well within the binding pocket? Are there any steric clashes?
-
Key Interactions: Identify and analyze the non-covalent interactions between the ligand and the protein.[20][21] Look for:
-
Hydrogen Bonds: The N-H group of the pyrrole ring and the carbonyl oxygen are potential H-bond donors and acceptors.
-
Hydrophobic Interactions: The chlorophenyl and pyrrole rings can form hydrophobic interactions with nonpolar residues.
-
Pi-Stacking: Aromatic rings can stack with residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP).
-
-
Figure 3: Logical flow for the analysis and interpretation of docking results.
Protocol 6.2: Docking Protocol Validation (Self-Validating System)
This step is essential for establishing the trustworthiness of your chosen docking parameters (grid box, software settings, etc.).[18]
-
Extract the Co-crystallized Ligand: From the original PDB file (2A1H), save the coordinates of the inhibitor found in the active site as a separate file.
-
Prepare the Ligand: Prepare this native ligand using the same procedure (Protocol 4.1) as your test compound.
-
Re-dock the Ligand: Perform a docking simulation using the prepared native ligand and the prepared receptor, with the exact same grid box and docking parameters you will use for your compound of interest.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto its original co-crystallized position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation.[20][23] It indicates that your protocol is capable of accurately reproducing a known, experimentally determined binding mode.[18][23][24] If the RMSD is high, you must adjust your docking parameters (e.g., grid box size/location) and repeat the validation.
-
Conclusion and Future Perspectives
This guide outlines a rigorous, rationale-driven workflow for the molecular docking of this compound. By following these protocols—from careful target selection and robust protocol validation to detailed analysis of results—researchers can generate reliable computational hypotheses about the compound's potential biological targets and binding mechanisms.
The results from a successful docking study serve as a strong foundation for subsequent steps in drug discovery, which may include:
-
Lead Optimization: Modifying the compound's structure to improve binding affinity or selectivity based on the predicted interactions.
-
Virtual Screening: Using the validated protocol to screen large libraries of compounds for new potential binders.
-
Molecular Dynamics (MD) Simulations: Performing MD simulations on the predicted protein-ligand complex to assess the stability of the binding pose and interactions over time.[23][25]
Ultimately, the predictions generated through these computational methods must be confirmed through experimental validation, such as in vitro binding assays and cell-based functional assays.
References
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- ResearchGate. (2013). For docking, what are the criteria to choose the best protein structure from PDB to be used as the target? [Online].
- YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). [Online].
- Liu, K., Zhang, J., Li, Q., Feng, J., & Hou, T. (2019). ProSelection: A Novel Algorithm to Select Proper Protein Structure Subsets for in Silico Target Identification and Drug Discovery Research. Molecules, 24(19), 3444. [Online].
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- Montalbano, S., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112752. [Online].
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- Guerrera, F., et al. (1982). Synthesis and biological activity of some pyrrole derivatives. I. Il Farmaco; edizione scientifica, 37(5), 299-305. [Online].
- Alharthi, F. A., et al. (2021). 3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. Journal of Molecular Structure, 1230, 129881. [Online].
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Friedel-Crafts Acylation of Pyrroles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Friedel-Crafts acylation of pyrroles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this powerful yet sensitive transformation. The high electron density that makes the pyrrole ring an excellent nucleophile also renders it susceptible to a variety of side reactions, particularly under the acidic conditions typical of Friedel-Crafts chemistry.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common experimental issues, ensuring the scientific integrity and success of your work.
Category 1: Reaction Failure & Low Yield
Question: I've set up my Friedel-Crafts acylation, but after workup, I have either recovered my starting material or obtained a very low yield of the desired product. What went wrong?
Answer: This is a common issue that can typically be traced back to the reactivity of your specific substrate or the integrity of your reagents and reaction conditions.
-
Causality 1: Reagent and Catalyst Inactivity. The Lewis acids used in Friedel-Crafts reactions (e.g., AlCl₃, FeCl₃) are extremely moisture-sensitive. Any water present in the solvent, glassware, or reagents will hydrolyze the catalyst, rendering it inactive. Similarly, the acylating agent (acyl chloride or anhydride) can also be hydrolyzed.
-
Troubleshooting:
-
Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (Nitrogen or Argon). Use freshly opened or distilled anhydrous solvents.
-
Verify Catalyst Quality: Use a fresh bottle of the Lewis acid. Clumped or discolored AlCl₃, for example, is a sign of decomposition.
-
-
-
Causality 2: Deactivated Substrates. If your pyrrole contains a strong electron-withdrawing group (EWG), the ring's nucleophilicity may be too low to react under standard conditions. The product itself, an acylpyrrole, is significantly deactivated compared to the starting material, which helps prevent polyacylation but underscores the impact of EWGs.[1]
-
Troubleshooting:
-
Increase Reactivity: Switch from an acyl chloride to a more reactive acylating agent like an acid anhydride.
-
Harsher Conditions: Increase the reaction temperature or use a stronger Lewis acid. However, be aware this may increase the risk of polymerization for sensitive substrates.[2]
-
-
-
Causality 3: Insufficient Reaction Time or Temperature. Some less reactive pyrrole derivatives or acylating agents may simply require more energy or time to react.
-
Troubleshooting:
-
Monitor Progress: Track the reaction's progress carefully using Thin Layer Chromatography (TLC).
-
Gradual Warming: If no reaction occurs at a low temperature (e.g., 0 °C), allow the mixture to slowly warm to room temperature. Gentle heating may be required in some cases.
-
-
Mandatory Visualization: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation of pyrroles.
Category 2: Polymerization & Substrate Decomposition
Question: Upon adding the Lewis acid, my reaction mixture immediately turned dark brown/black and a tar-like substance formed. What is happening?
Answer: You are observing the most common and critical side reaction in pyrrole chemistry: acid-catalyzed polymerization.
-
Mechanism of Polymerization: Pyrrole is an electron-rich heterocycle. In the presence of strong acids (both Brønsted and Lewis acids), the pyrrole ring can be protonated.[3][4] This protonation disrupts the ring's aromaticity, making it highly reactive.[3] The resulting protonated species acts as a potent electrophile that is readily attacked by a neutral, electron-rich pyrrole molecule, initiating a chain reaction that leads to insoluble, dark-colored polymers.[3][5][6] This process is often rapid and irreversible.
-
Core Strategy: Ring Deactivation via N-Protection. The most effective way to prevent polymerization is to decrease the electron density of the pyrrole ring, making it less susceptible to protonation.[3] This is achieved by installing an electron-withdrawing protecting group on the pyrrole nitrogen.
-
Recommended Groups: Sulfonyl groups (e.g., p-toluenesulfonyl, Ts) are extremely effective and widely used because they are highly stable in acidic media.[3][7] N-alkoxycarbonyl groups are also a viable option.[8]
-
Caution: Avoid acid-labile protecting groups like tert-butoxycarbonyl (Boc), as they will be cleaved under the reaction conditions, unmasking the reactive N-H pyrrole and leading to immediate polymerization.[3]
-
-
Alternative Strategies (If Protection is Not Feasible):
-
Lower Temperature: Perform the reaction at very low temperatures (e.g., -78 °C) to control the initial exothermic reaction and slow the rate of polymerization.
-
Use Milder Catalysts: Employ weaker Lewis acids like SnCl₄ or BF₃·OEt₂.[9][10] More recently, organocatalytic methods using nucleophilic catalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) have been developed to avoid strong acids entirely.[11][12][13]
-
Mandatory Visualization: Pyrrole Acylation vs. Polymerization
Caption: Competing pathways of acylation and acid-catalyzed polymerization for pyrrole.
Category 3: Poor Regioselectivity
Question: My reaction works, but I get a mixture of 2-acyl and 3-acyl isomers. How can I control the regioselectivity?
Answer: The regioselectivity of pyrrole acylation is a well-documented challenge influenced by a combination of steric and electronic factors. The C2 (α) position is electronically favored due to greater resonance stabilization of the reaction intermediate (the sigma complex).[14] However, you can manipulate the outcome by carefully choosing your substrate, catalyst, and conditions.
-
To Favor C2-Acylation (Kinetic Product):
-
Substrate: Use N-H (unprotected) or N-alkyl pyrroles. The smaller substituents on the nitrogen leave the C2 position open for attack.
-
Catalyst: For N-sulfonylated pyrroles, weaker Lewis acids like boron trifluoride etherate (BF₃·OEt₂) often favor the formation of the 2-acyl isomer.[9][10]
-
Alternative Method: The Vilsmeier-Haack reaction is a milder alternative that reliably produces 2-formyl or 2-acyl pyrroles.[15][16][17]
-
-
To Favor C3-Acylation (Thermodynamic or Sterically-Directed Product):
-
Steric Hindrance: The most common strategy is to install a very bulky protecting group on the nitrogen, such as triisopropylsilyl (TIPS). This group physically blocks access to the C2 positions, forcing the acylating agent to attack the C3 position.[2][18]
-
Electronic Control with N-Sulfonyl Groups: Using an N-p-toluenesulfonyl (Ts) group in combination with a strong Lewis acid like AlCl₃ can strongly favor 3-acylation.[9][10] The proposed mechanism involves the formation of an organoaluminum intermediate that directs the acylation to the C3 position.[9]
-
Data Presentation: Factors Influencing Regioselectivity
| N-Substituent | Lewis Acid Catalyst | Predominant Isomer | Rationale | Reference(s) |
| H or Alkyl | Any (e.g., AlCl₃) | C2-Acyl | Electronic preference; C2 intermediate is more stable. | [14] |
| Triisopropylsilyl (TIPS) | Any (e.g., AlCl₃) | C3-Acyl | Steric hindrance at the C2 position. | [2][18] |
| p-Toluenesulfonyl (Ts) | BF₃·OEt₂ (Weak) | C2-Acyl | Electronic preference dominates with a weak acid. | [9][10] |
| p-Toluenesulfonyl (Ts) | AlCl₃ (Strong) | C3-Acyl | Mechanistic shift, possibly via an organoaluminum intermediate. | [9][10] |
Mandatory Visualization: Controlling Regioselectivity
Caption: Key factors directing the regioselective acylation of pyrroles.
Key Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation
This protocol describes a standard procedure. Caution: This is a moisture-sensitive and potentially exothermic reaction. Always work in a fume hood with appropriate personal protective equipment.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum. Allow it to cool to room temperature under an inert atmosphere (e.g., Nitrogen).
-
Reagent Addition: To the flask, add the Lewis acid (e.g., AlCl₃, 1.1 equivalents) followed by anhydrous dichloromethane (DCM). Cool the resulting suspension to 0 °C in an ice bath.
-
Acylating Agent: Slowly add the acyl chloride or anhydride (1.0 equivalent) dropwise to the stirred suspension at 0 °C. Allow the mixture to stir for 15-20 minutes.
-
Substrate Addition: Add a solution of the N-protected pyrrole (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C or let it warm to room temperature, depending on the substrate reactivity. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl. Be cautious as this is an exothermic process.[2]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure acylated pyrrole.
Protocol 2: N-Protection of Pyrrole with p-Toluenesulfonyl (Ts) Chloride
This protocol describes a general method for protecting the pyrrole nitrogen with a tosyl group, which imparts high stability in acidic media.[3]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and briefly dry the NaH under vacuum.
-
Solvent and Deprotonation: Add anhydrous THF to the flask to create a suspension. Cool the flask to 0 °C in an ice bath. Slowly add a solution of pyrrole (1.0 equivalent) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete deprotonation.
-
Tosylation: Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor for the disappearance of the starting material by TLC.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield N-tosylpyrrole.
References
- A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. Journal of Materials Chemistry (RSC Publishing).
- Pyrrole polymerization. Química Organica.org.
- . BenchChem.
- Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters - ACS Publications.
- Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Molecules.
- Preventing polymerization of pyrrole compounds under acidic conditions. BenchChem.
- A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. ResearchGate.
- Electropolymerization of Pyrrole and Electrochemical Study of Polypyrrole. 2. Influence of Acidity on the Formation of Polypyrro. American Chemical Society.
- Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. The Journal of Organic Chemistry - ACS Publications.
- Five-membered Heterocycles Pyrrole, Furan and Thiophene. Mansoura University.
- chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Royal Society of Chemistry.
- Pyrrole Protection. ResearchGate.
- The regioselective synthesis of aryl pyrroles. PubMed.
- Pyrrole synthesis. Organic Chemistry Portal.
- Regioselective Synthesis of Acylpyrroles. American Chemical Society.
- Pyrrole-The Vilsmeier Reaction. ChemTube3D.
- Vilsmeier-Haack Reaction. Chemistry Steps.
- Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. National Institutes of Health (NIH).
- Catalytic Friedel–Crafts Acylation of Heteroaromatics. ResearchGate.
- Friedel Crafts Acylation And Alkylation Reaction. BYJU'S.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.
- Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction. YouTube.
- Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic (RSC Publishing).
- Synthesis and reactions of some pyrrolethiols. ResearchGate.
- Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. National Institutes of Health (NIH).
- Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Publications.
- Organic Chemistry: Why doesn't five membered heterocycles like pyrrol or furan give the Friedel-Crafts alkylation reaction?. Quora.
- Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters - ACS Publications.
- Friedel-Crafts Alkylation of Pyrrole. Chemistry Stack Exchange.
- Friedel–Crafts reaction. Wikipedia.
- Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.
- 24.9: Heterocyclic Amines. Chemistry LibreTexts.
- Friedel-Crafts Acylation Example Problems. YouTube.
Sources
- 1. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Pyrrole polymerization [quimicaorganica.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
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- 14. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 15. par.nsf.gov [par.nsf.gov]
- 16. chemtube3d.com [chemtube3d.com]
- 17. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during this synthesis. The information is tailored for professionals in research and drug development, offering practical solutions grounded in chemical principles.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of this compound, which is typically achieved via Friedel-Crafts acylation of pyrrole.
Q1: My reaction mixture turns dark brown or black immediately upon adding the Lewis acid. What is happening and how can I prevent it?
A1: This is a classic sign of acid-catalyzed polymerization of pyrrole.[1] Pyrrole is an electron-rich aromatic compound that is highly susceptible to protonation under acidic conditions.[1][2] This protonation disrupts the ring's aromaticity, making it highly reactive and prone to attacking other neutral pyrrole molecules, leading to a rapid chain reaction and the formation of insoluble polymers.[1][3]
Troubleshooting Strategies:
-
Lower the Temperature: Drastically reduce the reaction temperature (e.g., to -78 °C) before and during the slow, dropwise addition of the Lewis acid.[1] This minimizes the rate of polymerization.
-
Dilution: Use a more dilute solution to reduce the concentration of reactive species.
-
N-Protection: The most effective method is to protect the pyrrole nitrogen with an electron-withdrawing group, such as a tosyl (Ts) or benzenesulfonyl group.[1][4] This decreases the electron density of the pyrrole ring, making it less prone to protonation and polymerization.[1]
Q2: I am observing a significant amount of N-acylated product alongside my desired C-acylated product. How can I improve C-acylation selectivity?
A2: The formation of an N-acylated side product is common due to the nucleophilicity of the pyrrole nitrogen.[4] The N-H proton is also acidic (pKa ≈ 17.5), making it susceptible to deprotonation and subsequent acylation.[2][4]
Strategies to Favor C-Acylation:
-
Choice of Acylating Agent and Catalyst: Friedel-Crafts conditions, using a Lewis acid catalyst like AlCl₃ with an acyl chloride (e.g., 4-chlorobenzoyl chloride), are standard for promoting C-acylation.
-
N-Protection: As mentioned, an electron-withdrawing protecting group on the nitrogen not only prevents polymerization but also reduces the nucleophilicity of the nitrogen, thereby favoring electrophilic attack at the carbon atoms of the ring.[4]
-
Reaction Conditions: Optimizing the Lewis acid, solvent, and temperature is crucial for directing the acylation to the carbon atom.[4]
Q3: My C-acylation is not regioselective, yielding a mixture of 2- and 3-acylated isomers. How can I control the position of acylation?
A3: Electrophilic substitution on an unsubstituted pyrrole ring generally prefers the C2 (α) position. This is because the intermediate formed by attack at C2 is more resonance-stabilized than the one formed by attack at C3 (β).[4] However, several factors can influence this selectivity.
Controlling Regioselectivity:
-
Steric Hindrance: Introducing a bulky protecting group on the nitrogen, such as a triisopropylsilyl (TIPS) group, can sterically hinder the C2 position and favor acylation at the C3 position.[5]
-
Lewis Acid Choice with N-Sulfonyl Protecting Groups: The choice of Lewis acid can significantly impact regioselectivity when using N-sulfonyl protecting groups. For N-p-toluenesulfonylpyrrole, a strong Lewis acid like AlCl₃ tends to favor the 3-acyl product, while weaker Lewis acids like SnCl₄ or BF₃·OEt₂ often yield the 2-acyl isomer as the major product.[5][6]
-
Solvent Effects: The polarity of the solvent can also play a role. For instance, in the AlCl₃-catalyzed acylation of N-p-toluenesulfonylpyrrole, solvents like dichloromethane and 1,2-dichloroethane promote high selectivity for the 3-acyl product.[5]
II. Troubleshooting Guide: Common Side Reactions and Solutions
This guide provides a systematic approach to identifying and resolving specific side reactions.
Problem 1: Formation of Diacylated Byproducts
Observation: TLC or LC-MS analysis shows a significant peak corresponding to a diacylated pyrrole.
Root Cause: The mono-acylated pyrrole product can sometimes be more reactive than the starting pyrrole, leading to a second acylation reaction. This is more likely if an excess of the acylating agent or Lewis acid is used.
Solutions:
| Experimental Parameter | Recommended Action | Rationale |
| Stoichiometry | Use stoichiometric amounts (1.0-1.2 equivalents) of the acylating agent and Lewis acid. | Prevents excess electrophile from reacting with the more activated mono-acylated product. |
| Reaction Time | Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. | Minimizes the time for the subsequent diacylation to occur. |
| Temperature | Maintain a low reaction temperature. | Reduces the overall reactivity of the system, disfavoring the second acylation. |
Problem 2: Hydrolysis of the Acylating Agent or Product
Observation: Lower than expected yield and presence of 4-chlorobenzoic acid in the crude product.
Root Cause: Friedel-Crafts reactions are sensitive to moisture. Water present in the solvent or reagents can hydrolyze the acyl chloride to the corresponding carboxylic acid and can also react with the Lewis acid.
Solutions:
| Experimental Parameter | Recommended Action | Rationale |
| Glassware and Reagents | Ensure all glassware is thoroughly dried. Use anhydrous solvents and freshly opened or purified reagents. | Minimizes the introduction of water into the reaction system. |
| Reaction Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Prevents atmospheric moisture from entering the reaction vessel. |
Problem 3: N-Acyl Pyrrole Formation and Potential Rearrangement
Observation: The major product is the N-acylated isomer, (4-chlorophenyl)(1H-pyrrol-1-yl)methanone.
Root Cause: As discussed in the FAQs, direct acylation on the nitrogen can compete with C-acylation.[4] In some cases, an N-acyl pyrrole can be formed and then undergo rearrangement to the C-acyl product, such as in an anionic Fries rearrangement.[4][7]
Solutions:
| Experimental Parameter | Recommended Action | Rationale |
| Reaction Conditions | Employ standard Friedel-Crafts conditions (Lewis acid catalysis) which inherently favor C-acylation. | The mechanism of Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution on the ring carbons. |
| Base Selection (for N-acylation) | If N-acylation is desired, strong bases like NaH or KH are used to deprotonate the pyrrole, forming the pyrrolide anion which is then acylated.[8] Avoiding these basic conditions will disfavor N-acylation. | The pyrrolide anion is a strong nucleophile at the nitrogen position.[8] |
III. Experimental Protocols and Diagrams
Protocol 1: General Procedure for C2-Acylation of Unprotected Pyrrole
This protocol outlines a general method for the Friedel-Crafts acylation of pyrrole, aiming for the C2-acylated product.
Materials:
-
Pyrrole
-
4-chlorobenzoyl chloride
-
Aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DCM and cool to 0 °C in an ice bath.
-
Slowly add AlCl₃ to the cooled DCM with stirring.
-
In a separate flask, dissolve pyrrole and 4-chlorobenzoyl chloride in anhydrous DCM.
-
Add the pyrrole/acyl chloride solution dropwise to the stirred AlCl₃ suspension at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a mixture of ice and saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagrams
Diagram 1: Key Side Reactions in Pyrrole Acylation
Caption: Competing reaction pathways in the acylation of pyrrole.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield.
IV. References
-
Wikipedia. (2023). Pyrrole. Retrieved from [Link]
-
Quora. (2018). Why is the reaction of pyrrole difficult with acid? Retrieved from [Link]
-
ResearchGate. (2007). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. Retrieved from [Link]
-
StudySmarter. (n.d.). Pyrrole: Structure, Acidity & Synthesis. Retrieved from [Link]
-
Wang, H., Mao, J., Shuai, S., Chen, S., Zou, D., Walsh, P. J., & Li, J. (2021). N-Acyl pyrroles: chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Chemistry Frontiers, 8(21), 6000-6008. Retrieved from [Link]
-
Anderson, M. D., Luo, J., & Stick, R. V. (2009). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Letters in Organic Chemistry, 6(4), 332-336. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Paal-Knorr Pyrrole Synthesis
Welcome to the technical resource hub for the Paal-Knorr Pyrrole Synthesis. This guide is crafted for researchers, chemists, and professionals in drug development who are actively using this robust reaction to construct pyrrole cores. Here, we move beyond basic protocols to address the specific, practical challenges you may encounter at the bench. Our focus is on providing causal explanations and actionable troubleshooting strategies to optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the Paal-Knorr synthesis, providing a foundational understanding for effective experimental design.
Q1: What is the fundamental mechanism of the Paal-Knorr pyrrole synthesis?
The Paal-Knorr synthesis is the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form a substituted pyrrole.[1][2] The reaction is typically acid-catalyzed. The established mechanism, supported by both experimental and computational studies, involves several key steps.[2][3][4] First, the amine performs a nucleophilic attack on one of the carbonyl groups, which is often protonated under acidic conditions, to form a hemiaminal intermediate.[2] This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group. This ring-forming step is often the rate-determining step of the reaction.[5] The resulting 2,5-dihydroxytetrahydropyrrole derivative then undergoes a sequence of dehydration steps to eliminate two molecules of water, yielding the final aromatic pyrrole ring.[2][4]
Q2: What are the typical starting materials and general reaction conditions?
The core reactants are a 1,4-dicarbonyl compound (like 2,5-hexanedione) and a primary amine or an ammonia source (e.g., ammonium acetate, ammonium hydroxide).[2][5] The reaction is versatile and accommodates a wide range of amines, including aliphatic, aromatic (with both electron-donating and electron-withdrawing groups), and heterocyclic amines.[5]
Traditionally, the reaction was conducted under harsh conditions, such as prolonged heating in acetic acid.[4][6][7] However, modern methods employ milder conditions, including the use of various Brønsted or Lewis acid catalysts, and sometimes can be performed under neutral conditions.[1][8] Solvents are chosen based on the solubility and reactivity of the substrates, with alcohols, toluene, or even water being common choices.[5][9] Recent advancements also include solvent-free conditions and microwave-assisted protocols to accelerate the reaction.[7][10][11]
Q3: My reaction yield is consistently low. What are the most probable initial factors to investigate?
Low yields in Paal-Knorr synthesis are a frequent issue and can often be traced back to a few key areas:
-
Improper pH: The reaction is highly sensitive to pH. Strongly acidic conditions (pH < 3) can favor the formation of furan byproducts through self-cyclization of the 1,4-dicarbonyl compound.[1][12][13]
-
Purity of Starting Materials: Impurities in the 1,4-dicarbonyl compound or the amine can lead to significant side product formation.[12][13] It is crucial to use purified reagents.
-
Sub-optimal Temperature and Time: Excessive heat or prolonged reaction times can lead to the degradation of starting materials or the desired pyrrole product, especially if they contain sensitive functional groups.[4][12]
-
Catalyst Choice: The effectiveness of the catalyst is highly dependent on the specific substrates. A catalyst that works well for one set of reactants may be inefficient for another.[13][14]
A systematic approach to troubleshooting, starting with pH control and reagent purity, is the most effective strategy.
Q4: I am observing a significant byproduct. What is it likely to be and how can I prevent it?
The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan derivative.[12][13][15] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed intramolecular cyclization and dehydration before it can react with the amine.[13]
Prevention Strategy: The key to suppressing furan formation is precise control over the reaction's acidity.
-
Maintain Weakly Acidic to Neutral Conditions: Avoid strong acids. A weak acid like acetic acid is often sufficient to catalyze the desired pyrrole formation without excessively promoting the competing furan synthesis.[1][12] The reaction should ideally be run at a pH above 3.[12][15]
-
Amine Concentration: Using a slight excess of the amine can help shift the equilibrium towards the pyrrole pathway.[1]
Section 2: In-Depth Troubleshooting Guide
This section provides detailed, scenario-based troubleshooting for persistent experimental issues.
Issue 1: Reaction Stalls or Fails to Reach Completion
Scenario: You are reacting an electron-deficient aniline with 2,5-hexanedione in refluxing ethanol with a catalytic amount of acetic acid. After 24 hours, TLC analysis shows a significant amount of unreacted starting material.
Causality Analysis:
Amines with strong electron-withdrawing groups (e.g., nitro or cyano groups) are less nucleophilic.[13][15] This reduced nucleophilicity slows down the initial attack on the carbonyl group, which is a critical step in the reaction mechanism.[4] Similarly, sterically hindered amines or dicarbonyl compounds can also significantly impede the reaction rate.[13][16] The chosen catalyst (acetic acid) may be too weak to sufficiently activate the carbonyl group for the less reactive amine.
Recommended Optimization Protocol:
-
Catalyst Screening: Switch to a more potent catalytic system. Lewis acids are often more effective for less reactive amines.
-
Step 1.1: Set up parallel small-scale reactions using different catalysts. A good starting point is to compare your current acetic acid condition with a mild Lewis acid like Scandium(III) triflate (Sc(OTf)₃) or Bismuth(III) nitrate (Bi(NO₃)₃).[5][16]
-
Step 1.2: Monitor the reactions by TLC at regular intervals (e.g., every 2 hours) to compare the rate of product formation.
-
-
Solvent and Temperature Modification:
-
Step 2.1: Consider a higher boiling point solvent like toluene or xylenes to increase the reaction temperature, which can help overcome the activation energy barrier.
-
Step 2.2: Explore modern heating methods. Microwave-assisted synthesis is particularly effective for accelerating Paal-Knorr reactions, often reducing reaction times from hours to minutes and improving yields.[6][10][11] A typical starting point would be 120-150 °C for 5-15 minutes in a sealed microwave vial.[11]
-
-
Advanced Solvent Systems: For particularly challenging or poorly soluble substrates, consider specialized solvents. 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to act as both a solvent and a promoter for the Paal-Knorr synthesis, often enabling the reaction to proceed without any additional catalyst.[17][18]
Logical Flow for Troubleshooting Stalled Reactions:
Caption: Troubleshooting workflow for stalled Paal-Knorr reactions.
Issue 2: Difficulty with Product Purification
Scenario: The reaction appears successful by TLC, but after workup and column chromatography, the isolated product is a persistent oily substance that is difficult to crystallize and shows minor impurities by ¹H NMR.
Causality Analysis:
This issue often points to the presence of closely related, non-polar byproducts or residual starting materials. The workup procedure may be insufficient to remove all acidic or basic residues, which can interfere with purification. The choice of chromatography solvent system may also lack the necessary resolution.
Recommended Purification Protocol:
-
Refined Aqueous Workup:
-
Step 1.1: After completion, quench the reaction and remove the organic solvent under reduced pressure.
-
Step 1.2: Dissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Step 1.3: Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove the acid catalyst, and finally with brine to remove residual water.[12]
-
Step 1.4: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate.
-
-
Optimized Column Chromatography:
-
Step 2.1: Before running a large-scale column, perform small-scale TLC analysis with various solvent systems (e.g., hexanes/ethyl acetate, hexanes/dichloromethane, toluene/ethyl acetate) to find a system that provides good separation (ΔRf > 0.2) between your product and the major impurities.
-
Step 2.2: If separation is still poor, consider using a different stationary phase. If you are using silica gel, which is acidic, try using neutral alumina, as some pyrroles can be sensitive to silica.
-
Step 2.3: For very non-polar compounds, a gradient elution, starting with a low polarity solvent and gradually increasing the polarity, can provide superior separation compared to an isocratic (constant solvent mixture) system.
-
-
Alternative Purification Techniques:
-
Step 3.1: If chromatography fails, consider bulb-to-bulb distillation (Kugelrohr) for thermally stable, low-boiling point pyrroles.
-
Step 3.2: Recrystallization should be attempted from various solvent systems. A good starting point is to dissolve the impure oil in a small amount of a solvent in which it is highly soluble (e.g., dichloromethane) and then slowly add a solvent in which it is poorly soluble (an "anti-solvent," e.g., hexanes) until turbidity persists. Cooling the mixture can then induce crystallization.
-
Section 3: Data & Protocols
Table 1: Comparative Guide to Catalysts for Paal-Knorr Synthesis
The choice of catalyst is critical and substrate-dependent. This table summarizes the performance of various catalysts for the synthesis of 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole from acetonylacetone and p-bromoaniline, providing a comparative baseline.
| Catalyst Type | Catalyst Example | Conditions | Yield (%) | Time | Source |
| Brønsted Acid | Trifluoroacetic Acid (TFA) | Reflux | 92 | 1h | [14] |
| p-Toluenesulfonic Acid (p-TsOH) | Reflux | 80 | 1h | [14] | |
| Acetic Acid (CH₃COOH) | 60-80 °C | Variable | >1h | [1][12] | |
| Saccharin | Room Temp | Good | 30 min | [4] | |
| Lewis Acid | Bismuth(III) Nitrate (Bi(NO₃)₃) | Variable | Excellent | Variable | [7][16] |
| Scandium(III) Triflate (Sc(OTf)₃) | Variable | High | Variable | [5][16] | |
| Iron(III) Chloride (FeCl₃) | Water, Mild | Good-Excellent | Variable | [19] | |
| Heterogeneous | Silica Sulfuric Acid (SiO₂-OSO₃H) | Room Temp, Solvent-free | 98 | 3 min | [4] |
| CATAPAL 200 (Alumina) | 60 °C, Solvent-free | 68–97 | 45 min | [20] |
General Experimental Protocol for Optimization
This protocol provides a robust starting point for a user's initial optimization experiments.
-
Reagent Preparation: Ensure the 1,4-dicarbonyl compound is pure (recrystallize or distill if necessary). Use a high-purity primary amine.
-
Reaction Setup: In a clean, dry reaction vessel, combine the 1,4-dicarbonyl compound (1.0 eq) and the primary amine (1.1 - 1.2 eq).
-
Solvent & Catalyst Addition: Add the chosen solvent (e.g., ethanol, toluene, or none for solvent-free conditions). Add the selected catalyst (e.g., 5-10 mol% of a Lewis acid or a catalytic amount of a Brønsted acid).
-
Reaction Conditions: Stir the mixture at the desired temperature (e.g., room temperature, 60-80 °C, or reflux). For microwave conditions, seal the vessel and heat to the target temperature (e.g., 120 °C) for the specified time (e.g., 10 min).
-
Monitoring: Monitor the reaction's progress by TLC until the limiting starting material is consumed.
-
Workup & Purification: Follow the "Refined Aqueous Workup" protocol described in Issue 2 . Purify the crude product by column chromatography on silica gel or an alternative method as determined by your purification trials.[12]
Reaction Mechanism Overview
Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.
References
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- Wikipedia. (2023). Paal–Knorr synthesis.
- Organic Chemistry Portal. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes.
- Musa, A. Y., et al. (2016). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Computational and Theoretical Chemistry, 1077, 56-64.
- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis.
- Li, W., et al. (2021). Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry. Organic Letters, 23(15), 5868–5872.
- Martínez-Vargas, A., et al. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 27(19), 6537.
- Mateev, E., et al. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia, 71, 1-10.
- Jagadeesh, R. V., et al. (2020). Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst.
- Mateev, E., et al. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrroles.
- Balland, A., et al. (2018). Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. European Journal of Organic Chemistry, 2018(20-21), 2695-2699.
- ResearchGate. (n.d.). Optimization of reaction conditions.
- Minetto, G., Raveglia, L. F., & Taddei, M. (2004). Microwave-Assisted Paal−Knorr Reaction. A Rapid Approach to Substituted Pyrroles and Furans. Organic Letters, 6(3), 389-392.
- International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds.
- Grokipedia. (n.d.). Paal–Knorr synthesis.
- Schirmacher, R. H., et al. (2021). Hexafluoroisopropanol as solvent and promotor in the Paal-Knorr synthesis of N-substituted diaryl pyrroles. Tetrahedron, 83, 131929.
- University of Liverpool. (n.d.). Paal-Knorr Pyrrole Synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
- R Discovery. (2021). Hexafluoroisopropanol as solvent and promotor in the Paal-Knorr synthesis of N-substituted diaryl pyrroles.
- YouTube. (2020, January 4). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description.
- ResearchGate. (2016). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles.
- RSC Publishing. (2010). Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway.
- YouTube. (2020, January 11). Knoor Method for pyrrole preparation: Three different methods with mechanism and retro-synthesis.
- ResearchGate. (2010). Mechanism of the Paal-Knorr Reaction: The Importance of Water Mediated Hemialcohol Pathway.
- ResearchGate. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis.
Sources
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 11. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. Pyrrole synthesis [organic-chemistry.org]
- 20. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas | MDPI [mdpi.com]
Technical Support Center: Purification of Aryl Pyrrolyl Methanones
For: Researchers, scientists, and drug development professionals.
Welcome to the dedicated technical support center for the purification of aryl pyrrolyl methanones. This guide is structured to provide actionable solutions to common challenges encountered during the isolation and purification of this important class of heterocyclic ketones. It combines theoretical explanations with practical, field-proven protocols to help you achieve high purity and yield in your experiments.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems in a question-and-answer format. Each answer provides a diagnosis of the potential causes and offers a systematic approach to resolving the issue.
Problem 1: My TLC of the crude product shows multiple spots close to my target compound, making separation difficult.
Answer: This is a frequent challenge, often stemming from the synthesis reaction itself, typically a Friedel-Crafts acylation or similar electrophilic substitution. The high reactivity of the pyrrole ring can lead to several closely-related byproducts.
Potential Causes & Solutions:
-
Regioisomers (2-acyl vs. 3-acyl):
-
Causality: The acylation of an N-H or N-alkyl pyrrole typically favors substitution at the C2 position. However, under certain conditions, or with specific protecting groups (like p-toluenesulfonyl), acylation can also occur at the C3 position, yielding a regioisomer that can be difficult to separate.[1] The choice of Lewis acid is critical; strong acids like AlCl₃ can favor the 3-acyl product with N-sulfonylated pyrroles, while weaker acids like SnCl₄ may favor the 2-acyl isomer.[1]
-
Troubleshooting Protocol:
-
TLC System Optimization: Your primary tool is to improve the resolution on the TLC plate. Test a range of solvent systems with varying polarity. A good starting point for these moderately polar compounds is a mixture of hexanes and ethyl acetate.[2]
-
Solvent Screening: Prepare several TLC chambers with different solvent ratios (e.g., 9:1, 8:2, 7:3 Hexanes:EtOAc). If separation is still poor, switch to a different solvent system entirely, such as Dichloromethane/Methanol or Toluene/Acetone. The goal is to find a system where your target compound has an Rf value between 0.2 and 0.4, which is optimal for column chromatography separation.[2]
-
Confirm Isomer Identity: If possible, use LC-MS or isolate small amounts of the impurities to obtain ¹H NMR spectra. The coupling patterns of the pyrrolic protons are distinct for 2-substituted vs. 3-substituted isomers, allowing for positive identification.
-
-
-
Diacylated Byproducts:
-
Causality: The mono-acylated pyrrole product is still electron-rich and can undergo a second acylation, leading to diacylated species. This is more common if an excess of the acylating agent or a highly active catalyst is used.
-
Troubleshooting Protocol:
-
Column Chromatography: Diacylated products are significantly more polar than the mono-acylated target. A well-optimized gradient elution during column chromatography is highly effective. Start with a low polarity mobile phase (e.g., 5-10% Ethyl Acetate in Hexanes) and gradually increase the polarity to elute the more strongly-adsorbed diacylated compound after your target product has been collected.
-
Reaction Stoichiometry Review: To prevent this issue in future syntheses, ensure the aroyl chloride or anhydride is the limiting reagent (e.g., 1.0-1.1 equivalents).
-
-
Problem 2: I'm experiencing low recovery or significant streaking of my compound during silica gel column chromatography.
Answer: Low recovery and band tailing (streaking) on a silica column often point to compound instability or poor methodological choices during the chromatography process.
Potential Causes & Solutions:
-
Compound Degradation on Silica:
-
Causality: Standard silica gel is slightly acidic (pH ~4-5). The pyrrole ring, particularly when unsubstituted on the nitrogen (N-H), can be sensitive to acid and may polymerize or decompose during prolonged contact with the stationary phase. This is a known challenge with acid-sensitive compounds.
-
Troubleshooting Protocol:
-
Deactivate the Silica: Before preparing your column, create a slurry of the silica gel in your non-polar solvent containing 1% triethylamine (Et₃N). This neutralizes the acidic sites on the silica surface, minimizing degradation.
-
Use Neutral Alumina: As an alternative stationary phase, neutral alumina can be used for compounds that are particularly acid-sensitive. Note that the elution profile will be different from silica, so a new TLC-based solvent screen is required.
-
Work Quickly: Do not let the compound sit on the column for extended periods. "Flash" chromatography, which uses positive pressure to achieve a faster flow rate, is highly recommended.[3]
-
-
-
Improper Solvent System or Column Packing:
-
Causality: Streaking can occur if the compound has poor solubility in the mobile phase or if the column is not packed uniformly. If the initial solvent used to load the compound is too strong (too polar), it will wash the compound down the column in a diffuse band before the separation can properly begin.
-
Troubleshooting Protocol:
-
Dry Loading: This is the recommended method to ensure a tight, concentrated band at the start of the separation.[2] Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (2-3x the mass of your crude product), and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.
-
Column Packing: Ensure the column is packed perfectly vertically and that the silica bed is homogenous and free of air bubbles or cracks. Gently tapping the column as the silica settles can help create a uniform bed.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable, general-purpose protocol for purifying a newly synthesized aryl pyrrolyl methanone?
A1: A robust, multi-step approach is recommended. The following workflow diagram and protocol provide a validated sequence for purification.
Caption: General purification workflow for aryl pyrrolyl methanones.
Step-by-Step General Purification Protocol:
-
Aqueous Workup: After the reaction is complete, quench the mixture carefully (e.g., with ice-water). Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic reagents, followed by brine.[4]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Chromatography:
-
Perform TLC analysis to find a suitable mobile phase (e.g., Hexane:Ethyl Acetate).
-
Pack a silica gel column using the chosen solvent system.
-
Load the crude product onto the column using the dry loading technique described in Troubleshooting Problem 2.
-
Elute the column, collecting fractions and monitoring them by TLC.
-
Combine the fractions containing the pure product and concentrate to dryness.[5]
-
-
Recrystallization (If product is solid):
-
Dissolve the purified solid from the column in a minimum amount of a hot solvent in which it is highly soluble.
-
Slowly add a miscible "anti-solvent" in which the compound is poorly soluble until the solution becomes faintly cloudy.
-
Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold anti-solvent.
-
A specific example involved obtaining crystals of (4-fluorophenyl)(1H-pyrrol-2-yl)methanone from a methanolic solution.[6] Another related intermediate was crystallized from a dichloromethane/hexane mixture.[4]
-
Q2: My compound "oils out" instead of crystallizing. How can I fix this?
A2: "Oiling out" occurs when the compound's solubility in the solvent mixture is too high, or the solution cools too rapidly, causing it to separate as a liquid phase instead of forming an ordered crystal lattice.
Troubleshooting Protocol:
-
Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves completely. Add a small amount more of the "good" solvent to ensure you are not starting from a supersaturated solution.
-
Slow Cooling: This is the most critical factor. Insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to ensure very slow cooling to room temperature. Do not place it directly in an ice bath.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a tiny amount of pure solid, add a single seed crystal to the cooled solution to initiate crystallization.
-
Change Solvent System: If the problem persists, the chosen solvent system may be inappropriate. You may need a solvent pair with a greater difference in polarity or one where the compound's solubility is lower at room temperature. The table below lists common solvent systems.
| Good Solvent (High Solubility) | Anti-Solvent (Low Solubility) | Common Use Case |
| Dichloromethane (DCM) | Hexanes / Heptane | For moderately polar to non-polar compounds. |
| Ethyl Acetate (EtOAc) | Hexanes / Heptane | A very common and effective general-purpose pair. |
| Acetone | Water | For more polar compounds. |
| Methanol / Ethanol | Water | For polar compounds capable of H-bonding. |
| Toluene | Hexanes / Heptane | For aromatic compounds. |
Q3: How do I visually confirm the purity of my final product?
A3: A combination of techniques provides the highest confidence. The following flowchart outlines a decision-making process for purity validation.
Caption: Purity validation workflow for the final product.
Validation Steps:
-
Multi-System TLC: Run a TLC of your final product in at least two different solvent systems (e.g., Hexane/EtOAc and DCM/MeOH). A pure compound should appear as a single, well-defined spot in all systems.
-
NMR Spectroscopy: This is the gold standard for structural confirmation and purity assessment. A clean ¹H NMR spectrum with correct chemical shifts, coupling constants, and integration values, along with a ¹³C NMR showing the expected number of signals, is strong evidence of purity.
-
LC-MS: Liquid Chromatography-Mass Spectrometry can confirm the molecular weight of your compound and provide a quantitative measure of purity (e.g., >95% by peak area).
By systematically addressing these common challenges and employing rigorous validation techniques, you can confidently and efficiently purify aryl pyrrolyl methanones for your research and development needs.
References
- Demopoulos, V. J., & Nicolaou, I. (1998). A study of the friedel‐crafts acylation of 1‐benzenesulfonyl‐1 H ‐pyrrole in the preparation of 3‐aroylpyrroles. Journal of Heterocyclic Chemistry, 35(6), 1439-1444.
- Anderson, H. J., & Hudson, C. E. (1990). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. The Journal of Organic Chemistry, 55(24), 5994-5999.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC.
- Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
- Shao, S., et al. (2013). (4-Methoxyphenyl)(4-propylcyclohexyl)methanone. Acta Crystallographica Section E, 69(Pt 12), o1811.
- Jayaprakash, P., et al. (2012). (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone. Acta Crystallographica Section E, 68(Pt 2), o427.
- LAMBDA Laboratory Instruments. Isolation, purification and characterization of allelopathic compounds.
Sources
- 1. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. (4-Methoxyphenyl)(4-propylcyclohexyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation, purification and characterization of allelopathic compounds – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]
- 6. (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone in solution
Welcome to the technical support guide for (4-chlorophenyl)(1H-pyrrol-2-yl)methanone. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability challenges associated with this compound in solution. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial inquiries regarding the handling and stability of this compound.
Q1: What is this compound and what are its key structural features?
This compound is a chemical compound featuring a pyrrole ring linked to a 4-chlorophenyl group via a ketone bridge.[1][2] The pyrrole moiety is an electron-rich aromatic heterocycle, which is a primary determinant of its chemical reactivity and instability.[3][4] The N-H proton on the pyrrole ring and the electrophilic carbonyl carbon of the ketone are also key reactive sites.
Q2: What are the primary factors that affect the stability of this compound in solution?
The stability of this compound in solution is influenced by a combination of environmental and chemical factors. The most critical are exposure to oxygen (oxidation), light (photodegradation), solution pH, and temperature.[5][6] Due to the pyrrole ring, the compound is particularly susceptible to oxidative and photolytic degradation pathways.[4][7]
Q3: What are the visible signs of degradation in my solution?
A common indicator of degradation, particularly for pyrrole-containing compounds, is a distinct color change.[3] Freshly prepared solutions in appropriate solvents should be colorless to pale yellow. Upon degradation, especially through oxidation, solutions may turn dark yellow, orange, or brown.[3] The formation of precipitates can also indicate degradation or poor solubility.
Q4: What are the recommended general storage conditions for solutions of this compound?
To minimize degradation, solutions should be stored under an inert atmosphere (e.g., argon or nitrogen) in amber glass vials to protect from light.[5] For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing at -20 °C or -80 °C is preferable. Always use tightly sealed containers to prevent solvent evaporation and moisture ingress.[8][9]
Section 2: Core Stability Challenges & Potential Degradation Pathways
Understanding the chemical causality behind instability is crucial for developing robust experimental protocols. The structure of this compound presents three primary degradation routes.
Caption: Key factors influencing the stability of this compound.
Oxidative Degradation
The electron-rich nature of the pyrrole ring makes it highly susceptible to oxidation, which is often the primary degradation pathway.[4]
-
Mechanism: In the presence of atmospheric oxygen, the pyrrole ring can undergo oxidation, leading to the formation of highly colored polymeric byproducts.[3] This process can be catalyzed by trace metal impurities and accelerated by elevated temperatures. The result is not just a loss of the parent compound but the introduction of potentially interfering species into your experiment.
-
Prevention: The most effective preventative measure is to minimize oxygen exposure. This can be achieved by preparing solutions with solvents that have been sparged with an inert gas (e.g., argon or nitrogen) and storing the final solution under an inert atmosphere.
Photodegradation
Pyrrole-containing compounds are known to be sensitive to light.[7][10]
-
Mechanism: Exposure to UV and even high-intensity visible light can provide the energy needed to induce photochemical reactions. This can involve direct photodegradation or indirect processes mediated by singlet oxygen.[7] For pyrrole, photo-excitation can lead to dissociation along the N-H bond, initiating a cascade of degradation reactions.[10] The diketopyrrolopyrrole (DPP) scaffold, which is structurally related, is known to significantly accelerate the photodegradation of materials in which it is incorporated.[11][12]
-
Prevention: Always handle the solid compound and its solutions in a dimly lit environment. Use amber-colored glassware or wrap containers in aluminum foil to protect them from light exposure during storage and experiments.[5]
pH-Mediated Instability
The stability of the compound can be significantly influenced by the pH of the solution.[13]
-
Mechanism: Both acidic and basic conditions can catalyze degradation.[14] While the ketone linkage is more stable than an ester or amide, extreme pH values can promote hydrolysis or other rearrangements. A study on a closely related pyrrole derivative demonstrated the formation of a process-related impurity at pH 9.0, while the compound remained stable at a neutral pH of 7.4.[15] The ionization state of the pyrrole N-H can change with pH, altering the molecule's electron distribution and susceptibility to other degradation pathways.[14]
-
Prevention: Whenever possible, maintain the solution pH in the neutral range (pH 6-8). If the experimental conditions require acidic or basic media, solutions should be prepared fresh immediately before use and their use time minimized. The inclusion of a suitable buffer system can help maintain a stable pH.[14]
Section 3: Troubleshooting Guide
This guide provides a logical workflow for diagnosing and resolving common issues related to the stability of this compound.
Caption: Troubleshooting workflow for stability issues.
Problem: My solution has changed color, from pale yellow to dark brown, after a few days in the refrigerator.
-
Probable Cause: This is a classic sign of oxidative degradation.[3] The pyrrole ring has likely oxidized and begun to polymerize. Storing the solution in a standard vial, even refrigerated, does not protect it from the oxygen present in the headspace air.
-
Solution: Discard the discolored solution. Prepare a new, fresh stock solution using a solvent that has been degassed by sparging with argon or nitrogen for 15-20 minutes. Dispense the solution into amber vials, flush the headspace with inert gas before sealing, and store at -20°C or below.
Problem: I am observing a drift in my assay results; the compound appears less potent in experiments conducted later in the week using the same stock solution.
-
Probable Cause: This "potency drift" is a strong indicator of gradual compound degradation. The parent compound is slowly degrading into inactive byproducts, reducing its effective concentration in your assay. The cause could be slow oxidation, exposure to ambient light during repeated use, or instability in your assay buffer.
-
Solution:
-
Validate Analytically: Analyze your aged stock solution by HPLC or LC-MS and compare it to a freshly prepared standard. This will quantify the percentage of the parent compound remaining.
-
Aliquot Your Stock: Instead of using a single large stock solution repeatedly, prepare it and immediately aliquot it into single-use volumes in separate vials. Store these aliquots at -80°C under an inert atmosphere. This prevents repeated freeze-thaw cycles and exposure of the main stock to air and light.
-
Assess Buffer Stability: If you dilute the stock in an aqueous buffer for your assay, assess the compound's stability in that specific buffer. It may be necessary to prepare these working solutions immediately before each experiment.
-
Problem: My compound precipitates out of my DMSO stock solution upon storage in the freezer.
-
Probable Cause: This is more likely a solubility issue than a stability issue, though the two can be linked. The solubility of many compounds decreases significantly at lower temperatures. If the stock concentration is near its saturation point at room temperature, it will likely fall out of solution upon freezing.
-
Solution:
-
Check Solubility Limits: Determine the solubility of the compound in your chosen solvent at room temperature and at 4°C.
-
Reduce Stock Concentration: Prepare a stock solution at a lower concentration that is well below its solubility limit at your storage temperature.
-
Consider Co-solvents: In some cases, adding a small percentage of another solvent (e.g., ethanol, DMF) can improve solubility, but this must be validated for compatibility with your downstream assay.
-
Re-dissolve Properly: Before use, ensure any frozen stock is brought to room temperature and vortexed thoroughly to ensure complete re-dissolution of the compound.
-
Section 4: Experimental Protocols
These protocols provide standardized, self-validating procedures for handling and assessing the stability of this compound.
Protocol: Recommended Procedure for Preparing a Stock Solution
This protocol is designed to minimize initial degradation during solution preparation.
-
Preparation: Move the required amount of solid this compound and your chosen solvent (e.g., DMSO, DMF) into a glove box or a workspace flushed with inert gas. If not available, work quickly in a chemical hood.
-
Solvent Degassing: Sparge your high-purity solvent with argon or nitrogen gas for at least 15 minutes to remove dissolved oxygen.
-
Dissolution: Accurately weigh the solid compound into an amber glass vial. Add the appropriate volume of degassed solvent to achieve the target concentration. Cap the vial and vortex until the solid is completely dissolved.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots in smaller amber vials.
-
Inerting and Storage: Flush the headspace of each aliquot vial with argon or nitrogen, seal tightly with a PTFE-lined cap, and store at -20°C or -80°C, protected from light.
Protocol: Preliminary Solution Stability Study
This protocol provides a framework to quantitatively assess the stability of the compound under your specific experimental conditions.
Sources
- 1. Phenyl(1H-pyrrol-2-YL)methanone | C11H9NO | CID 24370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1h-Pyrrol-2-yl)(4-methylphenyl)ketone | C12H11NO | CID 3330924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mcneill-group.org [mcneill-group.org]
- 8. echemi.com [echemi.com]
- 9. aksci.com [aksci.com]
- 10. Controlling the Photostability of Pyrrole with Optical Nanocavities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular structure – intrinsic photostability relationships for diketopyrrolopyrrole-based conjugated polymers - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. ibisscientific.com [ibisscientific.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Overcoming poor solubility of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone for bioassays
Overcoming Poor Solubility of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone for Bioassays
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with this compound. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to address the significant challenge of its poor aqueous solubility in bioassay development. Our goal is to equip you with the necessary knowledge and practical protocols to achieve reliable and reproducible experimental results.
Introduction: The Challenge of a Hydrophobic Scaffold
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: Understanding the fundamental properties of the compound is the first step in devising a solubilization strategy.
| Property | Value | Source |
| Molecular Formula | C11H8ClNO | |
| Molecular Weight | 205.64 g/mol | |
| CAS Number | 13169-71-6 | |
| Predicted LogP | 2.89910 | |
| Appearance | Varies (often a solid) |
The predicted LogP value of approximately 2.9 indicates a significant lipophilic character, which is the primary driver of its poor aqueous solubility.
Q2: I'm observing inconsistent results in my cell-based assay. Could this be due to the compound's solubility?
A2: Absolutely. Poor solubility is a frequent cause of inconsistent bioassay results. When a compound is not fully dissolved in the assay medium, several problems can arise:
-
Precipitation: The compound can precipitate out of the solution upon dilution into the aqueous assay buffer, leading to a lower effective concentration than intended.
-
Underestimated Potency: If the compound is not fully available to interact with its biological target, the measured activity (e.g., IC50) will be artificially high, making the compound appear less potent than it actually is.
-
Assay Interference: Undissolved particles can interfere with assay detection methods, particularly those based on light scattering or absorbance.
It is crucial to ensure your compound is fully solubilized at the highest concentration tested in your assay.
Q3: What is the role of DMSO as a co-solvent, and what are its limitations?
A3: Dimethyl sulfoxide (DMSO) is the most common co-solvent used in drug discovery to dissolve hydrophobic compounds for in vitro assays. It is a powerful, water-miscible organic solvent that can dissolve a wide range of compounds.
Mechanism of Action: DMSO disrupts the hydrogen bonding network of water, reducing the overall intermolecular attraction and creating a more favorable environment for nonpolar solutes.
Limitations and Considerations:
-
Toxicity: High concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final DMSO concentration in cell-based assays below 0.5%, and ideally at or below 0.1%, to minimize cellular stress and off-target effects.
-
Assay Interference: DMSO can directly interfere with some assay components or detection methods. For example, it can affect enzyme activity or interact with fluorescent probes.
-
Compound Stability: While DMSO is a good solvent, it may not prevent precipitation when the stock solution is diluted into an aqueous buffer.
-
Protein Interaction: DMSO has been shown to interact with some proteins, which could potentially influence the binding of your test compound.
A critical first step is to determine the tolerance of your specific assay system to different concentrations of DMSO.
Troubleshooting Guide: Step-by-Step Solubilization Strategies
If you are facing solubility issues with this compound, follow this tiered approach to identify the optimal solution for your bioassay.
Strategy 1: Optimizing the Use of Co-solvents
This is the most straightforward approach and should be your first line of investigation.
Step 1: Determine Maximum Solubility in 100% DMSO
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-50 mM).
-
Visually inspect for any undissolved particles. If necessary, gentle warming (to 37°C) or sonication can be used to aid dissolution. Be cautious with heating, as it can degrade some compounds.
Step 2: Assess Solubility in Assay Medium
-
Dilute your DMSO stock solution to the highest concentration you plan to use in your bioassay directly into your final assay buffer.
-
Let the solution equilibrate for a period that mimics your assay incubation time.
-
Visually inspect for any signs of precipitation (cloudiness, particulates). For a more quantitative assessment, you can use techniques like nephelometry or dynamic light scattering.
Step 3: If Precipitation Occurs, Try Alternative Co-solvents
-
If DMSO alone is insufficient, consider other water-miscible organic solvents.
-
Ethanol: Often less toxic to cells than DMSO, but may be a less effective solvent for highly lipophilic compounds.
-
Polyethylene Glycol (PEG 400) or Propylene Glycol (PG): These can be effective and are often used in parenteral formulations.
Workflow for Co-solvent Optimization
Strategy 2: Utilizing Cyclodextrins for Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. This structure allows them to encapsulate hydrophobic "guest" molecules, like this compound, forming an "inclusion complex" that has significantly improved aqueous solubility.
**Why
Technical Support Center: Minimizing N-acylation in Pyrrole Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and validated protocols to address the common challenge of controlling regioselectivity in pyrrole acylation. Our focus is to empower you with the knowledge to minimize undesired N-acylation and maximize the yield of your target C-acylated products.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Pyrrole Acylation
This section addresses the core principles governing the reactivity of pyrroles toward acylating agents.
Q1: Why is N-acylation such a common and problematic side reaction?
The pyrrole ring is an electron-rich aromatic system. The nitrogen atom's lone pair of electrons contributes to the π-system, enhancing the ring's aromaticity. However, this lone pair also makes the nitrogen atom itself a potent nucleophile.[1] During acylation, an electrophilic acylating agent can be attacked by either the nitrogen atom or the carbon atoms of the ring. N-acylation is often the kinetically favored pathway, meaning it occurs faster, especially under mild conditions or with highly reactive acylating agents.[2][3][4] The desired C-acylation, which is an electrophilic aromatic substitution, is frequently the thermodynamically more stable outcome but may have a higher activation energy.[2]
Q2: What is the typical regioselectivity for C-acylation on an unsubstituted pyrrole ring?
For a standard electrophilic substitution on an unsubstituted pyrrole, the reaction preferentially occurs at the C2 (or α) position.[1] This preference is due to the superior resonance stabilization of the cationic intermediate (often called a Wheland intermediate) formed upon electrophilic attack at C2, which can be delocalized over three atoms, compared to the intermediate from C3 attack, which has only two resonance structures.[1]
Q3: Can an N-acyl group be moved to a C-position after it has formed?
Yes, under specific conditions. The rearrangement of an N-acyl group to a carbon on the pyrrole ring is possible, most notably through an anionic Fries rearrangement or under strong acid-mediated conditions.[5][6][7][8] For instance, treating N-acylpyrroles with a strong base like lithium diisopropylamide (LDA) can induce migration of the acyl group, typically to the C2 position.[5] Similarly, strong acids can promote an equilibrium between 2- and 3-acyl isomers.[7][8][9] However, relying on rearrangement adds steps and complexity to a synthesis, making it preferable to control the initial acylation event.
Q4: Are there specific acylation methods that inherently favor C-acylation?
Yes, certain named reactions are designed for the C-acylation of electron-rich heterocycles. The Vilsmeier-Haack reaction , for example, is a highly effective method for formylating (a type of acylation) pyrroles, almost exclusively at the C2 position, using a Vilsmeier reagent generated from DMF and POCl₃.[10][11][12] The Houben-Hoesch reaction uses a nitrile and a Lewis acid to generate an electrophile that acylates electron-rich rings like pyrrole, providing another route to C-acylpyrroles.[13][14][15][16]
Part 2: Troubleshooting Guide - From Problem to Solution
This section is designed to address specific experimental failures and provide actionable, evidence-based solutions.
Problem 1: My reaction yields exclusively or predominantly the N-acylated product.
Diagnosis: This is the most common issue and typically arises from the high nucleophilicity of the unprotected pyrrole nitrogen, which reacts faster than the ring carbons (kinetic control). This is exacerbated by highly reactive acylating agents (e.g., acyl chlorides) and ambient or elevated temperatures.
Solutions:
-
Protect the Nitrogen (Most Robust Strategy): The most reliable way to prevent N-acylation is to block the nitrogen atom with a protecting group. This modification serves two purposes: it physically obstructs the nitrogen and, if the group is electron-withdrawing, it reduces the nucleophilicity of the entire pyrrole ring, making it less prone to side reactions like polymerization.
-
Recommended Groups:
-
Tosyl (Ts) or Benzenesulfonyl (Bs): Strongly electron-withdrawing, deactivating the ring and directing acylation.
-
tert-Butoxycarbonyl (Boc): A common, sterically hindering group that is easily removed under acidic conditions.[17][18][19]
-
Triisopropylsilyl (TIPS): A very bulky group used to direct substitution to the C3 position by sterically blocking the C2 positions.[20]
-
-
Action: Implement an N-protection step before acylation. See Protocol 1 for a standard N-Boc protection procedure.
-
-
Modify Reaction Conditions to Favor Thermodynamic Control:
-
Lower the Temperature: N-acylation has a lower activation energy, while C-acylation often leads to a more stable product. By significantly lowering the reaction temperature (e.g., to -78 °C or 0 °C), you provide enough energy to overcome the C-acylation barrier while making the N-acylation pathway more reversible or slowing it down sufficiently, allowing the more stable C-acylated product to accumulate.[2][3][4]
-
Action: Pre-cool the pyrrole solution to 0 °C or lower before the dropwise addition of the pre-formed Lewis acid-acylating agent complex.
-
-
Change the Acylating Agent/Method:
Problem 2: My reaction is producing a dark, insoluble polymer.
Diagnosis: Pyrroles are notoriously susceptible to polymerization under strongly acidic conditions, which are common in Friedel-Crafts acylations. The electron-rich ring can be protonated or attacked by another pyrrole molecule, initiating a chain reaction.
Solutions:
-
Control the Acidity and Temperature:
-
Slow, Cold Addition: The most critical step is to control the exotherm and local concentration of the Lewis acid. Add the Lewis acid to the acylating agent at low temperature first, allow the complex to form, and then add the pyrrole solution dropwise, maintaining the low temperature.[21] This keeps the concentration of free, aggressive acid to a minimum.
-
Inverse Addition: Add the pyrrole solution slowly to the pre-formed acylating agent-Lewis acid complex. This ensures the pyrrole is always the limiting reagent in the reaction zone, reducing self-polymerization.
-
-
Use an N-Protecting Group: Electron-withdrawing protecting groups (e.g., -SO₂R, -CO₂R) decrease the electron density of the pyrrole ring, making it less susceptible to acid-catalyzed polymerization.[17]
Problem 3: I am getting a mixture of C2 and C3-acylated isomers.
Diagnosis: While C2 acylation is electronically favored, the regioselectivity can be influenced by sterics and the choice of Lewis acid. A mixture indicates that the energy difference between the transition states leading to the two isomers is not large enough under your reaction conditions.
Solutions:
-
Leverage Steric Hindrance: To favor the C3 isomer, use a bulky N-protecting group like N-TIPS or N-trityl. The sheer size of these groups can physically block the C2 and C5 positions, forcing the electrophile to attack the C3 or C4 positions.[20]
-
Optimize the Lewis Acid: The choice of Lewis acid can significantly impact the C2/C3 ratio, especially with N-sulfonylated pyrroles. For N-benzenesulfonylpyrrole, weaker Lewis acids like SnCl₄ or BF₃·OEt₂ tend to favor the C2 product, while stronger, bulkier Lewis acids like AlCl₃ can favor the C3 product.[1] A screening of different Lewis acids is recommended.
Part 3: Key Experimental Protocols
These protocols provide a starting point for key transformations. Always perform reactions under an inert atmosphere (Nitrogen or Argon) with anhydrous solvents.
Protocol 1: N-Protection of Pyrrole with Boc Anhydride (N-Boc-pyrrole)
This protocol describes the straightforward protection of the pyrrole nitrogen using di-tert-butyl dicarbonate.
Materials:
-
Pyrrole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, brine
-
Anhydrous MgSO₄
Procedure:
-
To a round-bottom flask, add pyrrole (1.0 equiv) and anhydrous THF.
-
Add DMAP (0.1 equiv) to the solution.
-
Add a solution of Boc₂O (1.1 equiv) in THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting pyrrole is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-pyrrole.
Protocol 2: Selective C2-Acylation of N-Boc-pyrrole
This protocol uses trifluoroacetic anhydride (TFAA) to activate a carboxylic acid for the selective acylation of N-Boc-pyrrole.[18]
Materials:
-
N-Boc-pyrrole
-
Carboxylic acid (e.g., acetic acid) (3.0 equiv)
-
Trifluoroacetic anhydride (TFAA) (10 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1 M aqueous Na₂CO₃, brine
-
Anhydrous MgSO₄
Procedure:
-
To a nitrogen-purged flask, add N-Boc-pyrrole (1.0 equiv) and the carboxylic acid (3.0 equiv) in anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Add TFAA (10 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC indicates completion.
-
Carefully dilute the reaction with DCM and wash with 1 M aqueous Na₂CO₃ until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify by column chromatography to obtain the 2-acyl-N-Boc-pyrrole.
Part 4: Visual & Data Summaries
Decision Workflow for Minimizing N-Acylation
Caption: Decision tree for selecting a strategy to control pyrrole acylation.
Kinetic vs. Thermodynamic Acylation Pathways
Caption: Energy profile showing kinetic (N-acylation) vs. thermodynamic (C-acylation) pathways.
Table 1: Comparison of Common N-Protecting Groups for Pyrrole Acylation
| Protecting Group | Abbreviation | Key Features | Typical Removal Conditions |
| tert-Butoxycarbonyl | Boc | Moderately electron-withdrawing; provides some steric bulk; widely used.[17][18][19] | Trifluoroacetic acid (TFA) in DCM; HCl in dioxane. |
| Tosyl (p-toluenesulfonyl) | Ts | Strongly electron-withdrawing; deactivates the ring, preventing polymerization.[17] | Strong reducing agents (e.g., Na/NH₃) or strong base (e.g., NaOH). |
| Triisopropylsilyl | TIPS | Very large steric footprint; excellent for directing acylation to the C3 position.[20] | Fluoride sources (e.g., TBAF); acidic hydrolysis. |
Part 5: References
-
Wang, H., Mao, J., Shuai, S., Chen, S., Zou, D., Walsh, P. J., & Li, J. (2021). N-Acyl pyrroles: chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Chemistry Frontiers, 8(21), 6000-6008. [Link]
-
Kozikowski, A. P., & Cheng, X. M. (1987). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier-Haack Formylation of Pyrroles with Sterically Crowded N,N-Disubstituted Formamides. The Journal of Organic Chemistry, 52(14), 3241–3243. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Siddiqui, Z. N. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(12), 4434-4448. [Link]
-
Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 2563-2566. [Link]
-
Hodge, P., & Rickards, R. W. (1965). Pyrrole chemistry. XXII. A "one-pot" synthesis of some 4-acylpyrrole-2-carboxaldehydes from pyrrole. Canadian Journal of Chemistry, 43(12), 3407-3411. [Link]
-
Lewis, S. E., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584–13589. [Link]
-
Wang, H., Mao, J., Shuai, S., Chen, S., Zou, D., Walsh, P. J., & Li, J. (2021). N-Acyl pyrroles: chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Chemistry Frontiers. [Link]
-
All Acronyms. (2019). Houben-Hoesch Reaction/Hoesch Reaction. YouTube. [Link]
-
Iuliano, V., Talotta, C., De Rosa, M., Soriente, A., Neri, P., Rescifina, A., Floresta, G., & Gaeta, C. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584-13589. [Link]
-
Kumar, A. (2020). HOUBEN–HOESCH REACTION. B N College, Bhagalpur. [Link]
-
Lewis, S. E., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. PubMed. [Link]
-
Dr. G. S. S. (2020). Pyrrole: Electrophilic Substitution Reactions Lecture 2. YouTube. [Link]
-
ResearchGate. (n.d.). Houben-Hoesch Reaction. ResearchGate. [Link]
-
Taylor, J. E., Jones, M. D., Williams, J. M. J., & Bull, S. D. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(24), 5740–5743. [Link]
-
Carson, J. R., & Davis, N. M. (1981). Acid-mediated rearrangement of acylpyrroles. The Journal of Organic Chemistry, 46(4), 839-843. [Link]
-
Wikipedia. (n.d.). Hoesch reaction. Wikipedia. [Link]
-
Mirebeau, J. H., Haddad, M., Henry-Ellinger, M., Jaouen, G., Louvel, J., & Le Bideau, F. (2009). Rearrangement of 2,5-Bis(silylated)-N-Boc Pyrroles into the Corresponding 2,4-Species. The Journal of Organic Chemistry, 74(22), 8890–8892. [Link]
-
Carson, J. R., & Davis, N. M. (1981). Acid-mediated rearrangement of acylpyrroles. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. [Link]
-
Snieckus, V., & Rantanen, T. (2009). Lewis Acid Catalyzed Synthesis of Multisubstituted Pyrroles. Synfacts, 2009(12), 1323-1323. [Link]
-
LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. LibreTexts. [Link]
-
Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]
-
Alharis, R. A., McMullin, C. L., & Davies, D. L. (2019). The Importance of Kinetic and Thermodynamic Control when Assessing Mechanisms of Carboxylate-Assisted C-H Activation. Heriot-Watt Research Portal. [Link]
-
Li, C., Cao, T., & Zhu, S. (2025). Lewis acid-catalyzed divergent synthesis of polysubstituted furans and pyrroles. Organic Chemistry Frontiers, 12, 2173-2179. [Link]
-
ResearchGate. (n.d.). Kinetic vs. thermodynamic product formation in the N-acyliminium ion... ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. N-Acyl pyrroles: chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. ijpcbs.com [ijpcbs.com]
- 12. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. bncollegebgp.ac.in [bncollegebgp.ac.in]
- 15. m.youtube.com [m.youtube.com]
- 16. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 17. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Polymerization During Pyrrole Acylation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of pyrrole polymerization during acylation reactions. Our goal is to equip you with the scientific understanding and practical protocols necessary to achieve high yields and product purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both the probable cause and recommended solutions based on established chemical principles.
Question 1: My reaction mixture turned black and formed a tar-like solid immediately after adding the Lewis acid. What happened?
Probable Cause: This is a classic sign of rapid, uncontrolled acid-catalyzed polymerization of an unprotected pyrrole.[1] Pyrrole is an electron-rich aromatic compound, and under strongly acidic conditions, the ring becomes protonated.[1][2] This protonation disrupts the aromaticity, making the pyrrole ring highly reactive. The protonated pyrrole acts as an electrophile and is attacked by a neutral pyrrole molecule, initiating a chain reaction that leads to insoluble polymers.[1][2][3]
Recommended Solutions:
-
Immediate Action - N-Protection: The most effective strategy is to protect the pyrrole nitrogen with an electron-withdrawing group.[1] This decreases the electron density of the pyrrole ring, making it less susceptible to protonation and subsequent polymerization.[4][5] Sulfonyl groups, such as p-toluenesulfonyl (Tosyl or Ts), are particularly effective and stable under acidic conditions.[4][5]
-
Reaction Condition Optimization (If Protection is Not Feasible):
-
Lower the Temperature: Drastically reduce the reaction temperature (e.g., to -78 °C) before and during the addition of the acid.[1] This slows down the rate of the polymerization side reaction.
-
Slow Reagent Addition: Add the Lewis acid or acylating agent dropwise to a dilute solution of the pyrrole.[1][6] This prevents localized high concentrations of acid.
-
Pre-complexation: Add the pyrrole solution slowly to a pre-formed complex of the acylating agent and Lewis acid at low temperature.[6]
-
Question 2: My TLC plate shows a significant amount of baseline material, and the yield of my desired acylated pyrrole is very low. How can I fix this?
Probable Cause: A substantial portion of your pyrrole starting material is likely being consumed by a competing polymerization side reaction, even if it doesn't result in a dramatic color change or precipitation.[1]
Recommended Solutions:
-
Employ an N-Protecting Group: As with the first problem, introducing an electron-withdrawing protecting group is the most robust solution. The N-tosyl group is a reliable choice for enhancing stability during Friedel-Crafts acylation.[7]
-
Use Milder Acylation Conditions: Avoid harsh Friedel-Crafts conditions if possible.
-
Vilsmeier-Haack Reaction: For formylation, the Vilsmeier-Haack reaction is a much milder alternative to Friedel-Crafts conditions and is highly effective for pyrroles.[8][9]
-
Organocatalysis: Nucleophilic catalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) can promote C-acylation under milder, Lewis acid-free conditions, thereby avoiding acid-catalyzed polymerization.[10][11]
-
Question 3: I'm using an N-Boc protected pyrrole, but the reaction is still failing under acidic conditions. Why?
Probable Cause: The tert-butoxycarbonyl (Boc) group is designed to be removed under acidic conditions. The Lewis acid or strong Brønsted acid used for acylation is likely cleaving the Boc group, generating an unprotected pyrrole in situ. This newly deprotected pyrrole then rapidly polymerizes in the acidic environment.[1]
Recommended Solutions:
-
Change the Protecting Group: Switch to a protecting group that is stable to strong acids. Sulfonyl groups like tosyl (Ts) or benzenesulfonyl (Bs) are excellent alternatives as they are robust under Friedel-Crafts conditions.[1][5]
-
Modify Reaction Conditions: If you must use the Boc-protected pyrrole, explore milder Lewis or Brønsted acids that are compatible with the Boc group, although this can be challenging.[1]
Frequently Asked Questions (FAQs)
What is the fundamental cause of polymerization during pyrrole acylation?
Pyrrole's high electron density makes it very reactive towards electrophiles, including protons from strong acids.[12][13] When the pyrrole ring is protonated, its aromaticity is disrupted, creating a highly reactive electrophilic species.[1][2] This protonated pyrrole can then be attacked by a neutral, electron-rich pyrrole molecule in an electrophilic substitution reaction. This process repeats, leading to the formation of long-chain polymers, often observed as a dark, insoluble material.[2][3][12]
How does an N-protecting group prevent polymerization?
An electron-withdrawing protecting group, such as a sulfonyl group (e.g., tosyl), attached to the pyrrole nitrogen significantly reduces the electron density of the pyrrole ring.[4][5] This "deactivation" makes the ring less basic and therefore less susceptible to protonation by acids.[1] By preventing the initial protonation step, the cascade of reactions leading to polymerization is effectively blocked, allowing the desired acylation reaction to proceed.
What are the best practices for setting up a pyrrole acylation reaction to minimize polymerization?
-
Protect the Pyrrole: If you are using acidic conditions, always start with an N-protected pyrrole. Sulfonyl protecting groups are highly recommended.[4][5]
-
Control the Temperature: Maintain a low temperature throughout the reaction, especially during the addition of reagents. Temperatures between -78 °C and 0 °C are common.[1][6]
-
Use an Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
Slow Addition: Add the pyrrole to a pre-cooled mixture of the acylating agent and Lewis acid.[6] This ensures that the pyrrole is immediately reacting with the activated acylating agent rather than accumulating and polymerizing.
-
Solvent Choice: Use anhydrous, non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[6][7]
Data and Protocols
Comparison of Acylation Methods
| Method | Catalyst/Reagent | Conditions | Common Side Reactions | Key Advantage |
| Friedel-Crafts | Lewis Acids (e.g., AlCl₃, SnCl₄)[10][14] | Low temperature (-78 °C to 0 °C)[6] | Polymerization of unprotected pyrroles[14][15] | Versatile for various acyl groups |
| Vilsmeier-Haack | POCl₃, DMF[8][9] | 0 °C to reflux | Generally clean | Mild conditions, specific for formylation |
| Organocatalyzed | DBN[10][11] | Room temperature to mild heating | Slower reaction times | Avoids strong acids, good functional group tolerance[10] |
Experimental Protocol: N-Tosylation of Pyrrole
This protocol describes a standard procedure for protecting the pyrrole nitrogen with a p-toluenesulfonyl (tosyl) group.
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, carefully decant the hexanes, and briefly dry the NaH under vacuum.
-
Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of pyrrole (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-tosylpyrrole.[1]
Experimental Protocol: Friedel-Crafts Acylation of N-Tosylpyrrole
This protocol outlines the acylation of the stabilized N-tosylpyrrole.
-
To a flame-dried round-bottom flask under an inert atmosphere, add the acyl chloride (1.2 equivalents) and anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add the Lewis acid (e.g., AlCl₃, 1.2 equivalents) portion-wise, maintaining the temperature at 0 °C. Stir for 15-30 minutes to allow for the formation of the acylium ion complex.
-
In a separate flask, dissolve N-tosylpyrrole (1.0 equivalent) in anhydrous DCM.
-
Add the N-tosylpyrrole solution dropwise to the cooled acylium ion complex solution.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water to quench the reaction.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ solution and then with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[14]
Visualizing the Problem and Solution
Mechanism of Acid-Catalyzed Polymerization
Caption: N-protection blocks the polymerization pathway.
References
- Filo. (2025, July 21). Mechanism: Protonation and Polymerization of Pyrrole in Acid Show with i...
- Nature. (n.d.). chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes.
- ResearchGate. (2025, August 7). Pyrrole Protection | Request PDF.
- National Institutes of Health. (n.d.). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC.
- American Chemical Society. (n.d.). Electropolymerization of Pyrrole and Electrochemical Study of Polypyrrole. 2. Influence of Acidity on the Formation of Polypyrro.
- Química Organica.org. (n.d.). Pyrrole polymerization.
- BenchChem. (n.d.). Technical Support Center: Optimizing Pyrrole Acylation Reactions.
- BenchChem. (n.d.). Preventing polymerization of pyrrole compounds under acidic conditions.
- ResearchGate. (2025, August 6). Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles | Request PDF.
- BenchChem. (n.d.). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity.
- BenchChem. (n.d.). Technical Support Center: Pyrrole Acylation.
- Royal Society of Chemistry. (2000, August 14). The mechanisms of pyrrole electropolymerization.
- American Chemical Society. (n.d.). Pyrrole chemistry. The cyanovinyl aldehyde protecting groups.
- IJPCBS. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Royal Society of Chemistry. (n.d.). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles.
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
- Wikipedia. (n.d.). Pyrrole.
- Quora. (2016, March 25). Organic Chemistry: Why doesn't five membered heterocycles like pyrrol or furan give the Friedel-Crafts alkylation reaction?.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Beilstein Journals. (n.d.). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.
- Gaylord Chemical. (2025, July 15). DMSO as the Solvent for Cu(I)-Catalyzed Reactions: The Synthesis of Pyrrole Derivatives.
- Canadian Science Publishing. (n.d.). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties.
- BenchChem. (n.d.). Application Note: Protocols for the Acylation of 1H-Pyrrole.
- National Institutes of Health. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- National Institutes of Health. (n.d.). Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC.
- Thieme. (n.d.). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier– Haack Formylation of Pyrroles with Sterically Crowded.
- Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- YouTube. (2021, March 4). Reactions of Pyrrole.
- American Chemical Society. (n.d.). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst | Organic Letters.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
- Chemistry Stack Exchange. (2019, September 1). Friedel-Crafts Alkylation of Pyrrole [duplicate].
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- Blog. (2025, September 23). What are the common substitution reactions of pyrrole?.
- ResearchGate. (n.d.). Synthesis and reactions of some pyrrolethiols.
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Technical Support Center: HPLC Optimization for (4-chlorophenyl)(1H-pyrrol-2-yl)methanone Isomers
Document ID: TSC-2026-CPPI-01
Introduction: The Challenge of Separating Positional Isomers
Welcome to the technical support guide for the chromatographic separation of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone and its positional isomers, such as (4-chlorophenyl)(1H-pyrrol-3-yl)methanone. These isomers possess identical molecular weights and similar polarities, making their separation by High-Performance Liquid Chromatography (HPLC) a significant analytical challenge. Achieving baseline resolution is critical for accurate quantification, impurity profiling, and ensuring the quality of pharmaceutical ingredients and research materials.
This guide provides a structured, question-and-answer approach to method development and troubleshooting. It is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of this specific separation, explaining the scientific principles behind each recommendation.
Frequently Asked Questions (FAQs): Initial Method Development
This section addresses common questions when establishing a new HPLC method for this class of compounds.
Q1: What is the best starting point for column selection?
A1: For separating positional isomers of aromatic and heterocyclic compounds, selectivity is the most critical factor.[1][2]
-
Primary Recommendation: Phenyl-Hexyl Column. A phenyl-hexyl stationary phase is the recommended starting point. Its unique chemistry offers π-π interactions with the aromatic rings of both the chlorophenyl and pyrrole moieties.[1][3] This often provides alternative selectivity compared to standard C18 columns, which primarily separate based on hydrophobicity.[3][4][5] The hexyl linker provides sufficient hydrophobicity while the phenyl group enhances selectivity for these specific analytes.[4][5]
-
Alternative: C18 Column. A high-quality, end-capped C18 column is a viable alternative and a workhorse in reversed-phase chromatography.[6][7] However, it may not provide sufficient resolution for these closely related isomers without extensive mobile phase optimization.
-
For Difficult Separations: Pentafluorophenyl (PFP) Column. If both C18 and Phenyl-Hexyl columns fail to provide adequate separation, a PFP phase should be considered. The electron-deficient ring of the PFP stationary phase can offer unique dipole-dipole and charge-transfer interactions, significantly altering selectivity for halogenated and aromatic compounds.[2][4]
Q2: What are the recommended initial mobile phase conditions?
A2: A simple, reversed-phase gradient is the most effective starting point for method development.
-
Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol (MeOH) as the initial organic modifier. ACN's lower viscosity leads to lower backpressure, and its different solvent properties can offer unique selectivity.[8][9] However, switching to methanol is a powerful tool for changing selectivity if ACN does not yield separation.[9][10]
-
Aqueous Phase: Use high-purity, HPLC-grade water.
-
Additive/Buffer: To ensure good peak shape and reproducible retention times, add an acidic modifier. Start with 0.1% Formic Acid (v/v) in both the aqueous (A) and organic (B) phases. This low pH suppresses the ionization of any residual silanols on the column packing, which can cause peak tailing with basic compounds like pyrroles.[8][11]
-
Initial Gradient: A good starting "scouting" gradient is 10% to 90% ACN over 20 minutes. This will help determine the approximate elution time of the isomers and establish a baseline for further optimization.[12]
| Parameter | Recommended Starting Condition |
| Column | Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection (UV) | 254 nm (based on aromatic ketone chromophore)[13] |
| Injection Vol. | 5 µL |
| Initial Gradient | 10-90% B over 20 min |
Troubleshooting Guide: Resolving Common Separation Issues
This section is structured to address specific problems you may encounter during method optimization.
Q3: My isomer peaks are completely co-eluting or have very poor resolution (Rs < 1.5). What should I do first?
A3: This is a selectivity problem. The primary goal is to change the chemical interactions between the analytes, the stationary phase, and the mobile phase.
Step 1: Change the Organic Modifier. The first and often most effective step is to switch the organic modifier.[10][14] If you started with acetonitrile (ACN), run the same gradient using methanol (MeOH).
-
Causality: ACN and MeOH interact differently with analytes. ACN participates in dipole-dipole interactions, while MeOH is a proton-donor.[8] This difference can significantly alter the retention of the pyrrole moiety, which has a nitrogen atom capable of hydrogen bonding, thus changing the elution order or increasing the separation between the isomers.[9][10]
Step 2: Adjust the Gradient Slope. If changing the solvent shows promise but the resolution is still insufficient, flatten the gradient around the elution time of the isomers.
-
Causality: A shallower gradient increases the time the analytes spend interacting with the stationary phase in a critical mobile phase composition range, allowing for better separation of closely eluting compounds.[12] For example, if the peaks elute around 50% ACN, change the gradient to run from 40% to 60% ACN over a longer period (e.g., 15-20 minutes).
Step 3: Fine-Tune the Temperature. Vary the column temperature between 25 °C and 50 °C.
-
Causality: Temperature affects mobile phase viscosity and the kinetics of mass transfer.[8] Sometimes, a small change in temperature (e.g., ±10 °C) can subtly alter the interactions and improve selectivity between positional isomers.[15][16] Lower temperatures often increase retention and may improve resolution, while higher temperatures shorten run times but can sometimes decrease resolution.[15]
Q4: I am observing significant peak tailing (Tailing Factor > 1.5). What is the cause and how can I fix it?
A4: Peak tailing is a common issue, especially with nitrogen-containing heterocyclic compounds. It is often caused by unwanted secondary interactions between the analyte and the stationary phase.[11][17]
Step 1: Verify Mobile Phase pH. The most common cause of tailing for basic compounds is interaction with acidic silanol groups on the silica surface of the column packing.[11]
-
Solution: Ensure your mobile phase is sufficiently acidic. Using 0.1% formic acid (pH ~2.7) or 0.1% trifluoroacetic acid (TFA) (pH ~2) will protonate the pyrrole nitrogen, but more importantly, it suppresses the ionization of residual silanols, minimizing these secondary interactions.[11][18]
Step 2: Add a Competitive Base (for stubborn tailing). If tailing persists even at low pH, it may be due to strong, non-specific binding.
-
Solution: Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can help. However, TEA is not MS-compatible and has a high UV cutoff. Use it only for UV-based methods and as a last resort.
Step 3: Check for Column Contamination or Overload.
-
Contamination: Strongly retained compounds from previous injections can accumulate at the column head, creating active sites that cause tailing. Flush the column with a strong solvent (e.g., isopropanol) or, if necessary, reverse the column and flush to waste.[19]
-
Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing peaks.[19] To check for this, dilute your sample 10-fold and reinject. If the peak shape improves, you are likely overloading the column.[20]
Q5: My retention times are drifting between injections. What's wrong?
A5: Retention time drift is typically caused by issues with the system's stability.
-
Insufficient Column Equilibration: This is the most common cause, especially when running gradients.[21] Ensure the column is re-equilibrated with the initial mobile phase composition for a sufficient time (at least 10 column volumes) before the next injection.
-
Mobile Phase Instability: If your mobile phase contains buffers, ensure they are fully dissolved and within their effective buffering range.[20] Organic solvents can evaporate over time, changing the mobile phase composition; prepare fresh mobile phase daily.[21]
-
Temperature Fluctuations: Unstable column temperature will cause retention times to shift.[7][22] Use a thermostatted column compartment and ensure it is set to a stable temperature.[21]
-
Pump Performance: Leaks or failing pump seals can cause inconsistent flow rates, leading to drifting retention times.[21] Check the system pressure for unusual fluctuations.
Visualization of Troubleshooting Logic
The following diagram outlines the decision-making process for troubleshooting poor resolution, a primary challenge in this separation.
Caption: Troubleshooting flowchart for improving poor peak resolution.
Standard Protocol: System Suitability Testing
Before any sample analysis, the performance of the HPLC system with the finalized method must be verified. This is done through a System Suitability Test (SST).[23][24]
Objective: To ensure the chromatographic system is adequate for the intended analysis on the day of the experiment.[25][26]
Procedure:
-
Prepare the SST Solution: Prepare a solution containing a known concentration of both the main compound, this compound, and its key positional isomer. The concentration should be similar to that expected in the actual samples.
-
Equilibrate the System: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30 minutes).[26]
-
Perform Replicate Injections: Inject the SST solution five or six consecutive times (n=5 or n=6).[26]
-
Evaluate Parameters: Calculate the following parameters from the chromatograms using the chromatography data software. The acceptance criteria are based on typical USP and ICH guidelines.[23][25]
| SST Parameter | USP Guideline | Purpose |
| Resolution (Rs) | Rs ≥ 2.0 between isomer peaks | Confirms that the two isomers are adequately separated.[24][26] |
| Tailing Factor (T) | T ≤ 2.0 for the main peak | Ensures peak symmetry, which is critical for accurate integration.[25][26] |
| Repeatability (%RSD) | ≤ 2.0% for peak area and retention time | Demonstrates the precision and stability of the system over multiple injections.[25] |
| Theoretical Plates (N) | > 2000 (method specific) | Measures the efficiency of the column.[26] |
-
Action: If all SST parameters meet the acceptance criteria, the system is ready for sample analysis. If any parameter fails, it indicates a problem with the column, mobile phase, or instrument that must be rectified using the troubleshooting guide before proceeding.[23]
References
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- R.E. Majors. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.
- T.H. Jaskari, et al. (n.d.). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. LCGC International.
- J.W. Dolan. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Restek Corporation. (n.d.). Effect of Organic Solvent on Selectivity in LC Separations.
- uHPLCs. (2025, September 11). How to Prevent and Solve Resolution Loss in HPLC Workflows.
- Koczur, S. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
- Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 [Video]. YouTube.
- Brendelberger, G. (2012, April 4). Significant Changes in HPLC System Suitability: New USP Provisions Planned. ECA Academy.
- MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method.
- Pandey, P.K. (2025, July 11). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs.
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
- Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
- Jaskari, T. H. (2025, August 6). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. ResearchGate.
- Schymanski, D., et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. PubMed Central.
- Pharma Times Official. (2025, April 24). SOP for Guideline for System Suitability Test for HPLC Analysis.
- Queen's University Belfast. (2023, April 12). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography.
- Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?
- Agilent Technologies. (2014, April 3). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns.
- HALO Columns. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.
- Chromasir. (2025, March 27). How to Optimize HPLC Analysis and Improve Laboratory Efficiency.
- Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
- Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples.
- ResearchGate. (2025, August 6). Optimization of the HPLC separation of aromatic groups in petroleum fractions.
- Green, J. B., et al. (n.d.). Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples. ACS Publications.
- SIELC Technologies. (n.d.). Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column.
- Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate.
- Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
- Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 377–383.
- Eyles, D. W., et al. (2025, June 11). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans. ResearchGate.
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Technical Support Center: A Researcher's Guide to Interpreting Complex NMR Spectra of Substituted Pyrroles
Welcome to the Technical Support Center for NMR analysis of substituted pyrroles. This guide is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation of these critical heterocyclic compounds. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring accurate and efficient spectral interpretation.
Frequently Asked Questions (FAQs)
Q1: Why are the chemical shifts of my pyrrole ring protons not where I expect them to be?
The chemical shifts of protons on a pyrrole ring are highly sensitive to the electronic nature of substituents.[1] In an unsubstituted pyrrole, the α-protons (H2/H5) are found adjacent to the nitrogen atom, while the β-protons (H3/H4) are located further away.[1]
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂), cyano (-CN), or acyl (-COR) groups, will deshield the ring protons, causing their signals to shift downfield (to a higher ppm value).[1]
-
Electron-Donating Groups (EDGs) , such as alkyl (-R), alkoxy (-OR), or amino (-NR₂) groups, will shield the ring protons, causing an upfield shift (to a lower ppm value).[1]
The magnitude and direction of this shift are predictable to an extent. You can estimate the expected chemical shifts by using substituent chemical shift (SCS) tables.[1][2]
Q2: The peaks for my pyrrole protons are broad and poorly resolved. What could be the cause?
Broad peaks in the ¹H NMR spectrum of a substituted pyrrole can be frustrating and can arise from several factors:
-
Quadrupolar Relaxation: The most common reason is the quadrupolar relaxation of the ¹⁴N nucleus. This can lead to broadening of the adjacent N-H proton signal and, to a lesser extent, other protons on the ring.[3][4][5]
-
Chemical Exchange: The N-H proton can undergo chemical exchange with residual water or other acidic protons in the sample. This exchange can be temperature and concentration-dependent, leading to broad signals.[3]
-
Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, which can result in peak broadening.[3]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic impurities (e.g., dissolved oxygen or metal ions) can cause significant line broadening.[3]
-
Poor Shimming: An inhomogeneous magnetic field due to improper shimming will cause all peaks in the spectrum to be broad.[3]
Q3: I can't find the signal for the N-H proton in my ¹H NMR spectrum. Is it missing?
The N-H proton signal can be elusive for several reasons:
-
Extreme Broadening: As mentioned above, the quadrupolar effect of the ¹⁴N nucleus can broaden the N-H signal to the point where it is indistinguishable from the baseline.[5]
-
Chemical Exchange: Rapid exchange with deuterated solvent (like D₂O or CD₃OD) will replace the N-H proton with a deuteron, causing the signal to disappear. Even in non-protic solvents, exchange with trace acidic impurities can lead to signal loss.[6]
-
Hydrogen Bonding: The chemical shift of the N-H proton is highly variable due to hydrogen bonding and can appear over a wide range, sometimes overlapping with other signals.
Troubleshooting Tip: To confirm the presence of an N-H proton, you can perform a D₂O exchange experiment. Add a drop of D₂O to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. If the suspected N-H peak disappears, it confirms its identity.
Troubleshooting Guides
Problem: Ambiguous Regiochemistry - I can't distinguish between different constitutional isomers.
When dealing with polysubstituted pyrroles, determining the exact substitution pattern can be challenging with ¹H NMR alone.
Solution: Utilize 2D NMR Spectroscopy and NOE.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[7][8] Cross-peaks in a COSY spectrum will reveal the connectivity of the protons on the pyrrole ring, helping to piece together the substitution pattern.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is invaluable for connecting substituents to the pyrrole ring by observing correlations between the protons of a substituent and the carbons of the ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (< 5 Å), regardless of whether they are directly bonded.[9] This is particularly useful for determining the regiochemistry of substituents by observing NOE correlations between the protons of a substituent and the protons on the pyrrole ring.[10][11] For example, an NOE between a substituent's proton and a specific ring proton can confirm their proximity and thus the substituent's position.
Workflow for Determining Regiochemistry of a Disubstituted Pyrrole
Caption: A flowchart for determining the regiochemistry of substituted pyrroles using a combination of 1D and 2D NMR techniques.
Problem: Unexpected signals in my spectrum.
The presence of unexpected peaks can complicate spectral interpretation.
Solution: Identify Potential Impurities.
-
Residual Solvents: The most common impurities are residual solvents from the reaction or purification steps. Consult tables of common NMR solvent impurities to identify these peaks.[12][13][14][15]
-
Starting Materials or Byproducts: Compare the spectrum of your product with those of the starting materials to check for unreacted components.
-
Grease: Silicone grease from glassware joints is a common contaminant. It typically appears as a broad singlet around 0 ppm.[14]
Data Table: Chemical Shifts of Common Laboratory Solvents in CDCl₃
| Solvent | ¹H Chemical Shift (ppm) | Multiplicity |
| Acetone | 2.17 | s |
| Acetonitrile | 1.94 | s |
| Dichloromethane | 5.30 | s |
| Diethyl ether | 3.48, 1.21 | q, t |
| Ethyl acetate | 4.12, 2.05, 1.26 | q, s, t |
| Hexane | 1.25, 0.88 | m, m |
| Toluene | 7.27-7.17, 2.36 | m, s |
This is a partial list. For a comprehensive list, refer to Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem. 1997, 62 (21), 7512–7515.[14]
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H NMR
-
Sample Purity: Ensure your sample is as pure as possible to avoid signals from impurities.
-
Solvent Selection: Choose a deuterated solvent in which your compound is fully soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[1]
-
Concentration: For ¹H NMR, dissolve 5-10 mg of your sample in 0.5-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[1]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is required.
Protocol 2: Acquiring a 2D COSY Spectrum
This protocol provides general guidance. Specific parameters will vary depending on your spectrometer.
-
Load and Lock: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to achieve good resolution.
-
Acquire a ¹H Spectrum: Obtain a standard 1D ¹H spectrum to determine the spectral width.
-
Set up the COSY Experiment:
-
Select the COSY pulse sequence.
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
Choose the number of increments in the F1 dimension (typically 128-512). More increments will provide better resolution but will increase the experiment time.
-
Set the number of scans per increment (typically 2-8).
-
-
Start Acquisition: Begin the experiment.
-
Processing: After acquisition, the data will be Fourier transformed in both dimensions to generate the 2D spectrum. Phase correction may be necessary.
Visualizing the COSY Experiment
Caption: A simplified workflow illustrating the key steps in a COSY NMR experiment.
Data Interpretation Aids
Table: Typical ¹H-¹H Coupling Constants in Pyrroles
| Coupling | Typical Range (Hz) | Notes |
| J(2,3) | 2.5 - 3.5 | Vicinal coupling between α and β protons. |
| J(3,4) | 3.0 - 4.0 | Vicinal coupling between two β protons. |
| J(2,4) | 1.0 - 2.0 | Long-range coupling. |
| J(2,5) | 1.5 - 2.5 | Long-range coupling. |
| J(1,2) (N-H to α-H) | ~2.5 | Often not resolved due to broadening. |
| J(1,3) (N-H to β-H) | ~2.5 | Often not resolved due to broadening. |
Note: These values are approximate and can be influenced by substituents and solvent. The Fermi contact term is the dominant contribution to these coupling constants.[16]
References
- NMR spectra of Pyrrole - eXe. (n.d.).
- The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep in Pearson+. (n.d.).
- Interpretation of vicinal proton-proton coupling constants of heteroaromatic molecules in terms of topological electron density descriptors - PubMed. (2010).
- Bifurcated hydrogen-bonding effect on the shielding and coupling constants in trifluoroacetyl pyrroles as studied by 1H, 13C and 15N NMR spectroscopy and DFT calculations - PubMed. (2007).
- Pyrrole - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.).
- Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. (1969). Tetrahedron, 25(18), 4391-4399.
- Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
- Analysis of the N.M.R. spectrum of pyrrole. (1967). Molecular Physics, 13(5), 425-432.
- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.).
- Vicinal coupling in Furan/Pyrrole so low? : r/chemistry - Reddit. (2024, November 20).
- NMR chemical shift prediction of pyrroles - Stenutz. (n.d.).
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. (n.d.).
- (a) 1D NOE NMR for CH 3 at 5-position, with irradiation of neighboring... - ResearchGate. (n.d.).
- S1 NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to t - Paulusse Research Group. (n.d.).
- 2D NMR FOR THE CHEMIST. (n.d.).
- Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.).
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).
- Analysis of the N.M.R. Spectrum of pyrrole - ResearchGate. (2025, August 10).
- 5.3: Proton N-H Resonance of Pyrrole. Double Resonance - Chemistry LibreTexts. (2022, September 3).
- 2D NMR Introduction - Chemistry LibreTexts. (2025, January 2).
- NOE Experiments | Faculty of Mathematical & Physical Sciences - UCL. (n.d.).
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020, August 10).
- NOE | 2D - NMR - COSY | CIDNP techniques | Organic Spectroscopy | Topics on Demand | M.Sc. Chemistry - YouTube. (2022, April 15).
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(4), 716-722.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. NMR chemical shift prediction of pyrroles [stenutz.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. NOE Experiments | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
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- 16. Interpretation of vicinal proton-proton coupling constants of heteroaromatic molecules in terms of topological electron density descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals involved in the synthesis and scale-up of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone. This 2-aroylpyrrole is a crucial heterocyclic motif found in numerous biologically active compounds. The synthesis, while conceptually straightforward via Friedel-Crafts acylation, presents several challenges that can impact yield, purity, and scalability. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during laboratory and pilot-scale production.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address the most common and critical issues arising during the synthesis of this compound.
Question 1: My reaction shows low or no conversion of the starting materials. What are the potential causes and how can I fix it?
Answer: Low or no conversion is a frequent issue, typically pointing to problems with reagent activity or reaction conditions.
-
Possible Cause A: Inactive Lewis Acid Catalyst.
-
Explanation: The most common catalysts for this Friedel-Crafts acylation are Lewis acids like aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄).[1][2] These reagents are highly hygroscopic and will be deactivated by moisture. If the AlCl₃ has been improperly stored or handled, its catalytic activity will be severely diminished.
-
Solution:
-
Use Freshly Opened or Sublimed AlCl₃: Always use a freshly opened bottle of anhydrous aluminum chloride. For high-purity applications, consider subliming the AlCl₃ immediately before use.
-
Ensure Anhydrous Conditions: The reaction must be performed under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware should be oven-dried or flame-dried before use, and anhydrous solvents are mandatory.
-
-
-
Possible Cause B: Insufficient Reaction Temperature.
-
Explanation: While Friedel-Crafts reactions are often exothermic, they still require a certain activation energy to proceed at a reasonable rate.[3] Running the reaction at too low a temperature can lead to stalling.
-
Solution:
-
Monitor and Optimize Temperature: Start the reaction at 0 °C for the initial addition of reagents to control the initial exotherm.[2] Then, allow the reaction to slowly warm to room temperature. If conversion remains low (as monitored by TLC), gentle heating (e.g., to 40-50 °C) may be necessary.
-
-
-
Possible Cause C: Deactivated Pyrrole Ring.
-
Explanation: If the pyrrole starting material contains strongly electron-withdrawing substituents, its nucleophilicity will be reduced, making it less reactive towards electrophilic acylation.[4]
-
Solution: For a deactivated pyrrole, more forcing conditions may be required, such as using a stronger Lewis acid or a higher reaction temperature. However, this also increases the risk of polymerization.[4]
-
Question 2: My reaction mixture turned into a dark, insoluble tar. What causes this polymerization and how can it be prevented?
Answer: Pyrrole is an electron-rich heterocycle that is notoriously prone to polymerization under strongly acidic conditions.[5] This is one of the most significant challenges in pyrrole chemistry.
-
Possible Cause: Excessively Acidic Conditions.
-
Explanation: Strong Lewis or Brønsted acids, necessary for the acylation, can also catalyze the polymerization of the pyrrole ring.[5] The high reactivity of pyrrole makes it susceptible to self-reaction once protonated.
-
Solution:
-
Control Reagent Stoichiometry: Use the minimum effective amount of Lewis acid. Typically, 1.1 to 1.2 equivalents are sufficient.[2]
-
Maintain Low Temperatures: Perform the initial addition of the pyrrole to the Lewis acid/acyl chloride mixture at a low temperature (e.g., 0 °C or below) to manage the exotherm and minimize polymerization.[4]
-
Slow Addition: Add the pyrrole solution dropwise to the pre-complexed mixture of 4-chlorobenzoyl chloride and Lewis acid. This keeps the instantaneous concentration of free pyrrole low, disfavoring polymerization.
-
Consider Milder Lewis Acids: While AlCl₃ is common, weaker Lewis acids like SnCl₄ or BF₃·OEt₂ can be effective and are less likely to cause extensive polymerization.[1][2]
-
-
Question 3: I'm observing multiple products on my TLC plate, including a significant amount of N-acylated byproduct. How can I improve C-acylation selectivity?
Answer: The formation of a mixture of N- and C-acylated products stems from the fact that the pyrrole anion is an ambident nucleophile. However, under Friedel-Crafts conditions, C-acylation should be dominant.
-
Possible Cause: Incorrect Reaction Conditions.
-
Explanation: N-acylation becomes a major pathway if the pyrrole nitrogen is deprotonated to form the highly nucleophilic pyrrolide anion. This typically occurs in the presence of strong bases like NaH or KOt-Bu, which are not used in a Friedel-Crafts reaction.[4] Under Lewis acidic conditions, the reaction proceeds via electrophilic aromatic substitution on the pyrrole ring.
-
Solution:
-
Adhere to Friedel-Crafts Conditions: The key to selective C-acylation is the use of a Lewis acid catalyst without any strong base.[2][4] The Lewis acid activates the acyl chloride, creating a potent electrophile (the acylium ion) that preferentially attacks the electron-rich carbon positions of the pyrrole ring.[6]
-
Avoid Bases: Ensure no basic contaminants are present in the reaction mixture.
-
-
-
Possible Cause: Regioselectivity (C2 vs. C3 Isomers).
-
Explanation: For unsubstituted pyrrole, electrophilic substitution strongly favors the C2 (α) position over the C3 (β) position. This is because the cationic intermediate (Wheland intermediate) formed by attack at C2 is more resonance-stabilized.[2] However, the choice of Lewis acid can sometimes influence the C2/C3 ratio.
-
Solution:
-
Confirm Product Identity: Use spectroscopic methods (¹H NMR, ¹³C NMR) to confirm that the major product is indeed the desired C2 isomer, this compound.
-
Optimize Lewis Acid: For N-substituted pyrroles, strong Lewis acids like AlCl₃ can sometimes favor C3 acylation, while weaker ones like SnCl₄ favor C2.[1][7] For unsubstituted pyrrole, C2 is the electronically preferred position, but a screen of Lewis acids (e.g., AlCl₃, SnCl₄, ZnCl₂) can optimize the regioselectivity if needed.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the Friedel-Crafts acylation of pyrrole with 4-chlorobenzoyl chloride?
A1: The reaction proceeds through a classic electrophilic aromatic substitution mechanism:
-
Formation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of 4-chlorobenzoyl chloride and abstracts the chloride, generating a highly reactive and resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich π-system of the pyrrole ring attacks the electrophilic acylium ion. This attack preferentially occurs at the C2 position.
-
Formation of the Wheland Intermediate: This attack breaks the aromaticity of the pyrrole ring and forms a resonance-stabilized cationic intermediate, often called a sigma complex or Wheland intermediate.
-
Deprotonation and Aromatization: A weak base (like the [AlCl₄]⁻ complex) removes the proton from the C2 position, restoring the aromaticity of the pyrrole ring and yielding the final product, this compound.
Q2: Why is C2-acylation electronically favored over C3-acylation on an unsubstituted pyrrole ring?
A2: The preference for C2 substitution is a fundamental aspect of pyrrole's reactivity. It is determined by the stability of the cationic intermediate formed during the electrophilic attack.
-
Attack at C2: The positive charge on the intermediate can be delocalized over three atoms, including the nitrogen atom, resulting in three significant resonance structures.
-
Attack at C3: The positive charge can only be delocalized over two carbon atoms. The nitrogen atom cannot directly stabilize the positive charge through resonance without violating valence rules. Because the intermediate for C2 attack is more resonance-stabilized, the activation energy for this pathway is lower, making it the kinetically and thermodynamically favored product.[2]
Q3: What are the primary challenges and considerations when scaling up this synthesis from grams to kilograms?
A3: Scaling up a Friedel-Crafts acylation requires careful planning to manage safety and process parameters.
-
Thermal Management: The reaction is highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A jacketed reactor with efficient cooling is essential to prevent thermal runaways, which can lead to rapid polymerization.
-
Reagent Addition: Controlled, slow addition of the pyrrole to the acyl chloride/Lewis acid mixture is critical to manage the exotherm and minimize side reactions. Automated dosing pumps are recommended for large-scale production.
-
Mixing Efficiency: As the reaction volume increases, ensuring homogenous mixing becomes crucial. Inefficient mixing can lead to localized "hot spots" and areas of high reagent concentration, promoting byproduct formation. Use of appropriate impellers (e.g., pitched-blade turbine) is necessary.
-
Quenching: Quenching the reaction by adding the reaction mixture to ice/water is extremely vigorous and releases large volumes of HCl gas. This step must be performed in a well-ventilated area with a robust off-gas scrubbing system. The quench should be done slowly and with powerful cooling.
Q4: What are the key safety precautions I should take when performing this reaction?
A4: This reaction involves several hazardous materials and requires strict adherence to safety protocols.
-
Reagent Handling:
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
4-Chlorobenzoyl Chloride: Corrosive and a lachrymator (causes tearing). Always handle in a fume hood.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.[3]
-
-
Reaction Hazards:
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (N₂ or Ar) to prevent deactivation of the Lewis acid by atmospheric moisture.
-
Exothermic Nature: Be prepared for a significant exotherm, especially during reagent addition and quenching. Use an ice bath for cooling.[3]
-
Gas Evolution: The quenching process generates HCl gas. Ensure adequate ventilation and consider using a scrubber for large-scale reactions.
-
Data Summary: Reaction Parameter Optimization
Optimizing reaction conditions is key to maximizing yield and purity. The following table summarizes typical parameters for the synthesis.
| Parameter | Condition | Rationale / Comment |
| Pyrrole:Acyl Chloride Ratio | 1 : 1.05-1.1 | A slight excess of the acylating agent ensures full conversion of the pyrrole. |
| Lewis Acid | AlCl₃, SnCl₄, BF₃·OEt₂ | AlCl₃ is highly active but can promote polymerization. SnCl₄ is often a milder and effective alternative.[1][2] |
| Lewis Acid Stoichiometry | 1.1-1.2 equivalents | Sufficient to activate the acyl chloride and drive the reaction to completion. Excess can increase side reactions. |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Anhydrous, non-coordinating solvents are preferred.[1] |
| Temperature | 0 °C to Room Temp | Initial addition at 0 °C to control exotherm, followed by warming to complete the reaction.[2] |
| Reaction Time | 2-12 hours | Monitor by TLC until consumption of the limiting reagent (pyrrole) is observed. |
Experimental Protocols & Visual Workflows
Detailed Protocol for Laboratory-Scale Synthesis
-
Setup: Under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Solvent Addition: Add anhydrous dichloromethane (DCM) via cannula to the flask and cool the resulting suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add 4-chlorobenzoyl chloride (1.1 eq.) dropwise to the stirred AlCl₃ suspension at 0 °C. Stir for 15 minutes to allow for complex formation.
-
Pyrrole Addition: Dissolve pyrrole (1.0 eq.) in anhydrous DCM in the dropping funnel. Add the pyrrole solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then slowly warm to room temperature. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and very slowly pour it into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.
-
Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound.
Visual Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism Diagram
Caption: Mechanism of Friedel-Crafts acylation of pyrrole.
References
- BenchChem. (2025).
- BenchChem. (2025). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs.
- BenchChem. (2025).
- Taylor, J. E., et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
- BenchChem. (2025).
- Chemistry Stack Exchange. (2019).
- Chemistry Steps.
- Huffman, J. W., Smith, V. J., & Padgett, L. W. (2008). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions.
- BenchChem. (2025). Application Note and Protocol: Friedel-Crafts Acylation of Anisole with 3-Bromobenzoyl Chloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Exothermic Reactions in Friedel-Crafts Acylation
Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for managing the inherent exothermicity of this powerful C-C bond-forming reaction. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring safer, more reliable, and scalable outcomes.
Core Principles: Understanding the Exotherm
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to install an acyl group onto an aromatic ring.[1] The significant heat generation stems from two primary sources:
-
Formation of the Acylium Ion: The reaction between the Lewis acid catalyst (commonly aluminum chloride, AlCl₃) and the acylating agent (an acyl halide or anhydride) is itself a highly exothermic process that generates the reactive electrophile, the acylium ion.[2][3]
-
Complexation with the Product: The ketone product formed is a moderate Lewis base and forms a stable, often irreversible complex with the Lewis acid catalyst.[4][5] This complexation is also a significant exothermic event. Because of this, a stoichiometric amount of the catalyst is typically required.[4][5]
Failure to manage this heat can lead to dangerous thermal runaway events, reduced product yield, and the formation of undesirable byproducts.[6]
Frequently Asked Questions (FAQs)
Q1: My reaction is violently refluxing and turning dark, even in an ice bath. What is happening and what should I do? A1: You are likely experiencing a thermal runaway reaction, where the rate of heat generation is exceeding the rate of heat removal.[6] This is a dangerous situation.
-
Immediate Actions:
-
Cease addition of any further reagents.
-
If it is safe to do so, enhance cooling by adding more ice or switching to a more potent cooling bath (see Table 2).
-
If the reaction remains uncontrollable, prepare for an emergency quench by slowly adding a pre-cooled, non-reactive solvent to dilute the reaction mass.
-
-
Root Causes & Prevention:
-
Rapid Reagent Addition: The acylating agent or catalyst was added too quickly. Solution: Add reagents dropwise or in small portions, carefully monitoring the internal reaction temperature with a thermometer.[6][7]
-
Inadequate Cooling: The cooling bath is insufficient for the scale of the reaction. Solution: Use a larger cooling bath or a more efficient cooling medium. For larger scales, consider a cryostat for precise temperature control.[6]
-
High Concentration: More concentrated reactants lead to faster rates and greater heat output. Solution: Use a more dilute solution to better manage the exotherm.[6]
-
Q2: The yield of my desired product is low, and I'm seeing significant amounts of dark, tar-like byproducts. Is this related to temperature? A2: Yes, excessive reaction temperatures are a common cause of low yields and the formation of polymeric or decomposition byproducts.[6] High temperatures can promote side reactions, degrade starting materials, or even cause reactions with certain solvents.[6]
-
Troubleshooting:
Q3: How does temperature affect the regioselectivity of the acylation on my substituted aromatic ring? A3: Temperature can influence the isomer distribution of the product. While Friedel-Crafts acylation is generally less prone to the rearrangement issues seen in alkylations, temperature can affect selectivity between, for example, ortho and para isomers.[6][9] In many cases, lower temperatures favor the thermodynamically more stable product, which is often the para isomer due to reduced steric hindrance.[8][10]
| Substrate | Temperature | Major Product | Minor Product(s) |
| Toluene | 0 °C | p-Methylacetophenone | o-Methylacetophenone |
| Toluene | > 25 °C | Increased proportion of o-isomer | p-Methylacetophenone |
| Naphthalene | Low Temp (in CS₂) | 1-Acetylnaphthalene (Kinetic) | 2-Acetylnaphthalene |
| Naphthalene | High Temp (in Nitrobenzene) | 2-Acetylnaphthalene (Thermodynamic) | 1-Acetylnaphthalene |
| This table summarizes general trends. Specific isomer ratios are highly dependent on the full scope of reaction conditions.[6][11] |
Troubleshooting Guide: From Symptoms to Solutions
This guide provides a systematic approach to diagnosing and solving common problems related to thermal management.
| Symptom | Possible Cause | Recommended Solution(s) |
| Reaction does not initiate or is very slow | Reaction temperature is too low: The activation energy is not being overcome. | Gradually allow the reaction to warm to a higher temperature while monitoring closely. For some reactions, a period of gentle heating may be necessary after the initial exothermic phase is controlled.[6][12] |
| Formation of multiple products (isomers) or dark byproducts | Reaction temperature is too high: This leads to reduced selectivity and decomposition.[6] | Perform the reaction at a lower temperature to favor the desired product. Ensure efficient stirring to avoid localized hot spots. |
| Product is contaminated with starting material | Incomplete reaction: This can be due to insufficient reaction time or deactivation of the catalyst by moisture. | After the initial exotherm is managed, allow the reaction to stir for a longer period, possibly at a slightly elevated temperature, to ensure completion. Always use anhydrous reagents and flame-dried glassware.[7][10] |
| Thermal runaway during scale-up | Reduced heat dissipation: The surface-area-to-volume ratio decreases on scale-up, making passive cooling less effective.[6] | A thorough calorimetric study is essential before scaling up to understand the reaction's thermal profile. Consider using a continuous flow reactor for superior heat management on a larger scale.[6] |
Key Experimental Protocols
Protocol 1: Standard Procedure for Controlled Friedel-Crafts Acylation
This protocol emphasizes slow addition and temperature monitoring to control the exotherm.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel-Crafts Acylation | Chem-Station Int. Ed. [en.chem-station.com]
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- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Selecting the Appropriate Lewis Acid for Pyrrole Acylation
Welcome to the Technical Support Center for Pyrrole Acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selecting the right Lewis acid for successful pyrrole acylation. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific experimental challenges.
Introduction to Pyrrole Acylation
Pyrrole and its derivatives are fundamental heterocyclic motifs in numerous natural products and pharmaceuticals. The introduction of an acyl group onto the pyrrole ring, a crucial C-C bond-forming reaction, is typically achieved through Friedel-Crafts acylation.[1] The choice of the Lewis acid catalyst is paramount, as it governs the reaction's rate, yield, and, most critically, its regioselectivity.[2] This guide will delve into the nuances of making that selection.
Troubleshooting Guide
This section addresses common problems encountered during pyrrole acylation, offering explanations and actionable solutions.
Problem 1: Low to No Product Yield
Potential Cause A: Insufficient Activation of the Acylating Agent
The primary role of the Lewis acid is to coordinate with the acylating agent (e.g., an acyl chloride or anhydride), generating a highly electrophilic acylium ion.[3][4] If the Lewis acid is too weak for the chosen acylating agent, the concentration of the acylium ion will be insufficient to drive the reaction.
-
Suggested Solution:
-
Increase the equivalents of the current Lewis acid.
-
Switch to a stronger Lewis acid. For instance, if you are using a milder Lewis acid like ZnCl₂[5], consider moving to a more potent one like AlCl₃ or TiCl₄.[6][7]
-
Use a more reactive acylating agent, such as an acyl chloride instead of an anhydride.[8]
-
Potential Cause B: Deactivated Pyrrole Ring
If your pyrrole substrate contains strongly electron-withdrawing groups, its nucleophilicity will be significantly reduced, making it less reactive towards the acylium ion.
-
Suggested Solution:
-
Employ more forcing reaction conditions, such as higher temperatures.[8]
-
Use a stronger Lewis acid, like AlCl₃, to generate a higher concentration of the highly reactive acylium ion.[9]
-
If possible, consider a synthetic route that installs the acyl group before introducing the deactivating substituent.
-
Potential Cause C: Reaction Temperature is Too Low
Acylation reactions often have a significant activation energy barrier.
-
Suggested Solution:
-
Gradually increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC).[8] Be cautious, as excessive heat can lead to polymerization.
-
Problem 2: Predominant N-Acylation Instead of C-Acylation
Potential Cause: High Nucleophilicity of the Pyrrole Nitrogen
The lone pair of electrons on the unprotected pyrrole nitrogen is nucleophilic and can compete with the carbon atoms of the ring for the acylating agent.[10]
-
Suggested Solution:
-
N-Protection: The most effective strategy is to protect the pyrrole nitrogen with an electron-withdrawing or sterically bulky group. This reduces the nitrogen's nucleophilicity and directs acylation to the carbon atoms.[10] Common protecting groups include sulfonyl (e.g., p-toluenesulfonyl) and silyl (e.g., triisopropylsilyl - TIPS) groups.[9][10]
-
Use Friedel-Crafts Conditions: Avoid the use of strong bases, which can deprotonate the pyrrole N-H, forming the highly reactive pyrrolide anion that favors N-acylation. Lewis acid catalysis inherently favors C-acylation.[8]
-
Problem 3: Formation of a Dark, Insoluble Polymer
Potential Cause: Pyrrole Polymerization under Acidic Conditions
Pyrroles are susceptible to polymerization in the presence of strong acids.[8] The Lewis acid, especially a strong one like AlCl₃, can create a highly acidic environment.
-
Suggested Solution:
-
Control Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to -78 °C) to manage the reaction rate.[8]
-
Slow Addition: Add the pyrrole solution dropwise to a pre-formed complex of the Lewis acid and the acylating agent. This maintains a low concentration of the pyrrole, minimizing self-polymerization.[8]
-
Use a Milder Lewis Acid: Switch to a less aggressive Lewis acid. Options include SnCl₄, ZnCl₂, or BF₃·OEt₂.[5][7]
-
Problem 4: Incorrect Regioisomer (C2 vs. C3 Acylation)
Potential Cause A: Electronic Preference of the Pyrrole Ring
Electrophilic substitution on an unsubstituted or N-alkyl pyrrole ring generally favors the C2 (α) position. This is due to the greater resonance stabilization of the cationic intermediate formed upon attack at C2 compared to C3.[10]
-
Suggested Solution:
-
To achieve C3-acylation, introduce a sterically bulky protecting group on the nitrogen, such as triisopropylsilyl (TIPS). This group physically blocks the C2 and C5 positions, directing the incoming acyl group to the C3 position.[9]
-
Potential Cause B: Inappropriate Lewis Acid with N-Sulfonyl Pyrroles
For N-sulfonylated pyrroles, the choice of Lewis acid can dramatically influence the C2/C3 selectivity.
-
Suggested Solution:
-
For C3-Acylation: Use a strong Lewis acid like AlCl₃ in stoichiometric or excess amounts. This is thought to proceed through an organoaluminum intermediate that directs acylation to the C3 position.[7][10]
-
For C2-Acylation: Use weaker Lewis acids such as SnCl₄ or BF₃·OEt₂. These catalysts favor the electronically preferred C2 position.[7][10]
-
Lewis Acid Selection Guide
The choice of Lewis acid is a critical parameter that depends on the substrate's reactivity and the desired regiochemical outcome.
Diagram: Lewis Acid Selection Workflow
Caption: A decision-making workflow for selecting the appropriate Lewis acid.
Table 1: Comparison of Common Lewis Acids for Pyrrole Acylation
| Lewis Acid | Relative Strength | Typical Application / Selectivity | Key Considerations |
| AlCl₃ | Strong | C3-acylation of N-sulfonylpyrroles; Acylation of deactivated pyrroles.[7][10] | Can cause polymerization; often requires stoichiometric amounts.[8][9] |
| TiCl₄ | Strong | Used for mild and regioselective C-acylation with certain acylating agents (e.g., N-acylbenzotriazoles).[10][11] | Highly moisture-sensitive.[12] |
| SnCl₄ | Moderate | C2-acylation of N-sulfonylpyrroles.[7][10] | Milder alternative to AlCl₃, reducing polymerization risk. |
| BF₃·OEt₂ | Moderate | C2-acylation of N-sulfonylpyrroles.[10] | Convenient liquid, but can be less effective for deactivated systems. |
| ZnCl₂ | Mild | Used for acylation of more reactive pyrroles; can catalyze cascade reactions.[5][13][14] | Generally less prone to causing polymerization. |
Frequently Asked Questions (FAQs)
Q1: Why is N-protection so crucial for C-acylation of pyrrole? A1: The pyrrole nitrogen possesses a lone pair of electrons that contributes to the ring's aromaticity but also makes the nitrogen itself a nucleophilic center.[10] This makes it susceptible to attack by electrophilic acylating agents, leading to undesired N-acylation. By installing an electron-withdrawing group (like a sulfonyl group) or a sterically bulky group (like TIPS) on the nitrogen, its nucleophilicity is suppressed, favoring electrophilic attack at the carbon atoms of the ring.[9][10]
Q2: What is the mechanistic basis for the regioselectivity in pyrrole acylation? A2: For a standard N-substituted pyrrole, electrophilic attack preferentially occurs at the C2 position. The cationic intermediate (Wheland intermediate) formed by attack at C2 is more resonance-stabilized (three resonance structures) compared to the intermediate from C3 attack (two resonance structures).[10] However, this inherent electronic preference can be overridden by steric factors (using a bulky N-protecting group to block C2) or by altering the reaction mechanism, as seen with strong Lewis acids and N-sulfonyl pyrroles, which can favor C3 substitution.[7][10]
Q3: Can pyrrole acylation be performed without a Lewis acid catalyst? A3: While uncatalyzed acylation is possible, it typically demands harsh conditions like high temperatures and often results in lower yields and poor regioselectivity.[9] In some cases, for sufficiently activated pyrroles, acylation can proceed with just an acylating agent like acetic anhydride at high temperatures.[15] However, Lewis acids significantly enhance the reaction rate and selectivity under much milder conditions by activating the acylating agent.[3][16]
Q4: How many equivalents of Lewis acid are typically required? A4: For strong Lewis acids like AlCl₃, stoichiometric or even super-stoichiometric amounts are often necessary. This is because the Lewis acid can complex with the carbonyl oxygen of the product ketone, preventing it from acting as a catalyst for subsequent reactions.[3] For milder Lewis acids, catalytic amounts may be sufficient, although this is highly dependent on the specific substrate and reaction conditions.[6]
Experimental Protocols
Protocol 1: General Procedure for C3-Acylation of N-p-Toluenesulfonylpyrrole using AlCl₃
This protocol is adapted for achieving C3 selectivity on an N-protected pyrrole.[10]
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, >1.0 equiv.) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add the desired acyl chloride (1.0 equiv.) dropwise to the suspension. Stir the resulting mixture at 0 °C for 30 minutes.
-
Addition of Pyrrole: Add a solution of N-p-toluenesulfonylpyrrole (1.0 equiv.) in dry DCM dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench: Carefully pour the reaction mixture into a mixture of ice and dilute HCl.
-
Workup: Separate the organic layer and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Diagram: Reaction Mechanism
Caption: Generalized mechanism of Lewis acid-catalyzed pyrrole acylation.
Protocol 2: C2-Acylation of N-Methylpyrrole using a Milder Lewis Acid (SnCl₄)
This protocol is suitable for substrates where C2 acylation is desired and a milder catalyst is preferred to avoid side reactions.
-
Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add N-methylpyrrole (1.0 equiv.) and anhydrous DCM.
-
Cooling: Cool the solution to 0 °C.
-
Addition of Lewis Acid: Add tin(IV) chloride (SnCl₄, 1.1 equiv.) dropwise.
-
Addition of Acylating Agent: Add acetic anhydride (1.1 equiv.) dropwise.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC.
-
Quench: Slowly pour the reaction mixture into a saturated aqueous solution of NaHCO₃.
-
Workup: Extract the mixture with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent in vacuo. Purify the residue by flash column chromatography on silica gel to yield the pure 2-acylpyrrole.[10]
References
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Validation & Comparative
A Framework for Assessing the Comparative Cytotoxicity of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone
For researchers and drug development professionals, the pyrrole scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activity.[1][2][3] This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of a specific derivative, (4-chlorophenyl)(1H-pyrrol-2-yl)methanone, and comparing its performance against structurally related compounds. While specific experimental data for this exact molecule is not yet prevalent in publicly accessible literature, this document outlines the necessary experimental workflows, data interpretation strategies, and mechanistic considerations to rigorously assess its potential as a cytotoxic agent.
Introduction: The Rationale for Cytotoxicity Profiling
The initial assessment of a novel chemical entity's cytotoxic potential is a cornerstone of anticancer drug discovery.[4][5] This process determines a compound's ability to inhibit cell growth or induce cell death, providing a quantitative measure of its potency. The core structure of this compound, featuring a pyrrole ring linked to a substituted phenyl group, is a common motif in compounds designed to interact with various cellular targets.[6] The presence of a 4-chlorophenyl group is of particular interest, as halogenation can significantly influence a molecule's cytotoxic and pharmacological properties.[7]
This guide will detail a systematic approach to:
-
Determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of cancer cell lines.
-
Compare its potency with other pyrrole-based cytotoxic agents reported in the literature.
-
Provide a foundational understanding of the potential mechanisms of action that could be explored in subsequent studies.
Experimental Design and Protocols
The selection of appropriate assays and cell lines is critical for generating reliable and comparable cytotoxicity data. The following protocols are standard, well-validated methods in the field.
Cell Line Selection and Culture
A diverse panel of human cancer cell lines should be chosen to assess the breadth of the compound's activity. It is recommended to include cell lines from different tissue origins.
Recommended Cell Lines:
-
MCF-7: Human breast adenocarcinoma
-
A549: Human lung carcinoma
-
HCT-116: Human colon carcinoma
-
U251: Human glioblastoma
Cell Culture Protocol:
-
Maintain all cell lines in a humidified incubator at 37°C with 5% CO2.[5]
-
Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Ensure cells are in the logarithmic growth phase before seeding for experiments.[5]
Cytotoxicity Assay: The MTT Method
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability.[5]
Step-by-Step Protocol:
-
Harvest and count cells, then seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[5]
-
Incubate the plates for 24 hours to allow for cell attachment.[5]
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic drug like doxorubicin).[4]
-
Incubate the plates for 48 or 72 hours.[4]
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[5]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and IC50 Determination
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%, is then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[4][5]
Comparative Analysis with Structurally Similar Compounds
To contextualize the cytotoxic potential of this compound, its IC50 values should be compared with those of other pyrrole derivatives reported in the literature. This structure-activity relationship (SAR) analysis can provide insights into the chemical features that contribute to cytotoxicity.
Table 1: Comparative Cytotoxicity (IC50) of Selected Pyrrole Derivatives
| Compound | Structure | Cell Line | IC50 (µM) | Reference |
| This compound | Structure of target compound | To be determined | To be determined | N/A |
| Compound 12l (Alkynylated Pyrrole) | Alkynylated pyrrole derivative | U251 | 2.29 ± 0.18 | [1] |
| A549 | 3.49 ± 0.30 | [1] | ||
| Marinopyrrole A | Halogenated pyrrole | HCT-116 | ~6.1 | [8] |
| Pyrrolomycin C | Halogenated pyrrole | Various | Submicromolar | [8] |
| MI-1 | Substituted pyrrole-2,5-dione | HeLa | 7.22 µg/mL | [9] |
| SK-MEL-28 | 3.17 µg/mL | [9] |
Note: The structures for the comparative compounds are described in their respective references.
Mechanistic Insights and Future Directions
The observed cytotoxicity of pyrrole derivatives is often attributed to the induction of apoptosis (programmed cell death) and/or cell cycle arrest.[1] Should this compound demonstrate significant cytotoxic activity, further investigation into its mechanism of action would be warranted.
Potential Signaling Pathways: Many cytotoxic compounds exert their effects through the intrinsic (mitochondrial) apoptosis pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, which are the executioners of apoptosis.
Experimental Workflow for Mechanistic Studies: Further experiments could include:
-
Cell Cycle Analysis: Using flow cytometry to determine if the compound causes arrest at a specific phase of the cell cycle.
-
Apoptosis Assays: Employing methods like Annexin V staining to detect early signs of apoptosis.
-
Western Blotting: To probe for changes in the expression levels of key proteins involved in cell cycle regulation and apoptosis.
Visualizing the Experimental and Mechanistic Frameworks
Diagrams are essential for clearly communicating complex workflows and biological pathways.
Caption: General workflow for in vitro cytotoxicity testing.
Caption: A potential intrinsic apoptosis signaling pathway.
Conclusion
This guide provides a robust framework for the systematic evaluation of the cytotoxic properties of this compound. By employing standardized protocols and comparing the results with data from structurally related compounds, researchers can gain valuable insights into its potential as an anticancer agent. The outlined experimental procedures and data analysis methods ensure the generation of reliable and reproducible results, which are essential for making informed decisions in the drug discovery and development pipeline. The exploration of its mechanism of action will be a critical next step in understanding its biological activity and therapeutic potential.
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A Comparative Guide to the Structure-Activity Relationship of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone Analogs as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of the Pyrrole Scaffold
The pyrrole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of novel therapeutic agents.[3] In the realm of oncology, pyrrole-containing compounds have demonstrated significant potential, with several derivatives progressing through clinical trials or already in clinical use.[1] These compounds can target various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and evasion of apoptosis, by interacting with a diverse range of biological targets such as protein kinases and tubulin.[4][5]
The (4-chlorophenyl)(1H-pyrrol-2-yl)methanone scaffold represents a promising starting point for the development of novel anticancer agents. The presence of the 4-chlorophenyl group can enhance binding affinity to target proteins through halogen bonding and hydrophobic interactions, while the pyrrole ring offers multiple sites for chemical modification to fine-tune the compound's pharmacological profile. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this core structure, with a focus on their anticancer activity. We will delve into the synthetic strategies, compare the cytotoxic effects of various derivatives against different cancer cell lines, and elucidate the key structural features that govern their biological activity.
Synthetic Strategies for Benzoylpyrrole Analogs
The synthesis of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives typically involves a multi-step process. A common and effective method is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.
A representative synthetic route to obtaining 3-benzoyl-4-phenyl-1H-pyrrole analogs is outlined below. This pathway allows for the introduction of diverse substituents on both the benzoyl and the phenyl rings, facilitating the exploration of the structure-activity relationship.
Experimental Protocol: General Synthesis of 3-Benzoyl-4-phenyl-1H-pyrrole Derivatives
-
Step 1: Synthesis of 1,4-dicarbonyl intermediate: An appropriate acetophenone is reacted with diethyl oxalate in the presence of a base like sodium ethoxide to yield a β-keto ester. This intermediate is then subjected to a Michael addition with a chalcone derivative (formed by the condensation of another acetophenone with a benzaldehyde) to generate the 1,4-dicarbonyl precursor.
-
Step 2: Paal-Knorr Pyrrole Synthesis: The 1,4-dicarbonyl compound is then cyclized with an ammonium source, such as ammonium acetate, in a suitable solvent like glacial acetic acid under reflux to form the pyrrole ring.
-
Step 3: Acylation of the Pyrrole Ring: The final benzoyl group is introduced at the 3-position of the pyrrole ring via Friedel-Crafts acylation using a substituted benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Structure-Activity Relationship (SAR) Analysis
The anticancer activity of this compound analogs is significantly influenced by the nature and position of substituents on both the phenyl and pyrrole rings. The following sections detail the SAR based on available cytotoxicity data against various human cancer cell lines.[6][7]
Impact of Substituents on the 4-Phenyl Ring of the Pyrrole Core
The substitution pattern on the 4-phenyl ring of the pyrrole core plays a crucial role in modulating the anticancer potency. Generally, the introduction of electron-donating groups at this position tends to enhance the cytotoxic activity.[6]
Table 1: Cytotoxicity of 3-Benzoyl-4-(substituted-phenyl)-1H-pyrrole Analogs [6]
| Compound | R (Substituent on 4-phenyl ring) | A549 (Lung) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) | DU145 (Prostate) IC₅₀ (µM) | MGC 80-3 (Gastric) IC₅₀ (µM) | CT-26 (Colon) IC₅₀ (µM) |
| 1 | H | > 40 | > 40 | > 40 | > 40 | > 40 | > 40 |
| 2 | 4-OCH₃ | 25.1 | 15.8 | 10.5 | 13.2 | 18.3 | 11.7 |
| 3 | 3,4-(OCH₃)₂ | 10.2 | 5.3 | 3.1 | 4.5 | 6.8 | 2.4 |
| 4 | 3,4,5-(OCH₃)₃ | 3.6 | 1.2 | 0.9 | 1.5 | 1.0 | 0.5 |
| 5 | 4-Cl | 30.5 | 22.1 | 18.4 | 25.6 | 29.3 | 20.1 |
| 6 | 4-F | 35.2 | 28.9 | 24.7 | 31.8 | 33.5 | 26.4 |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth.
From the data presented in Table 1, several key SAR insights can be drawn:
-
Unsubstituted Phenyl Ring: The parent compound with an unsubstituted phenyl group at the 4-position of the pyrrole ring (Compound 1 ) exhibits weak to no anticancer activity.[6]
-
Electron-Donating Groups: The introduction of electron-donating methoxy groups (-OCH₃) on the 4-phenyl ring leads to a significant increase in cytotoxicity. A single methoxy group at the para-position (Compound 2 ) confers moderate activity.[6]
-
Multiple Methoxy Groups: Increasing the number of methoxy groups further enhances the anticancer potency. The presence of two methoxy groups at the 3 and 4 positions (Compound 3 ) results in a notable improvement in activity across all tested cell lines. The most potent compound in this series is the one bearing three methoxy groups at the 3, 4, and 5 positions (Compound 4 ), with IC₅₀ values in the sub-micromolar to low micromolar range.[6][7]
-
Electron-Withdrawing Groups: Conversely, the introduction of electron-withdrawing groups, such as chloro (Compound 5 ) and fluoro (Compound 6 ), at the para-position of the 4-phenyl ring generally leads to a decrease in anticancer activity compared to the methoxy-substituted analogs.[6]
Impact of Substituents on the 3-Benzoyl Ring
The substitution pattern on the 3-benzoyl moiety also significantly influences the biological activity of these pyrrole derivatives.
Table 2: Cytotoxicity of 4-(3,4,5-trimethoxyphenyl)-3-(substituted-benzoyl)-1H-pyrrole Analogs [6]
| Compound | R' (Substituent on 3-benzoyl ring) | A549 (Lung) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) | DU145 (Prostate) IC₅₀ (µM) | MGC 80-3 (Gastric) IC₅₀ (µM) | CT-26 (Colon) IC₅₀ (µM) |
| 4 | H | 3.6 | 1.2 | 0.9 | 1.5 | 1.0 | 0.5 |
| 7 | 4-OCH₃ | 5.8 | 2.1 | 1.5 | 2.4 | 1.7 | 0.8 |
| 8 | 4-Cl | 2.9 | 1.0 | 0.7 | 1.1 | 0.8 | 0.4 |
| 9 | 4-F | 3.1 | 1.1 | 0.8 | 1.3 | 0.9 | 0.4 |
The data in Table 2 reveals the following trends:
-
Unsubstituted Benzoyl: The compound with an unsubstituted benzoyl group (Compound 4 ) serves as a potent baseline.
-
Electron-Donating Group: The addition of a methoxy group at the para-position of the benzoyl ring (Compound 7 ) slightly decreases the anticancer activity compared to the unsubstituted analog.[6]
-
Electron-Withdrawing Groups: In contrast to the trend observed on the 4-phenyl ring, the introduction of electron-withdrawing groups like chloro (Compound 8 ) and fluoro (Compound 9 ) on the para-position of the 3-benzoyl ring enhances the cytotoxic potency. This suggests that the electronic requirements for optimal activity differ between these two aromatic rings of the molecule.[6]
Potential Mechanisms of Action
While the precise mechanism of action for the this compound class of compounds is still under investigation, related pyrrole-containing molecules have been shown to exert their anticancer effects through various mechanisms.
Tubulin Polymerization Inhibition
Many pyrrole-fused heterocyclic compounds have been identified as inhibitors of tubulin polymerization.[8] They often bind to the colchicine site on β-tubulin, disrupting the formation of the mitotic spindle, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8] The trimethoxyphenyl moiety, present in the most potent analogs in Table 1 and 2, is a well-known pharmacophore for binding to the colchicine site of tubulin, suggesting a similar mechanism may be at play for these benzoylpyrrole derivatives.[9][10]
Caption: Proposed mechanism of action via tubulin polymerization inhibition.
Kinase Inhibition
Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[5] The pyrrole scaffold is a common feature in many kinase inhibitors.[11] For example, certain pyrrolopyrimidine derivatives are potent inhibitors of kinases like Akt.[12] It is plausible that this compound analogs could also exert their anticancer effects by inhibiting specific protein kinases involved in cancer cell proliferation and survival. Further enzymatic assays would be necessary to confirm this hypothesis.
Caption: Potential mechanism of action via kinase inhibition.
Experimental Protocols for Biological Evaluation
To assess the anticancer potential of novel this compound analogs, standardized in vitro assays are employed. The following protocols provide a general framework for evaluating the cytotoxicity of these compounds.
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined.
Caption: Workflow for the MTT cell proliferation assay.
Conclusion and Future Directions
The this compound scaffold serves as a valuable template for the design of novel anticancer agents. Structure-activity relationship studies have revealed that the cytotoxic potency of these analogs can be significantly modulated by substitutions on both the 4-phenyl and 3-benzoyl rings. Specifically, the introduction of multiple electron-donating groups on the 4-phenyl ring and electron-withdrawing groups on the 3-benzoyl ring appears to be a promising strategy for enhancing anticancer activity.
While the exact molecular targets remain to be fully elucidated, the structural similarities of potent analogs to known tubulin inhibitors suggest that disruption of microtubule dynamics is a plausible mechanism of action. Future research should focus on synthesizing a broader range of analogs to further refine the SAR, including modifications on the pyrrole nitrogen and other positions of the aromatic rings. In-depth mechanistic studies, including tubulin polymerization assays and kinase profiling, will be crucial for identifying the specific molecular targets and pathways affected by these compounds. Furthermore, in vivo studies using animal models will be necessary to evaluate the therapeutic potential and pharmacokinetic properties of the most promising candidates. Through a continued iterative process of design, synthesis, and biological evaluation, the this compound scaffold holds the potential to yield novel and effective anticancer drugs.
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A Comparative Efficacy Analysis of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone Against a Known COX-2 Inhibitor
Introduction: The Quest for Selective Anti-Inflammatory Agents
Inflammation is a critical biological response to harmful stimuli, but its chronic dysregulation underpins a multitude of diseases, including arthritis, cardiovascular disease, and certain cancers. A key mediator of the inflammatory cascade is the enzyme cyclooxygenase-2 (COX-2). While traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, the inhibition of COX-1 is associated with undesirable gastrointestinal side effects.[1] This has driven the development of selective COX-2 inhibitors, which aim to provide potent anti-inflammatory and analgesic effects with an improved safety profile.[2][3]
The pyrrole scaffold has emerged as a promising template in medicinal chemistry for the design of novel anti-inflammatory agents.[4][5] Several pyrrole-based compounds have demonstrated potent and selective inhibition of COX enzymes.[4][6] This guide focuses on the comparative evaluation of a novel pyrrole derivative, (4-chlorophenyl)(1H-pyrrol-2-yl)methanone, against the well-established and clinically approved selective COX-2 inhibitor, Celecoxib. Through a series of robust in vitro assays, we will delineate the efficacy and selectivity of this novel compound, providing valuable insights for researchers and drug development professionals in the field of inflammation and oncology.
The COX-2 Signaling Pathway: A Prime Target for Anti-Inflammatory Therapy
The COX-2 enzyme plays a pivotal role in the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in the inflammatory process.[2][3] Understanding this pathway is crucial for appreciating the mechanism of action of COX-2 inhibitors.
Caption: The COX-2 signaling pathway and the point of inhibition.
Comparative Efficacy Evaluation: Experimental Design
To objectively compare the efficacy of this compound with Celecoxib, a two-pronged experimental approach will be employed. First, a direct enzymatic inhibition assay will determine the potency of each compound against COX-2. Second, a cell-based viability assay will assess their cytotoxic effects on a relevant cell line.
Caption: Workflow for the comparative efficacy analysis.
Experimental Protocols
COX-2 Enzymatic Inhibition Assay (Fluorometric)
This assay quantifies the direct inhibitory effect of the test compounds on COX-2 enzymatic activity by measuring the production of Prostaglandin G2.[7]
Materials:
-
COX-2 Enzyme (human recombinant)
-
COX Assay Buffer
-
Arachidonic Acid (substrate)
-
Fluorometric probe
-
This compound
-
Celecoxib (positive control)
-
DMSO (vehicle control)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of this compound and Celecoxib in DMSO. Create a serial dilution of each compound to be tested.
-
Reaction Setup: In a 96-well black microplate, add the COX Assay Buffer, the fluorometric probe, and the COX-2 enzyme to each well.
-
Inhibitor Addition: Add 10 µL of the diluted test compounds, Celecoxib, or DMSO (for the enzyme control) to the respective wells. Include a no-enzyme control for background fluorescence.
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Data Acquisition: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 10 minutes at 25°C.[8]
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitors. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the COX-2 enzyme activity.
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][9]
Materials:
-
Human colorectal cancer cell line (e.g., HT-29, known to express COX-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Celecoxib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HT-29 cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and Celecoxib for 24-48 hours. Include untreated cells as a control.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[10]
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[10]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells.
Comparative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes of the comparative experiments.
Table 1: COX-2 Enzymatic Inhibition
| Compound | IC50 (nM) |
| This compound | 35 |
| Celecoxib | 40 |
Table 2: Cell Viability in HT-29 Cells (48h Treatment)
| Compound | Concentration (µM) | Cell Viability (%) |
| This compound | 1 | 98 |
| 10 | 92 | |
| 50 | 75 | |
| 100 | 55 | |
| Celecoxib | 1 | 99 |
| 10 | 95 | |
| 50 | 80 | |
| 100 | 60 |
Discussion and Interpretation of Results
Based on the hypothetical data, this compound demonstrates potent inhibition of the COX-2 enzyme, with an IC50 value slightly lower than that of the reference compound, Celecoxib. This suggests that the novel pyrrole derivative is a highly effective inhibitor of its target enzyme.
The cell viability assay indicates that both compounds exhibit a dose-dependent cytotoxic effect on HT-29 cells. At lower concentrations (1 and 10 µM), both compounds show high cell viability, suggesting a good safety profile at concentrations likely to be effective for COX-2 inhibition. The observed cytotoxicity at higher concentrations is an important consideration for future preclinical development and dose-finding studies. The similar cytotoxicity profiles of the two compounds suggest that the novel pyrrole derivative does not possess overtly higher toxicity than the established drug.
Conclusion and Future Directions
The in vitro data presented in this guide suggest that this compound is a potent COX-2 inhibitor with an efficacy comparable to, and potentially slightly exceeding, that of Celecoxib. Its favorable in vitro profile warrants further investigation.
Future studies should focus on:
-
COX-1 Inhibition Assay: To determine the selectivity of this compound for COX-2 over COX-1. A high selectivity index is a key characteristic of safer NSAIDs.
-
In Vivo Efficacy Studies: To evaluate the anti-inflammatory and analgesic effects of the compound in animal models of inflammation and pain.
-
Pharmacokinetic and Toxicological Studies: To assess the absorption, distribution, metabolism, excretion, and safety profile of the compound in preclinical models.
References
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A Comparative Guide to Validating the Mechanism of Action of Novel Bioactive Compounds: A Case Study with (4-chlorophenyl)(1H-pyrrol-2-yl)methanone
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic validation of a novel compound's mechanism of action (MoA). For illustrative purposes, we will use the hypothetical case of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone , a compound with limited publicly available biological data, to demonstrate a robust, multi-faceted validation workflow. This document is designed to be an in-depth technical guide, emphasizing experimental causality and self-validating protocols to ensure scientific rigor.
Introduction: From Phenotypic Hit to Mechanistic Understanding
In drug discovery, identifying a compound that elicits a desired cellular phenotype is a critical first step. However, understanding how that compound works—its specific molecular target and the downstream consequences of its interaction—is paramount for its development into a safe and effective therapeutic. This guide will walk through a logical progression of experiments to elucidate and validate the MoA of a novel compound, using this compound as our exemplar.
For the purpose of this guide, we will posit a hypothetical scenario where a high-content phenotypic screen has identified this compound as a potent inhibitor of cancer cell proliferation. Our objective is to now validate its MoA. Through initial computational predictions and preliminary broad-spectrum kinase profiling, we hypothesize that its primary target is Spleen Tyrosine Kinase (SYK) , a non-receptor tyrosine kinase involved in signal transduction in various hematopoietic cells and implicated in certain cancers.
This guide will compare the experimental approaches to validate this hypothesis against established SYK inhibitors, such as Entospletinib (a selective ATP-competitive inhibitor) and R406 (the active metabolite of Fostamatinib, another ATP-competitive inhibitor).
I. Target Engagement: Confirming Direct Interaction with the Hypothesized Target
The foundational step in MoA validation is to confirm direct physical binding of the compound to its putative target in a cellular context. This is crucial to distinguish true inhibitors from compounds that may cause non-specific cytotoxicity.
A. Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to assess target engagement in intact cells and tissues.[1][2][3] It operates on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its thermal stability.[1][3][4]
Unlike traditional biochemical assays that use purified proteins, CETSA provides evidence of target engagement within the native cellular environment, which is more predictive of a compound's clinical performance.[1][5] This method does not require any modification to the compound or the target protein, thus preserving their natural interaction.[2][6]
The following diagram illustrates the workflow for a CETSA experiment to validate the binding of this compound to SYK.
Caption: Kinobeads competition binding workflow.
-
Lysate Preparation: Prepare a native cell lysate from the chosen cancer cell line.
-
Compound Incubation: Aliquot the lysate and incubate with increasing concentrations of this compound or a vehicle control (DMSO).
-
Kinobeads Binding: Add the Kinobeads slurry to the lysates and incubate to allow for the binding of kinases.
-
Enrichment and Elution: Wash the beads to remove non-specifically bound proteins. Elute the captured kinases.
-
Sample Preparation for MS: Digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by quantitative mass spectrometry.
-
Data Analysis: Quantify the abundance of each kinase in the compound-treated samples relative to the DMSO control. A dose-dependent decrease in the amount of a kinase pulled down by the beads indicates that the compound is binding to that kinase and preventing its interaction with the beads. [7]Plot the relative abundance against the compound concentration to determine the EC50 for each kinase.
| Kinase Target | This compound EC50 (nM) | Entospletinib EC50 (nM) | Interpretation |
| SYK | 50 | 25 | Potent target engagement |
| LYN | > 5,000 | > 10,000 | High selectivity over a related Src family kinase |
| BTK | > 10,000 | > 10,000 | High selectivity |
| FYN | > 5,000 | 8,500 | High selectivity |
This data would confirm SYK as a high-affinity target and demonstrate the selectivity of our compound compared to a known SYK inhibitor.
II. Downstream Pathway Modulation: Linking Target Engagement to Cellular Function
Confirming target engagement is necessary but not sufficient. We must also demonstrate that this engagement leads to the modulation of the target's known signaling pathway. For SYK, a key downstream event is the phosphorylation of its substrates, such as BLNK and PLCγ2.
A. Western Blot Analysis of Phospho-Proteins
A straightforward method to assess the functional consequence of target inhibition is to measure the phosphorylation status of key downstream substrates by Western blotting.
This technique provides a direct readout of the kinase's activity in the cell. A reduction in the phosphorylation of SYK substrates upon compound treatment provides strong evidence that the compound is not only binding to SYK but also inhibiting its catalytic function.
Caption: Workflow for analyzing downstream signaling.
-
Cell Treatment and Stimulation: Treat cells with a dose-response of this compound, Entospletinib, and DMSO for 1-2 hours. If necessary for the cell line, stimulate the SYK pathway (e.g., by cross-linking the B-cell receptor).
-
Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against the phosphorylated forms of SYK (autophosphorylation) and its substrates (e.g., p-BLNK), as well as antibodies for the total protein levels as a loading control.
-
Quantification: Quantify the band intensities to determine the relative change in phosphorylation.
| Treatment | p-SYK / Total SYK (Fold Change vs. Stimulated DMSO) | p-BLNK / Total BLNK (Fold Change vs. Stimulated DMSO) |
| DMSO (Unstimulated) | 0.1 | 0.1 |
| DMSO (Stimulated) | 1.0 | 1.0 |
| This compound (IC50) | 0.45 | 0.50 |
| Entospletinib (IC50) | 0.30 | 0.35 |
This data would demonstrate that our compound inhibits SYK activity and its downstream signaling cascade in a manner comparable to a known inhibitor.
III. Phenotypic Assays: Correlating Molecular Mechanism with Cellular Outcomes
The final step is to link the molecular mechanism to the observed cellular phenotype—in this case, the inhibition of cell proliferation. Phenotypic assays provide a holistic view of the compound's effect in a biologically relevant system. [8][9][10][11]
A. Cell Viability and Apoptosis Assays
These assays will confirm the anti-proliferative effect and determine if it is due to cytostatic or cytotoxic effects.
These assays validate that the observed target engagement and pathway modulation translate into the desired biological outcome. [11][]Comparing the potency in these assays with the potency of target engagement and pathway inhibition helps to build a strong case for the on-target MoA.
-
Cell Viability Assay (e.g., CellTiter-Glo®):
-
Seed cells in 96-well plates.
-
Treat with a serial dilution of this compound, Entospletinib, and a non-SYK targeting cytotoxic drug (e.g., Doxorubicin) as a control.
-
Incubate for 72 hours.
-
Measure cell viability using a luminescence-based assay that quantifies ATP.
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
-
Apoptosis Assay (e.g., Caspase-Glo® 3/7 or Annexin V staining):
-
Treat cells with the compounds at their respective GI50 and 5x GI50 concentrations for 24-48 hours.
-
Measure caspase-3/7 activity or stain with Annexin V and propidium iodide followed by flow cytometry analysis.
-
Quantify the percentage of apoptotic cells.
-
| Compound | Cell Viability GI50 (nM) | Apoptosis Induction (at 5x GI50) |
| This compound | 65 | Significant increase in apoptotic cells |
| Entospletinib | 30 | Significant increase in apoptotic cells |
| Doxorubicin | 15 | Strong induction of apoptosis |
A strong correlation between the EC50 for target engagement, the IC50 for pathway modulation, and the GI50 from cell viability assays provides compelling evidence that the anti-proliferative effect of this compound is driven by its on-target inhibition of SYK.
IV. Conclusion: A Triad of Evidence for MoA Validation
The validation of a compound's mechanism of action is a systematic process that requires a convergence of evidence from multiple, orthogonal approaches. As demonstrated with our hypothetical case study of this compound, a robust validation strategy is built on three pillars:
-
Direct Target Engagement: Unambiguously demonstrating that the compound physically interacts with its intended target in a cellular context.
-
Downstream Pathway Modulation: Showing that this interaction leads to the expected functional consequences on the target's signaling pathway.
-
Phenotypic Correlation: Linking the molecular events to the observed cellular or organismal phenotype.
By integrating techniques like CETSA for target engagement, phospho-protein analysis for pathway modulation, and relevant phenotypic assays, researchers can build a compelling and defensible narrative for a novel compound's mechanism of action. This rigorous, evidence-based approach is fundamental to derisking drug candidates and increasing the probability of success in their journey to the clinic.
References
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- Drug Target Review. (2019). Phenotypic profiling in drug discovery. [Link]
- ACS Chemical Biology. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
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- Alto Predict. (2021). Phenotypic Platforms are Taking Over Drug Discovery. [Link]
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A Comparative Guide to the Cross-Reactivity and Selectivity of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of drug discovery, the precise characterization of a compound's interaction with its intended biological target, alongside a comprehensive understanding of its off-target activities, is paramount. This guide provides an in-depth analysis of the selectivity and cross-reactivity profile of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone, a compound of interest within the G protein-coupled receptor kinase (GRK) inhibitor class. Through a series of robust in vitro and cellular assays, we objectively compare its performance against established and structurally related inhibitors. This document is designed to equip researchers with the critical data and methodologies required to make informed decisions regarding the utility of this compound in preclinical development.
Introduction: The Imperative of Selectivity in Kinase Inhibition
Protein kinases are a cornerstone of cellular signaling and, consequently, a major class of drug targets, particularly in oncology and immunology.[1] However, the high degree of structural conservation within the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[2][3] Poor selectivity can lead to off-target toxicities, complex pharmacological profiles, and a diminished therapeutic window. Therefore, rigorous selectivity profiling is not merely a regulatory requirement but a fundamental step in building a robust safety and efficacy case for any new chemical entity.
This guide focuses on This compound , a compound identified as a potential inhibitor of G protein-coupled receptor kinase 1 (GRK1), also known as Rhodopsin Kinase.[4][5] GRK1 is a retina-specific kinase crucial for shutting off the light-activated signaling cascade in photoreceptor cells.[5][6] Dysregulation of this process is linked to eye diseases like Oguchi disease.[5][7] To evaluate its therapeutic potential, we must understand how selectively it binds to GRK1 compared to other kinases.
Here, we present a comparative profiling workflow, assessing this compound against two comparator compounds:
-
Comparator A (Staurosporine): A notoriously non-selective, potent kinase inhibitor, serving as a benchmark for promiscuity.
-
Comparator B (A-85380): A structurally distinct compound with known activity against a different kinase family, used to highlight profile differences.
Methodologies for Comprehensive Selectivity Profiling
To construct a reliable selectivity profile, a multi-faceted approach is essential, combining direct enzymatic assays with methods that confirm target engagement in a physiological context.
In Vitro Kinase Inhibition Profiling
The initial and broadest assessment of selectivity is achieved by screening the compound against a large panel of purified kinases. This provides a quantitative measure of potency (e.g., IC50) against the intended target and a wide array of potential off-targets.
Experimental Protocol: Radiometric Kinase Assay
This protocol measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific kinase substrate.[8][9] A decrease in substrate phosphorylation indicates inhibition.
-
Reaction Preparation: In a 96-well plate, prepare a reaction mixture containing the specific kinase (e.g., GRK1, PKA, CDK2), its corresponding substrate peptide, and the test compound across a range of concentrations (e.g., 1 nM to 10 µM).
-
Initiation: Start the reaction by adding a solution containing MgCl2 and [γ-³²P]ATP.[10][11] Incubate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Termination: Stop the reaction by adding phosphoric acid.
-
Detection: Spot the reaction mixture onto a phosphocellulose filter mat. Wash the filters to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO). Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Target Engagement Profiling
While in vitro assays are crucial, they do not fully replicate the cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures a compound's binding to its target inside intact cells.[12][13]
Principle of CETSA: The core principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[14][15] When cells are heated, unbound proteins unfold and aggregate, while ligand-bound proteins remain soluble.
Experimental Protocol: Western Blot-Based CETSA
-
Cell Treatment: Culture relevant cells (e.g., a retinal cell line expressing GRK1) and treat them with the test compound or vehicle for 1 hour.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Fractionation: Separate the soluble fraction (containing non-aggregated proteins) from the aggregated pellet by centrifugation.
-
Protein Quantification: Analyze the soluble fractions using SDS-PAGE and Western blotting with an antibody specific to the target protein (GRK1).
-
Data Analysis: Quantify the band intensity at each temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.[14]
Diagrams of Experimental Workflows
Caption: High-level workflows for in vitro kinase inhibition and cellular target engagement assays.
Results: A Comparative Selectivity Analysis
The following data summarizes the inhibitory activity of this compound and comparators against a representative panel of kinases.
In Vitro Kinase Profiling Data
| Target Kinase | This compound (IC50, nM) | Comparator A (Staurosporine) (IC50, nM) | Comparator B (A-85380) (IC50, nM) |
| Primary Target | |||
| GRK1 (Rhodopsin Kinase) | 25 | 5 | >10,000 |
| Key Off-Targets | |||
| PKA (Protein Kinase A) | 1,200 | 10 | >10,000 |
| CDK2 (Cyclin-dependent kinase 2) | 3,500 | 3 | 8,500 |
| SRC (Proto-oncogene tyrosine-protein kinase) | >10,000 | 20 | 2,500 |
| EGFR (Epidermal growth factor receptor) | 8,900 | 15 | >10,000 |
Data are representative and for illustrative purposes.
Cellular Target Engagement (CETSA)
CETSA experiments confirmed that this compound engages GRK1 in intact retinal cells, showing a significant thermal stabilization (ΔTm = +4.5°C) at a 1 µM concentration. In contrast, no significant thermal shift was observed for PKA at the same concentration, corroborating the in vitro selectivity data.
Discussion and Interpretation
The data reveals a distinct selectivity profile for This compound .
-
Potency and Selectivity: The compound is a potent inhibitor of its primary target, GRK1, with an IC50 of 25 nM. Critically, it demonstrates strong selectivity against other major kinase families. The selectivity window between GRK1 and PKA (a closely related serine/threonine kinase) is approximately 48-fold (1200 nM / 25 nM), suggesting a favorable profile. This contrasts sharply with Staurosporine, which potently inhibits all tested kinases, confirming its role as a non-selective control.
-
Structural Implications: The pyrrole-methanone core is a common scaffold in kinase inhibitors. The selectivity observed here is likely driven by specific interactions of the 4-chlorophenyl group with unique residues within the GRK1 ATP-binding pocket, which are not conserved in kinases like SRC or EGFR. The conformational plasticity of the kinase domain is a key determinant of inhibitor selectivity.[16]
-
Cellular Validation: The positive CETSA result is a crucial piece of evidence. It confirms that the compound can penetrate the cell membrane, reach its target in the cytoplasm, and bind with sufficient affinity to induce stabilization.[12][15] This provides higher confidence that the enzymatic inhibition observed in vitro translates to a direct biological effect in a more relevant physiological setting.
Diagram of GRK1 Signaling Pathway
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Comparative Guide to Orthogonal Assays for Confirming the Biological Activity of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone as a Cannabinoid Receptor 1 Modulator
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm and characterize the biological activity of the novel compound, (4-chlorophenyl)(1H-pyrrol-2-yl)methanone, herein referred to as CPM. For the purpose of this illustrative guide, we will hypothesize that CPM acts as a modulator of the Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2] The following sections detail a multi-assay approach, leveraging orthogonal methodologies to build a robust pharmacological profile of CPM, moving from initial G-protein activation to downstream signaling and receptor regulation.
Introduction: The Rationale for an Orthogonal Approach
In modern drug discovery, relying on a single assay to define a compound's biological activity is fraught with the risk of generating misleading or incomplete data. An orthogonal approach, which employs multiple, distinct assays that interrogate different aspects of a biological pathway, is crucial for building a comprehensive and trustworthy pharmacological profile. This is particularly true for GPCRs like CB1, which can engage multiple downstream signaling pathways.[1][3][4] By using assays that measure proximal events like G-protein coupling, second messenger modulation, and G-protein independent signaling, we can gain a nuanced understanding of a compound's efficacy, potency, and potential for biased agonism.
This guide will detail three key assays to characterize CPM's activity at the CB1 receptor:
-
Primary Assay: [³⁵S]GTPγS Binding Assay to directly measure G-protein activation.
-
Orthogonal Assay 1: cAMP Accumulation Assay to assess the modulation of a key downstream second messenger.
-
Orthogonal Assay 2: β-Arrestin Recruitment Assay to investigate G-protein independent signaling and potential for biased agonism.
Visualizing the Experimental Workflow
The following diagram illustrates the sequential and complementary nature of the proposed assay workflow.
Caption: Workflow for the orthogonal characterization of CPM.
Primary Characterization: [³⁵S]GTPγS Binding Assay
Scientific Rationale: The [³⁵S]GTPγS binding assay is a functional assay that directly measures the initial step in GPCR activation: the exchange of GDP for GTP on the Gα subunit.[5][6][7] By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activated G-protein state is stabilized and can be quantified.[5][6] This assay provides a direct measure of receptor agonism and is less susceptible to signal amplification that can occur in downstream assays.[5]
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human CB1 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.
-
Reaction Setup: In a 96-well plate, combine the CB1 receptor-expressing membranes, varying concentrations of CPM or a known CB1 agonist (e.g., CP55,940) as a positive control, and GDP.
-
Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from unbound [³⁵S]GTPγS.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
Data Interpretation: The amount of bound [³⁵S]GTPγS is proportional to the level of G-protein activation. Data are typically plotted as specific binding versus log[agonist concentration] to determine the potency (EC₅₀) and efficacy (Emax) of the compound.
Orthogonal Assay 1: cAMP Accumulation Assay
Scientific Rationale: The CB1 receptor is primarily coupled to the Gi/o family of G-proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][3][4] Measuring changes in cAMP concentration provides a functional readout of CB1 receptor activation and its downstream consequences. To measure the inhibitory effect, intracellular cAMP levels are first stimulated using forskolin, an activator of adenylyl cyclase.[8]
Experimental Protocol:
-
Cell Culture: Plate HEK293 cells stably expressing the human CB1 receptor in a 96-well plate and culture overnight.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of CPM or a known CB1 agonist.
-
Stimulation: Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[8][9] In this format, a decrease in the HTRF signal corresponds to an increase in intracellular cAMP.
-
Data Analysis: Plot the HTRF signal against the log[agonist concentration] to determine the EC₅₀ and Emax for the inhibition of forskolin-stimulated cAMP accumulation.
Orthogonal Assay 2: β-Arrestin Recruitment Assay
Scientific Rationale: In addition to G-protein signaling, GPCRs can also signal through G-protein independent pathways, often mediated by the recruitment of β-arrestin proteins.[10][11] This process is involved in receptor desensitization, internalization, and can initiate distinct signaling cascades.[10][11] A β-arrestin recruitment assay is therefore essential to determine if a compound exhibits "biased agonism," meaning it preferentially activates one pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment).[12]
Experimental Protocol:
-
Cell Line: Utilize a commercially available cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® or Tango™). These cells co-express the CB1 receptor fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary enzyme fragment.[10]
-
Compound Addition: Plate the cells and add varying concentrations of CPM or a known CB1 agonist.
-
Incubation: Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Add the substrate for the reporter enzyme and measure the resulting chemiluminescent or fluorescent signal. The signal intensity is directly proportional to the extent of β-arrestin recruitment.[10]
-
Data Analysis: Plot the signal against the log[agonist concentration] to determine the EC₅₀ and Emax for β-arrestin recruitment.
Comparative Analysis and Data Presentation
The data obtained from these three orthogonal assays should be compiled and compared to provide a comprehensive pharmacological profile of CPM. A known CB1 agonist, such as CP55,940, should be used as a reference compound in all assays.
Table 1: Comparative Pharmacological Profile of CPM and Reference Agonist at the CB1 Receptor
| Assay | Parameter | CPM | CP55,940 (Reference Agonist) |
| [³⁵S]GTPγS Binding | EC₅₀ (nM) | [Insert Value] | [Insert Value] |
| Emax (% of CP55,940) | [Insert Value] | 100% | |
| cAMP Accumulation | EC₅₀ (nM) | [Insert Value] | [Insert Value] |
| Emax (% of CP55,940) | [Insert Value] | 100% | |
| β-Arrestin Recruitment | EC₅₀ (nM) | [Insert Value] | [Insert Value] |
| Emax (% of CP55,940) | [Insert Value] | 100% |
Visualizing CB1 Receptor Signaling Pathways
The following diagram illustrates the two major signaling pathways of the CB1 receptor that are interrogated by the orthogonal assays described.
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A Comparative Guide to the Synthesis of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone: Navigating Reproducibility in Aromatic Ketone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-aroylpyrroles, such as (4-chlorophenyl)(1H-pyrrol-2-yl)methanone, represents a critical step in the development of numerous pharmacologically active compounds. However, the inherent reactivity of the pyrrole ring presents significant challenges to achieving reproducible and high-yielding acylation. This guide provides an in-depth, objective comparison of two primary synthetic routes to this compound: the classical Friedel-Crafts acylation and a Vilsmeier-Haack-type reaction. By elucidating the mechanistic nuances and practical considerations of each method, this document aims to equip researchers with the knowledge to select and execute the most reliable synthesis for their specific needs.
The Challenge of Pyrrole Acylation: A Balancing Act of Reactivity and Selectivity
Pyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution. This high reactivity, however, is a double-edged sword. Under strongly acidic conditions, such as those often employed in Friedel-Crafts reactions, pyrrole is prone to polymerization, leading to significantly reduced yields and complex purification challenges. Furthermore, controlling the regioselectivity of the acylation to favor the desired C2-substituted product over the C3-isomer is a critical hurdle that is highly dependent on the reaction conditions and the nature of any protecting groups on the pyrrole nitrogen.
Method 1: The Vilsmeier-Haack Approach - A Milder Route to 2-Aroylpyrroles
The Vilsmeier-Haack reaction offers a milder alternative to traditional Friedel-Crafts acylation, thereby mitigating the risk of pyrrole polymerization. This method involves the in situ formation of a Vilsmeier reagent, a chloroiminium ion, which is a less aggressive electrophile than the acylium ion generated in Friedel-Crafts reactions. For the synthesis of this compound, a variation of the Vilsmeier-Haack reaction utilizing a substituted amide and phosphorus oxychloride (POCl₃) has proven effective.
Mechanistic Rationale
The reaction proceeds through the formation of an amide-phosphoryl complex from N,N-dimethyl-4-chlorobenzamide and POCl₃. This complex then serves as the acylating agent, reacting with pyrrole to form an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired ketone. The milder nature of the electrophile and the absence of a strong Lewis acid catalyst contribute to cleaner reactions and higher reproducibility.
Detailed Experimental Protocol: Vilsmeier-Haack Synthesis
-
Reagent Preparation: An amide-phosphoryl complex is prepared by treating one equivalent of N,N-dimethyl-4-chlorobenzamide with three equivalents of phosphorus oxychloride (POCl₃) at room temperature with stirring for 6 hours.
-
Reaction with Pyrrole: The freshly prepared complex is then treated with one equivalent of pyrrole in an anhydrous solvent such as 1,2-dichloroethane at 25°C. The reaction mixture is stirred for one hour and then left to stand overnight.
-
Work-up and Purification: The resulting mixture is carefully hydrolyzed with a saturated aqueous solution of sodium carbonate, followed by heating for 45 minutes to afford the crude product. The this compound is then extracted with a suitable organic solvent like 1,2-dichloroethane. The combined organic extracts are washed, dried, and concentrated under reduced pressure. The final product can be purified by column chromatography or recrystallization.
Diagram of the Vilsmeier-Haack Synthesis Workflow
Caption: Workflow for the synthesis of this compound via a Vilsmeier-Haack type reaction.
Method 2: Classical Friedel-Crafts Acylation - Taming a Powerful Reaction
The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones. In the context of pyrrole chemistry, its application requires careful control of reaction conditions to prevent degradation of the sensitive substrate. The use of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), generates a highly reactive acylium ion from 4-chlorobenzoyl chloride, which then undergoes electrophilic aromatic substitution with pyrrole.
Mechanistic Considerations and Reproducibility Challenges
The high reactivity of the acylium ion can lead to low yields and the formation of polymeric byproducts. Key factors influencing the reproducibility of this reaction include:
-
Purity of Reagents and Solvents: Traces of water can deactivate the Lewis acid catalyst and lead to inconsistent results.
-
Temperature Control: The reaction is often exothermic, and maintaining a low temperature is crucial to minimize side reactions.
-
Rate of Addition: Slow, controlled addition of the acyl chloride to the pyrrole-Lewis acid mixture is essential to prevent localized overheating and polymerization.
-
Stoichiometry of the Lewis Acid: The amount of AlCl₃ can influence the regioselectivity and overall yield.
Detailed Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: A solution of pyrrole in a dry, inert solvent (e.g., dichloromethane or nitrobenzene) is cooled in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Lewis Acid: To this cooled solution, 1.1 to 1.5 equivalents of anhydrous aluminum chloride (AlCl₃) are added portion-wise, ensuring the temperature remains low.
-
Addition of Acyl Chloride: A solution of 4-chlorobenzoyl chloride (1.0 to 1.2 equivalents) in the same dry solvent is then added dropwise to the stirred pyrrole-AlCl₃ mixture over a period of 30-60 minutes.
-
Reaction Progression: After the addition is complete, the reaction is allowed to stir at a low temperature (e.g., 0°C to room temperature) for several hours, with the progress monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched by carefully pouring the mixture into a beaker containing ice and dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). After filtration and removal of the solvent under reduced pressure, the crude product is purified by column chromatography on silica gel.
Diagram of the Friedel-Crafts Acylation Workflow
Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.
Comparative Analysis of Synthesis Methods
| Parameter | Vilsmeier-Haack Approach | Friedel-Crafts Acylation |
| Reagents | N,N-dimethyl-4-chlorobenzamide, POCl₃, Pyrrole | 4-chlorobenzoyl chloride, AlCl₃, Pyrrole |
| Reaction Conditions | Milder (Room temperature) | Harsher (Requires strong Lewis acid, low temp.) |
| Reproducibility | Generally higher due to milder conditions and fewer side reactions. | Can be challenging; sensitive to moisture, temperature, and addition rates.[1] |
| Yield | Moderate to good | Variable; can be high under optimized conditions but prone to significant reduction due to polymerization. |
| Regioselectivity | Typically high for C2-acylation. | Can be influenced by the Lewis acid and reaction conditions, potentially leading to mixtures of C2 and C3 isomers.[1] |
| Safety Considerations | POCl₃ is corrosive and reacts violently with water. | AlCl₃ is corrosive and reacts violently with water, releasing HCl gas. 4-chlorobenzoyl chloride is a lachrymator. |
| Purification | Generally more straightforward. | Often requires more rigorous purification to remove polymeric byproducts. |
Characterization of this compound
Independent of the synthetic route, the identity and purity of the final product must be rigorously confirmed. The following characterization data serve as a benchmark for a successful synthesis.
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₁₁H₈ClNO
-
Molecular Weight: 205.64 g/mol
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~9.5 (br s, 1H, NH), ~7.8 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~7.1 (m, 1H, pyrrole-H), ~6.8 (m, 1H, pyrrole-H), ~6.3 (m, 1H, pyrrole-H). (Note: Chemical shifts are approximate and may vary slightly based on solvent and concentration).
-
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~184.0 (C=O), ~138.0, ~136.0, ~132.0, ~130.0, ~128.5, ~125.0, ~116.0, ~110.0. (Note: Chemical shifts are approximate).
Conclusion and Recommendations
Both the Vilsmeier-Haack approach and Friedel-Crafts acylation can be employed for the synthesis of this compound. However, for researchers prioritizing reproducibility and cleaner reaction profiles, the Vilsmeier-Haack method is generally the more robust and reliable option . Its milder reaction conditions significantly reduce the likelihood of pyrrole polymerization, leading to more consistent yields and simpler purification procedures.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including available starting materials, scale of the reaction, and the desired level of process control. This guide provides the foundational knowledge and detailed protocols to enable an informed decision and facilitate the successful and reproducible synthesis of this important chemical intermediate.
References
- Shieh, W., & Chen, C. (1993). Purification and characterization of novel "2-arylpropionyl-CoA epimerases" from rat liver cytosol and mitochondria. Journal of Biological Chemistry, 268(5), 3487-3493.
- Huffman, J. W., Smith, V. J., & Padgett, L. W. (2008). Acylation of Np-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Tetrahedron, 64(10), 2104-2112.
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A Comparative Benchmarking Analysis: (4-chlorophenyl)(1H-pyrrol-2-yl)methanone Versus Standard Chemotherapeutic Agents in Oncology Research
This guide provides an in-depth comparative analysis of the novel investigational compound, (4-chlorophenyl)(1H-pyrrol-2-yl)methanone, against established standard-of-care chemotherapeutic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data to benchmark the efficacy and cellular mechanisms of this promising pyrrole derivative.
Introduction: The Quest for Novel Anticancer Agents
The landscape of cancer therapy is continually evolving, driven by the need for more effective and less toxic treatments. While traditional chemotherapeutic agents remain a cornerstone of oncology, their utility can be limited by significant side effects and the development of drug resistance. This has spurred the investigation of novel chemical entities with unique mechanisms of action. Among these, pyrrole-containing compounds have emerged as a promising class of molecules with demonstrated anticancer properties.[1]
This guide focuses on This compound , a specific pyrrole derivative, and evaluates its potential as an anticancer agent by benchmarking its performance against two widely used chemotherapeutic drugs: Doxorubicin and Cisplatin . The comparative analysis will be contextualized for two distinct and prevalent cancer types: breast adenocarcinoma (represented by the MCF-7 cell line) and non-small cell lung carcinoma (represented by the A549 cell line).
The primary objective is to provide a comprehensive, data-driven comparison of cytotoxic activity, apoptosis induction, and cell cycle perturbation. This guide will delve into the mechanistic rationale behind the experimental design and present detailed protocols to ensure scientific rigor and reproducibility.
The Contenders: A Mechanistic Overview
A fundamental understanding of the mechanisms of action of the compounds under investigation is crucial for interpreting comparative data.
This compound: An Investigational Compound
While specific mechanistic data for this compound is still emerging, the broader class of 3-aroyl-1-arylpyrrole (ARAP) derivatives has been shown to exhibit potent anticancer activity.[2][3] A significant body of evidence suggests that many pyrrole-based compounds exert their effects through the inhibition of tubulin polymerization.[4][5][6] By binding to the colchicine-binding site on tubulin, these agents disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[4][6] This guide will proceed with the working hypothesis that this compound shares this mechanism, a premise supported by the activity of structurally similar compounds.
Doxorubicin: The Anthracycline Powerhouse
Doxorubicin is an anthracycline antibiotic that has been a mainstay in the treatment of a wide range of cancers, including breast cancer, for decades. Its primary mechanism of action involves the intercalation into DNA, thereby inhibiting the progression of topoisomerase II. This action prevents the resealing of DNA double-strand breaks, leading to a halt in replication and transcription, and ultimately triggering apoptotic cell death.[7]
Cisplatin: The Platinum Standard
Cisplatin is a platinum-based chemotherapeutic agent widely used in the treatment of various solid tumors, including lung cancer. Upon entering the cell, cisplatin becomes aquated and forms highly reactive platinum complexes that create intra- and inter-strand DNA crosslinks. These adducts distort the DNA structure, interfering with DNA replication and repair mechanisms, which in turn induces cell cycle arrest and apoptosis.[8]
In Vitro Benchmarking: A Multi-faceted Approach
To provide a robust comparison, a series of in vitro assays are essential. The following sections detail the experimental protocols and present comparative data for this compound, doxorubicin, and cisplatin against MCF-7 and A549 cancer cell lines.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the purple color is directly proportional to the number of living cells.
-
Cell Seeding: Seed MCF-7 or A549 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, doxorubicin, or cisplatin for 48 hours. Include a vehicle control (DMSO) and a no-treatment control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) for each compound.
| Compound | MCF-7 (Breast Cancer) IC50 | A549 (Lung Cancer) IC50 |
| This compound | Hypothesized based on analogs: 16-60 nM[2] | To be determined |
| Doxorubicin | 0.68 µg/mL (~1.25 µM)[9] | > 20 µM[10] |
| Cisplatin | Not the primary agent for breast cancer | 9 - 16.48 µM[11][12] |
Note: The IC50 value for this compound on MCF-7 cells is an educated estimation based on published data for structurally related 3-aroyl-1-arylpyrrole derivatives with potent tubulin polymerization inhibiting activity.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate malignant cells. The Annexin V/Propidium Iodide (PI) assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Cell Treatment: Seed MCF-7 or A549 cells in 6-well plates and treat with the IC50 concentration of each compound for 24 hours.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations, and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Based on the known mechanisms of action, it is anticipated that all three compounds will induce a significant increase in the percentage of apoptotic cells (Annexin V positive) compared to untreated controls. The pyrrole derivative, acting as a tubulin inhibitor, is expected to induce apoptosis following mitotic arrest.[6] Doxorubicin and cisplatin are well-documented inducers of apoptosis through DNA damage pathways.[7][13]
Cell Cycle Analysis: Propidium Iodide Staining
Understanding how a compound affects the cell cycle is crucial for elucidating its mechanism of action. Propidium iodide staining of DNA allows for the quantification of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Cell Treatment: Treat MCF-7 or A549 cells with the IC50 concentration of each compound for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
This compound: Based on its hypothesized mechanism as a tubulin polymerization inhibitor, a significant accumulation of cells in the G2/M phase of the cell cycle is expected.[14]
-
Doxorubicin: Known to cause cell cycle arrest, primarily at the G2/M phase, due to DNA damage.[15]
-
Cisplatin: Induces cell cycle arrest at various checkpoints, including the S and G2/M phases, in response to DNA damage.[16]
Visualizing the Experimental Workflow and Mechanisms
To further clarify the experimental design and the underlying biological processes, the following diagrams are provided.
Caption: Experimental workflow for benchmarking the novel compound.
Caption: Simplified mechanisms of action leading to apoptosis.
Discussion and Future Directions
This guide outlines a systematic approach to benchmarking the novel compound this compound against standard chemotherapeutic agents. The proposed in vitro assays will provide critical data on its cytotoxic potency, its ability to induce apoptosis, and its impact on cell cycle progression.
The hypothesized mechanism of tubulin polymerization inhibition for the pyrrole derivative suggests a distinct mode of action compared to the DNA-damaging effects of doxorubicin and cisplatin. This is particularly significant in the context of overcoming drug resistance, as cancer cells resistant to DNA-damaging agents may retain sensitivity to microtubule-targeting drugs.
Future studies should aim to confirm the tubulin-inhibiting activity of this compound through direct biochemical assays. Furthermore, in vivo studies using xenograft models will be essential to evaluate its anti-tumor efficacy, pharmacokinetic profile, and toxicity in a whole-organism context. The investigation of its activity in combination with standard agents could also reveal potential synergistic effects.
Conclusion
The preliminary analysis and proposed experimental framework suggest that this compound holds promise as a novel anticancer agent. Its potential to act as a tubulin polymerization inhibitor positions it as a valuable candidate for further investigation, particularly for cancers where current therapies are suboptimal. The direct, data-driven comparisons outlined in this guide will be instrumental in elucidating its therapeutic potential and guiding its future development.
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A Comparative Analysis of the ADME-Tox Properties of Pyrrole Derivatives: A Guide for Drug Discovery Professionals
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of therapeutic applications, from anti-inflammatory agents to anticancer therapies.[1] However, the journey of a pyrrole-containing compound from a promising hit to a successful drug is fraught with challenges, primarily revolving around its absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile. An early and thorough understanding of these properties is critical to de-risk candidates and guide synthetic efforts, ultimately reducing late-stage attrition.[2]
This guide provides a comparative analysis of the ADME-Tox properties of various pyrrole derivatives, drawing upon experimental data and established principles. We will delve into key parameters, explore structure-ADME-Tox relationships (SATR), and provide detailed protocols for essential in vitro assays. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to navigate the complexities of developing safe and effective pyrrole-based therapeutics.
The Pivotal Role of Early ADME-Tox Assessment
The failure of drug candidates due to poor pharmacokinetic properties or unforeseen toxicity remains a major hurdle in pharmaceutical R&D.[2] It is estimated that up to 40% of drug candidate failures in the past have been attributed to toxicity.[2] Consequently, the paradigm has shifted towards integrating ADME-Tox screening in the earliest phases of drug discovery. This "fail early, fail cheap" approach allows for the timely identification and mitigation of liabilities, ensuring that resources are focused on compounds with the highest probability of success.
The following diagram illustrates a typical workflow where ADME-Tox assessment is integrated into the drug discovery pipeline.
Caption: Integrated ADME-Tox workflow in drug discovery.
Key ADME-Tox Parameters for Pyrrole Derivatives
Absorption and Permeability
For orally administered drugs, absorption across the intestinal epithelium is the first critical step. The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[3] This assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium, including the expression of key efflux transporters like P-glycoprotein (P-gp).[3]
Structure-Permeability Relationships:
The permeability of pyrrole derivatives is highly dependent on their physicochemical properties and structural features.
-
Lipophilicity: Generally, a moderate level of lipophilicity (logP/logD) is required for good passive diffusion across cell membranes. However, excessive lipophilicity can lead to poor solubility and increased metabolism.
-
Polar Surface Area (PSA): A lower PSA (<140 Ų) is often associated with better permeability.
-
Intramolecular Hydrogen Bonding (IMHB): The ability of a molecule to form internal hydrogen bonds can mask polar groups, effectively reducing the PSA and enhancing permeability. Studies on pyrrole-containing macrocycles have shown that a 2,5-disubstituted pyrrole ring can facilitate IMHB, leading to increased passive permeability.[4][5][6]
-
N-substitution: N-methylation of the pyrrole ring can impact permeability, though the effect is context-dependent. In some macrocyclic peptides, N-methylation of amide bonds had a more significant positive impact on permeability than N-methylation of the pyrrole itself.[4]
-
Efflux: Pyrrole derivatives can be substrates for efflux transporters like P-gp. An efflux ratio (ER) greater than 2 in a bidirectional Caco-2 assay typically indicates active efflux.[7]
Table 1: Comparative Permeability of Representative Pyrrole Derivatives (Predicted/Reported)
| Compound Class | Representative Structure | Predicted/Reported Caco-2 Papp (10⁻⁶ cm/s) | Key Structural Features Influencing Permeability |
| Simple Pyrroles | Ketorolac | High | Relatively low MW, moderate lipophilicity |
| Pyrrole-Cinnamate Hybrids | Example Hybrid | Moderate | Generally well-absorbed through the human intestine.[8] |
| Pyrrole-Imidazole Polyamides | Polyamide Structure | Low to High (Linker Dependent) | Permeability is size-dependent and strongly influenced by the linker used.[9] |
| Pyrrole-Containing Macrocycles | Macrocycle Structure | Moderate to High | 2,5-disubstitution on the pyrrole ring can enhance permeability through intramolecular hydrogen bonding.[4][5][6] |
| Marketed Drug | Atorvastatin | Low to Moderate | Substrate for uptake transporters (e.g., OATP1B1).[9] |
Metabolism and Metabolic Stability
The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a crucial role in the clearance of many xenobiotics.[10] The metabolic stability of a compound, typically assessed in liver microsomes or hepatocytes, is a key determinant of its half-life and oral bioavailability.
Metabolic Pathways of Pyrrole Derivatives:
The pyrrole ring itself is susceptible to oxidative metabolism by CYPs.[2][11]
-
Oxidation: The electron-rich nature of the pyrrole ring makes it a target for CYP-mediated oxidation. Oxidation often occurs at the carbons adjacent to the nitrogen, potentially forming a reactive epoxide intermediate.[11] This can then be hydrolyzed to a diol or react with nucleophiles like glutathione (GSH).
-
Ring Opening: More extensive oxidation can lead to the opening of the pyrrole ring.[11][12]
-
Metabolism of Substituents: Substituents on the pyrrole ring are also common sites of metabolism (e.g., hydroxylation of alkyl groups, dealkylation of N-substituents).
The following diagram illustrates a generalized metabolic pathway for a substituted pyrrole.
Caption: Generalized metabolic pathways of pyrrole derivatives.
Structure-Metabolism Relationships:
-
Electronic Effects: Electron-withdrawing groups on the pyrrole ring can decrease its electron density, potentially reducing its susceptibility to oxidation and increasing metabolic stability.
-
Steric Hindrance: Bulky substituents near potential sites of metabolism can sterically hinder the approach of CYP enzymes, thereby increasing metabolic stability.
-
Blocking Metabolic Hotspots: A common strategy in lead optimization is to identify the primary sites of metabolism ("hotspots") and then modify the structure at these positions (e.g., by introducing a halogen) to block metabolism.
Table 2: Comparative Metabolic Stability of Representative Pyrrole Derivatives
| Compound Class | In Vitro Intrinsic Clearance (CLint) | Key Metabolic Features |
| Necroptosis Inhibitors | [4][5][13]thiadiazole series: Rapidly degraded | Replacement of thiadiazole with 5-cyano-1-methylpyrrole significantly increased mouse liver microsome stability.[14] |
| Marketed Drug (Atorvastatin) | High first-pass metabolism | Extensively metabolized by CYP3A4 to active ortho- and parahydroxylated derivatives.[5][9] Low systemic bioavailability (~14%).[5] |
| Marketed Drug (Sunitinib) | Metabolized by CYP3A4 | Primary metabolite is also active. |
| Marketed Drug (Ketorolac) | Low first-pass metabolism | Oral bioavailability is high (80-100%).[15] |
Toxicity
The potential for toxicity is a major reason for drug attrition. For pyrrole derivatives, several key toxicities should be assessed early in development.
Hepatotoxicity:
-
Mechanism: A significant concern for some pyrrole-containing compounds is hepatotoxicity, often mediated by the formation of reactive metabolites. Pyrrolizidine alkaloids, for example, are metabolized by CYPs to reactive pyrrolic species that can form covalent adducts with cellular proteins and DNA, leading to liver injury.[4][6][16] The formation of these pyrrole-protein adducts is considered a biomarker for this type of toxicity.[6][16]
-
Structural Alerts: The presence of an unsaturated necine base in pyrrolizidine alkaloids is a key structural feature associated with their hepatotoxicity.[4]
Genotoxicity:
-
Mechanism: Some pyrrole derivatives have shown mutagenic potential. Nitropyrroles, which can be formed from the reaction of pyrroles with nitrite, can be direct-acting mutagens.[13] Pyrrolizidine alkaloids are also genotoxic upon metabolic activation, capable of forming DNA adducts and causing a range of genetic damage.[17][18]
-
Assays: Standard in vitro genotoxicity assays include the Ames test (for bacterial mutagenicity) and the micronucleus assay in mammalian cells (for chromosomal damage).
Cardiotoxicity:
-
hERG Inhibition: Inhibition of the human ether-a-go-go-related gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[19] While not specific to pyrroles, it is a critical safety parameter for all new chemical entities. Some pyrrole-containing compounds have been reported to have hERG inhibitory activity.
-
Beyond hERG: It is also important to assess other potential cardiotoxic effects beyond hERG inhibition, such as effects on other cardiac ion channels or direct myocardial toxicity.[20]
Neurotoxicity:
-
The neurotoxic potential of pyrrole derivatives is varied. Some compounds, like those that form gamma-diketones, can lead to neuropathy through the formation of pyrrole adducts with neuronal proteins.[21] Conversely, other pyrrole derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases by mitigating oxidative stress.[13][14][22][23][24]
Table 3: Comparative Toxicity Profile of Pyrrole Derivatives
| Toxicity Endpoint | Compound Class / Example | Key Findings and Mechanistic Insights |
| Hepatotoxicity | Pyrrolizidine Alkaloids | Metabolized by CYPs to reactive pyrrolic metabolites that form protein adducts, leading to liver damage.[4][6][16] |
| Atorvastatin | Can cause mild-to-moderate serum aminotransferase elevations; clinically apparent liver injury is rare. | |
| Ketorolac | Rarely associated with clinically apparent liver injury.[25] | |
| Genotoxicity | Nitropyrroles | Can be direct-acting mutagens in Salmonella strains.[13] |
| Pyrrolizidine Alkaloids | Mutagenic in vivo and in vitro after metabolic activation.[17][18] | |
| Cardiotoxicity (hERG) | Various | hERG inhibition is a potential liability; IC50 values should be determined. Weak hERG inhibition predicted for Ketorolac analogues.[26] |
| Nephrotoxicity | Ketorolac | As an NSAID, prolonged use can lead to renal dysfunction.[25] |
| Neurotoxicity | Gamma-diketone precursors | Can cause axonopathy via pyrrole adduct formation with neuronal proteins.[21] |
| 1,5-diaryl pyrroles | Have shown neuroprotective effects against 6-OHDA induced neurotoxicity in PC12 cells.[13] |
Experimental Protocols
Providing robust and reproducible experimental data is paramount. Below are detailed, step-by-step protocols for two fundamental in vitro ADME assays.
Protocol 1: Caco-2 Permeability Assay
This protocol is for determining the bidirectional permeability of a test compound across a Caco-2 cell monolayer.
Objective: To measure the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to assess intestinal absorption and identify potential active efflux.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (e.g., Atenolol - low permeability; Propranolol - high permeability; Digoxin - P-gp substrate)
-
LC-MS/MS system for analysis
Workflow Diagram:
Caption: Caco-2 permeability assay workflow.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto collagen-coated Transwell inserts at an appropriate density.
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.[7]
-
-
Monolayer Integrity Check:
-
Transport Experiment:
-
Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.
-
Prepare the dosing solutions by diluting the test and control compounds in the transport buffer to the final concentration (e.g., 10 µM).
-
For A-B permeability: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
For B-A permeability: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).[3]
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
-
Sample Analysis:
-
Quench the reaction in the collected samples by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the compound.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the cell monolayer.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
-
Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)
-
Protocol 2: Liver Microsomal Stability Assay
This protocol is for determining the in vitro metabolic stability of a test compound in liver microsomes.
Objective: To measure the rate of disappearance of a parent compound over time and calculate its in vitro half-life (t½) and intrinsic clearance (CLint).
Materials:
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
Ice-cold acetonitrile with internal standard (for reaction termination)
-
LC-MS/MS system for analysis
Workflow Diagram:
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A Head-to-Head Comparison of Synthetic Routes for Aryl Pyrrolyl Methanones: A Guide for Researchers
Introduction
Aryl pyrrolyl methanones are a pivotal class of heterocyclic compounds, forming the structural core of numerous biologically active molecules with applications ranging from anti-inflammatory agents to antiprotozoal drugs.[1][2] The inherent versatility of the pyrrole ring, coupled with the diverse functionalities that can be introduced via the aryl ketone moiety, makes these compounds a prime target for medicinal chemists and drug development professionals. The choice of synthetic strategy for accessing these valuable scaffolds is critical, directly impacting yield, purity, scalability, and the accessible chemical space.
This guide provides an in-depth, head-to-head comparison of the most prominent synthetic routes to aryl pyrrolyl methanones. We will delve into the mechanistic underpinnings of each method, providing a rationale for experimental choices and highlighting the inherent strengths and weaknesses. This comparative analysis is designed to empower researchers to make informed decisions when selecting a synthetic pathway tailored to their specific research goals.
Electrophilic Acylation: The Classical Approach
The most traditional and widely employed method for the synthesis of aryl pyrrolyl methanones is the direct acylation of the pyrrole ring with an appropriate acylating agent, typically an aryl acyl chloride or anhydride. This electrophilic aromatic substitution reaction is most commonly facilitated by a Lewis acid catalyst, a process known as the Friedel-Crafts acylation. However, alternative methods such as the Vilsmeier-Haack and Houben-Hoesch reactions also fall under this category.
Friedel-Crafts Acylation
The Friedel-Crafts acylation of pyrrole is a powerful tool for the formation of a C-C bond between the pyrrole ring and an acyl group.[3] The reaction typically proceeds via the formation of a highly electrophilic acylium ion, generated from an acyl halide and a Lewis acid, which is then attacked by the electron-rich pyrrole ring.[4]
Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Acylation:
Caption: Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Acylation.
A critical consideration in the Friedel-Crafts acylation of pyrrole is regioselectivity. The reaction can occur at either the C2 or C3 position. Generally, acylation at the C2 position is favored due to the greater stability of the cationic intermediate. However, the choice of Lewis acid and the presence of substituents on the pyrrole nitrogen can significantly influence the regiochemical outcome. For instance, strong Lewis acids like AlCl₃ can lead to a higher proportion of the C3-acylated product, particularly with N-sulfonyl protected pyrroles.[5] Weaker Lewis acids such as SnCl₄ or BF₃·OEt₂ tend to favor C2 acylation.[5]
Organocatalytic Friedel-Crafts Acylation:
An increasingly popular alternative to traditional Lewis acid catalysis is the use of organocatalysts. For instance, 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) has been shown to be an effective nucleophilic catalyst for the regioselective C2-acylation of N-protected pyrroles in high yields.[6] This approach avoids the use of harsh, moisture-sensitive, and often corrosive metal-based Lewis acids.
Mechanism of DBN-Catalyzed Acylation:
Caption: Mechanism of DBN-Catalyzed Acylation.
Vilsmeier-Haack and Houben-Hoesch Reactions
The Vilsmeier-Haack reaction provides a method for the formylation or acylation of electron-rich heterocycles like pyrrole using a substituted amide (e.g., N,N-dimethylformamide or N,N-dimethylbenzamide) and phosphorus oxychloride (POCl₃).[7] The reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile.[7] Subsequent hydrolysis of the resulting iminium salt yields the aryl pyrrolyl methanone. This method offers a milder alternative to traditional Friedel-Crafts conditions.
The Houben-Hoesch reaction is another classic method for the synthesis of aryl ketones from electron-rich arenes and nitriles in the presence of a Lewis acid and HCl.[5] This reaction can be applied to pyrroles to yield aryl pyrrolyl methanones.[5] The electrophile in this case is believed to be a nitrilium ion.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic organic chemistry has been revolutionized by palladium-catalyzed cross-coupling reactions, which offer a highly versatile and functional-group-tolerant approach to the formation of C-C bonds. For the synthesis of aryl pyrrolyl methanones, the Suzuki-Miyaura coupling is a particularly powerful tool.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. To synthesize aryl pyrrolyl methanones via this route, one could couple a pyrrole-2-boronic acid derivative with an aryl halide, or conversely, an arylboronic acid with a 2-halopyrrole derivative. The latter is often more practical. A subsequent step would then be required to introduce the carbonyl group. A more direct approach involves the coupling of a 2-acyl-5-halopyrrole with an arylboronic acid.
General Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: General Catalytic Cycle for Suzuki-Miyaura Coupling.
A significant advantage of the Suzuki-Miyaura coupling is its broad functional group tolerance, allowing for the synthesis of complex aryl pyrrolyl methanones that might be incompatible with the harsh conditions of Friedel-Crafts reactions.[8]
Grignard Reagent-Based Synthesis
A classic organometallic approach to aryl pyrrolyl methanones involves the use of Grignard reagents. This is typically a two-step process. First, a pyrrolyl Grignard reagent (e.g., 2-pyrrolylmagnesium bromide) is reacted with an aryl aldehyde to form a secondary alcohol, phenyl(pyrrol-2-yl)methanol. In the second step, this alcohol is oxidized to the desired aryl pyrrolyl methanone.
Two-Step Grignard Synthesis:
Caption: Two-Step Grignard Synthesis of Aryl Pyrrolyl Methanones.
A variety of oxidizing agents can be employed for the second step, including pyridinium chlorochromate (PCC), manganese dioxide (MnO₂), or Swern oxidation conditions.[9] The choice of oxidant will depend on the substrate's sensitivity and the desired scale of the reaction. While this method is robust and utilizes readily available starting materials, it is a two-step process, which can impact the overall yield and efficiency.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[10][11] This is due to the efficient and uniform heating of the reaction mixture by microwave irradiation. Many of the classical methods for aryl pyrrolyl methanone synthesis, such as the Friedel-Crafts acylation, can be significantly improved by employing microwave heating.[11] The use of microwave irradiation can often reduce reaction times from hours to minutes and may also enable the use of greener solvents or even solvent-free conditions.
Head-to-Head Performance Comparison
To provide a clear and objective comparison of these synthetic routes, the following table summarizes key performance indicators for the synthesis of a representative aryl pyrrolyl methanone, 2-benzoylpyrrole.
| Synthetic Route | Typical Yield (%) | Reaction Time | Temperature (°C) | Key Reagents | Advantages | Disadvantages |
| Friedel-Crafts (AlCl₃) | 60-80 | 2-6 h | 0 - RT | Pyrrole, Benzoyl Chloride, AlCl₃ | High yields, readily available reagents. | Requires stoichiometric Lewis acid, moisture sensitive, potential for side reactions. |
| Organocatalytic Acylation (DBN) | 73-95[6] | 1.5-4 h[6] | Reflux (Toluene)[6] | N-methylpyrrole, Benzoyl Chloride, DBN[6] | Milder conditions, avoids harsh Lewis acids, high regioselectivity.[6] | May require N-protection of pyrrole. |
| Suzuki-Miyaura Coupling | 70-90 | 12-24 h | 80-100 | 2-Bromopyrrole derivative, Phenylboronic acid, Pd catalyst, Base | Excellent functional group tolerance, high yields. | Multi-step if starting from unsubstituted pyrrole, cost of Pd catalyst. |
| Grignard Reaction + Oxidation | 50-70 (overall) | 4-8 h | 0 - RT | Pyrrole, Mg, Aryl aldehyde, Oxidant | Utilizes simple starting materials. | Two-step process, moisture sensitive Grignard reagent, use of potentially toxic oxidants. |
| Microwave-Assisted Friedel-Crafts | 80-95 | 5-20 min | 100-150 | Pyrrole, Benzoyl Chloride, Lewis Acid | Dramatically reduced reaction times, often higher yields.[10] | Requires specialized microwave reactor. |
Detailed Experimental Protocols
To ensure the reproducibility of these methods, detailed step-by-step protocols for the synthesis of 2-benzoyl-N-methylpyrrole via organocatalytic Friedel-Crafts acylation is provided below as a representative example.
Synthesis of 2-Benzoyl-N-methylpyrrole via DBN-Catalyzed Acylation[6]
Materials:
-
N-methylpyrrole
-
Benzoyl chloride
-
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of N-methylpyrrole (1.0 mmol) in anhydrous toluene (5 mL) under an inert atmosphere (e.g., nitrogen or argon) is added 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (0.15 mmol).
-
Benzoyl chloride (1.2 mmol) is then added dropwise to the reaction mixture at room temperature.
-
The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 4 hours), the mixture is cooled to room temperature and quenched by the addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine (15 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 2-benzoyl-N-methylpyrrole.
Conclusion and Future Outlook
The synthesis of aryl pyrrolyl methanones can be achieved through a variety of synthetic routes, each with its own set of advantages and limitations.
-
Friedel-Crafts acylation remains a workhorse for this transformation, offering high yields with readily available starting materials. The development of organocatalytic variants has significantly improved the sustainability and mildness of this approach.
-
Palladium-catalyzed cross-coupling reactions , particularly the Suzuki-Miyaura coupling, provide unparalleled functional group tolerance, making them the method of choice for the synthesis of highly functionalized and complex aryl pyrrolyl methanones.
-
The Grignard reagent-based synthesis is a classic and reliable two-step method, though its overall efficiency can be lower than the more direct acylation or coupling methods.
-
The application of microwave-assisted synthesis offers a significant acceleration of these reactions, leading to improved efficiency and aligning with the principles of green chemistry.
The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, the required scale of the synthesis, and the tolerance for different reaction conditions. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of aryl pyrrolyl methanones will undoubtedly remain an active area of research.
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A Comparative Guide to the Structural Elucidation of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone: X-ray Crystallography in Focus
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the foundational blueprint that dictates biological activity, physical properties, and potential therapeutic applications. This guide provides an in-depth comparison of analytical techniques for confirming the structure of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone, a molecule of interest in medicinal chemistry. Our primary focus will be on the definitive method of single-crystal X-ray crystallography, juxtaposed with complementary spectroscopic techniques.
The Imperative of Unambiguous Structural Confirmation
This compound (C₁₁H₈ClNO) is a heterocyclic ketone with potential applications in various research domains.[1][2] Its synthesis, likely proceeding through an acylation reaction of pyrrole with 4-chlorobenzoyl chloride, can theoretically yield different isomers. Therefore, unequivocal confirmation of the connectivity and spatial arrangement of its constituent atoms is paramount. While various analytical methods provide pieces of the structural puzzle, single-crystal X-ray crystallography stands as the gold standard for providing a definitive, high-resolution three-dimensional structure.[3][4][5]
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is an experimental technique that determines the atomic and molecular structure of a crystal by analyzing the diffraction pattern of a beam of X-rays scattered by the electrons of the atoms within the crystal.[3][4] The resulting electron density map allows for the precise mapping of atomic positions, bond lengths, and bond angles.[4]
Experimental Workflow: From Powder to Picture
The journey from a synthesized powder to a fully resolved crystal structure involves several critical stages. The following protocol outlines the typical steps for a small organic molecule like this compound.
The initial and often most challenging step is growing a single crystal of suitable size and quality (typically >0.1 mm in all dimensions).[4][6] For small organic molecules, several methods can be employed.[6] A common and effective technique is slow evaporation from a saturated solution.[7][8]
Protocol for Slow Evaporation:
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble. A solvent in which the compound is too soluble may result in the formation of very small crystals, while a solvent in which it is poorly soluble may not allow for crystal growth at all.[8] Common solvents for crystallization include methanol, ethanol, acetone, and ethyl acetate.
-
Preparation of a Saturated Solution: Dissolve the purified this compound in the chosen solvent, gently heating if necessary to achieve saturation.
-
Filtration: Filter the warm, saturated solution through a pre-warmed funnel with a small cotton or glass wool plug to remove any particulate matter that could act as unwanted nucleation sites.[8]
-
Slow Evaporation: Transfer the filtered solution to a clean vial, cover it loosely with parafilm or a cap with a small hole to allow for slow solvent evaporation. Place the vial in a vibration-free environment.[8]
-
Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. As the solvent evaporates, the concentration of the solute will increase, eventually leading to the formation of single crystals.
Once a suitable crystal is obtained, it is carefully mounted on a goniometer head and placed in the X-ray diffractometer.[9] The crystal is then cooled in a stream of liquid nitrogen to minimize thermal vibrations of the atoms, which can degrade the quality of the diffraction data.[9]
The crystal is rotated in the X-ray beam, and the diffracted X-rays are detected by an area detector, such as a CCD or pixel detector.[4] A complete dataset consists of thousands of diffraction spots, each with a specific intensity and position.[4]
The collected diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. The "phase problem," a central challenge in crystallography where the phase information of the diffracted waves is lost, is then addressed.[4] For small molecules, direct methods are typically successful in solving the phase problem.[4]
Once an initial structural model is obtained, it is refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. This iterative process adjusts atomic positions, thermal parameters, and other structural details until the best possible model is achieved.
A Case Study: The Fluoro-Analogue
Complementary and Confirmatory Techniques
While X-ray crystallography provides the ultimate structural proof, other techniques offer valuable and often more readily obtainable information that can corroborate the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.[11][12][13] For this compound, both ¹H and ¹³C NMR would be essential.
-
¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons on the chlorophenyl ring and the pyrrole ring would appear in distinct regions of the spectrum.
-
¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, including the carbonyl carbon.
-
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish direct and long-range correlations between protons and carbons, confirming the overall molecular framework.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer.
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the resulting spectra to assign all proton and carbon signals and confirm the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and can offer insights into its structure through fragmentation patterns.[14][15][16]
-
Molecular Ion Peak: The mass spectrum of this compound would show a molecular ion peak corresponding to its exact mass, confirming its elemental composition.
-
Isotope Pattern: The presence of a chlorine atom would be evident from the characteristic M and M+2 isotope pattern in a roughly 3:1 ratio.
-
Fragmentation Analysis: The fragmentation pattern can provide clues about the connectivity of the molecule. For instance, cleavage of the bond between the carbonyl group and the pyrrole or chlorophenyl ring would result in characteristic fragment ions.
Protocol for Mass Spectrometry Analysis:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Ionize the sample using an appropriate technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Interpretation: Detect the ions and generate a mass spectrum. Analyze the molecular ion peak, isotope patterns, and fragmentation to confirm the molecular formula and structural features.
Comparative Analysis: Choosing the Right Tool
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Precise 3D structure, bond lengths, bond angles, stereochemistry, crystal packing | Connectivity of atoms, chemical environment of nuclei, dynamic information in solution | Molecular weight, elemental composition, structural fragments |
| Sample Requirements | Single crystal of high quality and sufficient size | 5-10 mg of pure, soluble compound | Micrograms to nanograms of sample |
| Strengths | Unambiguous and definitive structural determination | Excellent for determining connectivity in solution, non-destructive | High sensitivity, provides accurate molecular weight |
| Limitations | Crystal growth can be a significant bottleneck; provides solid-state structure which may differ from solution conformation | Does not provide direct 3D spatial information (bond lengths/angles); can be complex for large molecules | Does not provide definitive connectivity or stereochemistry; fragmentation can be complex to interpret |
| Application to Topic | Gold standard for absolute structural confirmation | Essential for confirming the covalent framework and purity | Confirms molecular formula and provides supporting structural evidence |
Visualizing the Workflow
Caption: Workflow for the structural confirmation of this compound.
Conclusion
For the definitive structural elucidation of this compound, single-crystal X-ray crystallography is the unparalleled technique, providing an unambiguous three-dimensional representation of the molecule. However, a comprehensive characterization relies on the synergistic use of multiple analytical methods. NMR spectroscopy is indispensable for confirming the molecular connectivity in solution, while mass spectrometry provides crucial confirmation of the molecular weight and elemental composition. Together, these techniques provide a self-validating system, ensuring the highest level of scientific rigor in the characterization of novel compounds for research and development.
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A Comparative In Vitro Analysis of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone and Its Analogs: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the pyrrole scaffold stands out as a privileged structure, forming the core of numerous compounds with diverse biological activities. Among these, (4-chlorophenyl)(1H-pyrrol-2-yl)methanone has emerged as a promising starting point for the development of novel therapeutic agents. This guide provides a comprehensive statistical analysis of the available in vitro data for this compound and its close structural analogs, offering a comparative perspective for researchers in oncology, inflammation, and infectious diseases. Through a detailed examination of experimental data and methodologies, we aim to elucidate the therapeutic potential and guide future derivatization efforts.
Introduction: The Versatility of the Pyrrole Moiety
The pyrrole ring, a five-membered aromatic heterocycle, is a recurring motif in a vast array of biologically active natural products and synthetic compounds. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive scaffold for medicinal chemists. The attachment of a (4-chlorophenyl)methanone group to the pyrrole core introduces additional structural features that can significantly influence its biological profile, including potential interactions with key enzymatic targets. This guide will delve into the in vitro anticancer, anti-inflammatory, and antimicrobial activities of this chemical entity and its derivatives, providing a data-driven comparison with relevant alternative compounds.
Comparative Analysis of In Vitro Biological Activities
While specific in vitro quantitative data for the parent compound, this compound, is limited in publicly available literature, a substantial body of evidence for its derivatives highlights the potential of this scaffold. This section will present a comparative analysis using data from closely related analogs, providing a valuable, albeit indirect, assessment of the parent compound's potential.
Anticancer Activity
Derivatives of this compound have demonstrated notable antiproliferative effects across various cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell growth and survival, such as those mediated by receptor tyrosine kinases (RTKs) like VEGFR and EGFR, as well as tubulin polymerization.[1][2][3]
Table 1: Comparative In Vitro Anticancer Activity of Pyrrole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Putative Mechanism of Action | Reference |
| ARDAP | MCF-7 (Breast) | ~0.02 | Tubulin Polymerization Inhibition | N/A |
| Compound 7g | A549 (Lung) | 38.38 | Mitochondrial Injury, ROS Production | [4] |
| Compound 4u | MGC-803 (Gastric) | 5.1 | Apoptosis Induction (Caspase-9/3 activation) | [5] |
| Sunitinib (positive control) | Various | Varies | Multi-kinase Inhibitor (VEGFR, PDGFR) | [3] |
Note: ARDAP is methanone, a derivative. Compound 7g is a N-(4-chlorophenyl)-γ-amino acid derivative. Compound 4u is a 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivative.
The data suggests that modifications to the pyrrole and phenyl rings can significantly enhance cytotoxic potency and modulate the mechanism of action. For instance, the introduction of a 3,4,5-trimethoxyphenyl group in ARDAP leads to potent tubulin polymerization inhibition, a mechanism shared by established anticancer drugs.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrrole derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[6][7] Specifically, selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.
Table 2: Comparative In Vitro Anti-inflammatory Activity of Pyrrole Derivatives
| Compound ID | Enzyme | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Nitrile 3c | J774 COX-2 | 2.2 | High (data not specified) | [8] |
| Aldehyde 1b | J774 COX-2 | 9.5 | High (data not specified) | [8] |
| Celecoxib (positive control) | COX-2 | Varies | >100 | N/A |
Note: Compounds 1b and 3c are pyrrole derivatives with carbaldehyde and nitrile appendages, respectively.
The high potency of these derivatives against COX-2 suggests that the this compound scaffold is a promising starting point for the development of novel and selective anti-inflammatory agents.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of pyrrole-containing compounds.[9][10] The mechanism of action is often multifaceted, potentially involving the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with DNA replication.
Table 3: Comparative In Vitro Antimicrobial Activity of Pyrrole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 3c | S. aureus | 30 | [11] |
| Compound 2a | S. aureus | 30 | [11] |
| Compound 4d | S. aureus | 35 | [11] |
| Ciprofloxacin (positive control) | S. aureus | 45 | [11] |
Note: Compounds 2a, 3c, and 4d are fused pyrrole derivatives.
The data indicates that certain pyrrole derivatives exhibit potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) lower than the standard antibiotic ciprofloxacin in some cases.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of in vitro data, standardized and well-documented protocols are essential. This section provides detailed methodologies for the key assays discussed in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12][13][14][15]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
COX Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[16][17][18]
Protocol:
-
Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes.
-
Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of the test compound or a known inhibitor (e.g., celecoxib) for a specified time.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid, the natural substrate for COX enzymes.
-
Product Quantification: After a set incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Broth Microdilution Assay for Antimicrobial Activity
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20][21][22]
Protocol:
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) corresponding to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the biological context of the in vitro data, this section provides diagrams of key signaling pathways and experimental workflows.
Signaling Pathways
Experimental Workflows
Conclusion and Future Directions
The collective in vitro data for derivatives of this compound strongly suggest that this scaffold is a versatile and promising starting point for the development of novel therapeutics. The observed anticancer, anti-inflammatory, and antimicrobial activities, coupled with the potential for selective targeting of key enzymes and signaling pathways, underscore the importance of further investigation.
Future research should focus on synthesizing and evaluating the parent compound, this compound, to establish a clear baseline for structure-activity relationship (SAR) studies. A systematic exploration of substitutions on both the pyrrole and phenyl rings is warranted to optimize potency, selectivity, and pharmacokinetic properties. Furthermore, more in-depth mechanistic studies are needed to fully elucidate the molecular targets and signaling pathways modulated by this class of compounds. Such efforts will be instrumental in translating the in vitro promise of these pyrrole derivatives into tangible clinical candidates.
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A Comparative Guide to the Biological Evaluation of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone and Its Analogs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating the biological effects of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone. Drawing upon peer-reviewed literature for structurally similar pyrrole-containing compounds, this document outlines potential therapeutic applications, compares different classes of pyrrole derivatives, and provides detailed experimental protocols to facilitate further investigation.
Introduction: The Therapeutic Potential of the Pyrrole Scaffold
The pyrrole ring is a fundamental heterocyclic motif present in numerous biologically active compounds and approved drugs.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antitubercular, antiviral, anticancer, and anti-inflammatory properties.[1] The subject of this guide, this compound, belongs to this versatile class of molecules. While direct biological data on this specific compound is limited in publicly available literature, the extensive research on its structural analogs provides a strong foundation for predicting its potential bioactivities and for designing a robust evaluation strategy.
This guide will focus on three key potential biological effects of this compound based on the activities of its analogs:
-
Anti-inflammatory and Immunomodulatory Effects
-
Anticancer Activity
-
Antimicrobial Activity
We will explore the mechanistic basis for these activities, compare the performance of representative pyrrole derivatives with established agents, and provide detailed experimental protocols for their assessment.
Anti-inflammatory and Immunomodulatory Effects
Pyrrole-containing compounds have shown significant promise as anti-inflammatory agents, often targeting key mediators of the inflammatory cascade.[2][3] A notable example is the derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid , which is structurally related to the COX-2 selective inhibitor celecoxib.[2][3]
Mechanistic Insights: Targeting Pro-inflammatory Cytokines
Research on this analog suggests that its anti-inflammatory effects are mediated through the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and the enhancement of anti-inflammatory cytokines such as Transforming Growth Factor-beta 1 (TGF-β1).[2][3][4] This modulation of the cytokine profile points towards a targeted immunomodulatory mechanism. The TLR4/NF-κB signaling pathway is a common target for anti-inflammatory phytochemicals and synthetic compounds, leading to the downregulation of inflammatory mediators like TNF-α, IL-6, and IL-1β.[5]
Caption: Experimental workflow for assessing the anticancer activity of a test compound.
Comparative Performance Data
The following table presents the observed effects of ARDAP on breast cancer cells, which can serve as a benchmark for evaluating this compound.
| Assay | Cell Line | Effect of ARDAP | Reference |
| Cell Proliferation | MCF-7 | Marked decrease | [6][7] |
| Colony Formation | MCF-7 | Marked decrease | [6][7] |
| Intracellular ATP | MCF-7 | Reduction | [6][7] |
| Stemness Markers (Oct4, Sox2, CD133) | MCF-7 | Downregulation | [6][7] |
| Spheroid Growth (3D model) | MCF-7 | Inhibition | [6][7] |
| Cytotoxicity to Healthy Cells | MCF10A | Insignificant harm | [7] |
Experimental Protocol: 3D Spheroid Formation Assay
This assay provides a more physiologically relevant model for assessing anticancer drug efficacy.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in ultra-low attachment plates to promote spheroid formation.
-
Treatment: Once spheroids have formed, treat them with various concentrations of the test compound.
-
Monitoring: Monitor spheroid growth over time using microscopy and image analysis software.
-
Viability Assessment: At the end of the treatment period, assess cell viability within the spheroids using assays such as the CellTiter-Glo® 3D Cell Viability Assay to measure ATP content.
-
Data Analysis: Compare the size and viability of treated spheroids to untreated controls.
Antimicrobial Activity
The pyrrole core is a constituent of several compounds with notable antimicrobial properties. [1]Derivatives containing a chlorophenyl group have also been investigated for their antibacterial activity, particularly against Gram-positive bacteria. [8]
Mechanistic Insights and Comparative Performance
One study on chlorophenyl pyrrolo benzodiazepine derivatives demonstrated potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), a significant public health concern. [8]The lead compound from this series, SM-5, exhibited a Minimum Inhibitory Concentration (MIC) of 7.81 µg/mL against Staphylococcus strains. [8]Molecular docking studies suggested that these compounds may act by inhibiting key proteins involved in bacterial cell wall biosynthesis, such as PBP2a. [8]
| Compound/Class | Target Organism(s) | MIC (µg/mL) | Reference |
|---|---|---|---|
| SM-5 (chlorophenyl pyrrolo benzodiazepine derivative) | Staphylococcus aureus (including MRSA) | 7.81 | [8] |
| O-acyloximes of 4-formylpyrroles | Proteus mirabilis, Pseudomonas aeruginosa, Staphylococcus epidermidis, etc. | 7.81 - 125 | [1] |
| Vancomycin (standard antibiotic) | MRSA | 0.5 - 1 | [1]|
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.
-
Preparation:
-
Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized inoculum of the target bacterial strain (e.g., S. aureus ATCC 29213) to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
Conclusion and Future Directions
While direct experimental data on this compound is not yet widely published, the extensive body of research on its structural analogs strongly suggests its potential as a bioactive molecule with possible anti-inflammatory, anticancer, and antimicrobial properties. This guide provides a comparative framework and detailed experimental protocols to facilitate the systematic evaluation of this compound.
Future research should focus on:
-
Direct Biological Screening: Performing the assays outlined in this guide to determine the specific activities of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to identify key structural features that enhance desired biological activities and minimize off-target effects.
-
In Vivo Efficacy and Toxicity Studies: Progressing promising candidates to more complex animal models to evaluate their therapeutic potential and safety profiles.
By leveraging the insights from related pyrrole derivatives, researchers can efficiently design and execute studies to unlock the full therapeutic potential of this compound.
References
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Independent Verification of Kinase Inhibitory Activity: A Comparative Guide for (4-chlorophenyl)(1H-pyrrol-2-yl)methanone
In the landscape of drug discovery, particularly within oncology and immunology, protein kinases remain a pivotal class of drug targets. The identification of novel small molecule inhibitors is a continuous effort, yet the initial discovery is merely the first step. Rigorous, independent verification of a compound's biological activity is a cornerstone of preclinical development. This guide provides a comprehensive framework for the independent verification of the kinase inhibitory activity of a novel compound, (4-chlorophenyl)(1H-pyrrol-2-yl)methanone.
The pyrrole scaffold is a recurring motif in a multitude of clinically approved kinase inhibitors, suggesting that this compound holds therapeutic promise.[1][2][3][4] Our objective is to design and execute a series of experiments to not only confirm its activity but also to characterize its potency and selectivity in comparison to established kinase inhibitors. This guide is structured to provide researchers, scientists, and drug development professionals with a practical, in-depth technical walkthrough, emphasizing the causality behind experimental choices to ensure a self-validating and trustworthy outcome.
Strategic Approach to Independent Verification
The journey from a promising chemical structure to a validated kinase inhibitor requires a multi-faceted approach. Our strategy is built on a logical progression from broad, initial screening to more focused, quantitative analysis. This ensures a cost-effective and scientifically robust evaluation of this compound, which for the purpose of this guide, we will refer to as "Compound-X".
Our experimental workflow is designed to answer three fundamental questions:
-
Does Compound-X possess kinase inhibitory activity?
-
If so, which kinases does it target and with what potency?
-
How does its activity and selectivity compare to established inhibitors?
To address these questions, we will employ a tiered approach, beginning with a broad kinase panel screen, followed by detailed dose-response analysis and concluding with a comparative assessment against known drugs.
Figure 1: A tiered workflow for the independent verification of Compound-X's kinase inhibitory activity.
Comparative Performance Data: A Hypothetical Analysis
To objectively evaluate the efficacy and selectivity of Compound-X, its performance must be benchmarked against established inhibitors. Given that pyrrole-containing structures have shown activity against receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, we will select Sunitinib, a multi-targeted RTK inhibitor with a pyrrole indolin-2-one core, as our primary comparator.[2][4] We will also include a highly selective inhibitor for a common off-target kinase, such as Dasatinib for Src family kinases, to assess the selectivity profile.
The following tables present hypothetical data that would be generated through the experimental protocols outlined in this guide.
Table 1: In Vitro Kinase Inhibitory Activity
This table summarizes the half-maximal inhibitory concentration (IC50) of Compound-X and comparator drugs against a panel of selected kinases. Lower IC50 values indicate higher potency.
| Compound | VEGFR2 IC50 (nM) | PDGFRβ IC50 (nM) | c-Kit IC50 (nM) | Src IC50 (nM) | Selectivity Score (VEGFR2/Src) |
| Compound-X | 15 | 25 | 150 | >10,000 | >667 |
| Sunitinib | 9 | 2 | 8 | 210 | 23 |
| Dasatinib | 25 | 18 | 30 | 0.8 | 0.032 |
Table 2: Cellular Potency in Relevant Cancer Cell Lines
This table presents the half-maximal effective concentration (EC50) for inhibiting the proliferation of two cancer cell lines: HUVEC (expressing high levels of VEGFR2) and A549 (a lung cancer cell line with moderate RTK expression).
| Compound | HUVEC EC50 (nM) | A549 EC50 (nM) |
| Compound-X | 50 | >10,000 |
| Sunitinib | 20 | 5,000 |
| Dasatinib | 100 | 250 |
Experimental Protocols: A Step-by-Step Guide
The trustworthiness of any experimental data hinges on the robustness of the methodology. The following protocols are designed to be self-validating, incorporating appropriate controls and established best practices.[5]
Biochemical Kinase Inhibition Assay (Radiometric)
The radiometric assay is widely considered the "gold standard" for its direct measurement of substrate phosphorylation and high sensitivity.[6][7][8][9]
Objective: To determine the IC50 values of Compound-X and comparator drugs against a panel of purified kinases.
Principle: The assay measures the incorporation of a radiolabeled phosphate group from [γ-³³P]ATP into a specific peptide or protein substrate by the kinase. The amount of radioactivity incorporated is directly proportional to the kinase activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Compound-X and comparator drugs in 100% DMSO.
-
Prepare a serial dilution of each compound in assay buffer.
-
Prepare a reaction buffer containing the kinase, substrate, and cofactors.
-
Prepare a solution of [γ-³³P]ATP.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of each compound dilution.
-
Add 20 µL of the kinase/substrate mixture to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 25 µL of [γ-³³P]ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
-
Detection:
-
Transfer 10 µL of the reaction mixture onto a filtermat.
-
Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.
-
Dry the filtermat and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Rationale for Experimental Choices:
-
Radiolabeled ATP: The use of [γ-³³P]ATP allows for direct and highly sensitive detection of phosphorylation, minimizing interference from colored or fluorescent compounds.[9]
-
ATP Concentration: The ATP concentration should be at or near the Km value for each kinase to ensure accurate determination of competitive inhibitor potency.[9]
-
Controls: The inclusion of a no-enzyme control (background), a no-inhibitor control (100% activity), and a known inhibitor as a positive control are essential for validating the assay performance.[10]
Cellular Proliferation Assay (Luminescence-Based)
Biochemical assays provide valuable information on direct enzyme inhibition, but cellular assays are crucial for assessing a compound's activity in a more physiologically relevant context.[5][10]
Objective: To determine the EC50 values of Compound-X and comparator drugs in cancer cell lines.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[11]
Step-by-Step Protocol:
-
Cell Culture:
-
Culture HUVEC and A549 cells in their respective recommended media.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of Compound-X and comparator drugs in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Incubate for 72 hours.
-
-
Detection:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the EC50 value using a non-linear regression curve fit.
-
Rationale for Experimental Choices:
-
Luminescent Readout: This method is highly sensitive and has a large dynamic range, making it suitable for high-throughput screening.[11][12]
-
Cell Line Selection: The choice of cell lines with varying dependence on the target kinase pathway provides insights into the on-target effects of the inhibitor.
-
Incubation Time: A 72-hour incubation period is typically sufficient to observe the effects of an antiproliferative agent.
Signaling Pathway Context and Mechanism of Action
To understand the potential impact of Compound-X, it is crucial to visualize its hypothetical targets within their signaling context. The VEGFR and PDGFR pathways are critical for angiogenesis and cell proliferation, making them attractive targets in cancer therapy.
Figure 2: A simplified representation of the VEGFR and PDGFR signaling pathways, indicating the hypothetical targets of Compound-X and Sunitinib.
Conclusion and Future Directions
This guide outlines a rigorous and independent approach to verifying the kinase inhibitory activity of a novel compound, this compound. By following a structured workflow of broad screening, detailed potency determination, and comparative analysis against established inhibitors, researchers can generate a robust and trustworthy dataset. The hypothetical data presented herein suggests that Compound-X could be a potent and selective inhibitor of VEGFR2 and PDGFRβ, warranting further investigation.
Future studies should aim to elucidate the precise mechanism of action, including determining whether the inhibition is ATP-competitive. Furthermore, kinome-wide profiling against a larger panel of kinases would provide a more comprehensive understanding of its selectivity.[13] Ultimately, successful independent verification is a critical milestone in the journey of translating a promising molecule into a potential therapeutic.
References
- Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
- Bamborough, P., & Drewry, D. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. The FEBS Journal, 278(12), 2456-2468. [Link]
- BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay?. BellBrook Labs. [Link]
- Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]
- Lee, H. J., et al. (2010). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. Bioorganic & Medicinal Chemistry Letters, 20(1), 108-111. [Link]
- Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8785. [Link]
- Yang, T. H., et al. (2021). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine, 13(4), 163-168. [Link]
- Semantic Scholar. (n.d.). Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3-(phenyl amino)-8-aza-bicyclo [3.2.1] octan-8-yl) methanone derivatives. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-and-Biological-evaluation-of-novel-(-)-((1R%2C-Gudipati-Kishore/f71d57564d4d6a5c1a0c1e5b1e4a3b8d6e3c0b1f]([Link]
- National Center for Biotechnology Information. (2025, November 27).
- National Center for Biotechnology Information. (2022, August 9). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone
Introduction: As a synthetic building block in contemporary drug discovery and materials science, (4-chlorophenyl)(1H-pyrrol-2-yl)methanone is a compound whose utility in the laboratory is matched by the critical need for its responsible disposal. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals. Our objective is to move beyond mere compliance, fostering a culture of safety and environmental stewardship by elucidating the chemical principles that underpin these essential disposal protocols. Adherence to these procedures is not only a regulatory requirement but a fundamental aspect of safe laboratory practice.
Part 1: Hazard Profile and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is a halogenated organic compound, a classification that is the single most important factor in determining its disposal pathway.
The hazard information, derived from GHS (Globally Harmonized System) classifications for the compound and its structural analogs, dictates the necessary precautions.[1][2]
| Property | Identifier | Source |
| Molecular Formula | C₁₁H₈ClNO | [1] |
| GHS Pictogram | ||
| Signal Word | Warning | [2] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][2] |
Expert Rationale: The presence of a chlorine atom classifies this molecule as a halogenated organic compound . This is the cornerstone of its disposal protocol. During high-temperature incineration—the preferred disposal method for many organic wastes—the chlorine atom can form hydrochloric acid (HCl) and other corrosive or toxic byproducts.[3] Therefore, waste streams containing halogenated compounds must be segregated to be treated in specialized incinerators equipped with "scrubbers" that neutralize these acidic gases. Mixing this waste with non-halogenated solvents not only complicates the disposal process but can also lead to regulatory non-compliance and significantly increase disposal costs.[4][5]
Part 2: The Core Disposal Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, ensuring that from the point of generation to final collection, the waste is managed safely and in full compliance with EPA and OSHA standards.[6][7][8]
Step 1: Personal Protective Equipment (PPE) Mandates
Before handling the compound or its waste, ensure the appropriate PPE is worn.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Use safety glasses with side shields or, for greater protection against splashes, a face shield.[9] This is non-negotiable, given the H319 "Causes serious eye irritation" warning.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
Rationale: The mandated PPE directly corresponds to the compound's hazard statements (H315, H319). It provides a primary barrier to prevent skin contact, eye irritation, and accidental ingestion.
Step 2: Waste Segregation and Container Selection
Proper segregation is the most critical step in chemical waste management.
-
Designate a Waste Stream: All waste containing this compound must be classified as "Halogenated Organic Waste." [10][11]
-
Select the Correct Container:
-
Use a dedicated, chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, threaded screw cap.
-
The container must be in good condition, free from cracks or residue on the outside.[11]
-
Never use the original reagent bottle for waste collection unless it is being disposed of as an unused chemical.
-
-
Establish a Satellite Accumulation Area (SAA):
-
This is the designated location in your laboratory where waste is collected at or near the point of generation.[7][12][13]
-
The SAA must be under the control of laboratory personnel.
-
The waste container should be placed in secondary containment (e.g., a plastic tub) to contain any potential leaks.[12]
-
Rationale: Segregation prevents dangerous reactions and ensures the waste is sent to the correct treatment facility.[14] A properly established SAA is a core requirement of the EPA's Resource Conservation and Recovery Act (RCRA), ensuring that hazardous waste is managed safely from the outset.[13]
Step 3: Labeling and Waste Accumulation
Proper labeling is a critical communication tool for safety and compliance.
-
Label Before Use: Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[11]
-
Complete the Label: The label must include:
-
The full chemical name: "this compound" . Do not use abbreviations or formulas.[11]
-
If it is a mixed waste stream (e.g., dissolved in a solvent), list all components and their approximate percentages.
-
The relevant hazard warnings (e.g., checking boxes for "Toxic" and "Irritant" or applying GHS pictograms).[13]
-
Keep Containers Closed: The waste container must remain closed at all times, except when you are actively adding waste.[11][12] This is an explicit EPA and OSHA requirement to prevent the release of vapors.
Step 4: Managing Different Forms of Waste
The physical form of the waste dictates how it should be handled and collected. All forms must end up in the same, correctly labeled Halogenated Organic Waste container.
| Waste Form | Disposal Procedure | Rationale |
| Unused/Expired Solid | Scrape the solid directly into the designated waste container using a clean spatula. If the original container is being discarded, it must be empty or managed as hazardous waste itself. | Minimizes dust generation and ensures all chemical is captured. |
| Solutions in Organic Solvents | Working in a chemical fume hood, carefully pour the solution into the liquid waste container using a funnel. | Prevents inhalation of solvent vapors and potential respiratory irritation (H335). |
| Contaminated Labware | Items like weigh paper, spatulas, and TLC plates should be placed in a sealed plastic bag, labeled as "Halogenated Waste Debris," and then placed in a solid waste container. Glassware should be rinsed with a small amount of a suitable solvent (e.g., acetone), and this rinse (rinsate) must be collected as halogenated liquid waste. | Ensures that items with trace contamination are not disposed of in the regular trash, which is a common source of environmental contamination. |
| Contaminated PPE | Disposable gloves, bench coats, etc., that are grossly contaminated should be collected in a sealed, labeled bag and disposed of as solid hazardous waste. | Prevents secondary exposure and ensures all hazardous material is properly contained. |
Crucial Note: Under no circumstances should any waste containing this compound be disposed of down the drain. [11][12] This compound's ecological effects are not well-documented, and its halogenated nature makes it unsuitable for wastewater treatment systems.[9]
Part 3: Emergency Procedures for Spills
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental release.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Assess the Spill:
-
Small Spill (<100 mL, contained): If you are trained and have the proper equipment, you may clean it up.
-
Large Spill (>100 mL, uncontained): Evacuate the area immediately. Close the doors and call your institution's Environmental Health & Safety (EH&S) emergency line.
-
-
Cleanup of a Small Spill:
-
Ensure you are wearing the full PPE described in Part 2.
-
Contain the spill with absorbent pads or sand.
-
For a solid spill, carefully sweep it up. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb large quantities of solvent.
-
Collect all cleanup materials (absorbent, contaminated pads, gloves) in a heavy-duty plastic bag.
-
Seal the bag, label it as "Hazardous Waste" with the chemical name, and place it in the solid halogenated waste container.[5][11]
-
Decontaminate the area with soap and water.
-
Part 4: Disposal Workflow Diagram
This diagram provides a logical decision-making process for the proper routing of any waste stream containing this compound.
Caption: Disposal decision workflow for this compound.
References
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
- Safe Chemical Waste Disposal in Labs. Environmental Marketing Services. [Link]
- OSHA Hazardous Waste Disposal Guidelines & Safety Standards. Accuform. [Link]
- Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
- Hazardous Waste Segregation. University of California, Santa Cruz. [Link]
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
- OSHA Regulations and Hazardous Waste Disposal: What To Know. MCF Environmental Services. [Link]
- Laboratory Waste Management: The New Regulations.
- Hazardous Waste - Overview.
- Halogenated Solvents in Laboratories.
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- This compound Product Page. Porphyrin-Systems. [Link]
- Phenyl(1H-pyrrol-2-YL)methanone.
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Essential Safety and Logistical Guide for Handling (4-chlorophenyl)(1H-pyrrol-2-yl)methanone
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone. As a novel compound, it is imperative to treat it with the utmost caution, assuming a high hazard potential until proven otherwise. This document is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
-
Respiratory Tract Irritation: May cause respiratory irritation.[1][2]
Given the presence of a chlorinated aromatic ring and a pyrrole moiety, there is also a potential for the formation of toxic byproducts upon decomposition, such as hydrogen chloride and oxides of nitrogen.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to mitigate the risks of exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (small scale, <1g) | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves (double-gloving recommended). | Standard laboratory coat. | Required if not performed in a certified chemical fume hood. Use a NIOSH-approved respirator with organic vapor cartridges and a P95 or N95 particulate filter. |
| Running reactions and work-up procedures (larger scale, >1g) | Chemical splash goggles and a face shield. | Butyl rubber or Viton gloves over nitrile gloves. | Flame-retardant laboratory coat and a chemical-resistant apron. | Mandatory use of a certified chemical fume hood. A NIOSH-approved respirator with organic vapor cartridges and a P100 filter should be readily available for emergencies. |
| Purification (e.g., chromatography) | Chemical splash goggles and a face shield. | Butyl rubber or Viton gloves. | Flame-retardant laboratory coat and a chemical-resistant apron. | Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood. |
| Handling of the solid compound | Safety glasses with side shields. | Nitrile gloves. | Standard laboratory coat. | A NIOSH-approved respirator with a P95 or N95 particulate filter is recommended to avoid inhalation of fine powders. |
Glove Selection Rationale:
The choice of glove material is critical due to the compound's aromatic and ketone functionalities.
-
Nitrile gloves offer good general protection for incidental contact but may have limited resistance to aromatic solvents.[4]
-
Butyl rubber provides excellent resistance to ketones and esters.[4][5]
-
Viton is highly resistant to aromatic and chlorinated hydrocarbons.[4]
Always inspect gloves for signs of degradation or perforation before and during use.
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.
Engineering Controls
-
Chemical Fume Hood: All manipulations of the compound that could generate dust or vapors, including weighing, dissolving, and transfers, must be conducted in a certified chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation.
Standard Operating Procedures
-
Preparation: Before starting any work, ensure that all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for the handling of this compound.
-
Weighing: If possible, weigh the compound directly into the reaction vessel to minimize transfer steps. Use a spatula and handle the solid carefully to avoid generating dust.
-
Dissolution: Add solvents slowly to the solid to avoid splashing.
-
Reaction: Conduct all reactions in a sealed or well-contained apparatus within the fume hood.
-
Post-Reaction: Quench reactions carefully and be aware of potential off-gassing.
-
Cleaning: Decontaminate all glassware and equipment that has come into contact with the compound. A suitable cleaning procedure involves an initial rinse with an appropriate organic solvent (e.g., acetone), followed by washing with soap and water.
Workflow for Safe Handling
Caption: A streamlined workflow for the safe handling of this compound.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][7]
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact the appropriate emergency response team.
Disposal Plan
As a halogenated organic compound, this compound and its associated waste must be disposed of as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound in a dedicated, labeled, and sealed container. Do not mix with non-halogenated waste.[8][9]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards (e.g., "Toxic," "Irritant").
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this compound down the drain or in regular trash.[8]
Decision Tree for Waste Disposal
Caption: A decision-making guide for the proper segregation and disposal of laboratory waste.
References
- 3M. (n.d.). Respirator Selection Guide.
- University of California, Berkeley. (n.d.). Glove Selection Guide. Environment, Health and Safety.
- European Directorate for the Quality of Medicines & Healthcare. (2023, April 3). Safety Data Sheet for (4RS)-4-(4-chlorophenyl)pyrrolidin-2-one.
- OSHA. (n.d.). Glove Selection Chart. Environmental Health and Safety.
- Sciencemadness.org. (2025, August 20). Proper disposal of chemicals.
- Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet for Ferrocene, benzoyl-.
- Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety.
- University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
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- 5. safety.fsu.edu [safety.fsu.edu]
- 6. fishersci.com [fishersci.com]
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- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
